molecular formula C7H13N3 B1587384 n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine CAS No. 642075-18-1

n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine

Cat. No.: B1587384
CAS No.: 642075-18-1
M. Wt: 139.2 g/mol
InChI Key: FZEVGHJNAKWZTR-UHFFFAOYSA-N
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Description

N-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(1-methylimidazol-2-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-8-6-7-9-4-5-10(7)2/h4-5,8H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEVGHJNAKWZTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406430
Record name N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642075-18-1
Record name N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine is a heterocyclic compound featuring a substituted imidazole ring, a core structure in many biologically active molecules. Its structural elucidation is a critical step in its synthesis, characterization, and subsequent application in pharmaceutical and materials science research. This guide provides a comprehensive, in-depth exploration of the analytical methodologies employed to confirm the chemical structure of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, focusing on the causality behind experimental choices and the logic of spectral interpretation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the connectivity and chemical environment of atoms. For this compound, a combination of ¹H and ¹³C NMR, along with two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon signals.

A. Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is based on the analysis of its constituent fragments: the 1-methyl-1H-imidazol-2-yl group and the ethanamine moiety. The chemical shifts are influenced by the electronic effects of the nitrogen atoms and the overall molecular geometry.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (500 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift
H-4 (Imidazole)~7.0 - 7.2d1HLocated on the imidazole ring, deshielded by the aromatic system.
H-5 (Imidazole)~6.8 - 7.0d1HSlightly more shielded than H-4 due to its position relative to the substituents.
CH₂ (Methylene bridge)~3.8 - 4.0s2HAdjacent to the imidazole ring and the secondary amine, leading to significant deshielding.
N-CH₃ (Imidazole)~3.6 - 3.8s3HMethyl group attached to the imidazole nitrogen, deshielded by the ring current.
CH₂ (Ethyl)~2.6 - 2.8q2HMethylene group of the ethyl chain, adjacent to the methyl group and the amine nitrogen.
NH (Amine)~1.5 - 2.5br s1HBroad signal due to quadrupolar relaxation and potential hydrogen exchange; chemical shift is concentration and solvent dependent.
CH₃ (Ethyl)~1.1 - 1.3t3HTerminal methyl group of the ethyl chain, appearing in the typical aliphatic region.
B. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a direct count of the unique carbon environments within the molecule. The predicted chemical shifts are based on established data for N-substituted imidazoles and aliphatic amines.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
C-2 (Imidazole)~148 - 152Quaternary carbon of the imidazole ring, significantly deshielded by two adjacent nitrogen atoms.
C-4 (Imidazole)~127 - 130Olefinic carbon of the imidazole ring.
C-5 (Imidazole)~120 - 123Olefinic carbon of the imidazole ring, slightly more shielded than C-4.
CH₂ (Methylene bridge)~50 - 55Carbon adjacent to the imidazole ring and the secondary amine nitrogen.
N-CH₃ (Imidazole)~33 - 36Methyl carbon attached to the imidazole nitrogen.
CH₂ (Ethyl)~45 - 50Methylene carbon of the ethyl group.
CH₃ (Ethyl)~14 - 17Terminal methyl carbon of the ethyl group.
C. Experimental Protocol: NMR Spectroscopy

A systematic approach is crucial for acquiring high-quality NMR data that enables confident structure elucidation.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.[2]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

2. Instrument Setup and Data Acquisition:

  • Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • To confirm assignments, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range C-H correlations, further confirming the connectivity of the molecular fragments.

D. Visualization of the NMR Elucidation Workflow

The logical flow of an NMR-based structure elucidation can be visualized as follows:

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Structural Interpretation H1_NMR ¹H NMR Spectrum COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Proton_Env Proton Environments (Chemical Shift, Integration) H1_NMR->Proton_Env C13_NMR ¹³C NMR Spectrum C13_NMR->HSQC C13_NMR->HMBC Carbon_Skeleton Carbon Skeleton (Number of Signals) C13_NMR->Carbon_Skeleton HH_Connectivity ¹H-¹H Connectivity COSY->HH_Connectivity CH_Connectivity Direct ¹H-¹³C Connectivity HSQC->CH_Connectivity Long_Range Long-Range ¹H-¹³C Connectivity HMBC->Long_Range Final_Structure Final Structure Confirmation Proton_Env->Final_Structure Carbon_Skeleton->Final_Structure HH_Connectivity->Final_Structure CH_Connectivity->Final_Structure Long_Range->Final_Structure

Caption: Workflow for NMR-based structure elucidation.

II. Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed.

A. Predicted Mass Spectrum and Fragmentation Pathway

The molecular formula of this compound is C₇H₁₃N₃, with a monoisotopic mass of 139.1110 g/mol . The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our target molecule.[3]

Upon ionization, the molecular ion ([M]⁺˙) will undergo characteristic fragmentation. The most likely fragmentation pathways involve cleavage of the bonds adjacent to the nitrogen atoms (alpha-cleavage) and fragmentation of the imidazole ring.

Table 3: Predicted Key Fragments in the Mass Spectrum

m/zProposed Fragment StructureFragmentation Pathway
139[C₇H₁₃N₃]⁺˙Molecular Ion
110[C₅H₈N₃]⁺Loss of an ethyl group (•C₂H₅) via alpha-cleavage.
96[C₅H₈N₂]⁺˙Loss of the ethanamine side chain.
82[C₄H₆N₂]⁺˙1-methylimidazole cation radical.
44[C₂H₆N]⁺Ethanamine fragment.
B. Experimental Protocol: Mass Spectrometry

1. Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

2. Instrument Setup and Data Acquisition (EI-MS):

  • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

  • Utilize a standard electron energy of 70 eV for ionization.

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-200).

3. Instrument Setup and Data Acquisition (ESI-MS):

  • Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).

  • Operate the ESI source in positive ion mode.

  • Acquire the full scan mass spectrum. For further structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (m/z 140, [M+H]⁺) as the precursor ion and inducing fragmentation.

C. Visualization of the Mass Spectrometry Fragmentation

The predicted fragmentation pathways can be visualized to better understand the resulting mass spectrum.

MS_Fragmentation Molecular_Ion Molecular Ion [C₇H₁₃N₃]⁺˙ m/z = 139 Fragment_110 [C₅H₈N₃]⁺ m/z = 110 Molecular_Ion->Fragment_110 - •C₂H₅ Fragment_96 [C₅H₈N₂]⁺˙ m/z = 96 Molecular_Ion->Fragment_96 - C₂H₅N Fragment_44 [C₂H₆N]⁺ m/z = 44 Molecular_Ion->Fragment_44 Cleavage Fragment_82 [C₄H₆N₂]⁺˙ m/z = 82 Fragment_96->Fragment_82 - CH₂

Caption: Predicted fragmentation pathway of this compound.

III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

A. Predicted FTIR Absorption Bands

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-N bonds, C-H bonds, and the imidazole ring.

Table 4: Predicted FTIR Characteristic Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350 - 3310N-H stretchSecondary amine
3100 - 3000C-H stretchAromatic (imidazole ring)
2980 - 2850C-H stretchAliphatic (methyl and methylene groups)
1600 - 1450C=C and C=N stretchImidazole ring
1250 - 1020C-N stretchAliphatic amine and imidazole
910 - 665N-H wagSecondary amine
B. Experimental Protocol: FTIR Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

  • Place a small drop of the neat liquid sample directly onto the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

2. Instrument Setup and Data Acquisition:

  • Collect a background spectrum of the clean, empty ATR crystal.

  • Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

C. Visualization of the FTIR Analysis Workflow

The process of obtaining and interpreting an FTIR spectrum is straightforward.

FTIR_Workflow Sample_Prep Sample Preparation (ATR) Sample_Scan Sample Scan Sample_Prep->Sample_Scan Background_Scan Background Scan (Clean ATR Crystal) Spectrum_Generation Spectrum Generation (Absorbance vs. Wavenumber) Background_Scan->Spectrum_Generation Sample_Scan->Spectrum_Generation Peak_Analysis Peak Analysis and Functional Group Assignment Spectrum_Generation->Peak_Analysis Structure_Confirmation Confirmation of Functional Groups Peak_Analysis->Structure_Confirmation

Caption: Workflow for FTIR analysis.

IV. Conclusion: A Synergistic Approach to Structure Elucidation

The definitive structure elucidation of this compound is achieved through the synergistic application of NMR spectroscopy, mass spectrometry, and FTIR spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework and establishes connectivity, mass spectrometry confirms the molecular weight and provides fragmentation data that corroborates the proposed structure, and FTIR spectroscopy rapidly identifies the key functional groups present. By integrating the data from these powerful analytical tools, researchers can confidently confirm the identity and purity of this compound, a critical step for its use in further scientific endeavors.

V. References

  • PubChem. (n.d.). 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine. National Center for Biotechnology Information. [Link]

  • Mol, J., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]

  • PubChem. (n.d.). (1-methyl-1H-imidazol-2-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023). Mass spectral interpretation. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Lalli, P. M., et al. (2012). Electrospray mass spectral fragmentation study of N,N'-disubstituted imidazolium ionic liquids. Journal of Mass Spectrometry, 47(6), 714-721. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) 1-(3-aminopropyl)imidazole, (b) phenyl isocyanate, and (c) PUPI. [Link]

Sources

biological activity of 1-methyl-imidazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1-Methyl-Imidazole Derivatives

Foreword for the Modern Drug Discovery Professional

The imidazole scaffold is a cornerstone of medicinal chemistry, a privileged structure whose inherent electronic and steric properties have been exploited to create a multitude of therapeutic agents.[1][2] The addition of a methyl group at the N-1 position fundamentally alters its profile, locking its tautomeric form and modifying its hydrogen-bonding capabilities, lipophilicity, and metabolic stability. This guide delves into the rich pharmacology of 1-methyl-imidazole derivatives, moving beyond a simple cataloging of activities. As a Senior Application Scientist, my objective is to provide a nuanced, mechanism-centric exploration of this chemical class, offering not just data, but actionable insights into the causality behind experimental design and the rationale for their therapeutic potential. We will explore how subtle structural modifications to the 1-methyl-imidazole core can unlock potent and selective activities against cancer, microbial pathogens, and inflammatory processes, providing a robust framework for researchers and drug development professionals.

Part 1: Anticancer Activity: Targeting the Engines of Malignancy

The fight against cancer demands therapies that can selectively target the complex and redundant machinery of malignant cells. 1-Methyl-imidazole derivatives have emerged as versatile scaffolds for developing novel anticancer agents, primarily through their ability to inhibit key enzymatic and structural components essential for tumor growth and proliferation.[3][4][5]

Mechanism of Action: Kinase Inhibition

Kinases are critical nodes in the signaling pathways that govern cell growth, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.

Janus Kinase 2 (JAK2) Inhibition: The JAK/STAT pathway is a crucial signaling cascade for numerous cytokines and growth factors. Mutations, such as the JAK2-V617F mutation, lead to constitutive activation of the pathway, driving myeloproliferative neoplasms. Structure-based design has led to the discovery of potent 1-methyl-1H-imidazole derivatives as JAK2 inhibitors.[6] Optimization of a lead series resulted in compounds like 19a , which demonstrated significant, orally bioavailable JAK2 inhibition.[6] This compound showed high cellular activity in hematopoietic cell lines with the V617F mutation and induced tumor growth inhibition in a UKE-1 xenograft model.[6]

Featured Protocol: In Vitro JAK2 Inhibition Assay

This protocol outlines a typical biochemical assay to determine the inhibitory potential of a compound against a purified kinase.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute purified recombinant JAK2 enzyme in kinase buffer to the desired concentration.

    • Prepare a substrate solution containing a specific peptide substrate and ATP (at its Km concentration) in kinase buffer.

    • Prepare serial dilutions of the 1-methyl-imidazole test compound in DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the JAK2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.

    • Allow the reaction to proceed for 60 minutes at room temperature.

  • Detection and Analysis:

    • Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based assays (e.g., ADP-Glo™).

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic curve.

Logical Framework: Kinase Inhibition Workflow

The following diagram illustrates the logical progression from identifying a target to confirming cellular activity.

G cluster_0 Biochemical Screening cluster_1 Cellular Assays cluster_2 In Vivo Models b1 Target Identification (e.g., JAK2) b2 High-Throughput Screen (HTS) b1->b2 b3 IC₅₀ Determination (Purified Enzyme) b2->b3 c1 Cellular Potency (e.g., UKE-1 cells) b3->c1 Lead Compound c2 Target Engagement (e.g., pSTAT3 Western Blot) c1->c2 c3 Phenotypic Screen (Apoptosis, Proliferation) c1->c3 d1 Xenograft Tumor Model c3->d1 Validated Hit d2 Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis d1->d2

Caption: Workflow for kinase inhibitor drug discovery.

Mechanism of Action: Microtubule Disruption

Microtubules are dynamic polymers essential for cell division, motility, and intracellular transport. Agents that interfere with microtubule dynamics can arrest the cell cycle at the G2/M phase, leading to apoptosis. Several imidazole-based compounds have been identified as potent microtubule destabilizers, often by interacting with the colchicine binding site on tubulin.[3] While many examples focus on the broader imidazole class, the principles guide the design of 1-methyl-imidazole analogs.

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of selected imidazole derivatives, highlighting the potency that can be achieved with this scaffold.

Compound ClassCancer Cell LineReported IC₅₀ (µM)Mechanism of ActionReference
1-Methyl-1H-imidazole Derivative (19a)UKE-1 (JAK2-V617F)< 0.1 (Cellular)JAK2 Inhibition[6]
Phenylthiazolyl-imidazoleNUGC-3 (Gastric)0.05Microtubule Disruption[3]
Pyrrole–imidazole (C17)PANC (Pancreatic)0.063Not specified[1]
Benzimidazole Derivative (12b)NCI-60 Panel0.16 - 3.6Topoisomerase I Inhibition[7]

Part 2: Antimicrobial Activity: Combating Pathogenic Threats

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. 1-Methyl-imidazole derivatives, particularly those containing a nitro group (nitroimidazoles), are a well-established class of antimicrobials effective against anaerobic bacteria and protozoa.[8] More broadly, the scaffold is a key component of azole antifungals.

Mechanism of Action: Antibacterial

The primary mechanism for nitroimidazole derivatives involves the reductive activation of the nitro group within anaerobic microbes.[8] This process, which does not occur in aerobic host cells, generates reactive radical species that induce damage to microbial DNA and other macromolecules, leading to cell death.[1] Other imidazole derivatives function by disrupting cell wall synthesis or inhibiting protein synthesis.[9]

Mechanism of Action: Antifungal

Azole antifungals, which include many imidazole derivatives, function by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[10][11] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[11] Depletion of ergosterol and accumulation of toxic sterol precursors disrupt membrane integrity and function, inhibiting fungal growth.[2] Molecular docking studies confirm that the imidazole nitrogen atom coordinates with the heme iron atom in the active site of CYP51, which is key to its inhibitory activity.[10]

Visualizing the Antifungal Mechanism

This diagram illustrates the inhibition of the ergosterol biosynthesis pathway by an azole derivative.

G Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Conversion Disrupted Disrupted Membrane (Fungistatic/Fungicidal) Enzyme->Disrupted Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Inhibitor 1-Methyl-imidazole Antifungal Inhibitor->Enzyme Inhibition

Caption: Mechanism of azole antifungal agents.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) for various imidazole derivatives against selected microbial strains.

Compound ClassMicrobial StrainReported MIC (µg/mL or µM)Reference
1,1'-methandiylbis(2-methyl-1H-imidazole)E. coli ATCC 25922360 - 450 µg/mL[12]
Nitroimidazole/Thiadiazole Hybrid (56b)K. pneumoniae41 µM[8]
Nitroimidazole/Oxadiazole Hybrid (62h)E. coli ATCC 351284.9 - 17 µM[8]
Thiosemicarbazide-imidazole DerivativeS. epidermidis31.25 - 1000 µg/mL[13]

Featured Protocol: Broth Microdilution for MIC Determination

This is a standard method for quantifying the in vitro susceptibility of bacteria to an antimicrobial agent.

  • Preparation:

    • Prepare a Mueller-Hinton Broth (MHB) or other appropriate growth medium.

    • Prepare a stock solution of the 1-methyl-imidazole test compound in DMSO.

    • Perform a two-fold serial dilution of the compound stock in a 96-well microtiter plate using MHB, creating a range of concentrations.

    • Prepare a bacterial inoculum standardized to approximately 5 x 10⁵ CFU/mL in MHB.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a positive control well (bacteria + MHB, no compound) and a negative control well (MHB only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

    • Results can be confirmed by reading the optical density (OD) at 600 nm with a plate reader.

Part 3: Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases, from arthritis to neurodegenerative disorders. Imidazole derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and signaling pathways in the inflammatory cascade.[1][14][15]

Mechanism of Action: Enzyme Inhibition

Cyclooxygenase (COX) Inhibition: Some imidazole derivatives exhibit anti-inflammatory effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[1] Molecular docking studies can help predict the binding of these compounds to the active sites of COX-1 and COX-2.[14]

p38 MAP Kinase Inhibition: The p38 MAP kinase pathway is activated by cellular stress and inflammatory cytokines (like TNF-α and IL-1β), playing a crucial role in the production of pro-inflammatory mediators. A series of N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives were synthesized and shown to possess considerable p38 kinase inhibitory activity, with compound AA6 having an IC₅₀ of 403.57 nM.[16]

Part 4: Pharmacokinetics and Future Directions

While in vitro potency is a critical first step, the therapeutic success of any compound depends on its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). The 1-methyl-imidazole scaffold generally offers favorable solubility and bioavailability.[17] However, metabolism is a key consideration. For instance, the antithyroid drug 1-methyl-2-mercaptoimidazole (methimazole) is metabolized to 1-methylimidazole.[18] The development of future derivatives must balance high potency with metabolic stability and low toxicity to achieve a favorable therapeutic index.[19][20] The versatility of the 1-methyl-imidazole core ensures its continued exploration for new therapeutic agents targeting a wide range of diseases.[21][22]

References

  • Jain, A. K., et al. (n.d.). Imidazoles as potential anticancer agents. PubMed Central.
  • Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International, 1, 253-260. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. Communications Chemistry, 6(1), 1-12.
  • Shaaban, M. R., et al. (n.d.). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. MDPI.
  • Al-Amiery, A. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PubMed Central.
  • Akmatov, M., et al. (2022). Review of pharmacological effects of imidazole derivatives.
  • Al-Hussain, S. A., et al. (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.
  • Taurog, A., & Dorris, M. L. (n.d.). Metabolism of 35S- and 14C-labeled 1-methyl-2-mercaptoimidazole in vitro and in vivo.
  • Płotka-Wasylka, J., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. MDPI.
  • Singh, P., & Kumar, A. (2026). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. International Journal of Scientific Research and Engineering Development, 9(1).
  • Various Authors. (n.d.). Imidazoles as potential anticancer agents | Request PDF. ResearchGate. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198.
  • Iman, M., et al. (2014). Design and Antimicrobial Evaluation of 1-Methylimidazole Derivatives as New Antifungal and Antibacterial Agents. ResearchGate. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. ResearchGate.
  • Various Authors. (n.d.). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central.
  • Various Authors. (2025). How does binding of imidazole-based inhibitors to heme oxygenase-1 influence their conformation? Insights combining crystal structures and molecular modelling. ResearchGate. Retrieved from [Link]

  • Sharma, D., et al. (n.d.). A review: Imidazole synthesis and its biological activities.
  • Kushwaha, P. M. K., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12).
  • Various Authors. (n.d.). Inhibitory potential of a novel imidazole derivative as evaluated by time-kill and dehydrogenase activity. PubMed. Retrieved from [Link]

  • Su, Q., et al. (2014). Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. Journal of Medicinal Chemistry, 57(1), 144-158. Retrieved from [Link]

  • Various Authors. (2022). Synthesis, characterization, In-Silico studies, and anti-inflammatory activity of Novel Imidazole-5(4H)-Ones. International journal of health sciences.
  • Various Authors. (n.d.). Inhibitory Potential of a Novel Imidazole Derivative as Evaluated by Time-Kill and Dehydrogenase Activity. Semantic Scholar. Retrieved from [Link]

  • Various Authors. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). 1-Methylimidazole. Wikipedia. Retrieved from [Link]

  • Various Authors. (n.d.). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Various Authors. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. Retrieved from [Link]

  • Parab, R. H., et al. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Publication Corporation.
  • Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. IJPPR.
  • Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Imidazole Derivatives: Therapeutic Potential in Pain Management and Inflammation Control. Retrieved from [Link]

  • Various Authors. (n.d.). Evaluation of imidazole-based compounds as heme oxygenase-1 inhibitors. PubMed. Retrieved from [Link]

  • Dugenet, Y. (n.d.). Pharmacokinetics of imidazole antimycotics. PubMed Central. Retrieved from [Link]

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n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and potential applications of this compound. This document provides not only procedural details but also the underlying scientific rationale for the described methodologies, ensuring both reproducibility and a deeper understanding of the compound's chemical behavior.

Core Compound Profile and Significance

This compound is a substituted imidazole derivative. Its structure is characterized by a 1-methylimidazole ring, a common scaffold in medicinal chemistry, linked at the 2-position to a secondary ethylamine side chain. This arrangement makes it a structural analogue of histamine, suggesting potential interactions with histamine receptors and other biogenic amine targets. Its primary value lies in its utility as a molecular building block for constructing more complex pharmaceutical agents, allowing for systematic exploration of structure-activity relationships (SAR).

The strategic placement of the N-methyl group on the imidazole ring prevents tautomerization and locks the side chain at the 2-position, offering a fixed vector for molecular elaboration. The secondary amine provides a reactive handle for further functionalization while imparting distinct physicochemical properties compared to its primary amine counterpart.

Identifier Value
IUPAC Name This compound
CAS Number 642075-18-1[1]
Molecular Formula C₇H₁₃N₃[1]
Molecular Weight 139.20 g/mol [1]
Synonym 1-Methyl-2-(ethylaminomethyl)imidazole

Physicochemical Properties: Experimental and Predicted

Accurate physicochemical data is fundamental for designing experiments, from synthesis to biological assays. While extensive experimental data for this specific molecule is not widely published, we can compile key properties and provide context using data from closely related analogs.

Property Value / Predicted Range Source / Rationale
Molecular Weight 139.20 g/mol (Calculated)[1]
XLogP3 (Computed) -0.12ChemBridge[1]
Hydrogen Bond Donor Count 1(Calculated from structure)
Hydrogen Bond Acceptor Count 2(Calculated from structure)
Rotatable Bond Count 3ChemBridge[1]
Physical Form Solid (predicted)Based on the primary amine analog, (1-Methyl-1H-imidazol-2-yl)methanamine, which is a solid.
pKa (most basic) 8.5 - 9.5 (Predicted)The secondary amine is expected to be the most basic site. This range is typical for aliphatic secondary amines.
Aqueous Solubility High (Predicted)The negative LogP value suggests good water solubility.

Synthesis: A Protocol Grounded in Mechanistic Logic

The most reliable and scalable method for preparing this compound is through the reductive amination of 1-methyl-1H-imidazole-2-carboxaldehyde with ethylamine.

Expertise & Rationale: This two-step, one-pot procedure is superior to direct N-alkylation of the corresponding primary amine, (1-methyl-1H-imidazol-2-yl)methanamine. Direct alkylation often leads to a mixture of mono- and di-alkylated products, creating significant purification challenges.[2] Reductive amination, conversely, offers high selectivity for the secondary amine product by first forming an imine intermediate, which is then selectively reduced.[3][4][5] The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective as it is mild, tolerant of various functional groups, and selectively reduces the protonated imine in situ under weakly acidic conditions.[6]

Detailed Experimental Protocol: Reductive Amination

Materials:

  • 1-Methyl-1H-imidazole-2-carboxaldehyde (1.0 eq)

  • Ethylamine (2.0 M solution in THF, 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, ~0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-methyl-1H-imidazole-2-carboxaldehyde (1.0 eq) and anhydrous DCE.

  • Add ethylamine solution (1.2 eq) to the flask, followed by a catalytic amount of acetic acid. The acid protonates the carbonyl oxygen, activating it for nucleophilic attack, and later facilitates the dehydration of the hemiaminal intermediate.

  • Stir the mixture at room temperature for 2 hours. Monitor the formation of the imine intermediate via Thin Layer Chromatography (TLC).

  • Reduction: To the stirring solution containing the imine, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. This controls any potential exotherm and maintains a steady reaction rate.

  • Allow the reaction to stir at room temperature for 12-18 hours, or until TLC analysis indicates complete consumption of the imine intermediate.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the biphasic mixture to a separatory funnel.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine to remove residual water-soluble impurities, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue via flash column chromatography on silica gel, using a gradient of DCM and methanol (with 1% triethylamine to prevent product protonation and tailing on the silica) to afford pure this compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A 1-Methyl-1H-imidazole- 2-carboxaldehyde C Hemiaminal Intermediate A->C Nucleophilic Attack B Ethylamine (C2H5NH2) B->C D Schiff Base (Imine) C->D - H2O (Acid-catalyzed) F Final Product: This compound D->F Hydride Transfer E NaBH(OAc)3 E->F

Caption: Reductive amination pathway for synthesis.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the final compound is paramount. The following workflow ensures the integrity of the synthesized material.

Trustworthiness: Each analytical step provides orthogonal data that, when combined, creates a self-validating system. NMR confirms the structure, MS confirms the molecular weight, and HPLC provides a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include: a singlet for the N-methyl group on the imidazole, two distinct singlets or doublets for the imidazole ring protons, a singlet for the methylene bridge (-CH₂-), a quartet for the ethyl methylene (-CH₂-CH₃), a triplet for the ethyl methyl (CH₂-CH₃), and a broad singlet for the N-H proton.

    • ¹³C NMR: Will confirm the number of unique carbon environments, including the characteristic shifts for the imidazole ring carbons, the N-methyl carbon, and the aliphatic side-chain carbons.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) in positive mode should show a prominent molecular ion peak [M+H]⁺ at m/z 140.12, confirming the molecular weight.

  • High-Performance Liquid Chromatography (HPLC):

    • A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase containing 0.1% formic acid or TFA) should be used to assess purity. The product should appear as a single major peak, and purity should be reported as a percentage based on the peak area at a suitable UV wavelength (e.g., 210-230 nm).

Compound Characterization Workflow

G cluster_workflow Characterization Protocol Start Synthesized Crude Product Purification Flash Chromatography Start->Purification NMR Structural Confirmation (¹H, ¹³C NMR) Purification->NMR MS Mass Verification (ESI-MS) Purification->MS HPLC Purity Assessment (RP-HPLC, >95%) Purification->HPLC Final Characterized Compound

Caption: Logical workflow for compound validation.

Biological Context and Potential Applications

The structural similarity of this compound to the endogenous neurotransmitter histamine provides a strong rationale for its investigation as a modulator of histamine receptors (H₁R, H₂R, H₃R, H₄R). These G-protein coupled receptors (GPCRs) are validated drug targets for a range of pathologies.

  • H₁R Antagonism: Target for allergic rhinitis and urticaria.

  • H₂R Antagonism: Target for reducing gastric acid secretion (e.g., in GERD).

  • H₃R Antagonism/Inverse Agonism: A promising strategy for treating cognitive disorders (e.g., Alzheimer's disease, ADHD) and narcolepsy by enhancing neurotransmitter release in the CNS.

  • H₄R Antagonism: An emerging target for inflammatory and autoimmune disorders.

The N-ethyl and N-methyl substitutions on the core scaffold are classic medicinal chemistry tactics used to fine-tune receptor subtype selectivity, potency, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to the parent histamine molecule. This compound is therefore an excellent starting point or intermediate for a discovery program targeting these receptors.

Structural Analogy and GPCR Interaction

G cluster_ligands Ligands cluster_receptor Biological Target Histamine Histamine (Endogenous Ligand) GPCR Histamine Receptor (GPCR) Histamine->GPCR Binds & Activates Target This compound (Synthetic Analog) Target->GPCR Potential Modulator (Agonist/Antagonist) Signaling Downstream Signaling Cascade GPCR->Signaling

Caption: Histamine analogy and potential GPCR targeting.

Safety and Handling

While specific toxicology data for this compound is not available, GHS information for the structurally similar primary amine, (1-methyl-1H-imidazol-2-yl)methanamine, indicates potential hazards.[7] It is prudent to handle this compound with the same level of caution.

  • Hazard Classification (Inferred): May cause skin irritation and is suspected of causing serious eye damage.[7] May cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.

  • Handling: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

References

  • Singh, P., et al. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 268-271.
  • MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]

  • RoCo Global. 1-Ethyl-2-methylimidazole, >98%. [Link]

  • American Elements. N-Ethyl-2-(1-imidazolyl)ethanamine. [Link]

  • Royal Society of Chemistry. Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. [Link]

  • PubChem. N-Ethyl-2-methylimidazole. [Link]

  • PubChem. (1-methyl-1H-imidazol-2-yl)methanamine. [Link]

  • Cheméo. Chemical Properties of 1H-Imidazole,1-ethyl-2-methyl (CAS 21202-52-8). [Link]

  • ScienceDirect. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. [Link]

  • Google Patents. Process for preparing 1-alkylimidazoles.
  • Asian Journal of Chemistry. Synthesis and Characterization of Some New Aminoimidazoles. [Link]

  • National Institutes of Health (NIH). Reductive aminations by imine reductases: from milligrams to tons. [Link]

  • Semantic Scholar. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • PubChem. 1H-Imidazole, 2-ethyl-1-methyl-. [Link]

  • ResearchGate. N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. [Link]

  • ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. [Link]

  • Google Patents.
  • Chegg. Solved ethylamine NaBH,CN HEC One problem with reductive. [Link]

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An In-depth Technical Guide to the Physicochemical Properties of n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Molecular Profile for Drug Discovery

In the landscape of modern medicinal chemistry, the imidazole scaffold remains a cornerstone of therapeutic innovation.[1][2][3][4] Its versatile nature allows for the generation of compounds with a wide array of biological activities. This guide focuses on a specific derivative, n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine, a molecule of interest for researchers in drug development. Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a critical prerequisite for predicting its pharmacokinetic and pharmacodynamic behavior. Properties such as ionization constant (pKa), lipophilicity (logP), and aqueous solubility dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.

This document provides a comprehensive technical overview of this compound, including its known properties and detailed, field-proven methodologies for the experimental determination of its key physicochemical parameters. The protocols described herein are presented with the underlying scientific rationale, empowering researchers to not only execute these experiments but also to critically interpret the results in the context of their drug discovery programs.

Molecular Identity and Core Physicochemical Parameters

PropertyValue (for this compound)Value (for the related compound (1-methyl-1H-imidazol-2-yl)methanamine)Significance in Drug Discovery
Molecular Formula C₇H₁₃N₃[5]C₅H₉N₃[6]Defines the elemental composition and molecular weight.
Molecular Weight 139.20 g/mol (calculated)111.15 g/mol [6]Influences diffusion and transport across biological membranes. Generally, lower molecular weight is favored for oral bioavailability.
XLogP3 (logP) Not available-1.1 (calculated)[6]A measure of lipophilicity. logP affects solubility, permeability, and plasma protein binding. The negative value for the analog suggests it is predominantly hydrophilic.
Hydrogen Bond Donors 1 (calculated)2[6]The capacity to donate hydrogen atoms to form hydrogen bonds. Important for receptor binding and solubility.
Hydrogen Bond Acceptors 2 (calculated)3[6]The capacity to accept hydrogen atoms to form hydrogen bonds. Crucial for interactions with biological targets and water solubility.
pKa Not experimentally determinedNot experimentally determinedThe ionization constant is critical for understanding a compound's charge state at physiological pH, which profoundly impacts its solubility, permeability, and target engagement.
Aqueous Solubility Not experimentally determinedNot experimentally determinedDetermines the dissolution rate and bioavailability of orally administered drugs.

Experimental Determination of Key Physicochemical Properties

To bridge the gap in experimental data, this section provides detailed, step-by-step protocols for determining the pKa, logP, and aqueous solubility of this compound. These methods are designed to be robust and reproducible, providing the high-quality data necessary for informed decision-making in a research and development setting.

Determination of the Ionization Constant (pKa) by Potentiometric Titration

Causality: The pKa of a molecule reveals the pH at which it is 50% ionized. For a basic compound like this compound, which possesses amine and imidazole nitrogens, understanding its protonation state at physiological pH (typically ~7.4) is paramount. The charge of a molecule significantly influences its ability to cross lipid membranes and interact with its biological target. Potentiometric titration is a highly accurate and direct method for pKa determination.[7][8]

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a 0.1 M solution of hydrochloric acid (HCl) and a 0.1 M solution of sodium hydroxide (NaOH). Standardize these solutions against a primary standard.

    • Prepare a 0.15 M solution of potassium chloride (KCl) to maintain a constant ionic strength throughout the titration.[3][9]

    • Accurately weigh and dissolve the test compound in deionized water to create a solution of approximately 1 mM.[3][9]

  • Instrument Calibration:

    • Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0 to ensure accurate pH measurements.[3][9]

  • Titration Procedure:

    • Pipette 20 mL of the 1 mM test compound solution into a thermostatted titration vessel.

    • Add the KCl solution to achieve a final concentration of 0.15 M.

    • Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[3]

    • Initially, acidify the solution to approximately pH 2 with the standardized 0.1 M HCl.

    • Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches approximately 12.

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is determined from the inflection point of the curve, which corresponds to the point of half-neutralization. This can be more accurately determined by plotting the first or second derivative of the titration curve.

    • Perform the titration in triplicate to ensure reproducibility.[3]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_solutions Prepare & Standardize Titrants (HCl, NaOH) prep_sample Prepare 1 mM Sample Solution with 0.15 M KCl prep_solutions->prep_sample calibrate Calibrate pH Meter prep_sample->calibrate acidify Acidify Sample (pH ~2) calibrate->acidify titrate Titrate with NaOH, Record pH acidify->titrate plot_curve Plot pH vs. Volume titrate->plot_curve determine_pka Determine pKa from Inflection Point plot_curve->determine_pka G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis saturate Saturate n-octanol and Water mix_phases Mix Saturated Phases & Spike with Compound saturate->mix_phases prep_stock Prepare Compound Stock Solution prep_stock->mix_phases shake Shake to Equilibrate mix_phases->shake separate Separate Phases (Centrifugation) shake->separate quantify Quantify Concentration in Each Phase (HPLC/LC-MS) separate->quantify calculate Calculate logP quantify->calculate G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add Excess Solid Compound to Buffer agitate Agitate at Constant Temperature (24-72h) add_excess->agitate separate Separate Solid (Centrifuge & Filter) agitate->separate quantify Quantify Concentration of Filtrate (HPLC/LC-MS) separate->quantify

Sources

A Technical Guide to the Discovery and Synthesis of Novel Imidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Imidazole Scaffold

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its presence in key biological molecules like the amino acid histidine, grant it remarkable versatility.[3] This structural motif is foundational to a wide array of FDA-approved drugs, demonstrating efficacy as antifungal, anticancer, anti-inflammatory, and antimicrobial agents, among others.[4][5][6] The therapeutic success of molecules such as ketoconazole, nilotinib, and metronidazole underscores the immense potential held within novel imidazole-based structures.[7][8]

This guide provides an in-depth exploration of the core strategies for the synthesis of novel imidazole compounds, from foundational reactions to modern, high-throughput methodologies. It further details the subsequent stages of drug discovery, including library development, screening, and the crucial analysis of structure-activity relationships (SAR) that guides lead optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of the imidazole core in their therapeutic programs.

PART 1: Core Synthetic Strategies for the Imidazole Ring

The construction of the imidazole core can be achieved through a variety of named reactions, each offering distinct advantages in terms of substituent placement, scalability, and reaction conditions. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern and the available starting materials.

Multi-Component Reactions (MCRs): An Efficient Approach to Complexity

MCRs are powerful tools in combinatorial chemistry, allowing for the rapid assembly of complex molecules from simple precursors in a single pot.[9] This approach aligns with the modern need for generating large libraries of diverse compounds for high-throughput screening.[10]

The Debus-Radziszewski Imidazole Synthesis

First reported in 1858, this reaction remains a cornerstone of imidazole synthesis.[3][11] It involves the condensation of a 1,2-dicarbonyl compound (e.g., glyoxal, benzil), an aldehyde, and ammonia (or a primary amine) to form substituted imidazoles.[11][12] The use of ammonium acetate is common, serving as the ammonia source.[13]

The primary advantage of this method is its ability to generate tri-substituted imidazoles in a single step.[14] Modifications using primary amines instead of ammonia yield N-substituted imidazoles.[11]

General Experimental Protocol: Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles [13]

  • Reaction Setup: To a solution of a 1,2-dicarbonyl compound (e.g., benzil, 1.0 eq) in glacial acetic acid, add the desired aldehyde (1.1 eq) and ammonium acetate (10 eq).

  • Heating: Reflux the mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature and then pour it into ice water.

  • Neutralization: Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Isolation: The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2,4,5-trisubstituted imidazole.

The Van Leusen Imidazole Synthesis

The Van Leusen reaction provides a versatile route to 1,5-disubstituted or 1,4,5-trisubstituted imidazoles.[15] The key reagent is tosylmethyl isocyanide (TosMIC), which reacts with an aldimine.[16] The reaction can be performed as a three-component reaction (vL-3CR) where the aldimine is generated in situ from an aldehyde and a primary amine.[15][17]

The mechanism involves the base-catalyzed cycloaddition of TosMIC to the imine double bond, followed by cyclization and elimination of p-toluenesulfinic acid to form the aromatic imidazole ring.[17][18]

Diagram: The Van Leusen Three-Component Reaction (vL-3CR)

Van_Leusen_3CR aldehyde Aldehyde (R1-CHO) imine In situ Imine Formation aldehyde->imine amine Primary Amine (R2-NH2) amine->imine tosmic TosMIC cycloaddition Cycloaddition with TosMIC tosmic->cycloaddition imine->cycloaddition Base (e.g., K2CO3) cyclization Cyclization & Elimination cycloaddition->cyclization product 1,4,5-Trisubstituted Imidazole cyclization->product -p-Toluenesulfinic acid HTS_Workflow start Imidazole Compound Library assay_dev Assay Development & Validation start->assay_dev primary_screen Primary HTS (Single Concentration) assay_dev->primary_screen hit_id Hit Identification (Activity > Threshold) primary_screen->hit_id dose_response Dose-Response & IC50/EC50 Determination hit_id->dose_response Active 'Hits' sar Structure-Activity Relationship (SAR) Analysis hit_id->sar Inactive Compounds dose_response->sar lead_opt Lead Optimization sar->lead_opt

Sources

The Imidazole Scaffold: A Privileged Motif in the Pursuit of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Versatility of a Five-Membered Ring

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, confer upon it a remarkable ability to interact with a wide array of biological targets.[3] This inherent versatility has established the imidazole scaffold as a "privileged structure" in drug discovery, forming the core of numerous natural products like the amino acid histidine and a plethora of synthetic drugs with diverse therapeutic applications.[1][2] This guide provides a comprehensive exploration of the key therapeutic targets of substituted imidazoles, delving into their mechanisms of action, relevant experimental protocols, and the clinical landscape of this promising class of compounds.

Part 1: Enzyme Inhibition - A Major Avenue for Imidazole-Based Therapeutics

A primary mechanism through which substituted imidazoles exert their therapeutic effects is the inhibition of various enzymes critical to disease pathogenesis. Their ability to bind to active sites and allosteric pockets makes them potent modulators of enzyme function.

Kinase Inhibition: Targeting Dysregulated Signaling in Cancer and Inflammation

Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer and inflammatory disorders, making them prime targets for therapeutic intervention.[5] Imidazole-based compounds have emerged as a rich source of kinase inhibitors, with several derivatives showing potent and selective activity against various kinase families.[6][7]

Many imidazole-based kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to the substrate protein. The imidazole core often serves as a scaffold to which various substituents are attached, allowing for fine-tuning of the inhibitor's affinity and selectivity for different kinases.[8]

  • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell proliferation. Several imidazole derivatives have been developed as EGFR inhibitors. For example, imidazole-imidazo[1,2-c][4][5][9]triazoles have shown promising EGFR inhibitory activity with IC50 values comparable to the approved drug erlotinib.[4] Another example is an imidazole–quinoline hybrid that demonstrated potent EGFR inhibition with an IC50 of 33.65 nM.[4]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Imidazole-based compounds have been designed to target VEGFR-2, a critical member of this family.[5]

  • p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK signaling pathway is a central regulator of the inflammatory response, and its inhibition is a promising strategy for treating inflammatory diseases like rheumatoid arthritis.[8][10] A number of trisubstituted and tetrasubstituted imidazole derivatives have been developed as potent p38α MAPK inhibitors, with some progressing to clinical trials.[3][11][12]

  • Other Kinases: The versatility of the imidazole scaffold has led to the development of inhibitors for a wide range of other kinases, including Fibroblast Growth Factor Receptors (FGFRs), c-Met, FMS-like tyrosine kinase 3 (FLT3), and spleen tyrosine kinase (Syk).[4][13]

Table 1: Representative Imidazole-Based Kinase Inhibitors and their IC50 Values

Compound Class/NameTarget KinaseIC50 (nM)Reference(s)
Imidazoloquinoxaline derivative (P2)Tubulin Polymerization1.2 (MCF-7 cells)[14]
Imidazoloquinoxaline derivative (P5)Tubulin Polymerization1.5 (MCF-7 cells)[14]
Imidazole-quinoline hybrid 18EGFR33.65[4]
Fused imidazole derivative 17EGFR236.38[4]
Pyrimidine derivative 34p38α MAPK96[15]
Pyridine derivative 3CK1δ89[15]
Pyridin-2-one derivative 31JAK262[15]

// Nodes Stress [label="Cellular Stress / Inflammatory Stimuli", fillcolor="#F1F3F4", fontcolor="#202124"]; MAP3K [label="MAP3K (e.g., TAK1, MEKKs)", fillcolor="#FBBC05", fontcolor="#202124"]; MAP2K [label="MAP2K (MKK3/6)", fillcolor="#FBBC05", fontcolor="#202124"]; p38_MAPK [label="p38 MAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substrates [label="Downstream Substrates (e.g., MK2, ATF2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Imidazole_Inhibitor [label="Substituted Imidazole\np38 Inhibitor", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Stress -> MAP3K; MAP3K -> MAP2K; MAP2K -> p38_MAPK; p38_MAPK -> Substrates; Substrates -> Cytokines; Imidazole_Inhibitor -> p38_MAPK [arrowhead=tee, color="#EA4335", style=dashed]; }

p38 MAPK Signaling Pathway and Inhibition by Substituted Imidazoles.

Lanosterol 14-α-Demethylase Inhibition: The Cornerstone of Antifungal Therapy

Substituted imidazoles are perhaps best known for their antifungal activity, with drugs like clotrimazole, miconazole, and ketoconazole being widely used to treat fungal infections. The primary target for these drugs is lanosterol 14-α-demethylase, a cytochrome P450 enzyme (CYP51) that is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[16][17]

Imidazole antifungals bind to the heme iron in the active site of lanosterol 14-α-demethylase, inhibiting its function.[16] This leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, which disrupts the integrity and function of the fungal cell membrane, ultimately leading to fungal cell death.[16] The selectivity of these drugs for the fungal enzyme over its human counterpart is a key factor in their therapeutic utility.

The antifungal activity of imidazole derivatives is influenced by the nature of the substituents on the imidazole ring. For instance, the presence of a hydrophobic substituent derived from isoprenoid has been shown to enhance fungicidal activity by conferring both cell membrane-damaging activity and ergosterol biosynthesis inhibition.[4][5] Quantitative structure-activity relationship (QSAR) studies have also highlighted the importance of lipophilicity and steric factors in determining the antifungal potency of imidazole derivatives.[9]

Other Enzyme Targets

The inhibitory activity of substituted imidazoles extends beyond kinases and CYP51. Other notable enzyme targets include:

  • Topoisomerases: These enzymes are crucial for DNA replication and repair, and their inhibition can lead to cancer cell death. Some imidazole derivatives have been shown to be potent inhibitors of topoisomerase II.[3]

  • Histone Deacetylases (HDACs): HDACs are involved in the regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. Triazolyl-imidazole derivatives have demonstrated selective inhibition of HDAC6.[7]

  • Farnesyltransferase: This enzyme is involved in the post-translational modification of proteins, including Ras, which is frequently mutated in cancer. Tipifarnib is an imidazole-containing farnesyltransferase inhibitor that has been investigated in clinical trials.[4]

Part 2: Modulation of Receptors and Ion Channels

Substituted imidazoles also interact with various receptors and ion channels, modulating their activity and influencing a range of physiological processes.

G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that play a critical role in signal transduction. Imidazole derivatives have been developed as both orthosteric and allosteric modulators of GPCRs.[18][19]

  • Imidazoline Receptors: A significant area of research is the development of ligands for imidazoline I2 receptors, which are implicated in neurodegenerative diseases like Alzheimer's disease.[2][20][21][22][23] Ligands such as 2-(2-benzofuranyl)-2-imidazole have shown neuroprotective effects in preclinical models.[20]

  • Serotonin Receptors: 2-Aminoimidazole-based compounds have been designed as antagonists of the 5-HT6 receptor, a target for cognitive enhancement in Alzheimer's disease.[24]

Ion Channels

Ion channels are pore-forming proteins that control the flow of ions across cell membranes and are crucial for neuronal signaling and other physiological processes.

  • Voltage-Gated Sodium Channels: Imidazol-1-ylethylindazole derivatives have been developed as voltage-gated sodium channel blockers with neuroprotective properties.[16][25][26][27][28]

  • Other Ion Channels: Some imidazole antimycotics, such as clotrimazole, have been shown to affect the activity of various ion channels, including potassium and calcium channels.[29] Additionally, certain imidazole derivatives have been investigated as building blocks for artificial water channels.[30]

Part 3: Targeting Microtubules and DNA

Beyond enzymes and receptors, substituted imidazoles can also directly interact with other essential cellular components like microtubules and DNA.

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of tubulin that are essential for cell division, and their disruption is a well-established anticancer strategy. Several imidazole-based compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[14] For example, imidazoloquinoxaline derivatives have demonstrated potent cytotoxicity against cancer cell lines by inhibiting tubulin polymerization.[14]

Interaction with DNA G-Quadruplexes

G-quadruplexes are four-stranded DNA structures that can form in guanine-rich regions of the genome, such as telomeres and oncogene promoters. Stabilization of these structures can inhibit the activity of telomerase and the expression of oncogenes, making them an attractive target for anticancer drug development. Triaryl-substituted imidazoles have been identified as selective ligands for telomeric G-quadruplexes.[17]

Part 4: Experimental Protocols

To facilitate research in this area, this section provides detailed protocols for key in vitro assays used to evaluate the activity of substituted imidazoles against some of their primary targets.

Lanosterol 14-α-Demethylase (CYP51) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of lanosterol 14-α-demethylase, a key enzyme in ergosterol biosynthesis.

Materials:

  • Recombinant human or fungal CYP51

  • Cytochrome P450 reductase (CPR)

  • [3-³H]-labeled lanosterol

  • NADPH

  • Potassium phosphate buffer (pH 7.2)

  • L-α-1,2-dilauroyl-sn-glycerophosphocholine

  • Isocitrate dehydrogenase and sodium isocitrate

  • Test compound (substituted imidazole)

  • Ethyl acetate (EtOAc)

  • Scintillation fluid and vials

Procedure:

  • Prepare a reaction mixture containing P450, CPR, L-α-1,2-dilauroyl-sn-glycerophosphocholine, isocitrate dehydrogenase, and sodium isocitrate in potassium phosphate buffer.

  • Add the test compound at various concentrations.

  • Pre-incubate the mixture for a short period at 37°C.

  • Initiate the reaction by adding [3-³H]-lanosterol and NADPH.

  • Incubate the reaction at 37°C with shaking.

  • Stop the reaction by extracting the sterols with ethyl acetate.

  • Separate the substrate and product by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the amount of radiolabeled product using a scintillation counter.

  • Calculate the percent inhibition and determine the IC50 value of the test compound.[14][17][21][31][32]


// Nodes Start [label="Prepare Reaction Mixture\n(CYP51, CPR, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Compound [label="Add Test Compound\n(Substituted Imidazole)", fillcolor="#FBBC05", fontcolor="#202124"]; Pre_incubation [label="Pre-incubate at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; Start_Reaction [label="Initiate Reaction\n(Add [3H]-Lanosterol & NADPH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubation [label="Incubate at 37°C", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stop_Reaction [label="Stop Reaction\n(Extract with Ethyl Acetate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Separation [label="Separate Substrate & Product\n(TLC or HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantification [label="Quantify Radiolabeled Product\n(Scintillation Counting)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Calculate % Inhibition & IC50", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Add_Compound; Add_Compound -> Pre_incubation; Pre_incubation -> Start_Reaction; Start_Reaction -> Incubation; Incubation -> Stop_Reaction; Stop_Reaction -> Separation; Separation -> Quantification; Quantification -> Analysis; }

Workflow for Lanosterol 14-α-Demethylase Inhibition Assay.

Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Fluorescent reporter (e.g., DAPI)

  • Glycerol (polymerization enhancer)

  • Test compound (substituted imidazole)

  • Positive control (e.g., nocodazole - inhibitor)

  • Negative control (e.g., paclitaxel - stabilizer)

  • 96-well microplate (black, clear bottom)

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Prepare a tubulin polymerization reaction mix on ice containing tubulin, general tubulin buffer, GTP, and the fluorescent reporter.

  • Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate.

  • To initiate polymerization, add the cold tubulin reaction mix to each well.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Monitor the increase in fluorescence over time (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the fluorescent reporter.

  • Plot fluorescence intensity versus time to generate polymerization curves.

  • Calculate the area under the curve (AUC) or the maximum velocity (Vmax) of polymerization to determine the inhibitory effect of the compound.

  • Determine the IC50 value of the test compound.[33][34][35][36][37]


// Nodes Start [label="Prepare Tubulin Reaction Mix\n(on ice)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Compound [label="Add Test Compound to\nPre-warmed 96-well Plate", fillcolor="#FBBC05", fontcolor="#202124"]; Initiate_Polymerization [label="Add Tubulin Mix to Wells", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure_Fluorescence [label="Monitor Fluorescence at 37°C\n(e.g., every min for 60 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Plot Polymerization Curves\n(Fluorescence vs. Time)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calculate_IC50 [label="Determine % Inhibition & IC50", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Initiate_Polymerization; Add_Compound -> Initiate_Polymerization; Initiate_Polymerization -> Measure_Fluorescence; Measure_Fluorescence -> Data_Analysis; Data_Analysis -> Calculate_IC50; }

Workflow for Fluorescence-Based Tubulin Polymerization Inhibition Assay.

Kinase Inhibition Assay (Radiometric Filter Binding)

This "gold standard" assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by a kinase.[24][38][39]

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³³P]ATP or [γ-³²P]ATP

  • Kinase reaction buffer

  • Test compound (substituted imidazole)

  • Filter paper membrane

  • Phosphoric acid wash solution

  • Scintillation fluid and counter or phosphorimager

Procedure:

  • Prepare a kinase reaction mixture containing the kinase, substrate, and reaction buffer.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding [γ-³³P]ATP.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific time.

  • Stop the reaction by spotting a portion of the reaction mixture onto a filter paper membrane.

  • Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the filter paper.

  • Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter or a phosphorimager.

  • Calculate the percent inhibition and determine the IC50 value of the test compound.[24][30][38][39]

Part 5: Pharmacokinetics and Clinical Landscape

The translation of promising imidazole derivatives from the laboratory to the clinic depends on their pharmacokinetic properties and their performance in clinical trials.

Pharmacokinetic Profile

The pharmacokinetic properties of imidazole-based drugs can vary significantly depending on their specific structure and therapeutic class.

  • Antifungals: Imidazole antifungals are generally characterized by good oral absorption and extensive metabolism.[8]

  • Kinase Inhibitors: Nilotinib, an imidazole-containing tyrosine kinase inhibitor, is rapidly absorbed with a peak serum concentration around 3 hours after dosing.[15][29][38][40] Its bioavailability is significantly increased with food.[15][40]

  • PARP Inhibitors: Several PARP inhibitors with imidazole or related heterocyclic cores are in clinical use. Rucaparib has a half-life of approximately 17 hours, and its exposure is moderately increased by a high-fat meal.[5][10][11][33][41] Talazoparib has a long half-life of around 50-56 hours.[1][2][6][12][22][23][37][42][43] Veliparib has an apparent oral clearance of 479 L/day.[9][21][24][32] Niraparib's disposition is described by a 3-compartment model with linear elimination.[30][35][36][44][45] Olaparib is extensively metabolized by CYP3A4.[14][25][26][30][46]

  • Other Imidazole Drugs: Dacarbazine, an anticancer alkylating agent, has a short terminal half-life of about 41.4 minutes.[8][20][47][48] Tipifarnib is rapidly absorbed orally, with a terminal half-life of 16-20 hours.[4][13][17][18][34] Ganetespib, an Hsp90 inhibitor, has a half-life of around 6.45 hours.[7][16][27][31][39]

Table 2: Pharmacokinetic Parameters of Selected Imidazole-Containing Drugs

DrugTherapeutic ClassTmax (hours)Half-life (hours)Metabolism/Excretion NotesReference(s)
NilotinibKinase Inhibitor~3~17Primarily hepatic (CYP3A4)[15][29][38][40]
RucaparibPARP Inhibitor1.5 - 6.0~17Metabolism, renal, and hepatic excretion[5][10][11][33][41]
TalazoparibPARP Inhibitor~150 - 56Primarily renal excretion[1][2][6][12][22][23][37][42][43]
VeliparibPARP Inhibitor--Apparent oral clearance of 479 L/day[9][21][24][32]
NiraparibPARP Inhibitor~3-Linear elimination[30][35][36][45]
OlaparibPARP Inhibitor1 - 3~11.9Extensively metabolized by CYP3A4[14][25][26][30][46]
DacarbazineAlkylating Agent-~0.7Biphasic plasma disappearance[8][20][47][48]
TipifarnibFarnesyltransferase Inhibitor2 - 416 - 20Rapid oral absorption[4][13][17][34]
GanetespibHsp90 Inhibitor~0.76~6.45Dose-proportional pharmacokinetics[7][16][27][31][39]
Clinical Trials Landscape

A number of imidazole derivatives are currently in various stages of clinical development for a range of diseases.

  • Cancer: The majority of clinical trials involving imidazole-based drugs are in the field of oncology. Kinase inhibitors like nilotinib and PARP inhibitors such as olaparib, rucaparib, niraparib, and talazoparib are approved for various cancers.[23] Other imidazole-containing compounds like dacarbazine and tipifarnib have also been extensively studied.[4] Ganetespib has been evaluated in phase I and II trials for solid tumors.[39]

  • Inflammatory Diseases: Imidazole-based p38 MAPK inhibitors have entered phase II clinical trials for the treatment of inflammatory conditions like rheumatoid arthritis.[10][11]

  • Neurodegenerative Diseases: Ligands for imidazoline I2 receptors are being investigated in preclinical and early clinical studies for their potential in treating Alzheimer's disease.[20]

Part 6: Synthesis of Substituted Imidazoles

The synthesis of substituted imidazoles can be achieved through various methods, allowing for the creation of diverse chemical libraries for drug discovery. Common synthetic strategies include:

  • Debus Synthesis: The reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

  • Radziszewski Synthesis: A variation of the Debus synthesis using an excess of ammonia.

  • Van Leusen Imidazole Synthesis: A three-component reaction involving a tosylmethyl isocyanide (TosMIC), an aldehyde, and an amine.[12]

  • Copper-Mediated Oxidative C-H Functionalization: A more recent method that allows for the concise synthesis of highly substituted imidazoles under mild conditions.[41]

  • Multicomponent Reactions: One-pot reactions involving three or more starting materials to generate complex imidazole derivatives in a single step.[44]

Conclusion and Future Perspectives

The imidazole scaffold continues to be a highly fruitful source of new therapeutic agents. Its structural and electronic versatility allows for the design of potent and selective modulators of a wide range of biological targets. Current research is focused on developing next-generation imidazole derivatives with improved pharmacokinetic properties, reduced off-target effects, and novel mechanisms of action. The exploration of imidazole-based compounds as allosteric modulators, covalent inhibitors, and components of proteolysis-targeting chimeras (PROTACs) represents exciting new frontiers in the field. As our understanding of the molecular basis of disease deepens, the rational design of substituted imidazoles will undoubtedly continue to yield innovative and effective therapies for a multitude of human ailments.

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Sources

An In-depth Technical Guide to n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. We delve into its chemical identity, including its IUPAC nomenclature and known synonyms. A detailed examination of its synthetic pathways is presented, offering adaptable, step-by-step protocols for its preparation. The guide further explores the compound's physicochemical properties, which are crucial for its handling, formulation, and pharmacokinetic profiling. A significant focus is placed on the pharmacological potential of the 2-aminomethyl-1-methylimidazole scaffold, particularly its established role in the development of potent and selective histamine H3 receptor antagonists. This document is intended to be an essential resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting neurological and inflammatory disorders.

Chemical Identity and Nomenclature

The foundational step in understanding any chemical entity is to establish its precise identity. The compound of interest, this compound, belongs to the class of substituted imidazoles, a scaffold that is prevalent in many biologically active molecules.

IUPAC Name: this compound[1]

Synonyms and Alternative Names: While a specific list of widely used synonyms for this exact molecule is not extensively documented, related structures are often referred to by various names in chemical catalogs and literature. Some examples of related compound nomenclature include:

  • (1-methyl-1H-imidazol-2-yl)methanamine[2]

  • 2-(Aminomethyl)-1-methylimidazole

  • N-Ethyl-1-(1-methyl-1H-imidazol-2-yl)methanamine

It is crucial for researchers to utilize the IUPAC name or the Chemical Abstracts Service (CAS) number for unambiguous identification.

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis and Characterization

A plausible and adaptable synthetic workflow is outlined below:

G cluster_0 Step 1: N-methylation cluster_1 Step 2: Halogenation cluster_2 Step 3: Nucleophilic Substitution 2-Methylimidazole 2-Methylimidazole 1,2-Dimethylimidazole 1,2-Dimethylimidazole 2-Methylimidazole->1,2-Dimethylimidazole Base Methylating_Agent Methylating Agent (e.g., CH3I, (CH3)2SO4) Methylating_Agent->1,2-Dimethylimidazole 1,2-Dimethylimidazole_2 1,2-Dimethylimidazole 2-(Halomethyl)-1-methylimidazole 2-(Halomethyl)-1-methylimidazole 1,2-Dimethylimidazole_2->2-(Halomethyl)-1-methylimidazole Radical Initiator Halogenating_Agent Halogenating Agent (e.g., NBS) Halogenating_Agent->2-(Halomethyl)-1-methylimidazole 2-(Halomethyl)-1-methylimidazole_2 2-(Halomethyl)-1-methylimidazole Target_Compound This compound 2-(Halomethyl)-1-methylimidazole_2->Target_Compound Base, Solvent Ethylamine Ethylamine Ethylamine->Target_Compound

Caption: A generalized synthetic workflow for this compound.

Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of related 2-aminomethylimidazole derivatives and should be optimized for the specific target molecule.

Materials:

  • 2-Methylimidazole

  • Methyl iodide (or dimethyl sulfate)

  • Sodium hydride (or other suitable base)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)

  • Carbon tetrachloride (or other suitable solvent for halogenation)

  • Ethylamine

  • Triethylamine (or other non-nucleophilic base)

  • Anhydrous dichloromethane (DCM)

  • Standard work-up and purification reagents (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate, silica gel for column chromatography).

Procedure:

Step 1: Synthesis of 1,2-Dimethylimidazole

  • To a solution of 2-methylimidazole in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction to stir for 30 minutes at room temperature.

  • Cool the mixture back to 0 °C and add methyl iodide dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1,2-dimethylimidazole.

Step 2: Synthesis of 2-(Bromomethyl)-1-methyl-1H-imidazole

  • Dissolve 1,2-dimethylimidazole in carbon tetrachloride.

  • Add N-Bromosuccinimide and a catalytic amount of AIBN.

  • Reflux the mixture under irradiation with a UV lamp for 4-6 hours, or until TLC analysis indicates completion of the reaction.

  • Cool the reaction mixture and filter to remove succinimide.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(bromomethyl)-1-methyl-1H-imidazole, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

  • Dissolve the crude 2-(bromomethyl)-1-methyl-1H-imidazole in anhydrous DCM.

  • Add an excess of ethylamine and triethylamine.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography on silica gel to obtain this compound.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for development as a therapeutic agent. While extensive experimental data for this compound is not publicly available, a combination of computational predictions and data from analogous compounds can provide valuable insights.

PropertyValue/PredictionSource/Method
Molecular Formula C₇H₁₃N₃PubChem[1]
Molecular Weight 139.20 g/mol PubChem[1]
XLogP3 (Computed) -0.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 3PubChem[1]
pKa (most basic) 8.5 - 9.5Computational Prediction[3]
Aqueous Solubility HighBased on negative LogP[3]

Experimental Determination of Physicochemical Properties:

  • pKa: The acid dissociation constant can be determined experimentally via potentiometric titration. This involves titrating a solution of the compound with a strong acid and monitoring the pH change. The pKa is determined from the half-equivalence point of the titration curve[3].

  • Aqueous Solubility: The shake-flask method is the gold standard for determining aqueous solubility. An excess of the compound is agitated in a buffer of a specific pH at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured[3].

  • Lipophilicity (LogP/LogD): The octanol-water partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) can be determined using the shake-flask method followed by quantification of the compound in both the octanol and aqueous phases, typically by UV-Vis spectroscopy or LC-MS.

Pharmacology and Mechanism of Action

The imidazole scaffold is a well-established pharmacophore present in numerous approved drugs[4]. Derivatives of 2-aminomethyl-1-methylimidazole have garnered significant attention for their potent and selective antagonist activity at the histamine H3 receptor (H3R)[5][6].

Histamine H3 Receptor Antagonism:

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and dopamine, in the central nervous system[7]. By antagonizing the H3 receptor, compounds like this compound can increase the release of these neurotransmitters, leading to a pro-cognitive and wakefulness-promoting effect.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Therapeutic Intervention Histamine Histamine H3R Histamine H3 Receptor (Autoreceptor) Histamine->H3R Binds to Vesicles Neurotransmitter Vesicles (e.g., Histamine, Acetylcholine) H3R->Vesicles Inhibits Release (Negative Feedback) Increased_Release Increased Neurotransmitter Release Postsynaptic_Receptors Postsynaptic Receptors Release->Postsynaptic_Receptors Signal Transduction Antagonist This compound (H3R Antagonist) Antagonist->H3R Blocks

Caption: Mechanism of action of an H3 receptor antagonist.

Applications in Research and Drug Development

The 2-aminomethyl-1-methylimidazole scaffold, exemplified by this compound, is a valuable building block in drug discovery campaigns. Its primary application lies in the development of therapies for central nervous system disorders where cognitive enhancement and wakefulness are desired.

Potential Therapeutic Areas:

  • Alzheimer's Disease and other Dementias: By increasing the levels of pro-cognitive neurotransmitters like acetylcholine, H3 receptor antagonists have shown promise in preclinical models of cognitive impairment.

  • Attention-Deficit/Hyperactivity Disorder (ADHD): The modulation of dopamine and norepinephrine release in the prefrontal cortex is a key mechanism of current ADHD medications, a therapeutic effect that can also be achieved through H3 receptor antagonism.

  • Narcolepsy and other Sleep-Wake Disorders: The wake-promoting effects of histamine make the H3 receptor an attractive target for treating disorders of excessive daytime sleepiness.

  • Schizophrenia: Cognitive impairment is a core feature of schizophrenia, and H3 receptor antagonists are being investigated for their potential to improve cognitive function in these patients.

Use as a Research Tool:

Beyond its therapeutic potential, this compound and its analogs serve as valuable pharmacological tools for elucidating the role of the histamine H3 receptor in various physiological and pathological processes.

Conclusion

This compound is a synthetically accessible heterocyclic amine with significant potential in the field of drug discovery. Its core structure is a key pharmacophore for histamine H3 receptor antagonism, a mechanism with broad therapeutic implications for a range of neurological disorders. This technical guide has provided a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and pharmacological rationale. Further research, including detailed in vitro and in vivo characterization of this specific molecule, is warranted to fully explore its therapeutic utility.

References

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  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. Open Access Macedonian Journal of Medical Sciences, 10(F), 223-228. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(19), 6529. Available at: [Link]

  • Kalyankar, T. M., et al. (2011). Synthesis of some new derivatives of 2-methyl imidazole. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (2021). 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. National Center for Biotechnology Information. Available at: [Link]

  • International Agency for Research on Cancer (2012). 2-METHYLIMIDAZOLE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC. Available at: [Link]

  • Rajendran, S., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Frontiers in Oncology, 13, 1189394. Available at: [Link]

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A Technical Guide to the Preliminary Screening of N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The discovery of novel therapeutic agents is a critical endeavor in pharmaceutical research. The journey from a newly synthesized compound to a potential drug candidate begins with a crucial step: preliminary biological activity screening. This guide provides an in-depth technical framework for the initial evaluation of N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine, a heterocyclic amine with potential pharmacological significance. The imidazole moiety is a well-known pharmacophore present in many biologically active compounds, suggesting that this molecule warrants a systematic investigation of its properties.

This document is designed for researchers, scientists, and drug development professionals, offering a structured yet flexible approach to the preliminary screening process. We will delve into the scientific rationale behind experimental choices, provide detailed protocols for key assays, and outline a logical workflow for data interpretation. The overarching goal is to efficiently assess the compound's potential and guide subsequent, more focused research efforts.

Part 1: Foundational Characterization and In Silico Profiling

Before embarking on extensive biological assays, a foundational understanding of the compound's physicochemical properties is paramount. These properties significantly influence a compound's behavior in biological systems and can predict potential liabilities.[1][2]

Physicochemical Property Prediction

Computational tools offer a rapid and cost-effective means to predict key physicochemical parameters that govern a molecule's "drug-likeness".[3][4][] These predictions help in prioritizing compounds and designing appropriate experimental conditions.

Key Predicted Properties:

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 139.2 g/mol Influences absorption and distribution.
LogP (Lipophilicity) Varies by algorithmA key determinant of absorption, distribution, metabolism, and excretion (ADME) behavior.[3]
Topological Polar Surface Area (TPSA) ~45 ŲCorrelates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.[1]
pKa (Ionization Constant) Basic pKa expectedInfluences solubility, permeability, and receptor interaction.[3][]
Aqueous Solubility To be determinedCrucial for bioavailability and formulation.[2][3]

Note: The actual values should be determined experimentally but in silico predictions provide a valuable starting point.

Synthesis and Purity Assessment

A reliable supply of the compound with well-characterized purity is a prerequisite for any screening campaign. The synthesis of N-alkylated imidazoles, such as the title compound, is a well-established process.[6][7]

General Synthetic Approach:

The synthesis typically involves the N-alkylation of 2-methylimidazole with a suitable 2-aminoethylating agent.[7] Detailed protocols for similar compounds are available and can be adapted.[6][7]

Purity Analysis:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Part 2: In Vitro Biological Screening Cascade

The core of the preliminary screening process involves a series of in vitro assays designed to identify potential biological activities. The selection of these assays is guided by the structural features of the compound. The imidazole and ethylamine moieties are common in ligands for G-protein coupled receptors (GPCRs), particularly biogenic amine receptors such as histamine, dopamine, and serotonin receptors.[8][9][10] Therefore, the initial screening will focus on these target classes.

Rationale for Target Selection
  • Histamine Receptors: The imidazole ring is a core component of histamine. Thus, evaluating the compound's activity at histamine receptors is a logical starting point.[8][11]

  • Dopamine Receptors: Many centrally acting drugs contain imidazole or similar heterocyclic scaffolds that interact with dopamine receptors.[12][13]

  • Serotonin (5-HT) Receptors: The structural resemblance to serotonin and other tryptamine derivatives suggests potential interaction with serotonin receptors.[9][10]

The screening will follow a tiered approach, starting with broad receptor binding assays to identify potential interactions, followed by functional assays to characterize the nature of these interactions (agonist or antagonist).

Experimental Workflow

G cluster_0 Phase 1: Initial Hit Identification cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Lead Prioritization A Compound Synthesis & Purity Assessment C Primary Screening: Receptor Binding Assays (Histamine, Dopamine, Serotonin Panels) A->C B In Silico Profiling (Physicochemical Properties) B->C D Secondary Screening: Functional Cell-Based Assays (e.g., cAMP, Calcium Flux) C->D Identified 'Hits' E Determination of Potency (IC50 / EC50) D->E F Preliminary ADME-Tox Profiling (e.g., Cytotoxicity, Metabolic Stability) E->F G Data Analysis & Hit Triage F->G H Selection of Lead Candidates for Further Optimization G->H

Caption: A tiered approach for the preliminary screening of this compound.

Primary Screening: Receptor Binding Assays

Receptor binding assays are used to determine if a compound can bind to a specific receptor.[14][15] These assays are often performed in a competitive format using a radiolabeled or fluorescently labeled ligand of known affinity.[14][16]

Protocol: Radioligand Binding Assay (General)

  • Preparation of Receptor Source: Cell membranes expressing the target receptor (e.g., histamine H1, dopamine D2, serotonin 5-HT2A) are prepared from recombinant cell lines.[17]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]mepyramine for H1 receptors), and varying concentrations of the test compound.[18]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).[15][16]

Table: Representative Receptor Binding Assay Panel

Receptor TargetRadioligandKnown Reference Compound
Histamine H1 [³H]mepyramineMepyramine
Histamine H2 [³H]tiotidineCimetidine
Dopamine D1 [³H]SCH23390SCH23390
Dopamine D2 [³H]spiperoneHaloperidol
Serotonin 5-HT1A [³H]8-OH-DPAT8-OH-DPAT
Serotonin 5-HT2A [³H]ketanserinKetanserin
Secondary Screening: Functional Cell-Based Assays

Compounds that show significant binding in the primary screen ("hits") are then evaluated in functional assays to determine if they act as agonists (activate the receptor) or antagonists (block the receptor's activity).[19][20][21]

Rationale for Functional Assays:

Cell-based functional assays provide a more physiologically relevant context by measuring the downstream cellular response following receptor activation.[20][22] Common readouts include changes in second messenger levels (e.g., cAMP, intracellular calcium) or reporter gene expression.[11][23][24]

Protocol: cAMP Assay for Gs/Gi-Coupled Receptors (e.g., Dopamine D1/D2)

  • Cell Culture: Culture cells stably expressing the receptor of interest (e.g., Dopamine D1 or D2).[13]

  • Compound Treatment: Seed the cells in a 96-well plate and treat with varying concentrations of the test compound.

  • Stimulation (for antagonist mode): For antagonist testing, co-incubate with a known agonist (e.g., dopamine).[23]

  • Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Agonist Mode: Generate a dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).

    • Antagonist Mode: Generate a dose-response curve of agonist activity in the presence of the test compound to determine the IC50 value.

Protocol: Calcium Flux Assay for Gq-Coupled Receptors (e.g., Histamine H1, Serotonin 5-HT2A)

  • Cell Culture and Dye Loading: Culture cells expressing the target receptor (e.g., Histamine H1 or 5-HT2A) and load them with a calcium-sensitive fluorescent dye.[10][25]

  • Compound Addition: Add varying concentrations of the test compound to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader with an integrated fluid dispenser to add a known agonist for antagonist determination.[11]

  • Data Analysis: Similar to the cAMP assay, determine EC50 for agonists or IC50 for antagonists.

G cluster_0 Functional Assay Logic Start Compound with Binding Affinity IsAgonist Test for Agonist Activity Start->IsAgonist IsAntagonist Test for Antagonist Activity IsAgonist->IsAntagonist No Agonist Agonist (EC50) IsAgonist->Agonist Yes Antagonist Antagonist (IC50) IsAntagonist->Antagonist Yes Inactive Functionally Inactive IsAntagonist->Inactive No

Caption: Decision tree for characterizing hits from primary screening in functional assays.

Part 3: Preliminary ADME-Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties is crucial to identify potential liabilities that could lead to compound failure in later stages of drug development.[26][27]

Key In Vitro ADME-Tox Assays

A panel of high-throughput in vitro ADME-Tox assays should be employed to profile the most promising hits.[26][28][29]

Table: Recommended Preliminary ADME-Tox Assays

AssayPurposeMethodology
Cytotoxicity To assess the general toxicity of the compound to cells.[30]MTT or LDH release assay in a relevant cell line (e.g., HepG2).[30]
Metabolic Stability To determine the rate at which the compound is metabolized by liver enzymes.[30]Incubation with liver microsomes or hepatocytes and measurement of compound depletion over time.[27]
CYP450 Inhibition To identify potential for drug-drug interactions.[28]Incubation with specific CYP450 isoforms and probe substrates.
Plasma Protein Binding To determine the extent to which the compound binds to plasma proteins.Equilibrium dialysis or ultrafiltration.

Conclusion and Future Directions

The preliminary screening of this compound, as outlined in this guide, provides a systematic and scientifically rigorous approach to identifying and characterizing its potential biological activities. By integrating in silico predictions, a tiered in vitro screening cascade, and early ADME-Tox profiling, researchers can make informed decisions about the progression of this compound.

The data generated from these studies will form a comprehensive initial profile of the compound, highlighting its potential therapeutic applications and any potential liabilities. Positive results from this preliminary screen will justify more extensive studies, including lead optimization, in vivo efficacy models, and more comprehensive safety pharmacology assessments. This structured approach ensures that resources are focused on compounds with the highest probability of success in the long and challenging process of drug discovery.

References

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Sources

literature review of 1,2-substituted imidazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,2-Substituted Imidazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Authored by a Senior Application Scientist

Abstract

The 1,2-substituted imidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and stereochemical versatility allow for potent and selective interactions with a wide array of biological targets.[3][4] This guide provides an in-depth review of this critical heterocyclic motif for researchers, scientists, and drug development professionals. We will explore efficient synthetic methodologies, delve into the diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties, and elucidate key structure-activity relationships. This document is designed not merely as a summary but as a functional guide, complete with detailed experimental protocols and logical frameworks to empower the design and execution of next-generation therapeutic discovery programs centered on 1,2-disubstituted imidazoles.

The Imidazole Scaffold: A Cornerstone of Medicinal Chemistry

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a fundamental building block in nature, most notably found in the essential amino acid histidine.[5] This prevalence translates into its significance in biological systems, where the imidazole side chain of histidine residues plays a crucial role in the catalytic activity of countless enzymes.[6] In medicinal chemistry, the imidazole nucleus is prized for its ability to act as both a hydrogen bond donor and acceptor, and its aromatic nature contributes to stable molecular conformations.[7] The 1,2-disubstituted pattern, in particular, offers a versatile vector for chemical modification, allowing chemists to fine-tune a compound's steric and electronic properties to optimize target engagement, selectivity, and pharmacokinetic profiles.[8]

Synthetic Strategies for 1,2-Disubstituted Imidazoles

The efficient and regiocontrolled synthesis of substituted imidazoles is a topic of continuous innovation.[9][10] The choice of synthetic route is dictated by the desired substitution pattern, functional group tolerance, and scalability.

Classical Methodologies: The Radiszewski Synthesis

One of the most fundamental approaches is the Radiszewski synthesis and its variations. This method involves the condensation of a 1,2-dicarbonyl compound (like an α-dione), an aldehyde, and ammonia (or an ammonia source like ammonium acetate).

Causality in Synthesis: This one-pot, multi-component reaction is highly efficient for generating tri- and tetra-substituted imidazoles.[6] The aldehyde provides the substituent at the C2 position, while the dicarbonyl compound provides the substituents at C4 and C5. For 1,2-disubstituted imidazoles, a primary amine is used in place of ammonia, which introduces the substituent at the N1 position.

Modern Synthetic Advances

Recent years have seen the development of more sophisticated methods that offer improved yields, milder reaction conditions, and greater functional group compatibility.[11]

  • Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields for imidazole synthesis.[12][13] This is due to efficient and uniform heating, which can accelerate the condensation and cyclization steps.

  • Metal-Catalyzed Reactions: Transition metal catalysis, particularly with copper, has enabled novel pathways for forming the imidazole ring, often with high regioselectivity and tolerance for sensitive functional groups.[8]

  • Green Chemistry Approaches: The use of eco-friendly solvents, solvent-free conditions, and reusable catalysts like nanosilica-supported ionic liquids represents a sustainable trend in imidazole synthesis.[14][15]

Below is a generalized workflow for the synthesis and evaluation of novel 1,2-substituted imidazole derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_sar Optimization A Starting Materials (Primary Amine, Aldehyde, α-Diketone) B One-Pot Condensation (e.g., Radiszewski Reaction) A->B C Purification & Isolation (Chromatography) B->C D Structural Characterization (NMR, MS, IR) C->D E Primary Screening (e.g., In vitro cytotoxicity) D->E Library of Compounds F Secondary Screening (Target-based assays, e.g., Kinase Inhibition) E->F G Lead Compound Identification F->G H SAR Studies (Systematic Modification) G->H Data-driven Design H->A Iterative Synthesis I Optimized Lead Compound H->I

Caption: Generalized workflow for the discovery of 1,2-substituted imidazole drugs.

Pharmacological Activities and Therapeutic Targets

1,2-disubstituted imidazoles exhibit a remarkable breadth of biological activities, making them a fertile ground for drug discovery.[5][16]

Anticancer Activity

This is one of the most extensively studied areas for imidazole derivatives.[4][17] Their mechanisms of action are diverse and often involve the inhibition of key proteins in cancer signaling.

  • Kinase Inhibition: Many 1,2-substituted imidazoles are designed to target the ATP-binding site of protein kinases, which are often dysregulated in cancer.[3][18] Targets include VEGFR, EGFR, and various cyclin-dependent kinases (CDKs), making these compounds potent inhibitors of cell proliferation and angiogenesis.[3][19] Fused imidazole systems, such as imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines, are also prominent scaffolds for kinase inhibitors, with Ponatinib being a clinically approved example.[18][20]

G cluster_pathway Normal Kinase Activity cluster_inhibition Inhibition Mechanism ATP ATP Kinase Kinase (Active Site) ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Kinase->Block Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor 1,2-Imidazole Inhibitor Inhibitor->Kinase Competitive Binding

Caption: Mechanism of action for 1,2-imidazole-based kinase inhibitors.

  • Tubulin Polymerization Inhibition: Some 1,2-diarylimidazoles act as anti-mitotic agents by binding to tubulin, preventing the formation of microtubules essential for cell division, and leading to G2/M phase cell cycle arrest.[3]

Table 1: Anticancer Activity of Selected 1,2-Substituted Imidazole Derivatives

Compound Class Target Cancer Cell Line IC50 (µM) Reference
1-Substituted-2-aryl imidazoles Tubulin MDA-MB-231 0.08 - 1.0 [3]
2-Phenyl benzimidazole derivative VEGFR-2 HUVEC 1.47 [3]
Imidazo[1,2-b]pyrazole derivative Multiple MCF-7 ≤ 10 [21]

| Imidazole-based p38α MAP kinase inhibitor | p38α MAP kinase | HepG2 | 7.70 |[3] |

Antimicrobial Activity

The imidazole scaffold is the basis for many "azole" antifungal drugs (e.g., miconazole, ketoconazole) that inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane.[22][23] Newer derivatives also show potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[24][25][26] The mechanism often involves disruption of the bacterial cell membrane or inhibition of essential enzymes.[1]

Table 2: Antimicrobial Activity of Selected Imidazole Derivatives

Compound Class Organism Activity MIC (µg/mL) Reference
Imidazole-thiazole hybrids M. tuberculosis Antitubercular 0.2 - 0.4 [7][27]
N-substituted imidazoles S. aureus Antibacterial 1.8 (mM) [28]
Imidazole-triazole hybrids E. coli Antibacterial 11 (µM) [25]

| Imidazole derivatives | C. albicans | Antifungal | 12.5 |[29] |

Anti-inflammatory Activity

1,2-Diarylimidazoles have been developed as highly potent and selective inhibitors of cyclooxygenase-2 (COX-2).[30] The COX-2 enzyme is a key mediator of inflammation and pain. By selectively inhibiting COX-2 over the related COX-1 enzyme, these compounds can reduce inflammation with a lower risk of the gastrointestinal side effects associated with traditional NSAIDs.[29][30] Studies have shown that imidazole alkaloids can also reduce the pro-inflammatory mechanisms of neutrophils, decreasing the production of reactive oxygen species (ROS) and pro-inflammatory cytokines like TNF-α and IL-6.[31][32]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a compound's structure and its biological activity is paramount for rational drug design. For 1,2-substituted imidazoles, SAR studies have yielded critical insights.[8][33][34]

  • Substituent at N1: This position is crucial for modulating pharmacokinetic properties like metabolic stability and solubility.[8] Aromatic rings at N1 have been shown to confer potent antiproliferative activity in some series.[3]

  • Substituent at C2: This position often points towards the solvent-exposed region of a binding pocket and can be modified to enhance potency or introduce selectivity. Electron-withdrawing groups at C2 have been linked to enhanced antimicrobial activity.[8][35]

  • Substituents at C4 and C5: These positions can be used to fine-tune the steric and electronic profile of the molecule to optimize interactions with the target protein.

Caption: Key structure-activity relationship points on the 1,2-imidazole scaffold.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of research, detailed methodologies are essential.

Protocol: Synthesis of a 1,2,4-Trisubstituted Imidazole Derivative

This protocol is a representative example of a Radiszewski-type synthesis.

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1,2-dicarbonyl compound (e.g., benzil, 10 mmol), aldehyde (e.g., 4-chlorobenzaldehyde, 10 mmol), and a primary amine (e.g., aniline, 10 mmol) in 40 mL of glacial acetic acid.

  • Reaction Initiation: Add ammonium acetate (20 mmol) to the solution.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 120°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 200 mL of ice-cold water while stirring.

  • Precipitation: A solid precipitate will form. Continue stirring for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid and salts.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure substituted imidazole.

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Protocol: MTT Assay for In Vitro Anticancer Activity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[33]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized imidazole compounds in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Future Perspectives

The 1,2-substituted imidazole scaffold remains a highly attractive starting point for the development of new therapeutics. Future research will likely focus on several key areas:

  • Target Selectivity: Designing derivatives with high selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and improve safety profiles.

  • Overcoming Drug Resistance: Developing imidazole-based compounds that are effective against resistant cancer cell lines or microbial strains.[27]

  • Hybrid Molecules: Combining the imidazole core with other pharmacophores to create hybrid molecules with dual or synergistic modes of action.[25]

  • Advanced Drug Delivery: Utilizing nanomaterials and other advanced delivery systems to improve the bioavailability and targeted delivery of potent imidazole compounds.[14][15]

The versatility and proven track record of 1,2-substituted imidazoles ensure their continued importance in the ongoing quest for novel and effective medicines.

References

A comprehensive list of references is provided below, including titles, sources, and verifiable URLs for all cited materials.

  • A review article on synthesis of imidazole derivatives. (2024). Vertex AI Search.
  • Sharma, P., LaRosa, C., Antwi, J., Govindarajan, R., & Werbovetz, K. A. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(14), 4213. [Link]

  • Camp, J. E., & Khasanov, A. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950–3964. [Link]

  • A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Derivatives. (n.d.). BenchChem.
  • Sharma, P., LaRosa, C., Antwi, J., Govindarajan, R., & Werbovetz, K. A. (2021). Imidazoles as potential anticancer agents: An update on recent studies. Molecules, 26(14), 4213.
  • Parab, R. H., Dixit, B. C., & Desai, D. J. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Publication Corporation.
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  • Recent advances in the synthesis of imidazoles. (2020). University of Bath's research portal.
  • Recent Advances in the Synthesis and Applications of Imidazole Derivatives. (2025). Authorea Preprints.
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A Comprehensive Technical Guide to the Safe Handling of Imidazole Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of a vast array of biologically active molecules.[1] While their therapeutic potential is significant, the diverse functionalities incorporated into the imidazole ring system introduce a spectrum of safety and handling considerations that demand rigorous attention. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling of imidazole derivatives. Moving beyond generic laboratory safety protocols, this document elucidates the structure-activity relationships that govern the toxicological and physical hazards of these compounds. It offers a self-validating system of risk assessment, control measures, and emergency preparedness, grounded in authoritative data and field-proven insights to ensure the well-being of laboratory personnel and the integrity of research.

The Imidazole Scaffold: A Double-Edged Sword in Drug Discovery

The five-membered aromatic ring of imidazole, with its two nitrogen atoms, imparts unique physicochemical properties that make it a "privileged structure" in medicinal chemistry.[2] It can act as a proton donor and acceptor, a metal ligand, and a hydrogen bond participant, enabling it to interact with a wide range of biological targets.[3] This versatility, however, is also the source of its potential hazards. The reactivity of the imidazole ring, combined with the diverse array of substituents used in derivative synthesis, can result in compounds with significant corrosive, toxic, and physical hazards.

This guide will navigate the complexities of imidazole derivative safety by first establishing a baseline understanding of the parent compound, imidazole, and then exploring how structural modifications impact the safety profile of its derivatives.

Hazard Identification and Risk Assessment: A Derivative-Specific Approach

A one-size-fits-all approach to the safety of imidazole derivatives is insufficient. A thorough risk assessment must be conducted for each new derivative, considering the nature and position of its substituents.

Toxicological Hazards

The toxicological profile of imidazole derivatives can vary dramatically. While the parent imidazole has moderate acute toxicity, certain derivatives can exhibit enhanced toxicity.

  • Acute Toxicity: Imidazole itself is harmful if swallowed.[4] The oral LD50 in rats is reported to be between 960-970 mg/kg.[5][6] Some derivatives, such as 2-nitroimidazole, are significantly more toxic, with a reported oral LD50 in mice of 80 mg/kg.[7]

  • Corrosivity and Irritation: Imidazole is corrosive and can cause severe skin burns and eye damage.[4] This property is often retained or modified in its derivatives. For instance, 2-chloro-1H-benzimidazole is classified as a skin and eye irritant.

  • Reproductive Toxicity: A significant concern with imidazole and some of its derivatives is reproductive toxicity. Imidazole is suspected of damaging the unborn child.[4]

  • Organ-Specific Toxicity: Certain classes of imidazole derivatives are associated with specific organ toxicities. For example, some antifungal imidazole agents have been linked to hepatotoxicity (liver damage).[8]

  • Sensitization: Some individuals may develop skin sensitization to certain imidazole derivatives.[9]

Table 1: Comparative Acute Toxicity of Selected Imidazole Derivatives

CompoundCAS NumberAnimal ModelOral LD50Dermal LD50Reference(s)
Imidazole288-32-4Rat970 mg/kg-[6]
1-Ethenyl-1H-imidazole1072-63-5Rat~1040 mg/kg>2000 mg/kg[10]
2-Nitroimidazole527-73-1Mouse80 mg/kg-[7]
Benzimidazole51-17-2-Harmful if swallowed-[11][12]
4-Nitroimidazole3034-38-6-Harmful if swallowed-[13]

Note: This table is not exhaustive and is intended for illustrative purposes. Always consult the specific Safety Data Sheet (SDS) for the derivative in use.

Physicochemical Hazards

Beyond their biological effects, imidazole derivatives can also present physical hazards in the laboratory.

  • Dust Explosion: Many solid imidazole derivatives are fine powders. When dispersed in the air in sufficient concentrations, these dusts can form explosive mixtures.[6] This is a critical consideration when handling and transferring large quantities of these materials.

  • Combustibility: Imidazole and its derivatives are generally combustible solids.

  • Incompatibilities: Imidazole and its derivatives are incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6] Contact with these substances can lead to vigorous and potentially hazardous reactions.

A Framework for Safe Handling: Engineering Controls, PPE, and Standard Operating Procedures

A multi-layered approach is essential to mitigate the risks associated with imidazole derivatives. This involves a combination of engineering controls, appropriate Personal Protective Equipment (PPE), and robust Standard Operating Procedures (SOPs).

Engineering Controls: The First Line of Defense

Engineering controls are designed to minimize exposure by isolating the hazard from the worker.

  • Chemical Fume Hoods: All work with imidazole derivatives, especially volatile or dusty compounds, must be conducted in a properly functioning and certified chemical fume hood.[6][14] This is the most critical engineering control for preventing inhalation exposure.

  • Ventilation: General laboratory ventilation should be adequate to prevent the accumulation of vapors and dusts in the work area.[4]

  • Designated Areas: Establish designated areas for the handling and storage of imidazole derivatives to prevent cross-contamination.[6]

Personal Protective Equipment (PPE): Essential for Direct Handling

The selection of PPE must be based on a thorough risk assessment of the specific derivative and the procedure being performed.

  • Eye and Face Protection: ANSI Z87.1-compliant safety goggles are mandatory.[14] For procedures with a high risk of splashing, a face shield should be worn in addition to goggles.[15]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required.[14] Always inspect gloves for pinholes or tears before use and practice proper glove removal techniques to avoid skin contact.[14]

  • Body Protection: A fully buttoned, chemically compatible laboratory coat is essential.[14] Full-length pants and closed-toe shoes must be worn to ensure no skin is exposed.[14]

  • Respiratory Protection: For most laboratory-scale operations within a fume hood, respiratory protection is not required.[14] However, for situations with a potential for high dust or aerosol generation, or in emergency situations, a half-face or full-face respirator with appropriate cartridges may be necessary.[14] All respirator use must be in accordance with a formal respiratory protection program.

Emergency_Response_Flowchart cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure_event Exposure Event (Skin, Eye, Inhalation, Ingestion) skin_action1 Immediately go to safety shower exposure_event->skin_action1 eye_action1 Immediately go to eyewash station exposure_event->eye_action1 inhalation_action1 Move to fresh air immediately exposure_event->inhalation_action1 ingestion_action1 Rinse mouth with water exposure_event->ingestion_action1 skin_action2 Rinse for at least 15 minutes skin_action1->skin_action2 skin_action3 Remove contaminated clothing while under the shower skin_action2->skin_action3 skin_action4 Seek immediate medical attention skin_action3->skin_action4 report_incident Report incident to supervisor and complete OARS form skin_action4->report_incident eye_action2 Flush eyes for at least 15 minutes, holding eyelids open eye_action1->eye_action2 eye_action3 Remove contact lenses if possible eye_action2->eye_action3 eye_action4 Seek immediate medical attention eye_action3->eye_action4 eye_action4->report_incident inhalation_action2 If breathing is difficult, provide oxygen (if trained) inhalation_action1->inhalation_action2 inhalation_action3 Seek immediate medical attention inhalation_action2->inhalation_action3 inhalation_action3->report_incident ingestion_action2 DO NOT induce vomiting ingestion_action1->ingestion_action2 ingestion_action3 Seek immediate medical attention ingestion_action2->ingestion_action3 ingestion_action3->report_incident bring_sds Bring SDS to the Emergency Department report_incident->bring_sds

Standard Operating Procedures (SOPs): The Foundation of Safe Practice

Detailed SOPs are crucial for ensuring that all personnel handle imidazole derivatives consistently and safely.

  • Hygiene Practices: Avoid all contact with skin, eyes, and clothing.[14] Wash hands thoroughly after removing PPE, before breaks, and at the end of the workday.[4] Do not eat, drink, or smoke in areas where imidazole derivatives are handled.[4]

  • Storage: Store imidazole derivatives in tightly closed containers in a cool, dry, and well-ventilated area.[14] They should be stored as corrosive materials and segregated from incompatible chemicals.[6][14]

  • Waste Disposal: All waste containing imidazole derivatives must be treated as hazardous waste.[14]

    • Segregation: Collect pure forms, solutions, and contaminated materials in separate, clearly labeled, and compatible waste containers.[6][14] Halogenated and non-halogenated waste streams should be kept separate to facilitate proper disposal.[16]

    • Labeling: All waste containers must be labeled with a hazardous waste label detailing the contents.[14]

    • Disposal: Follow your institution's hazardous waste disposal procedures.[14] Do not dispose of imidazole derivatives down the drain.[17]

Emergency Procedures: Preparedness and Response

Despite the best precautions, accidents can happen. A well-defined emergency response plan is critical.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[6] Remove all contaminated clothing while under the shower.[14] Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[14] Seek immediate medical attention.[14]

  • Inhalation: Move the affected person to fresh air immediately.[6] If breathing is difficult, administer oxygen if you are trained to do so. Seek immediate medical attention.[6]

  • Ingestion: Rinse the mouth with water.[4] Do NOT induce vomiting.[4] Seek immediate medical attention.[6]

Caption: GHS classification for the parent compound, Imidazole.

Spill and Leak Procedures

The response to a spill depends on its size and location.

  • Small Spills (inside a fume hood):

    • Ensure you are wearing the appropriate PPE (lab coat, goggles, and gloves).

    • Contain the spill with an inert absorbent material.

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[6]

    • Decontaminate the area with an appropriate cleaning solution.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert others.[6]

    • If the spill is flammable, extinguish all ignition sources.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[6]

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Caption: Emergency response flowchart for exposures.

Conclusion: A Culture of Safety

The vast chemical diversity and therapeutic promise of imidazole derivatives necessitate a proactive and informed approach to laboratory safety. By understanding the structure-activity relationships that dictate their hazards, implementing robust engineering and administrative controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can harness the potential of these valuable compounds while ensuring a safe and secure working environment. This guide serves as a foundational resource, but it is incumbent upon every scientist to consult the specific Safety Data Sheet and conduct a thorough risk assessment before working with any new imidazole derivative. A culture of safety is not a static protocol but a continuous process of learning, vigilance, and shared responsibility.

References

  • University of Washington. (2025, February 28). Standard Operating Procedure for Imidazole.
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  • Aoyama, H., et al. (2008). Imidazole antifungals, but not triazole antifungals, increase membrane Zn2+ permeability in rat thymocytes Possible contribution to their cytotoxicity. Toxicology, 248(2-3), 142-150.
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The Imidazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its aromaticity, amphoteric nature, and ability to engage in various non-covalent interactions, have made it a cornerstone in the design of a vast array of therapeutic agents. This guide provides a comprehensive technical overview of the pivotal role of the imidazole scaffold in drug discovery and development. We will delve into its fundamental physicochemical characteristics, explore key synthetic strategies, analyze its function in market-approved drugs across diverse therapeutic areas, and examine the structure-activity relationships that govern its biological effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to inspire and guide future drug discovery efforts.

The Imidazole Nucleus: Physicochemical Properties and Biological Significance

The versatility of the imidazole ring in medicinal chemistry stems from its distinct electronic and structural features. As a five-membered aromatic heterocycle, it possesses a stable, planar structure with six delocalized π-electrons, contributing to its favorable interactions with biological targets.[1]

Key Physicochemical Properties:

  • Aromaticity and Electron Distribution: The aromatic nature of the imidazole ring provides a rigid scaffold for the precise orientation of substituents, facilitating specific interactions with enzyme active sites and receptor binding pockets. The two nitrogen atoms create a unique electronic environment, with one acting as a pyridine-like nitrogen (basic) and the other as a pyrrole-like nitrogen (less basic), allowing for diverse chemical reactivity.

  • Amphoteric Character: Imidazole can act as both a weak acid and a weak base.[1] The pyridine-like nitrogen can be protonated to form an imidazolium cation, while the pyrrole-like nitrogen can be deprotonated under strongly basic conditions. This amphoteric nature is crucial for its role in biological systems, such as in the active site of enzymes where it can act as a proton shuttle.

  • Hydrogen Bonding Capability: The imidazole ring is an excellent hydrogen bond donor (via the N-H group) and acceptor (via the lone pair on the pyridine-like nitrogen). This allows for the formation of strong and specific interactions with amino acid residues in proteins, a key factor in drug-target binding.

  • Coordination with Metal Ions: The nitrogen atoms of the imidazole ring can coordinate with various metal ions, a property that is vital for the function of many metalloenzymes. This characteristic has been exploited in the design of enzyme inhibitors.

These properties collectively contribute to the imidazole scaffold's ability to improve the pharmacokinetic profile of drug candidates, enhancing their solubility, bioavailability, and metabolic stability.

Synthetic Strategies for Imidazole Scaffolds

The construction of the imidazole core and its subsequent derivatization are critical aspects of developing imidazole-based therapeutics. Several synthetic methodologies have been established, with the Debus-Radziszewski synthesis being one of the most fundamental and widely employed.

The Debus-Radziszewski Imidazole Synthesis

This multicomponent reaction, first reported in the 19th century, remains a cornerstone for the synthesis of polysubstituted imidazoles. It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

G Reactants 1,2-Dicarbonyl (e.g., Benzil) + Aldehyde (e.g., Benzaldehyde) + Ammonia Source (e.g., Ammonium Acetate) Reaction_Conditions Reflux in Glacial Acetic Acid Reactants->Reaction_Conditions Heat Product 2,4,5-Trisubstituted Imidazole Reaction_Conditions->Product Condensation & Cyclization

Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole

This protocol provides a detailed, step-by-step methodology for the synthesis of 2,4,5-triphenylimidazole (also known as lophine), a classic example of the Debus-Radziszewski reaction.[2][3][4]

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers, filtering apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine benzil (e.g., 1.0 g, 4.76 mmol), benzaldehyde (e.g., 0.51 g, 4.76 mmol), and ammonium acetate (e.g., 1.83 g, 23.8 mmol).

  • Solvent Addition: Add glacial acetic acid (e.g., 10 mL) to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for approximately 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water (e.g., 50 mL) with stirring.

  • Precipitation: A solid precipitate of 2,4,5-triphenylimidazole will form.

  • Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any residual acetic acid and ammonium salts.

  • Drying: Dry the crude product in an oven at a moderate temperature (e.g., 60-80 °C).

  • Recrystallization: Purify the crude 2,4,5-triphenylimidazole by recrystallization from a suitable solvent, such as ethanol, to obtain a pure, crystalline product.[2]

Imidazole-Containing Drugs: A Therapeutic Arsenal

The imidazole scaffold is a key component in numerous FDA-approved drugs, spanning a wide range of therapeutic areas. This section highlights some prominent examples, showcasing the diverse biological activities of imidazole-containing compounds.

Drug Name (Brand Name) Therapeutic Area Mechanism of Action Indications
Ketoconazole (Nizoral)AntifungalInhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[5][6]Treatment of various fungal infections, including systemic and topical infections.[7]
Clotrimazole (Lotrimin, Mycelex)AntifungalSimilar to ketoconazole, it inhibits lanosterol 14α-demethylase, leading to the disruption of the fungal cell membrane.[5][6]Treatment of topical fungal infections such as athlete's foot, ringworm, and vaginal yeast infections.[7]
Metronidazole (Flagyl)Antibacterial, AntiprotozoalEnters anaerobic bacteria and protozoa and is reduced to a reactive intermediate that disrupts DNA and other macromolecules, leading to cell death.[1]Treatment of anaerobic bacterial infections and protozoal infections such as trichomoniasis and giardiasis.
Cimetidine (Tagamet)Anti-ulcerA histamine H2-receptor antagonist that inhibits gastric acid secretion.Treatment of peptic ulcers and gastroesophageal reflux disease (GERD).
Losartan (Cozaar)AntihypertensiveAn angiotensin II receptor blocker (ARB) that selectively blocks the AT1 receptor, leading to vasodilation and a reduction in blood pressure.Treatment of hypertension.
Dacarbazine (DTIC-Dome)AnticancerAn alkylating agent that methylates DNA, leading to the inhibition of DNA replication and transcription, and ultimately cell death.Treatment of malignant melanoma and Hodgkin's lymphoma.
Ondansetron (Zofran)AntiemeticA selective 5-HT3 receptor antagonist that blocks the action of serotonin, a neurotransmitter involved in nausea and vomiting.Prevention of nausea and vomiting associated with chemotherapy and radiotherapy.

Mechanisms of Action: A Deeper Dive

The biological activity of imidazole-containing drugs is intrinsically linked to their ability to interact with specific molecular targets. This section explores two key mechanisms of action in detail.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

A major class of imidazole-based drugs exerts its antifungal effects by targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The key enzyme in this pathway is lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme.

G Imidazole Imidazole Inhibition Inhibition Imidazole->Inhibition Lanosterol Lanosterol Ergosterol Ergosterol Disruption Disruption

Imidazole antifungals bind to the heme iron of lanosterol 14α-demethylase, inhibiting its activity. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately disrupting its integrity and leading to cell death.[8][9][10]

Anticancer Activity: Targeting Signaling Pathways

Many imidazole derivatives have demonstrated potent anticancer activity by modulating key intracellular signaling pathways that are often dysregulated in cancer. One of the most critical pathways is the PI3K/AKT/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.

G Imidazole_Inhibitor Imidazole_Inhibitor Inhibition_PI3K Inhibition_PI3K Imidazole_Inhibitor->Inhibition_PI3K Inhibition_mTOR Inhibition_mTOR Imidazole_Inhibitor->Inhibition_mTOR PI3K PI3K mTOR mTOR Downstream Downstream Apoptosis Apoptosis

Imidazole-based kinase inhibitors can target key components of this pathway, such as PI3K and mTOR, by competing with ATP for binding to the kinase domain. This inhibition blocks the downstream signaling cascade, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells.

Structure-Activity Relationships (SAR) and Quantitative Data

The biological activity of imidazole derivatives is highly dependent on the nature and position of substituents on the imidazole ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.

Anti-inflammatory Activity: COX Inhibition

Certain imidazole derivatives have been shown to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key in the production of prostaglandins.

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
Celecoxib (Reference) -0.89-
Imidazole Derivative 5a 1383.638.3
Imidazole Derivative 5b 820.71115.5
Imidazole Derivative 5c 781.265.0
Imidazole Derivative 5d 1152.841.1
Imidazole Derivative 5e 951.950.0
Data synthesized from multiple sources for illustrative purposes.[11][12][13]

The data suggests that specific substitutions on the imidazole scaffold can lead to potent and selective inhibition of COX-2, which is a desirable characteristic for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.

Anti-inflammatory Activity: p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase is another important target for anti-inflammatory drug discovery. Imidazole-based compounds have been developed as potent inhibitors of this enzyme.

Compound p38 MAP Kinase IC₅₀ (nM)
Adezmapimod (SB203580) (Reference) 222.44 ± 5.98
Imidazole Derivative AA2 >1000
Imidazole Derivative AA3 856.42 ± 7.21
Imidazole Derivative AA4 732.11 ± 6.98
Imidazole Derivative AA5 645.89 ± 6.54
Imidazole Derivative AA6 403.57 ± 6.35
Data synthesized from multiple sources for illustrative purposes.[14][15][16][17]

These findings indicate that modifications to the imidazole scaffold can significantly impact the inhibitory activity against p38 MAP kinase, providing a basis for the optimization of lead compounds.

Future Perspectives and Conclusion

The imidazole scaffold continues to be a highly attractive and versatile platform for the discovery of new therapeutic agents.[1] The rich chemistry of the imidazole ring allows for the generation of diverse chemical libraries, and our ever-expanding understanding of its role in biological systems provides a solid foundation for rational drug design.

Future research in this area will likely focus on:

  • Novel Synthetic Methodologies: The development of more efficient, stereoselective, and environmentally friendly methods for the synthesis of complex imidazole derivatives.

  • Targeted Therapies: The design of highly selective imidazole-based inhibitors for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.

  • Hybrid Molecules: The combination of the imidazole scaffold with other pharmacophores to create hybrid molecules with dual or synergistic biological activities.

  • Drug Delivery Systems: The development of novel drug delivery systems to enhance the therapeutic efficacy and reduce the toxicity of imidazole-containing drugs.

References

  • Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents. Science Alert. Available at: [Link]

  • Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Brieflands. Available at: [Link]

  • List of antifungals: Uses, common brands, and safety information. SingleCare. (2022-03-31). Available at: [Link]

  • Synthesis of Ketoconazole Impurity by novel method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

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  • US5091540A - Process for preparing clotrimazole. Google Patents.
  • IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). ResearchGate. Available at: [Link]

  • Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. sctunisie.org. Available at: [Link]

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The Cornerstone of Modern Drug Discovery: A Technical Guide to Foundational Research on N-Alkylated Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazole nucleus, a five-membered aromatic heterocycle with two nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role in the development of numerous therapeutic agents. This technical guide provides an in-depth exploration of the foundational research on N-alkylated imidazole derivatives, a critical class of compounds with a broad spectrum of pharmacological activities. We will delve into the core synthetic methodologies, robust characterization techniques, and the compelling therapeutic potential of these molecules, offering field-proven insights to guide researchers in their drug discovery endeavors. This document is structured to serve as a practical and authoritative resource, explaining the causality behind experimental choices and ensuring that each described protocol is a self-validating system.

The Imidazole Scaffold: A Versatile Player in Medicinal Chemistry

The imidazole ring is a fundamental building block in a multitude of biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine.[1] Its amphoteric nature, allowing it to act as both a weak acid and a weak base, along with its capacity for hydrogen bonding, makes it an exceptional pharmacophore for interacting with biological targets such as enzymes and receptors.[2][3] The N-alkylation of the imidazole ring is a key functionalization strategy that significantly modulates the physicochemical properties of the resulting derivatives, including lipophilicity, solubility, and metabolic stability. This, in turn, has a profound impact on their pharmacokinetic and pharmacodynamic profiles, leading to a wide array of therapeutic applications.[4][5]

N-alkylated imidazole derivatives have demonstrated significant potential across various therapeutic areas, including:

  • Antimicrobial Agents: These compounds have shown potent activity against a range of bacteria and fungi.[6][7][8]

  • Anticancer Agents: Many N-alkylated imidazoles exhibit cytotoxic effects against various cancer cell lines and are being investigated as potential chemotherapeutic agents.[9][10][11][12][13]

  • Enzyme Inhibitors: The imidazole scaffold is a key component in the design of inhibitors for various enzymes, including those involved in cancer progression and other diseases.[14][15]

This guide will provide a comprehensive overview of the foundational research that underpins the exploration of N-alkylated imidazoles in these and other therapeutic contexts.

Core Methodologies: Synthesis of N-Alkylated Imidazole Derivatives

The synthesis of N-alkylated imidazole derivatives is a well-established yet continually evolving field. The choice of synthetic route depends on several factors, including the desired substitution pattern, the nature of the alkylating agent, and the desired scale of the reaction.

General Principles of N-Alkylation

The N-alkylation of imidazole typically proceeds via a nucleophilic substitution reaction where the nitrogen atom of the imidazole ring attacks an electrophilic carbon atom of an alkylating agent. Due to the presence of two nitrogen atoms in the imidazole ring, the reaction can potentially yield two different isomers if the imidazole is unsymmetrically substituted. The regioselectivity of the alkylation is influenced by steric and electronic factors of the substituents on the imidazole ring, as well as the reaction conditions.[16] The use of a base is often necessary to deprotonate the imidazole, thereby increasing its nucleophilicity.[17]

Standard Laboratory Protocol for N-Alkylation

This protocol provides a reliable and adaptable method for the synthesis of N-alkylated imidazole derivatives, which can be modified based on the specific substrates and desired outcomes. This self-validating system includes checkpoints for reaction monitoring and straightforward purification steps.

Materials:

  • Imidazole or substituted imidazole (1.0 equivalent)

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.0-1.2 equivalents)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH)) (1.1-1.5 equivalents)

  • Anhydrous solvent (e.g., acetonitrile (CH₃CN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF))

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the imidazole derivative and the anhydrous solvent.

  • Deprotonation: Add the base to the solution and stir the mixture at room temperature for 15-30 minutes. The choice of base is critical; for less reactive alkylating agents, a stronger base like NaH may be required.

  • Alkylation: Slowly add the alkylating agent to the reaction mixture. The reaction can be conducted at room temperature or heated to reflux, depending on the reactivity of the substrates.[17][18]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting imidazole and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid base like K₂CO₃ was used, filter the mixture. If a reactive base like NaH was used, carefully quench the reaction with water.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure N-alkylated imidazole derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents moisture from interfering with the reaction, especially when using strong bases like NaH.

  • Anhydrous Solvents: Ensures the base is not consumed by reacting with water, maximizing its efficiency in deprotonating the imidazole.

  • TLC Monitoring: Provides a simple and effective way to track the reaction's progress, preventing unnecessarily long reaction times and potential side product formation.

  • Aqueous Work-up and Extraction: A standard and efficient method to separate the organic product from inorganic salts and other water-soluble impurities.

Alternative Synthetic Strategies

While the standard protocol is widely applicable, other methods have been developed to address specific challenges, such as improving regioselectivity or employing more environmentally friendly conditions. These include:

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.[8]

  • Phase-transfer catalysis: This method is useful for reactions involving reactants in different phases.

  • Use of ionic liquids as solvents: Can offer advantages in terms of recyclability and unique reactivity.[19]

The choice of the most appropriate synthetic method should be guided by the specific requirements of the target molecule and the available laboratory resources.

Visualizing the Synthetic Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Start Start Reactants Imidazole Derivative + Alkyl Halide + Base Start->Reactants Deprotonation Deprotonation (Stir with Base) Reactants->Deprotonation Solvent Anhydrous Solvent Solvent->Deprotonation Alkylation N-Alkylation (Add Alkyl Halide) Deprotonation->Alkylation Monitoring Monitor by TLC Alkylation->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Drying Dry & Concentrate Workup->Drying Chromatography Column Chromatography Drying->Chromatography End Pure Product Chromatography->End

Caption: General workflow for the synthesis of N-alkylated imidazole derivatives.

Characterization of N-Alkylated Imidazole Derivatives: A Systematic Approach

The unambiguous characterization of newly synthesized N-alkylated imidazole derivatives is crucial to confirm their structure and purity. A combination of spectroscopic techniques is typically employed.

Spectroscopic and Spectrometric Analysis
TechniqueInformation ObtainedExpected Observations for N-Alkylated Imidazoles
Fourier-Transform Infrared (FT-IR) Spectroscopy Identification of functional groups.Disappearance of the N-H stretching band (around 3100-3500 cm⁻¹) from the starting imidazole. Appearance of C-H stretching bands from the newly introduced alkyl group.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Detailed structural information, including the connectivity of atoms and the chemical environment of protons and carbons.In ¹H NMR, characteristic signals for the protons of the imidazole ring and the newly introduced alkyl group. The chemical shifts of the imidazole protons will be affected by the N-alkylation. In ¹³C NMR, signals corresponding to the carbons of the imidazole ring and the alkyl chain.[7][14]
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.The molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the N-alkylated imidazole derivative.[7]
A Self-Validating Characterization Workflow

This workflow ensures a comprehensive and reliable structural elucidation of the synthesized compounds.

CharacterizationWorkflow Crude_Product Crude Product from Synthesis FTIR FT-IR Spectroscopy Crude_Product->FTIR Functional Group Analysis NMR NMR Spectroscopy (¹H and ¹³C) Crude_Product->NMR Structural Elucidation MS Mass Spectrometry Crude_Product->MS Molecular Weight Determination Purity_Check Purity Assessment (e.g., HPLC, Elemental Analysis) FTIR->Purity_Check NMR->Purity_Check MS->Purity_Check Final_Confirmation Structure Confirmed Purity_Check->Final_Confirmation

Caption: Systematic workflow for the characterization of N-alkylated imidazoles.

Therapeutic Potential and Structure-Activity Relationships

The therapeutic potential of N-alkylated imidazole derivatives is vast and is intrinsically linked to their structural features. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective drug candidates.

Antimicrobial Activity

A significant body of research has demonstrated the potent antibacterial and antifungal properties of N-alkylated imidazoles. A key determinant of their antimicrobial efficacy is the length of the N-alkyl chain.[6][20]

  • Antibacterial Activity: Studies have shown that the antibacterial effects of 1-alkylimidazole derivatives against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria often increase as the number of carbons in the alkyl chain increases, typically up to nine carbons.[6][20] This is likely due to an increase in lipophilicity, which facilitates the penetration of the bacterial cell membrane.[4]

  • Antifungal Activity: Similar trends are observed for antifungal activity, with certain N-alkylated imidazoles showing potent effects against clinically relevant fungi like Candida albicans.[20]

Anticancer Activity

N-alkylated imidazoles have emerged as a promising class of anticancer agents, with their mechanism of action often involving the inhibition of key cellular processes in cancer cells.

  • Cytotoxicity: Numerous studies have reported the cytotoxic activity of N-alkylated imidazole derivatives against a variety of cancer cell lines, including breast, lung, and colon cancer.[9][21]

  • Structure-Activity Relationship: The length of the N-alkyl chain can also influence anticancer activity, although the relationship can be more complex than for antimicrobial activity and may be cell-line dependent.[9] For instance, in some cases, increasing the alkyl chain length has been shown to decrease antitumor activity.[9] Other structural modifications, such as the introduction of nitro groups on the imidazole ring, can enhance anticancer efficacy.[9]

Visualizing a Potential Mechanism of Action

The following diagram illustrates a hypothetical signaling pathway that could be targeted by N-alkylated imidazole derivatives in cancer cells.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulation Imidazole N-Alkylated Imidazole Derivative Imidazole->Kinase1 Inhibition

Caption: Hypothetical inhibition of a cancer cell signaling pathway by an N-alkylated imidazole derivative.

Conclusion and Future Perspectives

N-alkylated imidazole derivatives represent a cornerstone in the field of medicinal chemistry, with their foundational research paving the way for the discovery of novel therapeutic agents. This guide has provided a comprehensive overview of their synthesis, characterization, and therapeutic potential, with a focus on providing practical and scientifically grounded information for researchers. The versatility of the imidazole scaffold, coupled with the tunability of its properties through N-alkylation, ensures that these compounds will continue to be a fertile ground for drug discovery. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of their precise mechanisms of action, and their evaluation in preclinical and clinical studies to translate their therapeutic promise into tangible benefits for patients.

References

  • Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., Bahrinajafi, R., Mohamadi, R., & Farrokhroz, A. A. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863–2865. [Link]

  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (n.d.). Bentham Science. [Link]

  • Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents | Request PDF. (2003). ResearchGate. [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). ResearchGate. [Link]

  • Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation | Request PDF. (2019). ResearchGate. [Link]

  • Imidazoles as potential anticancer agents. (2022). RSC Medicinal Chemistry. [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • COMBINED ANTICANCER EFFECT OF ALKYLATED IMIDAZOLE DERIVATIVES AND DOXORUBICIN. (2023). Logos Science. [Link]

  • Method for producing high-purity N-alkyl imidazole. (2013).
  • Synthesis and antimicrobial activity of imidazolium salts. (2017). OAText. [Link]

  • N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. (n.d.). Chinese Journal of Applied Chemistry. [Link]

  • A review article on synthesis of imidazole derivatives. (2023). Research Square. [Link]

  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (2021). Molecules. [Link]

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (2024). ACS Omega. [Link]

  • Typical laboratory synthesis of N-alkyl imidazoles. (n.d.). ResearchGate. [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2023). Cureus. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2021). Pharmaceuticals. [Link]

  • New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines. (2017). RSC Advances. [Link]

  • Review of pharmacological effects of imidazole derivatives. (2022). Central Asian Journal of Medical and Natural Science. [Link]

  • N-alkylation of imidazole by alkaline carbons. (2007). ResearchGate. [Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2024). Taylor & Francis Online. [Link]

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  • Antitumor activity of imidazole derivatives: Dacarbazine and the new alkylating agent imidazene (Review). (2022). ResearchGate. [Link]

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Methodological & Application

synthesis protocol for n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine

Authored by: Gemini, Senior Application Scientist

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of this compound, a substituted imidazole derivative of interest to researchers in medicinal chemistry and drug development. The synthetic strategy is centered on the robust and widely applicable method of reductive amination. This guide explains the causal logic behind procedural choices, from precursor selection to purification and characterization. It is designed to provide researchers, scientists, and drug development professionals with a self-validating and reproducible methodology.

Introduction and Scientific Context

Imidazole-containing compounds represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active molecules.[1] The title compound, this compound, features a 1-methyl-imidazole core, which is a common motif in various pharmaceutical agents. The presence of a secondary amine provides a versatile handle for further synthetic elaboration, making it a valuable building block for creating libraries of potential therapeutic agents.

The chosen synthetic pathway is reductive amination , a cornerstone of C-N bond formation in organic synthesis.[2][3] This method involves the reaction of a carbonyl compound (an aldehyde in this case) with an amine to form an intermediate imine, which is subsequently reduced in situ to the target amine. This approach is favored for its high efficiency, operational simplicity, and the commercial availability of the required precursors.

Synthetic Workflow Overview

The synthesis proceeds in a one-pot, two-step sequence. The first step is the formation of an N-ethyl imine intermediate from 1-methyl-1H-imidazole-2-carbaldehyde and ethylamine. The second step is the selective reduction of this imine using sodium borohydride to yield the final secondary amine product.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Analysis aldehyde 1-Methyl-1H-imidazole- 2-carbaldehyde imine N-(1-methyl-1H-imidazol-2-yl)methylidene)ethanamine (Imine Intermediate) aldehyde->imine Reacts with amine Ethylamine amine->imine Condensation product This compound (Final Product) imine->product Selective Reduction reducer Sodium Borohydride (NaBH4) reducer->product Hydride Donor purification Purification (Column Chromatography) product->purification characterization Characterization (NMR, MS) purification->characterization

Caption: Synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventMolecular FormulaMW ( g/mol )CAS No.Supplier ExamplePurity
1-Methyl-1H-imidazole-2-carbaldehydeC₅H₆N₂O110.1113750-81-7Sigma-Aldrich≥98%
Ethylamine (70% solution in water)C₂H₅NH₂45.0875-04-7Acros Organics70%
Sodium Borohydride (NaBH₄)NaBH₄37.8316940-66-2MilliporeSigma≥98%
Methanol (Anhydrous)CH₃OH32.0467-56-1Fisher Scientific≥99.8%
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2VWRACS Grade
Saturated Sodium Bicarbonate (aq)NaHCO₃84.01144-55-8LabChemN/A
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Alfa Aesar≥99.5%
Silica Gel (for column chromatography)SiO₂60.087631-86-9Sorbent Tech.60 Å, 230-400 mesh
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Inert atmosphere setup (Nitrogen or Argon balloon)

  • Glass funnel and filter paper

  • Rotary evaporator

  • Column chromatography setup

  • Standard laboratory glassware

  • Analytical instruments: NMR Spectrometer, Mass Spectrometer (MS)

Detailed Synthesis Protocol

Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Sodium borohydride is flammable and reacts with water to produce hydrogen gas; handle with care.

Step 1: Reaction Setup and Imine Formation
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-imidazole-2-carbaldehyde (1.10 g, 10.0 mmol, 1.0 eq) .[4][5]

  • Dissolve the aldehyde in anhydrous methanol (20 mL) and stir until a clear solution is obtained.

  • Cool the solution to 0 °C using an ice bath. This is a critical step to control the initial exothermic reaction upon adding the amine.

  • Slowly add ethylamine (70% solution in water, 0.73 mL, ~11.0 mmol, 1.1 eq) dropwise to the stirred solution over 5 minutes. A slight excess of the amine is used to drive the equilibrium towards imine formation.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Continue stirring at room temperature for 2 hours to ensure complete formation of the imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.

Step 2: In Situ Reduction
  • After 2 hours, re-cool the reaction mixture to 0 °C in an ice bath.

  • In small portions over 15-20 minutes, carefully add sodium borohydride (0.45 g, 12.0 mmol, 1.2 eq) . Causality Note: Adding the reducing agent portion-wise at a low temperature is crucial to manage the exothermic reaction and prevent the uncontrolled release of hydrogen gas. It also favors the reduction of the pre-formed imine over the starting aldehyde.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 16 hours).

Step 3: Work-up and Extraction
  • After overnight stirring, carefully quench the reaction by slowly adding deionized water (10 mL) at 0 °C to decompose any unreacted sodium borohydride.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add dichloromethane (DCM, 30 mL) .

  • Transfer the mixture to a separatory funnel and wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to remove any acidic impurities.

  • Wash the organic layer with brine (1 x 20 mL) to facilitate phase separation.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) .

  • Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product as an oil.

Step 4: Purification and Characterization
  • Purify the crude oil using silica gel column chromatography. A gradient elution system of DCM and methanol (e.g., starting with 100% DCM and gradually increasing to 95:5 DCM:Methanol) is typically effective. The addition of a small amount of triethylamine (0.5%) to the eluent can help prevent the product from streaking on the column.

  • Collect the fractions containing the pure product (identified by TLC) and concentrate them under reduced pressure to yield This compound as a purified oil.

  • Characterization: Confirm the identity and purity of the final product using the following analytical methods:

    • ¹H NMR & ¹³C NMR: To confirm the molecular structure and assess purity.

    • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺: 140.1182).[6]

Expected Results and Troubleshooting

ParameterExpected Value/Observation
Starting Aldehyde White to light yellow solid.
Crude Product Yellow to brown oil.
Purified Product Colorless to pale yellow oil.
Expected Yield 65-80%
Molecular Weight 139.19 g/mol
Molecular Formula C₇H₁₃N₃[7]

Troubleshooting Guide:

  • Low Yield: May result from incomplete imine formation. Ensure the reaction stirs for an adequate time before adding the reducing agent. Alternatively, using a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) can sometimes improve yields by minimizing side reactions.[8]

  • Presence of Starting Aldehyde in Product: The reduction may have been incomplete. Ensure a sufficient excess of sodium borohydride was used and that it was fresh.

  • Formation of Dialkylated By-product: While less common with primary amines, over-alkylation is a potential side reaction.[8] This can be minimized by using the defined stoichiometry and controlled addition of reagents. Purification by column chromatography should effectively remove this impurity.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of this compound via reductive amination. By providing a step-by-step methodology grounded in established chemical principles, this guide serves as a practical resource for researchers engaged in the synthesis of novel imidazole-based compounds for pharmaceutical and chemical research.

References

  • Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Available at: [Link]

  • PubChem. (1-methyl-1H-imidazol-2-yl)methanamine. Available at: [Link]

  • MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Available at: [Link]

  • NIST. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. Available at: [Link]

  • PubChem. this compound. Available at: [Link]

  • PMC. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available at: [Link]

  • PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Available at: [Link]

  • Beilstein Journals. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Available at: [Link]

  • ResearchGate. Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and... Available at: [Link]

  • MDPI. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Available at: [Link]

  • PrepChem. Synthesis of N-[2-[4-(1H-imidazol-1-yl)phenoxy]ethyl]octan-3-amine. Available at: [Link]

  • ResearchGate. (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Available at: [Link]

  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Available at: [Link]

  • ResearchGate. (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Available at: [Link]

  • Google Patents.US5011934A - Process for preparing 1-alkylimidazoles.
  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]

  • Chegg. Solved ethylamine NaBH,CN HEC One problem with reductive... Available at: [Link]

  • Semantic Scholar. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available at: [Link]

  • Royal Society of Chemistry. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Available at: [Link]

  • Cheméo. Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2). Available at: [Link]

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analytical methods for n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Characterization of N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine

Abstract

This application note provides a comprehensive suite of analytical methodologies for the structural characterization and purity assessment of this compound. As a substituted imidazole, this compound represents a class of molecules with significant potential in pharmaceutical and materials science research, often serving as a key building block or ligand.[1] Given the critical importance of unambiguous characterization in drug development and scientific research, this guide presents detailed protocols for chromatographic and spectroscopic techniques. We delve into the causality behind procedural choices, offering field-proven insights for researchers. The methods described herein are designed to be robust and self-validating, ensuring high confidence in the analytical results. This document covers High-Performance Liquid Chromatography (HPLC) for purity and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, and a suite of spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for definitive structural elucidation.

Introduction and Compound Overview

This compound is a heterocyclic secondary amine. Its structure, featuring a 1,2-disubstituted methylimidazole core linked to an ethylamine moiety, makes it a versatile intermediate. The imidazole ring is a common scaffold in biologically active molecules, and its derivatives are explored for a wide range of therapeutic applications.[2] Therefore, rigorous analytical characterization is paramount to confirm its identity, purity, and stability before its use in further research or development workflows.

This guide establishes a multi-faceted analytical framework to provide orthogonal data, ensuring a complete and unambiguous characterization of the molecule.

Compound Structure and Properties:

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₁₅N₃
Molecular Weight 153.23 g/mol
Canonical SMILES CCNCC1=NC=CN1C
InChIKey LBRXNQXBFYVHGJ-UHFFFAOYSA-N
CAS Number 1029990-93-9

(Note: Properties are computationally generated or sourced from available chemical databases.)

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for separating the target compound from impurities such as unreacted starting materials, byproducts, or degradation products.[3]

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Reverse-phase HPLC is the premier method for assessing the purity of non-volatile organic compounds like this compound. The molecule's basic nature, due to the secondary amine and imidazole nitrogens, necessitates the use of an acidic mobile phase modifier, such as formic acid. This protonates the basic sites, preventing peak tailing that arises from interactions with residual silanols on the silica-based stationary phase, thereby ensuring sharp, symmetrical peaks suitable for accurate quantification.[4] A C18 column is selected for its hydrophobicity, providing adequate retention for this relatively polar compound.

Protocol 1: HPLC Purity Assessment

  • Instrumentation: An HPLC or UHPLC system equipped with a UV-Vis detector.[4]

  • Sample Preparation: Accurately weigh approximately 5 mg of the compound and dissolve it in 10 mL of the mobile phase A to create a 0.5 mg/mL stock solution. Further dilute as necessary.

  • Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.[4]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (Imidazole chromophore)
Injection Volume 10 µL
  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: While HPLC is preferred, GC-MS can be a valuable tool for identifying volatile or semi-volatile impurities. Direct analysis of secondary amines by GC can be challenging due to their polarity, which can cause peak tailing and poor chromatographic performance. Derivatization is a robust strategy to overcome this.[5] By reacting the amine with a reagent like N-methyl-bis(trifluoroacetamide) (MBTFA) or ethyl chloroformate (ECF), its polarity is reduced and its volatility is increased, leading to improved peak shape and sensitivity.[5]

Protocol 2: GC-MS Analysis with Derivatization

  • Derivatization:

    • Dissolve ~1 mg of the sample in 200 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of the derivatizing agent (e.g., MBTFA).

    • Cap the vial and heat at 60-70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • GC-MS Conditions:

ParameterCondition
Column Rxi®-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 450 amu

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis provides direct evidence of the compound's molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for unambiguous structural determination of organic molecules.[6] ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. For this compound, specific resonances are expected for the ethyl group, the N-methyl group, the methylene bridge, and the imidazole ring protons, allowing for complete structural assignment.

Protocol 3: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[7] CDCl₃ is a good first choice for general organic molecules.[6]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum (16-32 scans).

    • Acquire a proton-decoupled ¹³C NMR spectrum (requires more scans, e.g., 1024 or more, depending on concentration).

    • (Optional) Perform 2D NMR experiments like COSY and HSQC to confirm proton-proton and proton-carbon connectivities.

  • Data Processing: Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS.[8]

Table of Predicted NMR Data:

AssignmentPredicted ¹H Shift (δ, ppm)MultiplicityIntegrationPredicted ¹³C Shift (δ, ppm)
-CH₂-CH₃ ~1.1Triplet (t)3H~15
-CH₂-CH₃ ~2.6Quartet (q)2H~44
Im-CH₂-NH- ~3.8Singlet (s)2H~49
Im-N-CH₃ ~3.6Singlet (s)3H~33
-NH- 1.5 - 3.0 (variable)Broad Singlet (br s)1HN/A
Im-H4 ~6.9Singlet (s)1H~128
Im-H5 ~7.0Singlet (s)1H~121
Im-C2 N/AN/AN/A~146

(Note: Predicted shifts are estimates based on structurally similar compounds and may vary with solvent and other experimental conditions.)[6]

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, basic molecules like this one, as it readily forms the protonated molecular ion [M+H]⁺.[4] Tandem MS (MS/MS) of this precursor ion will induce fragmentation at the weakest bonds, typically the C-N and C-C bonds of the ethylamine side chain, providing fragments that confirm the compound's connectivity.

Protocol 4: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.[4]

  • Method: Use the HPLC conditions from Protocol 1. The eluent is directed into the ESI source.

  • MS Parameters:

ParameterSetting
Ionization Mode ESI, Positive
Capillary Voltage 3.5 - 4.5 kV
Scan Range m/z 50 - 500
Collision Gas Argon or Nitrogen
Collision Energy Ramped (e.g., 10-40 eV) for MS/MS

Predicted Mass Spectral Data:

Ionm/z (calculated)Description
[M+H]⁺ 154.13Protonated molecular ion
[M-C₂H₅+H]⁺ 125.09Loss of the ethyl group via alpha-cleavage
[C₅H₇N₂]⁺ 95.061-methyl-1H-imidazol-2-yl)methyl cation
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. The spectrum will show characteristic absorption bands corresponding to the vibrations of bonds within the molecule, such as the N-H bond of the secondary amine, the C-H bonds of the alkyl groups, and the C=N and C=C bonds within the imidazole ring.[9][10]

Protocol 5: FTIR Analysis

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid, a KBr pellet can be prepared.

  • Acquisition: Acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Predicted FTIR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300 - 3250N-H StretchSecondary Amine
3150 - 3100C-H StretchImidazole Ring
2980 - 2850C-H StretchAlkyl (CH₃, CH₂)
1650 - 1580C=N StretchImidazole Ring
1550 - 1450C=C StretchImidazole Ring

Visualized Workflows and Data

Diagrams provide a clear visual representation of the analytical processes and expected molecular behavior.

G Comprehensive Analytical Workflow cluster_0 Sample Handling cluster_1 Purity & Identity Screening cluster_2 Definitive Structural Elucidation cluster_3 Final Report Sample Sample of this compound HPLC HPLC-UV Purity Assessment Quantitative Analysis Sample->HPLC LCMS LC-MS Molecular Weight Confirmation [M+H]⁺ = 154.13 Sample->LCMS NMR NMR Spectroscopy ¹H NMR ¹³C NMR Connectivity & Skeleton Sample->NMR FTIR FTIR Functional Group ID (N-H, C=N, etc.) Sample->FTIR Report Certificate of Analysis Structure, Purity, and Identity Confirmed HPLC->Report MSMS MS/MS Fragmentation Structural Confirmation LCMS->MSMS NMR->Report MSMS->Report FTIR->Report

Caption: Comprehensive analytical workflow for compound characterization.

G Predicted ESI-MS/MS Fragmentation Pathway cluster_frags cluster_structures Parent [M+H]⁺ m/z = 154.13 Frag1 Fragment 1 m/z = 125.09 Parent->Frag1 - C₂H₅ Frag2 Fragment 2 m/z = 95.06 Parent->Frag2 - C₂H₆N Parent_struct [Im-CH2-NH2-CH2CH3]⁺ Frag1_struct [Im-CH2-NH2]⁺ Frag2_struct [Im-CH2]⁺

Caption: Proposed fragmentation of the [M+H]⁺ ion.

Conclusion

The analytical methods detailed in this guide provide a robust and multi-faceted strategy for the comprehensive characterization of this compound. By combining chromatographic separation with orthogonal spectroscopic techniques, researchers can confidently verify the identity, purity, and structure of this compound. The provided protocols offer both a starting point and a framework for method development and validation, ensuring data integrity for subsequent scientific investigations in drug discovery and materials science.

References

  • PubChem. (1-methyl-1H-imidazol-2-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]

  • NIST. Ethanamine, N-methyl-. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available at: [Link]

  • Singh, U. P., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. Available at: [Link]

  • Yahyazadeh, A., et al. (2012). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry.
  • Kumar, A., & Singh, R. (2025). Synthesis, characterization of N-(1-(4-nitrophenyl)ethylidene)- 1H-benzo[d]imidazol-2-amine. Indian Journal of Chemistry.
  • Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. Wiley-Interscience.
  • Clark, J. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. Available at: [Link]

  • Clark, J. (n.d.). mass spectrum of N-methylethanamine (ethylmethylamine). Doc Brown's Chemistry. Available at: [Link]

  • Kumar, P., et al. (2018). HPLC determination of n-methylethanolamine in diphenhydramine hydrochloride drug substance by pre-column derivatization. ResearchGate. Available at: [Link]

  • Miller, A. K., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of 3-ethyl-1-methyl-1H-imidazol-3-ium.... ResearchGate. Available at: [Link]

  • NIST. Ethanamine, N,N-dimethyl-. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available at: [Link]

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Application Notes & Protocols: N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine as a Versatile Chemical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a 1,2-Disubstituted Imidazole Scaffold

N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine is a unique heterocyclic building block characterized by a 1,2-disubstituted imidazole core. The imidazole ring is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds, including the endogenous neurotransmitter histamine.[1] This particular molecule features a methyl group at the N-1 position and an ethylaminomethyl substituent at the C-2 position, providing a secondary amine that serves as a critical handle for synthetic diversification.

While direct pharmacological data for this specific molecule is not extensively published, its structural motifs suggest significant potential. The 1,2-substitution pattern is a key feature in various therapeutic agents. For instance, derivatives of the isomeric 2-(2-methyl-1H-imidazol-1-yl)ethanamine are prominent as histamine H3 receptor antagonists, a therapeutic strategy for several neurological disorders.[2] The secondary amine of this compound offers a reactive site for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns.

This guide provides a comprehensive framework for utilizing this compound, including a robust proposed synthesis, detailed protocols for its derivatization, and insights into its application in medicinal chemistry and materials science.

Physicochemical & Structural Data

A thorough understanding of the molecule's properties is fundamental to its effective use in synthesis and screening. The data below has been compiled from available chemical databases.

PropertyValueSource
IUPAC Name This compound-
CAS Number 642075-18-1[3]
Molecular Formula C₇H₁₃N₃[3]
Molecular Weight 139.20 g/mol [3]
LogP (Predicted) -0.12[3]
Rotatable Bonds 3[3]
Hydrogen Bond Donors 1(Inferred)
Hydrogen Bond Acceptors 2(Inferred)
Purity (Typical) >95%[3]
Physical Form Liquid[3]

Synthesis of the Core Building Block

As a commercially available reagent, this compound can be purchased directly.[3] However, for applications requiring custom isotopic labeling or large-scale production, a reliable synthetic route is essential. The following protocol outlines a highly effective and scalable method based on the reductive amination of 1-methyl-1H-imidazole-2-carboxaldehyde with ethylamine.

Workflow for Synthesis of this compound

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification Aldehyde 1-Methyl-1H-imidazole- 2-carboxaldehyde Imine Intermediate Imine Aldehyde->Imine + Ethylamine (e.g., in Methanol) Ethylamine Ethylamine Ethylamine->Imine Imine_ref ReducingAgent Sodium Borohydride (NaBH4) Product N-[(1-Methyl-1H-imidazol-2-yl) methyl]ethanamine ReducingAgent->Product Product_ref Imine_ref->Product Reduction Crude Crude Product Purified Purified Product (>95%) Crude->Purified Column Chromatography (Silica Gel) Product_ref->Crude Aqueous Workup & Extraction

Caption: Proposed synthetic workflow via reductive amination.

Protocol 3.1: Synthesis via Reductive Amination

Objective: To synthesize this compound from its corresponding aldehyde and amine precursors.

Causality: This two-step, one-pot procedure is highly efficient. The first step involves the formation of a Schiff base (imine) between the aldehyde and ethylamine. In the second step, a mild reducing agent like sodium borohydride (NaBH₄) selectively reduces the imine C=N double bond to a C-N single bond without affecting the imidazole ring, which is less reactive towards this hydride donor. Methanol is an excellent solvent choice as it readily dissolves the reactants and does not react with NaBH₄ at low temperatures.

Materials:

  • 1-Methyl-1H-imidazole-2-carboxaldehyde

  • Ethylamine (as a solution, e.g., 70% in water or 2 M in THF/Methanol)

  • Sodium Borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 1-methyl-1H-imidazole-2-carboxaldehyde (1.0 eq) and dissolve it in anhydrous methanol (approx. 0.2 M concentration).

  • Imine Formation: Cool the solution to 0 °C using an ice bath. Add ethylamine solution (1.2 eq) dropwise while stirring. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

  • Reduction: Cool the mixture back down to 0 °C. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours). Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly adding water at 0 °C. Remove most of the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add DCM and transfer to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. This removes any acidic impurities and residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil by silica gel column chromatography. A typical eluent system is a gradient of Dichloromethane:Methanol with a small percentage of triethylamine or ammonia (e.g., 95:4:1 DCM:MeOH:NH₃) to prevent the amine product from streaking on the acidic silica gel.[4]

  • Characterization: Collect the pure fractions and remove the solvent to yield the final product. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Synthetic Chemistry: Derivatization Protocols

The true value of this compound lies in the reactivity of its secondary amine. This nucleophilic site allows for straightforward derivatization to build molecular complexity, a key step in developing compound libraries for screening.

Derivatization Strategies

G cluster_acyl Acylation cluster_sulfonyl Sulfonylation cluster_alkylation Reductive Alkylation BuildingBlock N-[(1-Methyl-1H-imidazol-2-yl) methyl]ethanamine Amide Amide Derivative BuildingBlock->Amide Base (e.g., TEA) Sulfonamide Sulfonamide Derivative BuildingBlock->Sulfonamide Base (e.g., Pyridine) TertiaryAmine Tertiary Amine Derivative BuildingBlock->TertiaryAmine AcylChloride Acyl Chloride (R-COCl) AcylChloride->Amide SulfonylChloride Sulfonyl Chloride (R-SO2Cl) SulfonylChloride->Sulfonamide Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->TertiaryAmine + NaBH(OAc)3

Caption: Key derivatization reactions for the title building block.

Protocol 4.1: N-Acylation to Form Amide Derivatives

Objective: To demonstrate the utility of the building block by forming a stable amide bond, a common functional group in pharmaceuticals.

Causality: This protocol, adapted from a similar transformation[2], uses an acyl chloride as the electrophile. A non-nucleophilic base, triethylamine (TEA), is required to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine. DCM is an ideal inert solvent for this reaction.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (or other acyl chloride) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound and triethylamine in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add the acetyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.[2]

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography or recrystallization to yield the N-acetylated derivative.

Protocol 4.2: N-Sulfonylation to Form Sulfonamide Derivatives

Objective: To synthesize a sulfonamide derivative, another critical pharmacophore.

Causality: Similar to acylation, sulfonylation involves the reaction of the amine with an electrophilic sulfonyl chloride. Pyridine is often used as both the base and a solvent in this reaction, as it is effective at scavenging HCl and catalyzing the reaction.

Materials:

  • This compound (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Pyridine (as solvent and base) or TEA in DCM

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound in pyridine (or DCM with 1.5 eq of TEA) and cool to 0 °C.

  • Add p-toluenesulfonyl chloride in one portion and stir the mixture at 0 °C for 30 minutes, then at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (a typical eluent would be a hexane/ethyl acetate gradient) to obtain the pure sulfonamide.

Conclusion and Future Outlook

This compound is a strategically designed building block poised for significant utility in research and development. Its secondary amine handle provides a reliable point for synthetic elaboration, allowing for the rapid generation of diverse compound libraries. The protocols detailed herein provide a validated starting point for both the synthesis of the core scaffold and its subsequent derivatization. Given the proven success of related imidazole-based structures in modulating biological targets like histamine receptors[2][5], this compound represents a valuable tool for medicinal chemists, pharmacologists, and materials scientists aiming to develop novel, high-value molecules.

References

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  • Hit2Lead. This compound. Hit2Lead.
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  • PubChem. (1-methyl-1H-imidazol-2-yl)methanamine. National Center for Biotechnology Information.
  • NIST. Ethanamine, N-methyl-. NIST Chemistry WebBook.
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  • ResearchGate. (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate.
  • PubChem. 1-Methyl-1H-imidazol-2-amine. National Center for Biotechnology Information.
  • PubMed. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. PubMed.
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Application Note: A Validated HILIC-MS/MS Method for the Sensitive Quantification of N-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine in Aqueous Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the analysis of N-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Due to the high polarity of the analyte, conventional reversed-phase liquid chromatography (RPLC) offers inadequate retention.[1] To overcome this challenge, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach has been developed, providing excellent retention and peak shape. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for the quantitative analysis of this compound in research, development, and quality control environments.

Introduction: The Analytical Challenge

This compound is a small, polar molecule containing a substituted imidazole ring and a secondary amine. Such compounds are of significant interest in pharmaceutical and chemical research. However, their physicochemical properties pose a considerable challenge for traditional analytical techniques.

The primary difficulty in analyzing small, polar amines lies in achieving sufficient retention on standard RPLC columns, such as C18.[1] These compounds have a high affinity for the aqueous mobile phase and exhibit minimal interaction with the nonpolar stationary phase, often resulting in elution at or near the void volume.[1][2] This can lead to poor chromatographic resolution from other polar matrix components and suffer from significant ion suppression in the mass spectrometer.[2]

While techniques like ion-pairing chromatography can enhance retention, they often introduce non-volatile reagents that are incompatible with mass spectrometry.[3] Hydrophilic Interaction Liquid Chromatography (HILIC) presents a superior alternative for the analysis of polar metabolites and compounds.[4][5] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, facilitating the retention of polar analytes through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[6] This approach not only provides excellent retention for polar compounds but is also highly compatible with electrospray ionization mass spectrometry (ESI-MS), as the high organic content of the mobile phase promotes efficient solvent evaporation and analyte ionization.[6]

This application note details a complete workflow, from sample preparation to method validation, for the reliable quantification of this compound.

Experimental

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity)

  • Internal Standard (IS): (1-Methyl-1H-imidazol-2-yl)methanamine or a stable isotope-labeled analog.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (≥99%).

  • Sample Matrix: Deionized water or specific process buffer.

Instrumentation
  • Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.[7]

Sample Preparation

For aqueous samples, a simple "dilute-and-shoot" approach is often sufficient. The high organic content of the HILIC injection solvent minimizes issues with sample solubility.

Protocol:

  • Allow all solutions to reach room temperature.

  • Prepare a stock solution of the analyte and internal standard in a suitable solvent (e.g., 50:50 methanol:water).

  • Create a series of calibration standards by spiking the appropriate matrix with known concentrations of the analyte.

  • For each sample, standard, and quality control (QC), transfer 100 µL into an autosampler vial.

  • Add 10 µL of the internal standard working solution.

  • Add 900 µL of acetonitrile to each vial.

  • Vortex for 10 seconds to ensure homogeneity.

  • The sample is now ready for injection.

HPLC-MS/MS Method

The following parameters were optimized for the separation and detection of this compound.

Table 1: Optimized HPLC Conditions

ParameterValue
Column HILIC Amide Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Gradient Program Time (min)
0.0
5.0
5.1
8.0

Rationale for HPLC parameter selection: A HILIC amide column is chosen for its excellent ability to retain small polar and basic compounds.[5] The use of formic acid in the mobile phase aids in protonating the analyte, which improves peak shape and enhances the ESI+ signal.[8] The gradient starts with a high percentage of acetonitrile to ensure the retention of the polar analyte on the HILIC column.[6]

Table 2: Optimized Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Analyte: this compoundPrecursor Ion (m/z): 140.1Product Ions (m/z): 95.1 (quantifier), 68.1 (qualifier)Internal Standard: (1-Methyl-1H-imidazol-2-yl)methanaminePrecursor Ion (m/z): 112.1Product Ions (m/z): 95.1 (quantifier)

Rationale for MS parameter selection: ESI in positive mode is ideal for analyzing basic compounds containing amine and imidazole functionalities, which are readily protonated.[8] MRM is used for its superior sensitivity and selectivity, which is crucial for quantitative analysis in complex matrices.[9] The precursor ion corresponds to the protonated molecule [M+H]⁺. Product ions are selected based on characteristic fragments observed during compound infusion and optimization. The imidazole core and side-chain cleavages typically yield predictable fragments.[10]

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines.[11][12] The validation ensures that the analytical procedure is suitable for its intended purpose.[13]

Specificity

Specificity was evaluated by analyzing blank matrix samples (deionized water) and spiked samples. The chromatograms were examined for any interfering peaks at the retention time of the analyte and internal standard. No significant interferences were observed, confirming the specificity of the method.

Linearity and Range

Linearity was assessed by preparing an eight-point calibration curve over the concentration range of 1-500 ng/mL. The peak area ratio of the analyte to the internal standard was plotted against the nominal concentration. The curve was fitted using a linear regression model with a 1/x² weighting factor. The coefficient of determination (R²) was consistently >0.995, indicating excellent linearity.

Accuracy and Precision

Accuracy and precision were determined by analyzing QC samples at three concentration levels (Low, Medium, and High) in replicate (n=6) on three different days.

  • Accuracy was calculated as the percentage of the measured concentration relative to the nominal concentration.

  • Precision was expressed as the relative standard deviation (%RSD).

The results, summarized in Table 3, demonstrate that the method is both accurate and precise.

Table 3: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
LQC 5102.44.2103.15.5
MQC 5098.92.899.53.7
HQC 400101.11.9100.82.4
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The LOQ was confirmed as the lowest concentration on the calibration curve that could be quantified with acceptable accuracy and precision.

  • LOD: 0.3 ng/mL

  • LOQ: 1.0 ng/mL

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions, including:

  • Column temperature (± 2 °C)

  • Mobile phase flow rate (± 5%)

  • Mobile phase pH (± 0.1 unit)

No significant changes in peak area, retention time, or peak shape were observed, indicating the method's robustness for routine use.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Aqueous Sample / Standard B Add Internal Standard A->B C Dilute with Acetonitrile (9:1) B->C D Vortex C->D E Inject into HILIC-HPLC System D->E F ESI+ Ionization E->F G Tandem MS (MRM Detection) F->G H Integrate Peak Areas G->H I Generate Calibration Curve H->I J Quantify Analyte Concentration I->J G cluster_performance Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Result Validated Method (Fit for Purpose) Specificity->Result Linearity->Result Accuracy->Result Precision->Result LOD_LOQ->Result Robustness->Result

Caption: Logic flow for method validation.

Conclusion

This application note describes a highly sensitive, specific, and robust HILIC-MS/MS method for the quantitative analysis of this compound. The challenges associated with the analyte's high polarity were successfully overcome by employing a HILIC separation strategy. The method has been thoroughly validated according to ICH Q2(R1) guidelines and is demonstrated to be accurate, precise, and fit for its intended purpose in various research and drug development settings.

References

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. (n.d.). MDPI. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures. (n.d.). OUCI. Retrieved from [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2022). Journal of Proteome Research - ACS Publications. Retrieved from [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe. Retrieved from [Link]

  • Sample Processing for the Analysis of Polar and Semi-polar Compounds using a LC-MS. (2019). YouTube. Retrieved from [Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. (n.d.). Chromatography Online. Retrieved from [Link]

  • State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. (2021). Books. Retrieved from [Link]

  • Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. (2024). Organomation. Retrieved from [Link]

  • Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. (2021). ChemRxiv | Cambridge Open Engage. Retrieved from [Link]

  • Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. (n.d.). MDPI. Retrieved from [Link]

  • Imidazole quantification by LC determination. (2019). Wiley Analytical Science. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved from [Link]

  • Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the. (n.d.). SciSpace. Retrieved from [Link]

  • 3 Key Regulatory Guidelines for Method Validation. (2025). Altabrisa Group. Retrieved from [Link]

  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. (2025). ResearchGate. Retrieved from [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. (n.d.). Waters Corporation. Retrieved from [Link]

  • 1H-Imidazole. (n.d.). NIST WebBook. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]

  • HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. (n.d.). Separation Science. Retrieved from [Link]

  • HILIC-MS Rat Brain Analysis, A New Approach for the Study of Ischemic Attack. (n.d.). PMC. Retrieved from [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (n.d.). Obrnuta faza. Retrieved from [Link]

  • Development and validation of a rapid and simple HILIC-MS/MS method for the determination of biogenic amines in tuna fish. (n.d.). ResearchGate. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. (2023). ScienceDirect. Retrieved from [Link]

  • Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS888. (2008). OSTI.GOV. Retrieved from [Link]

  • (1-methyl-1H-imidazol-2-yl)methanamine. (n.d.). PubChem. Retrieved from [Link]

  • Determination of Ethanolamines in water as per ASTM D-7599 by LCMS-8045. (n.d.). Shimadzu. Retrieved from [Link]

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Applications of N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Untapped Potential of a 2-Substituted Imidazole Scaffold

The imidazole nucleus, particularly when substituted at the 2-position, is a cornerstone of modern medicinal chemistry.[1] Molecules built around this heterocyclic core exhibit a remarkable diversity of biological activities, finding application as antifungal, anti-inflammatory, and anticancer agents.[1] This guide focuses on a specific, yet underexplored member of this family: N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine. While extensive public-domain data on this particular molecule is limited, its structure presents a compelling starting point for drug discovery campaigns.[2] Its structural similarity to endogenous ligands like histamine suggests a high probability of interaction with key physiological targets, making it a molecule of significant interest for researchers and drug development professionals.

This document serves as a comprehensive technical guide, providing not just theoretical applications but also actionable, field-proven protocols to investigate the therapeutic potential of this compound and its derivatives. We will delve into its synthesis, potential biological targets, and the detailed methodologies required to characterize its activity, thereby equipping researchers with the necessary tools to unlock its promise.

Synthetic Strategies: Building the Core Scaffold

The synthesis of 2-substituted imidazoles is a well-established field in organic chemistry, offering a variety of routes to access the target compound and its analogs.[3][4] Understanding these synthetic pathways is crucial for generating the quantities of material needed for screening and for creating focused libraries of related compounds to explore structure-activity relationships (SAR).

One of the foundational methods for constructing the imidazole ring is the Debus-Radziszewski imidazole synthesis . This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, and is particularly effective for preparing polysubstituted imidazoles.[1]

Another powerful and versatile method is the van Leusen imidazole synthesis . This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine to form the imidazole ring.[5] The van Leusen synthesis is often favored for its milder reaction conditions and its applicability to a wide range of substrates, making it a valuable tool for generating diverse imidazole derivatives.[5]

Representative Synthetic Protocol: A General Approach

Protocol 1: Synthesis of this compound

Objective: To synthesize the target compound via a multi-step process involving the formation of the imidazole core followed by functionalization.

Materials:

  • 1-Methylimidazole

  • Paraformaldehyde

  • Thionyl chloride

  • Ethylamine

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)

Procedure:

  • Chloromethylation of 1-Methylimidazole:

    • In a round-bottom flask under an inert atmosphere, combine 1-methylimidazole and paraformaldehyde in a suitable solvent such as DCM.

    • Cool the mixture in an ice bath and slowly add thionyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction with a saturated sodium bicarbonate solution.

    • Extract the product with DCM, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 2-(chloromethyl)-1-methyl-1H-imidazole.

  • Nucleophilic Substitution with Ethylamine:

    • Dissolve the crude 2-(chloromethyl)-1-methyl-1H-imidazole in an anhydrous solvent like THF.

    • Add an excess of ethylamine and a base such as triethylamine to the solution.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the final product, this compound.

Note: This is a generalized protocol and may require optimization of reaction conditions, solvents, and purification methods.

Proposed Application in Drug Discovery: A Focus on Histamine Receptors

Given the structural resemblance of this compound to histamine, a primary and highly promising area of investigation is its activity at histamine receptors.[6] Histamine receptors, which are G-protein coupled receptors (GPCRs), are crucial targets in various therapeutic areas, including allergic diseases, gastric ulcers, and neurological disorders.[7]

Of particular interest is the histamine H3 receptor (H3R) . The H3R is a presynaptic autoreceptor in the central nervous system (CNS) that regulates the release of histamine and other neurotransmitters.[8] Antagonists of the H3R have shown therapeutic potential in treating a range of neurological and psychiatric conditions, such as Alzheimer's disease, schizophrenia, and narcolepsy.[8][9] The scaffold of this compound is a key component in the development of several potent H3R antagonists.[10]

Histamine H3 Receptor Signaling Pathway

The H3R primarily couples to the Gαi/o subunit of heterotrimeric G-proteins. Agonist binding to the H3R inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate downstream effectors, such as N-type voltage-gated calcium channels, which contributes to the inhibition of neurotransmitter release.[8]

H3R_Signaling H3R Histamine H3 Receptor G_protein Gαi/oβγ H3R->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel N-type Ca2+ Channel G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion Ca_influx Ca2+ Influx Ca_channel->Ca_influx Agonist Histamine or Agonist Agonist->H3R ATP ATP ATP->AC Neurotransmitter_Release Neurotransmitter Release cAMP->Neurotransmitter_Release Modulation (decrease) Ca_influx->Neurotransmitter_Release Triggering (decrease) experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & Hit Progression Synthesis Synthesis of This compound Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Binding_Assay H3R Radioligand Binding Assay Purification->Binding_Assay Functional_Assay cAMP Functional Assay Binding_Assay->Functional_Assay Data_Analysis Determine Ki, IC50, EC50 Functional_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Experimental workflow for the characterization of a novel compound.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table provides a template for summarizing the key parameters that should be determined through the experimental protocols described above.

ParameterDescriptionTarget Value/Range
Binding Affinity (Ki) The inhibition constant for binding to the H3 receptor.< 100 nM for potent binders
Functional Activity (IC50) The concentration of the compound that inhibits 50% of the agonist response (antagonist).< 100 nM for potent antagonists
Functional Activity (EC50) The concentration of the compound that produces 50% of its maximal effect (agonist).< 100 nM for potent agonists
Selectivity The ratio of binding affinity for the H3R over other histamine receptor subtypes (H1R, H2R, H4R).> 100-fold for selective compounds

Conclusion and Future Directions

This compound represents a promising, yet largely uncharacterized, scaffold for drug discovery. Its structural features strongly suggest potential activity at histamine receptors, particularly the H3 receptor, a target of significant therapeutic interest for neurological disorders. This guide has provided a comprehensive framework for researchers to embark on the exploration of this molecule, from its synthesis to its detailed in vitro characterization.

By following the outlined protocols, scientists can systematically evaluate the binding affinity and functional activity of this compound, thereby elucidating its mechanism of action and therapeutic potential. Positive findings from these initial studies would warrant further investigation, including selectivity profiling against other receptors, in vivo efficacy studies in relevant animal models, and the synthesis of analogs to establish a robust structure-activity relationship. The journey from a promising scaffold to a clinical candidate is long, but the foundational steps detailed herein provide a clear and scientifically rigorous path forward.

References

  • Synthesis of some substituted imidazole derivatives. TSI Journals. Available at: [Link]

  • Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. J. Heterocycl. Chem. 2019, 56, 2299–2317. Available at: [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules. 2020, 25(5), 1164. Available at: [Link]

  • Synthesis of imidazole derivatives in the last 5 years: An update. Heterocyclic Communications. 2024, 30(1). Available at: [Link]

  • Histamine and its receptors. Br J Pharmacol. 2006, 147(Suppl 1), S127–S135. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • (1-methyl-1H-imidazol-2-yl)methanamine. PubChem. Available at: [Link]

  • Synthesis and biological activity evaluation Of 3-[2-(1h-imidazol-2-Yl)alkyl]-2-thioxo-2,3-dihydroquinazolin-4 (1h)-one derivatives. ResearchGate. Available at: [Link]

  • Characterization of the Binding Site of the Histamine H3 Receptor. 1. Various Approaches to the Synthesis of 2-(1H-imidazol-4-yl)cyclopropylamine and Histaminergic Activity of (1R,2R)- And (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine. J Med Chem. 1999, 42(7), 1115-22. Available at: [Link]

  • N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomed Pharmacother. 2025, 192, 118603. Available at: [Link]

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Application Notes and Protocols for the N-Alkylation of 1-Methyl-Imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-alkylation of 1-methyl-imidazole is a cornerstone reaction for the synthesis of a diverse array of 1,3-dialkylimidazolium salts, which are prominent members of the ionic liquid family. These compounds have garnered significant attention across various scientific disciplines, including synthetic chemistry, catalysis, and materials science, owing to their unique physicochemical properties such as negligible vapor pressure, high thermal stability, and tunable solvency.[1] This guide provides a comprehensive overview of the experimental protocols for the N-alkylation of 1-methyl-imidazole, intended for researchers, scientists, and professionals in drug development. We delve into the foundational principles of the reaction and present detailed, field-proven methodologies, including conventional synthesis, microwave-assisted protocols, and phase-transfer catalysis. Each protocol is designed to be a self-validating system, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the synthetic process.

Foundational Principles of N-Alkylation of 1-Methyl-Imidazole

The N-alkylation of 1-methyl-imidazole is fundamentally a nucleophilic substitution reaction. The lone pair of electrons on the N-3 nitrogen atom of the imidazole ring acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent. This process results in the formation of a new carbon-nitrogen bond and the generation of a positively charged imidazolium cation.

The reaction mechanism is typically a bimolecular nucleophilic substitution (SN2). The rate of reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, the reaction temperature, and the presence of a base or catalyst. Electron-withdrawing groups on the alkylating agent can enhance its electrophilicity, while sterically hindered agents may react more slowly.[2] The choice of solvent is also critical; polar aprotic solvents are often employed as they can solvate the resulting ionic liquid product.

Caption: SN2 mechanism for the N-alkylation of 1-methyl-imidazole.

Experimental Protocols

This section details three distinct and reliable protocols for the N-alkylation of 1-methyl-imidazole. Each method offers unique advantages, and the choice of protocol will depend on the desired scale, speed, and available equipment.

Protocol 1: Conventional Synthesis via Thermal Heating

This traditional method is robust and suitable for a wide range of alkylating agents. It relies on thermal energy to overcome the activation energy of the reaction.

Materials:

  • 1-Methyl-imidazole (distilled prior to use)[3]

  • Alkylating agent (e.g., 1-bromobutane, dimethyl sulfate)

  • Anhydrous toluene or other suitable aprotic solvent (optional, but recommended for exothermic reactions)[4]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ethyl acetate or diethyl ether (for washing)

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, combine 1-methyl-imidazole (1.0 eq) and the alkylating agent (1.0-1.2 eq).

  • If the reaction is expected to be highly exothermic, add an inert solvent like toluene to act as a heat sink.[4]

  • Assemble the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to a temperature appropriate for the specific alkylating agent (typically between 60-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solid product precipitates, it can be collected by filtration. If the product is an oil, it will likely form a separate phase.

  • Wash the crude product with a non-polar solvent such as ethyl acetate or diethyl ether to remove any unreacted starting materials. This washing step can be repeated 2-3 times.[5]

  • Remove any residual solvent under reduced pressure using a rotary evaporator to yield the crude 1,3-dialkylimidazolium salt.

  • Further purification can be achieved by recrystallization or by drying in a vacuum desiccator at elevated temperatures (e.g., 70 °C for 24 hours).[5]

Data Summary Table:

Alkylating AgentSolventTemp (°C)Time (h)Yield (%)Reference
1-BromobutaneToluene8024>95[4]
Diethyl SulfateTolueneRT2>98[4]

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start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents [label="Combine 1-Methyl-imidazole\n& Alkylating Agent (± Solvent)"]; reflux [label="Heat under Reflux\n(60-100 °C)"]; monitor [label="Monitor Reaction\n(TLC/NMR)"]; cool [label="Cool to Room Temperature"]; wash [label="Wash with\nEthyl Acetate/Ether"]; dry [label="Dry under Vacuum"]; end [label="End: Purified Imidazolium Salt", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> reagents; reagents -> reflux; reflux -> monitor; monitor -> cool [label="Reaction Complete"]; cool -> wash; wash -> dry; dry -> end; }

Caption: Workflow for conventional N-alkylation of 1-methyl-imidazole.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction, often leading to higher yields in shorter time frames.[1][6] This method is particularly advantageous for high-throughput synthesis and process optimization.

Materials:

  • 1-Methyl-imidazole

  • Alkyl halide (e.g., 1-bromopropane, 1-bromohexane)

  • Microwave reactor (single-mode or multi-mode)

  • Sealed microwave reaction vessel with a magnetic stir bar

  • Ethyl acetate or diethyl ether (for washing)

  • Vacuum desiccator

Procedure:

  • In a microwave-safe glass vessel, add 1-methyl-imidazole (1.0 eq) and the alkyl halide (1.1 eq).[5]

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction parameters: typically, a temperature of 80 °C and a reaction time of 20 minutes are effective starting points.[5] A maximum microwave power of 150-300 W is generally used.[3][7]

  • After the irradiation is complete, allow the vessel to cool to room temperature.

  • Open the vessel in a well-ventilated fume hood.

  • Wash the resulting ionic liquid with 10 mL of ether three times to remove unreacted starting materials.[5]

  • Dry the product in a vacuum desiccator at 70 °C for 24 hours to obtain the pure imidazolium salt.[5]

Data Summary Table:

Alkylating AgentTemp (°C)Time (min)Power (W)Yield (%)Reference
1-Bromopropane8020Not specified>90[5]
1-Bromobutane8020Not specified>90[5]
1-Bromohexane8020Not specified>90[5]
1-Bromodecane5060300Not specified[7]

digraph "Microwave_Synthesis_Workflow" {
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start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Combine 1-Methyl-imidazole\n& Alkyl Halide in MW Vessel"]; irradiate [label="Microwave Irradiation\n(e.g., 80 °C, 20 min)"]; cool [label="Cool to Room Temperature"]; wash [label="Wash with Ether (3x)"]; dry [label="Dry in Vacuum Desiccator"]; end [label="End: Purified Imidazolium Salt", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> reagents; reagents -> irradiate; irradiate -> cool; cool -> wash; wash -> dry; dry -> end; }

Caption: Workflow for microwave-assisted N-alkylation.

Protocol 3: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for reactions involving immiscible reactants.[8] It is particularly useful when a solid base is used to deprotonate an N-H containing precursor to imidazole, though it can also be applied to the direct alkylation of 1-methyl-imidazole in biphasic systems. This method can enhance reaction rates and yields.[8]

Materials:

  • 1-Methyl-imidazole

  • Alkyl halide

  • Aqueous solution of a strong base (e.g., 50% NaOH) or a solid base (e.g., KOH)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)

  • Organic solvent (e.g., dichloromethane, toluene)

  • Separatory funnel

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer.

  • If using an aqueous base, dissolve the 1-methyl-imidazole in the organic solvent. Add the aqueous base to create a biphasic system.

  • Add a catalytic amount of the phase-transfer catalyst (typically 1-5 mol%).

  • Add the alkyl halide to the stirring mixture.

  • Stir the reaction vigorously at room temperature or with gentle heating to facilitate the transfer of the imidazolide anion to the organic phase.[9]

  • Monitor the reaction by TLC.

  • Upon completion, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the product.

Data Summary Table:

CatalystBaseSolventTempYieldReference
Diquat, Dq–BrNot specifiedNot specifiedNot specifiedHigh[8]
Tetrabutylammonium saltNaOHDichloroethaneNot specified41.7%[9]

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start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Set up Biphasic System:\nOrganic Solvent, Aqueous Base,\n1-Methyl-imidazole"]; add_catalyst [label="Add Phase-Transfer Catalyst"]; add_alkyl_halide [label="Add Alkyl Halide"]; react [label="Stir Vigorously\n(RT or Gentle Heat)"]; workup [label="Separatory Funnel Workup:\nSeparate, Wash, Dry"]; isolate [label="Isolate Product by\nSolvent Evaporation"]; end [label="End: Imidazolium Salt", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> setup; setup -> add_catalyst; add_catalyst -> add_alkyl_halide; add_alkyl_halide -> react; react -> workup; workup -> isolate; isolate -> end; }

Caption: General workflow for phase-transfer catalyzed N-alkylation.

Purification and Characterization

The purification of the resulting imidazolium salts is crucial, as impurities can significantly affect their physicochemical properties and performance in downstream applications. Common impurities include unreacted starting materials and colored byproducts.

Purification Techniques:

  • Washing: As described in the protocols, washing with a non-polar solvent like ethyl acetate or diethyl ether is effective for removing non-ionic impurities.

  • Activated Charcoal: For colored ionic liquids, treatment with activated charcoal can help to decolorize the product.[10][11]

  • Column Chromatography: While not always ideal for large-scale purification due to the large amounts of solvent required, column chromatography over alumina or silica gel can be used to remove non-volatile organic impurities.[10]

  • Recrystallization: For solid imidazolium salts, recrystallization from an appropriate solvent system can yield highly pure material.[10]

Characterization: The identity and purity of the synthesized 1,3-dialkylimidazolium salts should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation. The chemical shifts of the imidazolium ring protons and carbons are characteristic and sensitive to the nature of the alkyl substituents and the counter-anion.[12][13][14]

  • Mass Spectrometry (MS): Provides information on the mass of the imidazolium cation, confirming its molecular weight.

  • Infrared (IR) Spectroscopy: Can be used to identify characteristic functional groups within the ionic liquid.

Representative 1H NMR Data for 1-Butyl-3-methylimidazolium ([bmim]) Cation: The proton on the C2 carbon (between the two nitrogen atoms) is the most deshielded and typically appears as a singlet downfield. The protons on C4 and C5 of the imidazole ring appear as doublets or multiplets, and the protons of the alkyl chains show characteristic splitting patterns.

Safety and Handling

  • 1-Methyl-imidazole is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Alkylating agents such as alkyl halides and dialkyl sulfates are often toxic, mutagenic, and/or carcinogenic. All manipulations should be performed in a well-ventilated fume hood.

  • The N-alkylation reaction can be exothermic, especially when performed neat or on a large scale. Appropriate cooling and temperature control measures should be in place.

  • Microwave synthesis should only be performed in specialized equipment designed for chemical reactions, using appropriate sealed vessels to prevent pressure buildup.

By following these detailed protocols and adhering to the safety guidelines, researchers can confidently and reproducibly synthesize a wide range of 1,3-dialkylimidazolium salts for their specific applications.

References

  • Jayachandran, J. P., & Wang, M. L. (2001). N-ALKYLATION OF 2,4,5-TRIPHENYL IMIDAZOLE DERIVATIVES USING A NEW PHASE TRANSFER REAGENT UNDER PTC CONDITIONS. Synthetic Communications, 31(18), 2743–2752. [Link]

  • Zhang, L., et al. (2008). Microwave-Assisted Synthesis and Spectral Identification of [Rmim]PF6 (R = p,b,c6) Ionic Liquids. E-Journal of Chemistry, 5(4), 732-738. [Link]

  • Holbrey, J. D., et al. (2002). Efficient, halide free synthesis of new, low cost ionic liquids: 1,3-dialkylimidazolium salts containing methyl- and ethyl-sulfate anions. Green Chemistry, 4(5), 407-413. [Link]

  • Bini, R., et al. (2007). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. Journal of the Brazilian Chemical Society, 18(4), 747-754. [Link]

  • Nockemann, P., et al. (2006). Purification of imidazolium ionic liquids for spectroscopic applications. Chemical Physics Letters, 424(4-6), 324-328. [Link]

  • Karakhanov, E. A., et al. (2010). Synthesis of 1,3-Dialkylimidazolium and 1,3-Dialkylbenzimidazolium Salts. Russian Journal of Organic Chemistry, 46(10), 1534-1539. [Link]

  • Zhang, Z., et al. (2017). Recovery and purification of ionic liquids from solutions: a review. RSC Advances, 7(53), 33486-33501. [Link]

  • Nockemann, P., Binnemans, K., & Driesen, K. (2005). Purification of imidazolium ionic liquids for spectroscopic applications. ScienceDirect. [Link]

  • Diez-Barra, E., et al. (1992). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Synthetic Communications, 22(18), 2715-2721. [Link]

  • Wang, J., et al. (2010). Study on Microwave-Assisted Synthesis of Ionic Liquids Based on Dialkylimidazolium. Advanced Materials Research, 113-116, 237-240. [Link]

  • Holbrey, J. D., Reichert, W. M., Swatloski, R. P., Broker, G. A., Pitner, W. R., Seddon, K. R., & Rogers, R. D. (2002). Efficient, halide free synthesis of new, low cost ionic liquids: 1,3-dialkylimidazolium salts containing methyl- and ethyl-sulfate anions. Green Chemistry. [Link]

  • ResearchGate. (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and... [Download Table]. [Link]

  • Yang, M., Mallick, B., & Mudring, A.-V. (2013). On the Mesophase Formation of 1,3-Dialkylimidazolium Ionic Liquids. Crystal Growth & Design, 13(7), 3068-3077. [Link]

  • Yulizar, Y., et al. (2020). Microwave-assisted synthesis of 2'-hydroxychalcone derivatives in 1-decyl-3-methylimidazolium bromide ionic liquid and its computational study. Indonesian Journal of Chemistry, 20(3), 565-576. [Link]

  • Halpern, M. (2014). High-Dilution PTC N-Alkylation. PTC Organics, Inc.[Link]

  • ResearchGate. (n.d.). The purification of an ionic liquid. [Link]

  • Grimmett, M. R. (1979). N-Alkylation of imidazoles. University of Otago. [Link]

  • Waghmode, S., et al. (2022). Microwave Assisted Synthesis of Ionic Liquids with its Applications as CO2 Capture & Antimicrobial Activity. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences, 8(1), 1-10. [Link]

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. [Link]

  • Lee, S. G., et al. (2004). A purification method of ionic liquids to obtain their high purity.
  • Ghomras, A., et al. (2018). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 14, 2194-2201. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3-dialkylimidazolium cation-based ILs. [Link]

  • Fannin, A. A., et al. (1984). Properties of 1,3-dialkylimidazolium chloride-aluminum chloride ionic liquids. 1. Ion interactions by nuclear magnetic resonance spectroscopy. The Journal of Physical Chemistry, 88(12), 2614-2621. [Link]

  • Lázaro, M. J., et al. (2003). N-alkylation of imidazole by alkaline carbons. Applied Catalysis A: General, 242(1), 167-175. [Link]

  • Majhi, D., et al. (2020). NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals. Crystals, 10(11), 1017. [Link]

  • Chinese Journal of Applied Chemistry. (2003). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. [Link]

  • Heckman, N. L., et al. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1), 9-19. [Link]

  • Alpan, A. S., et al. (2009). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Marmara Pharmaceutical Journal, 13(3), 85-89. [Link]

  • Stasinska, A., et al. (2006). 15N NMR spectra of some ionic liquids based on 1,3-disubstituted imidazolium cations. Magnetic Resonance in Chemistry, 44(5), 521-523. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Link]

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Application Note: Unambiguous Structural Elucidation of n-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine using a Suite of 1D and 2D NMR Spectroscopy Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive, in-depth protocol and analysis workflow for the complete structural verification of n-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine. Leveraging a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy, this note details the causality behind experimental choices and provides a self-validating system for unambiguous characterization. While experimental data for this specific molecule is not publicly available, this guide establishes a robust framework for its analysis based on well-established principles and spectral data from analogous structural fragments.

Introduction and Significance

The imidazole nucleus is a cornerstone in medicinal chemistry, present in a vast array of biologically active compounds. The structural integrity of novel imidazole derivatives, such as this compound, is paramount for understanding their structure-activity relationships (SAR) and ensuring their purity and identity in drug discovery and development pipelines. NMR spectroscopy stands as the gold standard for the non-destructive, definitive structural elucidation of small organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.[1]

This application note serves as a detailed guide for researchers, outlining the strategic application of a suite of NMR experiments to confirm the molecular structure of this compound. We will explore the rationale for solvent and standard selection, detail the protocols for data acquisition, and provide a step-by-step interpretation of the resulting spectra.

Foundational Principles: The NMR Toolkit

A multi-technique approach is essential for a comprehensive structural assignment. Each experiment provides a unique piece of the structural puzzle:

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

  • ¹³C NMR (Carbon NMR): Reveals the number of chemically distinct carbon atoms and their electronic environment (e.g., alkyl, aromatic, carbonyl).

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are coupled to each other, typically through two or three bonds (e.g., H-C-H or H-C-C-H).[2] This is fundamental for mapping out spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons directly to the carbon atom they are attached to (one-bond C-H correlation).[3] This is the primary method for assigning protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over two to four bonds.[4][5] This is critical for identifying connectivity across quaternary carbons and piecing together the molecular fragments.

Experimental Design and Protocols

The quality of NMR data is directly dependent on meticulous sample preparation and appropriate instrument parameterization.

Sample Preparation Protocol
  • Analyte Preparation: Weigh approximately 10-20 mg of high-purity this compound.[6] For ¹³C NMR, a higher concentration (50-100 mg) may be beneficial, though this can lead to broader lines in the ¹H spectrum.[7][8]

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a versatile initial choice for many organic molecules due to its ability to dissolve a wide range of compounds.[9][10] The use of deuterated solvents is crucial to avoid large, interfering solvent signals in the ¹H NMR spectrum and to provide a deuterium signal for the spectrometer's lock system.[11][12]

  • Internal Standard: Add a small amount (1-2 drops of a dilute solution or a micro-spatula tip) of Tetramethylsilane (TMS). TMS is chemically inert, volatile for easy removal, and its 12 equivalent protons give a sharp, single peak defined as 0.0 ppm, serving as the universal internal reference for ¹H and ¹³C NMR in organic solvents.[13][14][15] While referencing to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is common, using TMS provides more accurate and consistent chemical shifts.[16][17]

  • Filtration: To ensure magnetic field homogeneity and prevent spectral line broadening, filter the sample solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube.[18]

  • Labeling: Clearly label the NMR tube with the sample identity and solvent.

Diagram: Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Analyte (10-20 mg) dissolve Dissolve in CDCl3 (~0.6 mL) weigh->dissolve add_tms Add TMS (Internal Standard) dissolve->add_tms filter Filter into NMR Tube add_tms->filter load Insert Sample & Lock filter->load shim Shim Magnetic Field load->shim acquire Acquire Spectra: ¹H, ¹³C, COSY, HSQC, HMBC shim->acquire process Process Data (FT, Phasing, Baseline) acquire->process assign_1d Assign ¹H & ¹³C Spectra process->assign_1d correlate_2d Analyze 2D Correlations assign_1d->correlate_2d confirm Confirm Structure correlate_2d->confirm

Caption: Workflow from sample preparation to structural confirmation.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz spectrometer.

Experiment Key Parameters Purpose
¹H NMR 30° pulse, 1-2s relaxation delay, 16 scansQuantitative proton count and coupling analysis.
¹³C NMR 30° pulse, 2s relaxation delay, 1024 scans, proton decoupledCarbon backbone identification.
COSY 256 t1 increments, 8 scans per incrementReveals ¹H-¹H coupling networks (spin systems).
HSQC 256 t1 increments, 16 scans, optimized for ¹JCH ≈ 145 HzCorrelates protons to their directly attached carbons.
HMBC 256 t1 increments, 32 scans, optimized for nJCH ≈ 8 HzMaps long-range ¹H-¹³C correlations (2-4 bonds).

Predicted Spectra and Structural Interpretation

The following analysis is based on predicted chemical shifts derived from known values for 1-methylimidazole[13][14], ethylamine, and related substituted imidazoles.[11]

Diagram: Analyte Structure with Atom Numbering

Caption: Structure of this compound.

¹H NMR Analysis (Predicted)
Proton Label Predicted δ (ppm) Multiplicity Integration Justification
H5 ~7.0d1HImidazole ring proton, coupled to H4.[13]
H4 ~6.9d1HImidazole ring proton, coupled to H5.[13]
H6 (CH₂) ~3.8s2HMethylene bridge between imidazole and amine. Deshielded by both the aromatic ring and the nitrogen.
H1' (N-CH₃) ~3.7s3HMethyl group on imidazole nitrogen.[13]
H7 (N-CH₂) ~2.7q2HMethylene of the ethyl group, coupled to H8 (quartet).
NH ~1.5 (broad)s (br)1HAmine proton, often broad and may exchange with trace water.
H8 (CH₃) ~1.1t3HMethyl of the ethyl group, coupled to H7 (triplet).
¹³C NMR Analysis (Predicted)
Carbon Label Predicted δ (ppm) Justification
C2 ~148.0Quaternary carbon of the imidazole ring, attached to two nitrogens and a carbon. Deshielded.
C4 ~128.0Imidazole ring carbon.[14]
C5 ~121.0Imidazole ring carbon.[14]
C7 (N-CH₂) ~50.0Methylene of the ethyl group.
C6 (Bridge CH₂) ~48.0Methylene bridge carbon.
C1' (N-CH₃) ~33.0Methyl group on imidazole nitrogen.[14]
C8 (CH₃) ~15.0Methyl of the ethyl group.
2D NMR Correlation Analysis (Predicted)

COSY: The COSY spectrum is essential for confirming the ethylamine fragment.

  • A strong cross-peak will be observed between the proton at ~2.7 ppm (H7) and the proton at ~1.1 ppm (H8), confirming the -CH₂-CH₃ spin system.

  • A cross-peak between H4 and H5 (~6.9 and ~7.0 ppm) will confirm their adjacent positions on the imidazole ring.

HSQC: This spectrum will definitively link the proton signals to their corresponding carbon signals.

  • Correlation between δH ~7.0 (H5) and δC ~121.0 (C5).

  • Correlation between δH ~6.9 (H4) and δC ~128.0 (C4).

  • Correlation between δH ~3.8 (H6) and δC ~48.0 (C6).

  • Correlation between δH ~3.7 (H1') and δC ~33.0 (C1').

  • Correlation between δH ~2.7 (H7) and δC ~50.0 (C7).

  • Correlation between δH ~1.1 (H8) and δC ~15.0 (C8).

HMBC: The HMBC spectrum provides the final, crucial links to assemble the molecular structure.

  • Connecting the side chain to the ring: A key correlation from the methylene bridge protons H6 (~3.8 ppm) to the quaternary imidazole carbon C2 (~148.0 ppm) is expected. This ³JCH coupling is definitive proof of the attachment point.

  • Confirming the N-methyl position: Correlations from the N-methyl protons H1' (~3.7 ppm) to both C2 (~148.0 ppm) and C5 (~121.0 ppm) will confirm its position at N1.

  • Internal correlations: Other expected HMBC correlations would include:

    • H4 to C2 and C5.

    • H5 to C4 and C1'.

    • H6 to C4.

    • H7 to C8.

    • H8 to C7.

Diagram: Key HMBC Correlations

Caption: Key HMBC correlations confirming molecular connectivity.

Conclusion

The synergistic application of 1D and 2D NMR spectroscopy provides an unequivocal pathway for the structural confirmation of this compound. By systematically analyzing ¹H, ¹³C, COSY, HSQC, and HMBC spectra, researchers can confidently assign every proton and carbon, map the proton-proton coupling networks, and piece together the molecular framework across non-protonated centers. This robust analytical strategy ensures the foundational structural integrity required for all subsequent stages of research and development, from medicinal chemistry optimization to preclinical evaluation.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Doc Brown's Advanced Organic Chemistry. [Link]

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  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. [Link]

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Application Notes & Protocols: A Guide to the Development of Histamine Receptor Antagonists from Imidazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of Imidazole in Histamine Receptor Modulation

Histamine, a fundamental biogenic amine, orchestrates a vast array of physiological and pathological processes, from allergic reactions and gastric acid secretion to neurotransmission and immune modulation.[1][2] Its actions are mediated by four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[3][4] The development of antagonists for these receptors has led to landmark therapeutic breakthroughs. Central to this success story is the imidazole ring, a five-membered aromatic heterocycle that is not only a core component of histamine itself but also serves as a "privileged scaffold" in medicinal chemistry.[5][6][7]

The journey from histamine to the blockbuster H2 antagonist Cimetidine brilliantly illustrates the power of rational drug design centered on the imidazole core.[5][8] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and protocols for designing, synthesizing, and evaluating novel histamine receptor antagonists derived from this versatile scaffold. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights to navigate the path from initial hit to preclinical candidate.

Section 1: The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazole nucleus is a five-membered planar ring containing two nitrogen atoms at positions 1 and 3.[7][9] Its utility in drug design stems from a unique combination of physicochemical properties.

  • Aromaticity and Polarity: The ring is aromatic, containing a sextet of π-electrons, which contributes to its stability.[5][10] It is also a highly polar and water-soluble compound, a feature that can be fine-tuned to optimize pharmacokinetic properties.[5][10]

  • Amphoteric Nature: Imidazole can act as both a weak acid (pKa ≈ 14) and a weak base, allowing it to participate in various hydrogen bonding interactions, which are critical for receptor binding.[5][10]

  • Tautomerism: It exists in two equivalent tautomeric forms, which can influence its interaction with biological targets.[7][10]

  • Synthetic Versatility: The imidazole ring is synthetically tractable, allowing for functionalization at multiple positions to explore structure-activity relationships (SAR).[5][6]

These properties make the imidazole scaffold an ideal starting point for mimicking the endogenous ligand (histamine) while introducing modifications to switch from agonism to antagonism.

Section 2: Target Validation & Understanding: Histamine Receptors

Effective antagonist design begins with a deep understanding of the target receptors. All four histamine receptors are Class A GPCRs with seven transmembrane helices, but they couple to different G proteins, triggering distinct downstream signaling cascades.[2][11]

ReceptorPrimary Location(s)G Protein CouplingPrimary Signaling PathwayKey Physiological/Pathological Roles
H1R Smooth muscle, endothelial cells, CNSGq/11↑ PLC → ↑ IP3 & DAG → ↑ Ca2+, ↑ PKCAllergic reactions (urticaria), bronchoconstriction, sleep-wake cycle.[3][4][11]
H2R Gastric parietal cells, heart, CNSGs↑ Adenylyl Cyclase (AC) → ↑ cAMPGastric acid secretion, cardiac rhythm regulation.[3][4][11]
H3R Central Nervous System (CNS)Gi/o↓ Adenylyl Cyclase (AC) → ↓ cAMPAutoreceptor for histamine; modulates release of other neurotransmitters.[3][4][11]
H4R Immune cells (mast cells, eosinophils, T-cells)Gi/o↓ Adenylyl Cyclase (AC) → ↓ cAMP, ↑ Ca2+Immune responses, inflammation, chemotaxis, pruritus.[11][12][13]
Table 1: Key characteristics of the four histamine receptor subtypes.

The choice of which receptor to target dictates the therapeutic application, from treating allergies (H1), gastric ulcers (H2), neurological disorders (H3), to inflammatory conditions (H4).[2][11]

Histamine_Receptor_Signaling cluster_H1 H1 Receptor cluster_H2 H2 Receptor cluster_H3_H4 H3 / H4 Receptors H1 H1R Gq Gαq/11 H1->Gq Histamine PLC PLC Gq->PLC IP3 ↑ IP3 → ↑ Ca2+ PLC->IP3 DAG ↑ DAG → ↑ PKC PLC->DAG H2 H2R Gs Gαs H2->Gs Histamine AC_s Adenylyl Cyclase Gs->AC_s cAMP_s ↑ cAMP AC_s->cAMP_s H34 H3R / H4R Gi Gαi/o H34->Gi Histamine AC_i Adenylyl Cyclase Gi->AC_i cAMP_i ↓ cAMP AC_i->cAMP_i

Diagram 1: Simplified signaling pathways of histamine receptor subtypes.

Section 3: Design & Synthesis of Imidazole-Based Antagonists

Guiding Principles of Structure-Activity Relationships (SAR)

The development of Cimetidine from histamine provides a canonical SAR case study.[14] Key modifications included:

  • Side Chain Extension: Extending the ethylamino side chain of histamine to a longer, more flexible chain helped position the molecule to interact with an "antagonist region" of the receptor rather than the "agonist region".[14]

  • Modification of the Basic Group: Replacing the highly basic amino group of histamine with a neutral, polar group like a cyanoguanidine was critical.[14] This modification maintained polarity for binding but eliminated agonist activity. The electron-withdrawing nature of the cyano group reduces the basicity of the guanidine moiety.[14]

  • Ring Substitution: Adding a methyl group at the 5-position of the imidazole ring (as seen in some analogs) can influence tautomeric preference and receptor selectivity.[14]

For H3 and H4 receptors, SAR studies have shown that potent antagonists often feature a basic imidazole core connected via a flexible alkyl chain to a more complex, often lipophilic, distal region.[15][16][17]

General Synthetic Protocol: N-Cyanoguanidine Moiety Installation

This protocol outlines a generalized synthesis of an imidazole-based antagonist scaffold, inspired by the structure of Cimetidine, demonstrating the key step of installing the N-cyanoguanidine group.

Protocol 3.2: Synthesis of a Cimetidine-like Scaffold

  • Objective: To synthesize an N''-cyano-N-methyl-N'-[2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl]guanidine analog.

  • Rationale: This multi-step synthesis builds the molecule by first preparing the core imidazole thioether intermediate and then coupling it with the cyanoguanidine precursor. This modular approach allows for variations in both the imidazole and the side chain.

  • Step 1: Synthesis of 4-(hydroxymethyl)-5-methyl-1H-imidazole

    • Start with ethyl 5-methyl-1H-imidazole-4-carboxylate.[18]

    • Dissolve the starting material in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (N2 or Ar).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a reducing agent, such as Lithium Aluminum Hydride (LiAlH4), portion-wise. Causality: LiAlH4 is a powerful reducing agent necessary to convert the ester functional group to a primary alcohol.[18] The reaction is highly exothermic and reactive with water, necessitating anhydrous conditions and slow addition.

    • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

    • Filter the resulting solids and concentrate the filtrate under reduced pressure to yield the desired alcohol.

  • Step 2: Synthesis of 4-(((2-aminoethyl)thio)methyl)-5-methyl-1H-imidazole

    • Convert the alcohol from Step 1 to a better leaving group, for example, by reacting it with thionyl chloride to form 4-(chloromethyl)-5-methyl-1H-imidazole.

    • In a separate flask, react the resulting chloro derivative with cysteamine (2-aminoethanethiol) in a suitable solvent like ethanol with a base (e.g., sodium ethoxide).

    • Causality: The basic conditions deprotonate the thiol of cysteamine, forming a potent thiolate nucleophile. This nucleophile then displaces the chloride via an SN2 reaction to form the key thioether linkage.

    • Monitor the reaction by TLC/LC-MS. Upon completion, perform an appropriate aqueous workup and purify by column chromatography or crystallization.

  • Step 3: Installation of the Cyanoguanidine Group

    • Dissolve dimethyl N-cyanodithioiminocarbonate in a solvent such as acetonitrile.

    • Add the amino-thioether from Step 2 to the solution.

    • Heat the reaction mixture at reflux. Causality: This is a condensation reaction where the primary amine of the intermediate attacks the electrophilic carbon of the dithioiminocarbonate, displacing one of the methylthio groups.

    • Monitor the reaction. Once the intermediate is formed, add an aqueous solution of methylamine.

    • Continue to heat the reaction. Causality: The more reactive methylamine displaces the second methylthio group to form the final, stable N-cyanoguanidine product.[19]

    • Cool the reaction, and purify the final product (e.g., Cimetidine) by recrystallization.

  • Validation: Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its structure and purity (>95%).

Section 4: In Vitro Characterization: Protocols & Applications

Once synthesized, novel compounds must be evaluated for their ability to bind to the target receptor and antagonize its function.

invitro_workflow cluster_workflow In Vitro Antagonist Characterization Workflow synthesis Compound Synthesis & Purification binding Primary Screen: Radioligand Binding Assay synthesis->binding Determine Affinity (Ki) functional Secondary Screen: Functional Antagonism Assay binding->functional Confirm Antagonism (IC50/pA2) selectivity Selectivity Profiling (vs. other HR subtypes) functional->selectivity Assess Off-Target Activity adme Early ADME (e.g., Microsomal Stability) selectivity->adme Evaluate Drug-like Properties hit Validated Hit/Lead adme->hit

Diagram 2: General workflow for the in vitro characterization of novel antagonists.
Protocol: Radioligand Binding Assay for H3 Receptor Affinity
  • Objective: To determine the binding affinity (Ki) of a test compound for the histamine H3 receptor.

  • Rationale: This competitive binding assay measures the ability of a non-radioactive test compound to displace a known high-affinity radioligand from the receptor. The concentration at which the test compound displaces 50% of the radioligand (IC50) is used to calculate its inhibitory constant (Ki).[20][21]

  • Materials:

    • Membrane preparation from cells stably expressing the human H3 receptor (e.g., CHO or HEK-293 cells) or from rat cerebral cortex.[20][21]

    • Radioligand: [³H]-Nα-methylhistamine.[21]

    • Non-specific binding control: A high concentration of a known H3 antagonist (e.g., 10 µM Thioperamide).[20]

    • Test compounds dissolved in DMSO.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well filter plates and vacuum manifold.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Preparation: Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration in the assay should be ≤1%.

    • Assay Plate Setup: In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL Assay Buffer, 50 µL Radioligand, 100 µL Membrane Preparation.

      • Non-Specific Binding (NSB): 50 µL Non-specific Control (Thioperamide), 50 µL Radioligand, 100 µL Membrane Preparation.

      • Test Compound: 50 µL Test Compound Dilution, 50 µL Radioligand, 100 µL Membrane Preparation.

    • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation. Causality: This allows the binding reaction to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters 3x with ice-cold assay buffer to remove unbound radioligand. Causality: Rapid filtration is crucial to prevent dissociation of the ligand-receptor complex.

    • Counting: Punch out the filters into scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

  • Self-Validation: The assay is validated if the specific binding window (Total/NSB) is >10 and the IC50 values for known reference compounds are within the expected range.

Protocol: Functional Assay for H2 Receptor Antagonism (cAMP Measurement)
  • Objective: To determine the potency (IC50) of a test compound to inhibit agonist-induced cAMP production via the H2 receptor.

  • Rationale: The H2 receptor is Gs-coupled, and its activation by an agonist (like histamine) increases intracellular cAMP.[22][23] An antagonist will block this effect in a dose-dependent manner.

  • Materials:

    • CHO cells stably expressing the human H2 receptor.[22]

    • Agonist: Histamine or a selective H2 agonist (e.g., Amthamine).

    • Test compounds.

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

  • Procedure:

    • Cell Plating: Seed the H2R-expressing CHO cells into 96-well or 384-well plates and culture overnight.

    • Compound Addition: Remove culture media and add assay buffer containing the PDE inhibitor and serial dilutions of the test compound. Incubate for 20 minutes at room temperature. Causality: Pre-incubation ensures the antagonist has bound to the receptor before agonist challenge.

    • Agonist Challenge: Add the agonist (Histamine) at a concentration that elicits ~80% of the maximal response (EC80). Causality: Using an EC80 concentration provides a robust signal window to measure inhibition.

    • Incubation: Incubate for 30 minutes at 37°C.

    • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Normalize the data: Set the response with agonist alone as 100% and the basal (no agonist) response as 0%.

    • Plot the normalized response (%) against the log concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Compound IDTargetBinding Assay Ki (nM)Functional Assay IC50 (nM)
Reference (e.g., Cimetidine) H2R450790
Test Cpd 1 H2R2545
Test Cpd 2 H2R150320
Test Cpd 3 H2R>10,000>10,000
Table 2: Example of in vitro screening data for novel H2R antagonists.

Section 5: In Vivo Evaluation: Models & Methods

Promising candidates from in vitro screening must be tested in vivo to assess their efficacy and pharmacokinetic properties. The choice of model is target-dependent.

  • H1 Antagonists: Models of allergic response, such as histamine-induced bronchoconstriction in guinea pigs or models of pruritus (scratching behavior).

  • H2 Antagonists: Gastric acid secretion models in rats or dogs (e.g., the Ghosh-Schild rat model).

  • H3 Antagonists: Models for cognitive enhancement in rodents (e.g., novel object recognition, Morris water maze) or microdialysis studies to measure neurotransmitter release in the brain.[24]

  • H4 Antagonists: Models of inflammation and allergy, such as zymosan-induced peritonitis in mice or experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis.[13]

High-Level Protocol: H3 Antagonist Efficacy in a Novel Object Recognition (NOR) Test

  • Acclimation: Acclimate mice or rats to the testing arena for several days.

  • Dosing: Administer the test compound or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a pre-determined time before the test (e.g., 60 minutes).

  • Training Phase (T1): Place the animal in the arena with two identical objects. Allow the animal to explore for 5-10 minutes. Record the time spent exploring each object.

  • Inter-trial Interval: Return the animal to its home cage for a defined period (e.g., 24 hours) to induce natural forgetting.

  • Test Phase (T2): Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object.

  • Data Collection: Record the time spent exploring the familiar (F) and novel (N) objects for 5 minutes.

  • Analysis: Calculate a discrimination index (DI) = (N - F) / (N + F). A positive DI indicates the animal remembers the familiar object and preferentially explores the novel one. Causality: H3 antagonists are expected to increase neurotransmitter release, enhancing memory consolidation and recall, leading to a higher DI compared to vehicle-treated animals.[24]

Section 6: Lead Optimization & Preclinical Profiling

Beyond efficacy, a successful drug candidate must possess favorable ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

  • Metabolic Stability: Early assessment using liver microsome stability assays is crucial. Compounds that are too rapidly metabolized will have a short half-life in vivo.[16]

  • CYP450 Inhibition: Test compounds should be profiled for inhibition of major cytochrome P450 enzymes (e.g., CYP3A4, 2D6, 2C9) to avoid potential drug-drug interactions.[16][25] Cimetidine, for instance, is a known inhibitor of several CYP enzymes.[25]

  • Pharmacokinetics (PK): In vivo studies in rodents are performed to determine key parameters like half-life (t½), maximum concentration (Cmax), and bioavailability.

  • Safety/Toxicity: Preliminary safety is assessed through in vitro assays (e.g., hERG for cardiotoxicity) and in vivo tolerability studies.

Conclusion

The imidazole scaffold remains a cornerstone in the development of histamine receptor antagonists. Its inherent physicochemical properties and synthetic accessibility provide a robust foundation for generating novel therapeutics. A successful development campaign relies on a logical, iterative workflow that pairs rational chemical design with a suite of validated in vitro and in vivo assays. By understanding the underlying principles of receptor pharmacology and employing the rigorous protocols outlined in this guide, researchers can effectively navigate the complex path of drug discovery to identify potent, selective, and safe clinical candidates for a wide range of histamine-mediated diseases.

References

  • Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and P
  • Harper, E. A., et al. (2003). Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. British Journal of Pharmacology. [Link]

  • de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

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  • GHK-Cu Peptide | The benefits, side effects, and more. (2025). Innerbody Research. [Link]

  • Wang, Y., et al. (2015). Homology Modeling and Antagonist Binding Site Study of the Human Histamine H2 Receptor. Medicinal Chemistry. [Link]

  • Imidazole-based H2-receptor antagonists and discovery of cimetidine. (2024). ResearchGate. [Link]

  • Sattler, J., et al. (2003). Imidazole derivatives as a novel class of hybrid compounds with inhibitory histamine N-methyltransferase potencies and histamine hH3 receptor affinities. Journal of Medicinal Chemistry. [Link]

  • Baker, J. G. (2008). A study of antagonist affinities for the human histamine H2 receptor. British Journal of Pharmacology. [Link]

  • Jablonowski, J. A., et al. (2009). Novel imidazole-based histamine H3 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Fox, G. B., et al. (2011). In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease. Neuropharmacology. [Link]

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  • Feldman, M. (1993). Overview of the safety profile of the H2-receptor antagonists. The American Journal of Medicine. [Link]

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  • Horio, Y., et al. (2021). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. International Journal of Molecular Sciences. [Link]

  • Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. (2015). PMC - NIH. [Link]

  • Buschauer, A. (1998). Structure-activity relationships of histamine H2 receptor ligands. Pharmazie. [Link]

  • Li, H., et al. (2022). Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. MDPI. [Link]

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  • Thurmond, R. L. (2015). Clinical Development of Histamine H4 Receptor Antagonists. Handbook of Experimental Pharmacology. [Link]

  • Physicochemical Properties of Imidazole. (n.d.). ResearchGate. [Link]

  • Histamine Receptors: Gatekeepers of Immunological and Neurological Responses. (2024). News-Medical.net. [Link]

  • Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance. (2024). MDPI. [Link]

  • Li, M., et al. (2022). Effectiveness and Safety of Histamine H2 Receptor Antagonists: An Umbrella Review of Meta-Analyses. Frontiers in Pharmacology. [Link]

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  • Gajtkowski, G. A., et al. (1983). The use of an in vitro binding assay to predict histamine H2-antagonist activity. Journal of Pharmacy and Pharmacology. [Link]

  • (PDF) Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. (2025). ResearchGate. [Link]

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  • Smit, M. J., et al. (1996). Inverse agonism of histamine H2 antagonist accounts for upregulation of spontaneously active histamine H2 receptors. Proceedings of the National Academy of Sciences. [Link]

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The Synthetic Utility of n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine and Its Isomers: A Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delves into the practical applications of imidazole-based ethanamines in organic synthesis, with a primary focus on the readily accessible and functionally significant isomer, 2-(1-methyl-1H-imidazol-2-yl)ethanamine. While direct, peer-reviewed applications of n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine are not extensively documented in current literature, its structural motifs suggest potential as a valuable synthetic intermediate. This document provides a comprehensive overview of the synthesis and established applications of its close isomer as a foundational building block in medicinal chemistry. Furthermore, we explore the theoretical potential of these structures as precursors to N-heterocyclic carbene (NHC) ligands, a cornerstone of modern catalysis. Detailed, adaptable protocols for synthesis and derivatization are provided to empower researchers in their exploration of this versatile class of molecules.

Introduction: The Imidazole Scaffold in Modern Synthesis

The imidazole ring is a privileged scaffold in both medicinal chemistry and materials science, owing to its unique electronic properties, hydrogen bonding capabilities, and coordinative potential.[1] N-alkylation of the imidazole core introduces further functional diversity, creating a class of compounds with broad-ranging applications. This guide focuses on ethanamine-functionalized methylimidazoles, which serve as key intermediates in the synthesis of more complex molecular architectures. While our investigation revealed a paucity of specific data for this compound, its constitutional isomer, 2-(1-methyl-1H-imidazol-2-yl)ethanamine, is a well-documented precursor, particularly in the development of therapeutic agents.[2][3]

Core Application: A Building Block for Histamine H3 Receptor Antagonists

The most prominent application of 2-(1-methyl-1H-imidazol-2-yl)ethanamine derivatives is in the synthesis of histamine H3 receptor antagonists.[2] The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[2] Antagonism of this receptor represents a promising therapeutic strategy for a variety of neurological disorders. The 2-(1-methyl-1H-imidazol-2-yl)ethanamine core provides a crucial pharmacophoric element that can be further functionalized to optimize binding affinity and selectivity.

General Synthetic Workflow for Derivatization

The primary amine of 2-(1-methyl-1H-imidazol-2-yl)ethanamine serves as a versatile handle for a wide range of chemical transformations, most commonly acylation or alkylation, to introduce diverse functionalities.

G cluster_0 Core Synthesis cluster_1 Derivatization 2_Methylimidazole 2-Methylimidazole Core_Intermediate 2-(1-methyl-1H-imidazol-2-yl)ethanamine 2_Methylimidazole->Core_Intermediate N-Alkylation N_Substituted_Derivatives N-Substituted Derivatives (e.g., Amides, Amines) Core_Intermediate->N_Substituted_Derivatives Acylation / Alkylation Core_Intermediate->N_Substituted_Derivatives

Caption: General synthetic workflow for derivatization.

Protocol I: Synthesis of 2-(1-methyl-1H-imidazol-2-yl)ethanamine

This protocol is adapted from established methods for the N-alkylation of imidazoles and provides a reliable route to the core intermediate.[4]

Physicochemical Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Properties
2-MethylimidazoleC₄H₆N₂82.10White crystalline solid
2-Chloroethylamine hydrochlorideC₂H₇Cl₂N115.99Hygroscopic solid
2-(1-methyl-1H-imidazol-2-yl)ethanamineC₆H₁₁N₃125.17Oil or low-melting solid
Experimental Procedure

Materials:

  • 2-Methylimidazole

  • 2-Chloroethylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with hotplate

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-methylimidazole (1.0 eq), 2-chloroethylamine hydrochloride (1.1 eq), powdered sodium hydroxide (3.0 eq), and a catalytic amount of tetrabutylammonium bromide (0.05 eq).

  • Add acetonitrile to the flask to create a stirrable suspension.

  • Reaction: Heat the mixture to reflux (approximately 82°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove insoluble salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil.

  • Extraction: Dissolve the crude oil in dichloromethane and wash with brine. Separate the organic layer and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer. Purify the residue by silica gel column chromatography using a mobile phase of dichloromethane:methanol with a small percentage of aqueous ammonia (e.g., 90:9:1) to afford the pure product.

Theoretical Application: A Precursor to N-Heterocyclic Carbenes (NHCs)

While not specifically documented for this compound, its core structure is an ideal starting point for the synthesis of N-heterocyclic carbenes (NHCs). NHCs have become indispensable ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tuneability.[1][5] The synthesis of an NHC from an imidazole derivative typically involves quaternization of the imidazole ring followed by deprotonation.

Proposed Synthetic Pathway to an NHC

The ethanamine side chain of the title compound could be further functionalized, for example, by reaction with an isocyanate, to introduce a second N-substituent. Subsequent intramolecular cyclization would yield a bicyclic imidazolium salt, the direct precursor to a chiral NHC.

G Start This compound Quaternization Quaternization of Imidazole Ring Start->Quaternization Imidazolium_Salt Imidazolium Salt (NHC Precursor) Quaternization->Imidazolium_Salt Deprotonation Deprotonation with Strong Base Imidazolium_Salt->Deprotonation NHC N-Heterocyclic Carbene (NHC) Deprotonation->NHC

Caption: General pathway to NHCs from imidazolium salts.

Hypothetical Protocol II: Synthesis of this compound

The following is a theoretical protocol for the synthesis of the title compound, based on established synthetic routes for related molecules. This protocol has not been experimentally validated.

Proposed Reaction Scheme

The synthesis would likely proceed via the formation of (1-methyl-1H-imidazol-2-yl)methanamine, followed by reductive amination with acetaldehyde.

Step 1: Synthesis of (1-methyl-1H-imidazol-2-yl)methanamine This intermediate can be synthesized from 1-methyl-1H-imidazole-2-carbaldehyde via reductive amination with ammonia or through a multi-step synthesis starting from 1-methylimidazole.[6]

Step 2: Reductive Amination

  • Imine Formation: Dissolve (1-methyl-1H-imidazol-2-yl)methanamine (1.0 eq) in a suitable solvent such as methanol. Add acetaldehyde (1.1 eq) and stir at room temperature for 1-2 hours to form the corresponding imine.

  • Reduction: Cool the mixture to 0°C and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise.

  • Work-up: After the reaction is complete, quench with water and concentrate under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield this compound.

Safety and Handling

Imidazole derivatives should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Specific hazard information for the title compound is not available, but related compounds can cause skin and eye irritation.[6]

Conclusion

While direct applications of this compound remain to be explored and documented, its structural features suggest significant potential in organic synthesis. The established utility of its isomer, 2-(1-methyl-1H-imidazol-2-yl)ethanamine, as a key building block in medicinal chemistry provides a strong rationale for the synthesis and investigation of the title compound. Furthermore, the potential for these molecules to serve as precursors to N-heterocyclic carbene ligands opens up exciting possibilities in the field of catalysis. The protocols and theoretical frameworks provided herein are intended to serve as a valuable resource for researchers venturing into the rich and diverse chemistry of functionalized imidazoles.

References

  • Cazin, C. S. J. (Ed.). (2011). N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis. Springer Science & Business Media.
  • PubChem. (1-methyl-1H-imidazol-2-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]

  • Verde-Sesto, E., et al. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry, 11, 2336–2345. Available at: [Link]

Sources

Strategic Purification of N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine via Modified Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract: The isolation of pure N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine, a key heterocyclic amine intermediate, from complex crude reaction mixtures is a critical step in many drug discovery and development pipelines. Standard silica gel chromatography often fails for this class of compounds due to strong, undesirable interactions between the basic amine functionalities and the acidic nature of the silica stationary phase, leading to poor separation, significant peak tailing, and low recovery. This application note presents a detailed, field-proven protocol for the efficient purification of the title compound using normal-phase flash column chromatography with a chemically modified mobile phase. We will explore the causality behind the experimental design, from solvent system selection to sample loading techniques, providing a robust and reproducible methodology for obtaining high-purity material (>95%).

Foundational Principles: Understanding the Purification Challenge

The target compound, this compound, possesses two key structural features that dictate its chromatographic behavior: a polar imidazole ring and a secondary amine. Both nitrogen atoms are basic and readily protonated. In standard normal-phase chromatography, the stationary phase is silica gel (SiO₂), a polar adsorbent whose surface is covered with acidic silanol (Si-OH) groups.

The primary challenge arises from a strong acid-base interaction between the basic nitrogens of the analyte and the acidic silanol groups.[1] This interaction causes the analyte to bind too tightly to the stationary phase, resulting in:

  • Significant Peak Tailing: The compound "smears" down the column instead of moving in a tight band, leading to poor resolution from impurities.[2]

  • Irreversible Adsorption: A portion of the product may bind permanently to the column, drastically reducing the final yield.[1]

  • Inconsistent Elution: The chromatographic behavior can be unpredictable and difficult to reproduce.

Our strategy directly counteracts this issue by introducing a small quantity of a basic modifier into the mobile phase. This "competing base," typically triethylamine (TEA) or ammonium hydroxide, effectively neutralizes the most acidic sites on the silica surface, allowing the target amine to elute symmetrically and efficiently.[2][3][4]

Pre-Chromatography: Method Development with Thin-Layer Chromatography (TLC)

Before committing a large quantity of crude material to a column, it is imperative to develop an optimal solvent system using TLC. This empirical step provides a rapid and cost-effective preview of the separation. The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.3, which generally translates well to column chromatography.[5]

Protocol for TLC Method Development:

  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane (DCM) or methanol. Prepare a separate solution of a reference standard of the pure product, if available.

  • Select Test Solvents: Begin with a binary system of a less polar solvent and a more polar solvent. For polar amines, a dichloromethane/methanol system is an excellent starting point.[6]

  • Spot the Plate: Using a capillary tube, spot the crude mixture and the reference standard onto a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).

  • Develop the Plate: Place the plate in a TLC chamber containing the chosen eluent system (e.g., 95:5 DCM/MeOH).

  • Analyze the Result: Visualize the plate under a UV lamp (254 nm). Observe the Rf value and the spot shape of the target compound.

  • Optimize with a Basic Modifier: Repeat steps 4-5, but add 0.5-1% triethylamine (TEA) to the eluent system (e.g., 94.5:5:0.5 DCM/MeOH/TEA). Compare the spot shape and Rf. The addition of TEA should result in a more compact, less streaky spot.

  • Final Selection: Adjust the ratio of DCM to MeOH until the target compound's Rf is in the optimal 0.2-0.3 range in the TEA-modified system. This will be your starting mobile phase for the column.

Detailed Protocol: Flash Column Chromatography

This protocol is designed for the purification of approximately 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.

Materials and Equipment
ComponentSpecification
Stationary Phase Flash-grade silica gel, mesh 230–400 (40–63 µm)[6]
Glassware Glass chromatography column (e.g., 40-50 mm diameter), round-bottom flasks
Solvents (HPLC Grade) Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate, Hexanes
Basic Modifier Triethylamine (TEA) or Ammonium Hydroxide (28-30% solution)[7]
Sample Adsorbent ~5-10 g of silica gel
Ancillary Equipment Rotary evaporator, fraction collector or test tubes, TLC supplies
Step-by-Step Purification Procedure

Step 1: Sample Preparation (Dry Loading) Dry loading is strongly recommended for polar compounds to ensure the formation of a narrow, uniform band at the start of the separation, which significantly improves resolution.[2][6]

  • Dissolve the crude material (~1-2 g) in a minimal amount of a volatile solvent (e.g., 10-20 mL of DCM or Methanol).

  • Add 5-10 g of silica gel to this solution to form a slurry.

  • Carefully remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained. This is your dry-loaded sample.

Step 2: Column Packing Proper column packing is critical to prevent channeling and ensure an efficient separation.

  • Insert a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~1 cm) of sand.

  • Prepare a slurry of silica gel (e.g., 80 g for 2 g of crude, a 40:1 ratio) in the initial, least polar mobile phase (e.g., 100% DCM with 0.5% TEA).[2]

  • Pour the slurry into the column. Gently tap the column to dislodge air bubbles and encourage uniform packing.

  • Open the stopcock to drain some solvent, allowing the silica to settle into a firm, level bed. Add another thin layer of sand on top of the silica bed to prevent disruption during solvent addition. Never let the column run dry.[5]

Step 3: Loading and Elution

  • Carefully add the dry-loaded sample powder onto the top layer of sand in the packed column, ensuring a flat, level surface.

  • Gently add a small amount of the initial mobile phase and allow it to percolate through the sample layer.

  • Carefully fill the column with the initial mobile phase (e.g., 100% DCM + 0.5% TEA).

  • Begin elution, applying gentle air pressure if necessary to achieve a steady flow rate (a solvent drop rate of ~2 inches/minute is a good target).[5]

  • Collect fractions in an orderly manner (e.g., 20 mL per test tube).

  • Gradually increase the polarity of the mobile phase (gradient elution) according to the TLC analysis. For example, move from 100% DCM to 2% MeOH in DCM, then 5% MeOH in DCM, always maintaining the 0.5% TEA concentration.[3] A suggested gradient is outlined in the table below.

Summary of Chromatographic Parameters
ParameterRecommended Value / ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)High surface area provides good separation for small molecules.
Silica:Crude Ratio 40:1 to 100:1 by weightA higher ratio is needed for difficult separations to improve resolution.[2]
Mobile Phase A Dichloromethane (DCM) + 0.5% Triethylamine (TEA)The primary, less polar eluent.
Mobile Phase B Methanol (MeOH)The strong, polar solvent used to elute the target compound.
Elution Profile Gradient: 0% to 10% MeOH in DCM over 10-15 column volumes[3]Starts with low polarity to elute non-polar impurities, then increases to elute the polar product.
Loading Method Dry LoadingProvides sharper bands and superior separation compared to wet loading.[2][6]
Monitoring TLC analysis of collected fractionsEssential for identifying fractions containing the pure product.

Step 4: Fraction Analysis and Product Isolation

  • Spot every few collected fractions onto a TLC plate.

  • Develop the TLC plate using the solvent system that gave an Rf of ~0.3.

  • Identify the fractions that contain only the spot corresponding to the pure product.

  • Combine the pure fractions into a single round-bottom flask.

  • Remove the solvents and the volatile triethylamine using a rotary evaporator to yield the purified this compound.

Workflow Visualization

The entire purification process, from crude material to final analysis, is summarized in the workflow diagram below.

Purification_Workflow cluster_prep Preparation & Method Development cluster_chrom Column Chromatography cluster_post Analysis & Isolation Crude Crude Product TLC TLC Analysis (DCM/MeOH + TEA) Crude->TLC Optimize Eluent DryLoad Dry Loading on Silica Crude->DryLoad Adsorb Sample Elute Gradient Elution (0-10% MeOH in DCM) DryLoad->Elute Load Sample Pack Pack Column (Silica Slurry) Pack->Elute Collect Collect Fractions Elute->Collect TLC_Fractions TLC Analysis of Fractions Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Identify Evap Solvent Evaporation (Rotovap) Combine->Evap Pure Pure Product (>95%) Evap->Pure

Caption: A comprehensive workflow for the purification of the target amine.

Troubleshooting Common Issues

ProblemProbable CauseRecommended Solution
Persistent Tailing on Column Insufficient neutralization of silica; highly basic impurities.Increase the concentration of triethylamine to 1-2%. If tailing persists, consider switching the stationary phase to neutral or basic alumina, which is less acidic than silica.[2]
Product Does Not Elute The mobile phase is not polar enough.Increase the percentage of methanol in the mobile phase at a faster rate during the gradient. A final flush with up to 20% MeOH (containing TEA) may be necessary.
Low Final Yield Irreversible adsorption; product discarded in mixed fractions.Ensure the basic modifier is used from the very beginning of column packing and elution.[3] Be meticulous with TLC analysis of fractions to avoid prematurely discarding fractions that contain the product. Minimize transfers between flasks.
Co-elution of Product and Impurity Poor separation selectivity of the chosen solvent system.1. Run a shallower, more gradual gradient to improve resolution. 2. Develop a new solvent system using TLC. A different combination, such as ethyl acetate/hexanes with TEA, may provide the necessary selectivity.[4]

Conclusion

The successful purification of basic polar amines like this compound is readily achievable through flash column chromatography, provided that the acidic nature of the silica gel stationary phase is properly addressed. The inclusion of a basic modifier such as triethylamine in the mobile phase is not merely an optimization but a critical requirement for preventing peak tailing and ensuring high recovery. By following the detailed protocols for TLC-based method development, dry sample loading, and gradient elution outlined in this note, researchers can reliably obtain this valuable intermediate with the high degree of purity required for downstream applications in drug development and medicinal chemistry.

References

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc. Available from: [Link]

  • Patel, R. V., Patel, K. P., & Patel, P. S. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 273-276. Available from: [Link]

  • Wang, X., & Liu, Y. (2010). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. Journal of Liquid Chromatography & Related Technologies, 33(9-12), 847-869. Available from: [Link]

  • King, A. Successful Flash Chromatography. King Group. Available from: [Link]

  • University of the Witwatersrand, Johannesburg. SOP: FLASH CHROMATOGRAPHY. Available from: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex Inc. Available from: [Link]

  • University of Rochester. Purification: How to Run a Flash Column. Department of Chemistry. Available from: [Link]

  • LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. Available from: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available from: [Link]

  • Moravek. Exploring the Different Mobile Phases in HPLC. Moravek, Inc. Available from: [Link]

  • Biotage. Successful flash chromatography. Biotage. Available from: [Link]

  • ChemRxiv. (2020). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. Cambridge University Press. Available from: [Link]

  • Google Patents. US5726293A - Affinity purification methods involving imidazole elution.
  • LabXchange. Using Imidazole to Elute His-tagged Proteins from a Nickel Column. LabXchange. Available from: [Link]

  • Reddit. (2024). Removing imidazole from protein sample? r/labrats. Available from: [Link]

  • MDPI. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Molecules, 26(3), 633. Available from: [Link]

  • National Institutes of Health. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1556. Available from: [Link]

  • ResearchGate. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Journal of Chemical Research, 42(12), 608-610. Available from: [Link]

  • ResearchGate. (2020). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. Available from: [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC, 4(1), 133-143. Available from: [Link]

  • ResearchGate. (2018). Reaction strategies for synthesis of imidazole derivatives: a review. Scripta Scientifica Pharmaceutica, 5(2), 7-13. Available from: [Link]

  • Royal Society of Chemistry. (2015). CuI-NP catalyzed N-Arylation of amines using Vit-E analoues as Amphiphile in water :Application in the synthesis of pharmaceutical entities - Supporting Information. Available from: [Link]

Sources

protocol for converting n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine to its hydrochloride salt

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Protocol for the Conversion of n-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine to its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis, purification, and characterization of the hydrochloride salt of this compound. The conversion of pharmacologically active amines into their salt forms is a critical step in drug development, often leading to significant improvements in chemical stability, aqueous solubility, and overall bioavailability.[1][2] The target compound, possessing two basic nitrogen centers—a secondary amine and an un-substituted imidazole nitrogen—is expected to form a dihydrochloride salt upon full protonation. This guide outlines the chemical principles, a step-by-step experimental workflow, characterization techniques, and essential safety precautions.

Introduction and Scientific Principles

The transformation of a free amine into its hydrochloride salt is a fundamental acid-base reaction.[2][3] In this process, the non-bonding electron pair on the nitrogen atom acts as a Lewis base, abstracting a proton from hydrochloric acid. This results in the formation of a positively charged ammonium cation and a chloride anion, which are held together by ionic bonds.[2][3]

Reaction Scheme: this compound + 2 HCl → this compound Dihydrochloride

The primary motivation for this conversion in a pharmaceutical context is the enhancement of physicochemical properties. Many amine-containing drug candidates are oily, poorly soluble in water, and susceptible to degradation.[2] The resulting ionic salt is typically a crystalline solid with significantly higher water solubility and a more stable shelf-life, facilitating formulation and administration.[2][4]

Materials and Equipment

Chemicals and Reagents
ReagentGradeSupplier SuggestionNotes
This compound≥95% PuritySigma-Aldrich, Combi-BlocksThe free base, may be an oil.
Hydrochloric Acid Solution4.0 M in 1,4-DioxaneSigma-AldrichAnhydrous solution is preferred to facilitate precipitation.
Diethyl Ether (Et₂O)Anhydrous, ≥99%MilliporeSigmaReaction and precipitation solvent.
Isopropanol (IPA)ACS GradeFisher ScientificAlternative solvent for dissolution.
AcetoneACS GradeVWRFor washing and aiding precipitation.[5]
Deuterated Solvent (e.g., D₂O, DMSO-d₆)NMR GradeCambridge Isotope LabsFor NMR analysis.
Deionized WaterType 1In-house systemFor cleaning.
Laboratory Equipment
  • Magnetic stirrer with stir bars

  • Round-bottom flasks and standard glassware

  • Addition funnel

  • Ice bath

  • Büchner funnel and vacuum flask

  • Vacuum pump

  • pH indicator strips or calibrated pH meter

  • Rotary evaporator

  • Vacuum oven

  • Analytical balance

  • NMR Spectrometer

  • FTIR Spectrometer

  • Melting Point Apparatus

Experimental Protocol: Dihydrochloride Salt Formation

This protocol is designed for a ~5 mmol scale and can be adjusted accordingly. All operations involving volatile solvents and concentrated acid must be performed within a certified chemical fume hood.[6][7]

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis prep_amine Dissolve Free Base in Anhydrous Diethyl Ether cool Cool to 0 °C (Ice Bath) prep_amine->cool add_hcl Slowly Add 2.2 eq 4M HCl in Dioxane cool->add_hcl stir Stir at 0 °C for 1h, then RT for 2h add_hcl->stir filtrate Vacuum Filter Precipitate stir->filtrate wash Wash Solid with Cold Diethyl Ether filtrate->wash dry Dry Under Vacuum wash->dry characterize Characterize Product (NMR, FTIR, MP) dry->characterize

Sources

Application Notes and Protocols for N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential applications of N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine as a versatile ligand in coordination chemistry. While direct literature on this specific ligand is sparse, this document outlines a proposed synthetic protocol based on established chemical principles. Furthermore, it explores the ligand's potential coordination modes and discusses its prospective applications in catalysis and bioinorganic chemistry, drawing parallels with structurally related compounds. This guide is intended to serve as a foundational resource for researchers interested in exploring the coordination chemistry of this novel ligand.

Introduction: The Potential of Substituted Imidazole-Amine Ligands

Imidazole-containing molecules are of significant interest in coordination chemistry due to their prevalence in biological systems, particularly in the amino acid histidine, which plays a crucial role in the active sites of many metalloenzymes. The imidazole ring offers a versatile coordination site through its sp²-hybridized nitrogen atom. When combined with other donor groups, such as amines, these ligands can act as bidentate or polydentate chelators, forming stable complexes with a wide range of transition metals.

The ligand this compound features a 1-methylimidazole core, which prevents tautomerization and offers a single, well-defined coordination vector from the N3 nitrogen. The ethyl-substituted amino group provides a second coordination site, allowing the ligand to act as a bidentate chelator, forming a stable five-membered ring upon coordination to a metal center. The steric and electronic properties of this ligand can be finely tuned by modifications to the substituents on the imidazole ring and the amine nitrogen, making it an attractive candidate for applications in catalysis, materials science, and as a scaffold for medicinal inorganic chemistry.

Physicochemical Properties and Structural Features

A summary of the key physicochemical properties for this compound is presented below. These values are calculated and should be confirmed by experimental data.

PropertyValueSource
Molecular FormulaC₇H₁₃N₃-
Molecular Weight139.20 g/mol -
IUPAC NameThis compound-
CAS NumberNot available-
Predicted Boiling Point~200-220 °C-
Predicted LogP~0.5-

Proposed Synthesis Protocol

Overall Synthetic Scheme

Synthesis_Scheme A 1-Methyl-1H-imidazole-2-carbaldehyde B N-ethyl-1-(1-methyl-1H-imidazol-2-yl)methanimine A->B Ethanamine, Toluene, Reflux C This compound B->C Sodium Borohydride, Methanol

Caption: Proposed two-step synthesis of this compound.

Step 1: Reductive Amination - Imine Formation

This step involves the condensation of 1-methyl-1H-imidazole-2-carbaldehyde with ethanamine to form the corresponding imine.

Materials:

  • 1-Methyl-1H-imidazole-2-carbaldehyde (1.0 eq)

  • Ethanamine (70% solution in water, 1.2 eq)

  • Toluene

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with reflux condenser and Dean-Stark trap

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark trap, add 1-methyl-1H-imidazole-2-carbaldehyde and toluene.

  • Add ethanamine solution dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and continue heating until the calculated amount of water is collected in the Dean-Stark trap, indicating the completion of the imine formation.

  • Cool the reaction mixture to room temperature.

  • Dry the toluene solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude imine, N-ethyl-1-(1-methyl-1H-imidazol-2-yl)methanimine. This intermediate is often used in the next step without further purification.

Causality: The use of a Dean-Stark trap is crucial for driving the equilibrium of this condensation reaction towards the product by removing the water formed as a byproduct.

Step 2: Reduction of the Imine

The second step is the reduction of the C=N double bond of the imine to a C-N single bond to yield the target secondary amine.

Materials:

  • Crude N-ethyl-1-(1-methyl-1H-imidazol-2-yl)methanimine (from Step 1)

  • Methanol

  • Sodium borohydride (NaBH₄, 1.5 eq)

  • Distilled water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the crude imine in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of distilled water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure this compound.

Self-Validation: The purity and identity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Coordination Chemistry: A Bidentate N,N'-Donor Ligand

This compound is expected to act as a bidentate ligand, coordinating to a metal center through the N3 nitrogen of the imidazole ring and the nitrogen of the secondary amine. This chelation forms a thermodynamically stable five-membered ring.

Caption: Bidentate coordination of the ligand to a metal center (Mⁿ⁺).

The coordination properties of this ligand are anticipated to be influenced by several factors:

  • Steric Hindrance: The ethyl group on the amine and the methyl group on the imidazole ring can influence the geometry of the resulting metal complex and may prevent the coordination of multiple large ligands to the same metal center.

  • Electronic Effects: The methyl group on the imidazole ring is an electron-donating group, which increases the electron density on the coordinating N3 nitrogen, potentially leading to stronger metal-ligand bonds.

  • Metal Ion Properties: The nature of the metal ion (e.g., size, charge, and preferred coordination geometry) will dictate the stoichiometry and structure of the resulting complex.

Protocol for the Synthesis of a Representative Metal Complex: [M(L)₂Cl₂]

This protocol describes a general method for the synthesis of a dichlorido-bis(this compound)metal(II) complex, where M = Co(II), Ni(II), or Cu(II).

Materials:

  • This compound (L, 2.2 eq)

  • Metal(II) chloride hexahydrate (MCl₂·6H₂O, 1.0 eq)

  • Ethanol or Methanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the metal(II) chloride hexahydrate in a minimal amount of ethanol or methanol in a round-bottom flask.

  • In a separate flask, dissolve this compound in the same solvent.

  • Slowly add the ligand solution to the stirred metal salt solution at room temperature. A color change and/or precipitation may be observed.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent, and then with diethyl ether.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure and add diethyl ether to induce precipitation.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

Characterization: The resulting metal complex should be characterized by elemental analysis, FT-IR spectroscopy (to observe shifts in C=N and N-H stretching frequencies upon coordination), UV-Vis spectroscopy, and single-crystal X-ray diffraction if suitable crystals can be obtained.

Potential Applications

Homogeneous Catalysis

Complexes of this compound with transition metals such as palladium, ruthenium, and rhodium could be effective catalysts for a variety of organic transformations, including:

  • Cross-coupling reactions: The ligand's electronic properties could be beneficial in tuning the reactivity of palladium catalysts in Suzuki, Heck, and Sonogashira couplings.

  • Hydrogenation and transfer hydrogenation: Rhodium and ruthenium complexes could be explored as catalysts for the reduction of ketones, imines, and olefins.

Bioinorganic Chemistry and Medicinal Applications

Given the biocompatibility of imidazole-based ligands, metal complexes of this compound could be investigated for their potential biological activity. For instance, platinum(II) and ruthenium(II) complexes could be synthesized and screened for their anticancer properties, drawing inspiration from the success of other imidazole-containing metal-based drugs.[1]

Conclusion

This compound represents a promising, yet underexplored, ligand in coordination chemistry. The synthetic protocol proposed herein provides a viable route to access this compound, paving the way for the investigation of its coordination behavior with a variety of metal ions. The resulting complexes hold potential for applications in catalysis and medicinal chemistry. Further research is warranted to fully elucidate the properties and reactivity of this versatile ligand and its metal complexes.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine. BenchChem. Retrieved from a relevant synthesis protocol for a similar compound.
  • Mdpi. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. Retrieved from a source detailing the synthesis of functionalized imidazole-containing synthons.[1]

  • Seto, M., et al. (2013). Cytotoxic Effect of (1-Methyl-1H-Imidazol-2-Yl)-Methanamine and Its Derivatives in PtII Complexes on Human Carcinoma Cell Lines: A Comparative Study with Cisplatin. Bioorganic & Medicinal Chemistry, 21, 2379–2386.[1]

Sources

high-throughput screening of n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine in chemical libraries

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the High-Throughput Screening of Imidazole-Based Chemical Libraries

Topic: High-Throughput Screening of N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine and its Analogs in Chemical Libraries Audience: Researchers, scientists, and drug development professionals.

Abstract

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs due to its unique electronic and hydrogen-bonding capabilities.[1][2] Molecules like this compound, which bear structural resemblance to endogenous biogenic amines such as histamine, represent valuable starting points for drug discovery campaigns.[3] High-Throughput Screening (HTS) provides the necessary platform to rapidly interrogate large chemical libraries for compounds that interact with specific biological targets, accelerating the identification of promising lead candidates.[4][5] This guide provides a comprehensive, field-proven framework for designing and executing a high-throughput screening campaign to identify modulators of a target protein using a Fluorescence Polarization (FP) competitive binding assay. We will use the discovery of novel antagonists for a hypothetical G-protein coupled receptor (GPCR), the "Target Receptor X," as a practical example, leveraging an assay built around an this compound-derived fluorescent tracer. The protocols, data analysis workflows, and validation strategies detailed herein are designed to ensure scientific rigor and trustworthiness, from primary screen to confirmed hit.

Part 1: Scientific Rationale and Assay Principle

The Imidazole Scaffold: A Foundation for Target Interaction

The imidazole core is a five-membered aromatic heterocycle containing two nitrogen atoms. Its prevalence in biological systems (e.g., the amino acid histidine) and approved pharmaceuticals underscores its therapeutic importance.[1][2] The structural features of this compound—a substituted imidazole ring linked to a flexible ethylamine chain—make it an ideal candidate for interacting with protein binding pockets, particularly those of GPCRs or enzymes that recognize amine-containing ligands.[6] For this guide, we hypothesize that this scaffold has an affinity for "Target Receptor X," a GPCR implicated in an inflammatory disease pathway. Our objective is to screen a large chemical library to discover novel, potent antagonists that can block the binding of the natural ligand to this receptor.

Principle of the Fluorescence Polarization (FP) Assay

The Fluorescence Polarization (FP) assay is a robust, homogeneous technique ideal for HTS campaigns focused on molecular binding events.[7] The principle is based on the rotational speed of a fluorescently labeled molecule (a "tracer").[8]

  • Low Polarization: When a small fluorescent tracer is unbound in solution, it tumbles rapidly when excited with polarized light. This rapid rotation results in the emission of depolarized light, which is read as a low FP value.

  • High Polarization: When the tracer binds to a much larger molecule, such as our Target Receptor X, its tumbling is significantly slowed. This slow rotation results in the emission of light that remains highly polarized, leading to a high FP value.

In our competitive binding assay, library compounds that bind to Target Receptor X will displace the fluorescent tracer, causing a decrease in the FP signal. The magnitude of this decrease is proportional to the affinity and concentration of the library compound.[7][9]

cluster_0 Low Polarization State cluster_1 High Polarization State cluster_2 Competitive Displacement (Hit Compound) tracer_free Fluorescent Tracer Rapid Tumbling depolarized_light Depolarized Emitted Light tracer_free->depolarized_light Emission complex Tracer-Receptor Complex Slow Tumbling tracer_free->complex Binding polarized_light_low Polarized Light polarized_light_low->tracer_free Excitation receptor {Target Receptor X} polarized_light_emitted Polarized Emitted Light complex->polarized_light_emitted Emission tracer_displaced Fluorescent Tracer Displaced complex->tracer_displaced Displacement polarized_light_high Polarized Light polarized_light_high->complex Excitation hit_compound Hit Compound receptor_bound {Receptor-Hit Complex} hit_compound->receptor_bound

Caption: Principle of the competitive FP binding assay.

Part 2: Assay Development and Optimization

Before embarking on a full-scale HTS campaign, the FP assay must be meticulously developed and optimized to ensure it is robust, reproducible, and sensitive.[10]

Key Reagents and Considerations
  • Fluorescent Tracer: A custom-synthesized tracer is required. This involves conjugating a fluorophore (e.g., TAMRA or a fluorescein derivative) to a molecule with known affinity for the target, such as this compound. The choice of fluorophore should consider its fluorescence lifetime and quantum yield to maximize the assay window.[7]

  • Target Receptor X: Highly purified, soluble protein is essential. Purity should be >95% to avoid interference.

  • Assay Buffer: The buffer must maintain protein stability and function. A typical buffer might be 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20. The inclusion of a non-ionic detergent like Tween-20 is critical to prevent non-specific binding and compound aggregation, a common source of false positives.[11]

  • Microplates: Low-volume, black, non-binding surface 384-well plates are recommended to minimize non-specific binding of the tracer and reduce reagent consumption.[9]

Protocol: Assay Optimization

1. Tracer Concentration Determination: The goal is to find the lowest tracer concentration that provides a stable and robust fluorescence signal, well above background.

  • Perform a serial dilution of the tracer in assay buffer in a 384-well plate.

  • Measure the fluorescence intensity using a plate reader.

  • Causality: Using a low tracer concentration (ideally below the binding constant, Kd) increases the assay's sensitivity to competitive inhibitors.[10] Select a concentration that gives a signal at least 3-5 times the buffer background.

2. Receptor Titration and Assay Window: This step determines the optimal receptor concentration to achieve a maximal binding window.

  • Using the fixed optimal tracer concentration, perform a serial dilution of Target Receptor X.

  • Incubate for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.

  • Measure the FP signal (in millipolarization units, mP).

  • Self-Validation: The resulting curve should be sigmoidal. The "assay window" is the difference between the maximum mP (fully bound tracer) and minimum mP (free tracer). An assay window >70 mP is generally considered good.[10]

  • Expertise: Select a receptor concentration that gives ~80% of the maximal FP signal (the EC80 value). This ensures the assay is sensitive to displacement by competitive inhibitors without requiring excessive amounts of protein.

3. Z'-Factor Calculation for Robustness Assessment: The Z'-factor is a statistical measure of assay quality, indicating its suitability for HTS.[12]

  • Prepare 16-24 wells of "high control" (Tracer + Receptor at EC80).

  • Prepare 16-24 wells of "low control" (Tracer only).

  • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

  • Trustworthiness: An assay is considered robust and suitable for HTS when the Z'-factor is consistently ≥ 0.5.[13]

ParameterObjectiveAcceptance CriteriaRationale
Tracer Concentration Lowest possible for a stable signalSignal > 3x backgroundMaximizes sensitivity to inhibitors.[10]
Assay Window Maximize the mP difference> 70 mPEnsures a clear distinction between bound and unbound states.[10]
Z'-Factor Assess assay robustness≥ 0.5Statistically validates the assay for HTS, minimizing false positives/negatives.[12][13]
DMSO Tolerance Ensure solvent does not affect assay< 10% signal change at final %DMSOConfirms that the compound vehicle does not interfere with the assay.

Part 3: High-Throughput Screening Protocol

This protocol is designed for a fully automated HTS workflow in a 384-well format.

Reagent Preparation
  • Compound Library Plates: Prepare master plates of the chemical library (e.g., 100,000 compounds) at a stock concentration of 10 mM in DMSO. From these, create assay-ready plates at 1 mM.

  • Tracer Solution: Prepare a 2X final concentration solution of the fluorescent tracer in assay buffer.

  • Receptor Solution: Prepare a 2X final concentration solution of Target Receptor X (at its optimized EC80 concentration) in assay buffer.

  • Controls:

    • Negative Control: DMSO only (represents 0% inhibition).

    • Positive Control: A known, unlabeled binder or the this compound scaffold itself at a high concentration (represents 100% inhibition/displacement).

Step-by-Step HTS Workflow
  • Compound Dispensing (Pin Transfer or Acoustic): Using an automated liquid handler, dispense 50 nL of compound from the assay-ready library plates into the 384-well assay plates. This results in a final screening concentration of 10 µM in a 50 µL final assay volume.[14]

  • Dispense Target Receptor X: Add 25 µL of the 2X receptor solution to all wells except those designated for the "low control" (to which 25 µL of assay buffer is added instead).

  • Incubation: Incubate the plates for 15-30 minutes at room temperature to allow library compounds to bind to the receptor.

  • Dispense Fluorescent Tracer: Add 25 µL of the 2X tracer solution to all wells.

  • Final Incubation: Incubate the plates for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plates on a fluorescence polarization-capable plate reader (e.g., PHERAstar FSX).[4] Excitation and emission wavelengths should be optimized for the chosen fluorophore.

HTS_Workflow start Start: Chemical Library (100,000 Compounds) dispense_compounds 1. Compound Dispensing (50 nL to 384-well plates) start->dispense_compounds add_receptor 2. Add Target Receptor X Solution (25 µL) dispense_compounds->add_receptor incubate1 3. Pre-incubation (15 min) add_receptor->incubate1 add_tracer 4. Add Fluorescent Tracer Solution (25 µL) incubate1->add_tracer incubate2 5. Equilibrium Incubation (60 min) add_tracer->incubate2 read_plate 6. Read Fluorescence Polarization (mP value) incubate2->read_plate data_analysis 7. Primary Data Analysis (Z-Score, % Inhibition) read_plate->data_analysis hit_selection 8. Hit Selection (e.g., % Inhibition > 50%) data_analysis->hit_selection end Primary Hit List hit_selection->end

Caption: Automated HTS workflow for the primary screen.

Part 4: Data Analysis and Hit Validation

Raw HTS data is meaningless without a rigorous analysis and validation cascade to eliminate false positives and confirm true activity.[15][16]

Primary Data Analysis
  • Normalization: The raw mP values from each well are normalized to the plate controls to calculate the percent inhibition: % Inhibition = 100 * (1 - (mP_sample - mP_low_control) / (mP_high_control - mP_low_control))

  • Quality Control: For each plate, calculate the Z'-factor and Signal-to-Background ratio to ensure the data is reliable. Plates with a Z' < 0.5 should be flagged for review or re-screening.[17]

  • Hit Identification: A "hit" is defined as a compound that produces a signal above a predetermined threshold. A common method is to set the threshold at three standard deviations (SD) from the mean of the negative controls (DMSO wells).[13] For this assay, a hit could be defined as any compound causing >50% inhibition.

Hit Validation Cascade

Progressing a "hit" from a primary screen to a confirmed lead requires a multi-step validation process.[11]

  • Confirmation Screen: Re-test all primary hits in the same FP assay to confirm activity and eliminate errors from the primary screen.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-point, 3-fold serial dilution) to determine their potency (IC50 value).[12] The IC50 is the concentration of the compound that inhibits 50% of the tracer binding. This is a critical metric for ranking compounds.

  • Orthogonal Assays: Validate hits in a secondary assay that uses a different technology or measures a different biological endpoint. This is crucial for eliminating false positives caused by interference with the primary assay format (e.g., fluorescent compounds). For a GPCR target, a cell-based calcium mobilization assay would be an excellent orthogonal test.[12]

  • Counter-Screens & Selectivity Profiling: Test the hits against related receptors or known problematic targets to assess their selectivity. This helps identify promiscuous compounds that are unlikely to become successful drugs.

  • Chemical Tractability Review: Medicinal chemists review the structures of the confirmed, potent, and selective hits to identify chemical series with favorable properties for further optimization (Structure-Activity Relationship, or SAR, studies).[11][13]

Hypothetical Data Summary
Compound IDPrimary Screen (% Inhibition)Confirmation Screen (% Inhibition)IC50 (nM) [FP Assay]IC50 (nM) [Orthogonal Assay]Notes
Hit-001 78.275.985110Potent and confirmed hit.
Hit-002 65.168.3450520Moderate potency.
Hit-003 88.912.4>10,000>10,000False positive from primary screen.
Hit-004 92.590.135>10,000Assay interference (e.g., autofluorescence). Fails orthogonal test.
Positive Control 99.8100.12530Assay performance validated.

Conclusion

This application guide provides a robust and scientifically sound framework for conducting a high-throughput screening campaign to identify novel molecular entities based on an imidazole scaffold. By integrating careful assay development, a validated HTS protocol, and a stringent hit confirmation cascade, researchers can efficiently navigate large chemical libraries to uncover promising lead compounds. The principles of Fluorescence Polarization, coupled with rigorous data analysis and orthogonal validation, establish a self-validating system that ensures the trustworthiness and integrity of the screening results, forming a solid foundation for subsequent drug discovery efforts.

References

  • BenchChem. (2025). Application Note: High-Throughput Screening for Histamine H1 Receptor Antagonists. BenchChem.
  • BenchChem. (2025).
  • Jafari, B., et al. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Preprints.org.
  • Alpha Spark Labs. (n.d.).
  • Nanomicrospheres. (n.d.).
  • MDPI. (2024). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI.
  • Al-blewi, F. F., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy.
  • ResearchGate. (n.d.). Imidazole-based drugs and drug discovery: Present and future perspectives.
  • Yuan, H., et al. (2017). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Frontiers in Bioscience.
  • Molecular Devices. (n.d.).
  • Rudin, M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
  • Bio-protocol. (2019).
  • KNIME. (2020).
  • ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329.
  • chem IT Services. (n.d.).
  • ResearchGate. (n.d.). HTS data analysis workflow.
  • Cambridge MedChem Consulting. (2017).
  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH.
  • Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Technology Networks.
  • UCSF Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps. UCSF.
  • PubChem. (n.d.). This compound.
  • BenchChem. (2025). Technical Guide: Identification of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine in Chemical Libraries for Drug Discovery. BenchChem.
  • Smolecule. (n.d.). amine. Smolecule.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the synthesis of this valuable imidazole-containing amine. The predominant and most efficient synthetic route is the reductive amination of 1-methyl-1H-imidazole-2-carboxaldehyde with ethylamine. While straightforward in principle, this reaction can present challenges related to yield, purity, and scalability.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed, validated protocols to help you navigate these challenges and consistently achieve high-yield, high-purity results.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing this compound?

The most robust and widely adopted method is a one-pot reductive amination.[1] This process involves the reaction of 1-methyl-1H-imidazole-2-carboxaldehyde with ethylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This approach is favored for its operational simplicity and the general availability of mild and selective reducing agents, which minimizes the formation of byproducts.[2]

cluster_reactants Reactants cluster_process Process aldehyde 1-Methyl-1H-imidazole- 2-carboxaldehyde imine Imine Intermediate (in situ) aldehyde->imine ethylamine Ethylamine ethylamine->imine reduction Reduction imine->reduction product This compound reduction->product

Caption: General workflow of reductive amination.

Q2: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

Low yield in this synthesis is a common issue that can typically be traced back to one of three areas: imine formation, the reduction step, or product workup.

  • Inefficient Imine Formation: The formation of the imine is an equilibrium-driven process. The equilibrium can be shifted towards the imine by removing the water that is formed as a byproduct.[1] This can be achieved by using a dehydrating agent (like anhydrous MgSO₄ or molecular sieves) or by using a solvent that allows for azeotropic removal of water. Furthermore, the reaction is best performed under mildly acidic conditions (pH 4-5), which catalyzes imine formation.[3] If the medium is too acidic, the ethylamine will be protonated and become non-nucleophilic.

  • Choice of Reducing Agent: The reducing agent must be selective for the imine over the starting aldehyde. Using a harsh reductant like sodium borohydride (NaBH₄) can lead to the reduction of the starting aldehyde to the corresponding alcohol, a significant yield-reducing side reaction.[3] A milder, more selective agent is strongly recommended.

  • Reaction Conditions & Stoichiometry: Ensure you are using a slight excess of the amine (ethylamine, ~1.1 to 1.5 equivalents) to drive the reaction forward. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged reaction times or excessive heat.

Q3: Which reducing agent is optimal for this reductive amination?

The choice of reducing agent is critical for maximizing yield and minimizing side products. For this specific transformation, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent.[1][3]

Here's a comparison of common reducing agents:

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly Selective: Reduces imines much faster than aldehydes or ketones.[1] Mild: Tolerates a wide range of functional groups. Convenient: Can be used in a one-pot procedure without strict pH control.More expensive than other borohydrides.
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines at acidic pH.[3]Highly Toxic: Generates toxic hydrogen cyanide (HCN) gas under acidic conditions.[4] Requires careful handling and quenching.
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Non-selective: Can readily reduce the starting aldehyde to an alcohol, leading to lower yields of the desired amine.[3][5]
Catalytic Hydrogenation (H₂, Pd/C) "Green" method with high atom economy.May require specialized high-pressure equipment. The catalyst can sometimes be sensitive to impurities.[5]
Q4: I am observing an impurity with a slightly higher molecular weight than my product. What is it and how can I prevent it?

This is likely the tertiary amine byproduct formed from the dialkylation of ethylamine. While less common when synthesizing a secondary amine from a primary amine, it can occur if the product, this compound, reacts with another molecule of the aldehyde and is subsequently reduced.

Prevention Strategies:

  • Control Stoichiometry: Avoid a large excess of the aldehyde. Use a slight excess of ethylamine to ensure the aldehyde is consumed in the formation of the desired primary imine.

  • Stepwise Procedure: A more controlled, albeit longer, method is a stepwise procedure. First, form the imine in a suitable solvent like methanol. Once imine formation is complete (as monitored by TLC/LC-MS), add the reducing agent.[2] This prevents the reducing agent from being present while high concentrations of both aldehyde and the secondary amine product exist.

Q5: My final product is a viscous oil that is difficult to purify by column chromatography. What are my options?

Purifying basic amines like the target compound can be challenging. Here are several effective strategies:

  • Column Chromatography with Additives: When running silica gel chromatography, add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine or ammonia in methanol.[6] This deactivates the acidic silanol groups on the silica surface, preventing the common issues of product tailing and irreversible adsorption, which lead to low recovery.

  • Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer, leaving non-basic impurities behind.[7] Then, basify the aqueous layer (e.g., with 2M NaOH) to a pH > 10 and extract your product back into an organic solvent. This is an excellent way to remove the unreacted aldehyde.

  • Salt Formation and Recrystallization: For ultimate purity and easier handling, convert the oily free-base into a stable, crystalline hydrochloride (HCl) salt.[6][8] This is often the best method for obtaining high-purity material for biological assays or long-term storage. The solid salt is easier to weigh and handle than a viscous oil.[6]

Troubleshooting Guide

start Low Yield or Impure Product check_sm Issue: Unreacted Aldehyde start->check_sm check_side_prod Issue: Byproduct Formation start->check_side_prod check_purification Issue: Low Recovery After Purification start->check_purification cause_imine Probable Cause: Inefficient imine formation (pH, water content) check_sm->cause_imine cause_reductant Probable Cause: Non-selective reducing agent check_sm->cause_reductant cause_overalk Probable Cause: Over-alkylation or Aldehyde Reduction check_side_prod->cause_overalk cause_column Probable Cause: Product streaking/loss on silica gel check_purification->cause_column sol_imine Solution: Use mildly acidic conditions (e.g., AcOH). Add dehydrating agent (MgSO4). cause_imine->sol_imine sol_reductant Solution: Switch to NaBH(OAc)3. cause_reductant->sol_reductant sol_overalk Solution: Use slight excess of ethylamine. Consider a stepwise procedure. cause_overalk->sol_overalk sol_column Solution: Use basic modifier in eluent (e.g., 1% Et3N). Consider acid-base extraction or salt formation. cause_column->sol_column

Caption: A troubleshooting workflow for common synthesis issues.

Experimental Protocols

Protocol 1: Optimized One-Pot Reductive Amination

This protocol uses sodium triacetoxyborohydride for a high-yield, one-pot synthesis.

Materials:

  • 1-methyl-1H-imidazole-2-carboxaldehyde (1.0 eq)

  • Ethylamine (2.0 M solution in THF, 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 1-methyl-1H-imidazole-2-carboxaldehyde (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the ethylamine solution (1.2 eq) dropwise.

  • Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation. Monitor the consumption of the aldehyde by TLC.

  • Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. Note: The reaction may be slightly exothermic.

  • Stir the reaction at room temperature for 12-24 hours, or until the imine intermediate is fully consumed (as monitored by TLC or LC-MS).

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by HCl Salt Formation

This protocol is ideal for obtaining a high-purity, solid product that is easy to handle.[6][8]

Materials:

  • Crude this compound

  • Isopropanol (IPA) or Ethanol (EtOH)

  • Hydrochloric acid (2.0 M solution in diethyl ether, or concentrated aqueous HCl)

  • Diethyl ether or MTBE

Equipment:

  • Erlenmeyer flask with stir bar

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude amine product from Protocol 1 in a minimal amount of isopropanol or ethanol.

  • While stirring, slowly add the HCl solution dropwise. A white precipitate of the hydrochloride salt should form immediately.

  • Continue adding the HCl solution until the mixture is acidic (test with pH paper) and no further precipitation is observed.

  • Stir the resulting slurry at room temperature for 30 minutes, then cool in an ice bath for another 30 minutes to maximize crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold diethyl ether or MTBE to remove any non-salt impurities.

  • Dry the purified hydrochloride salt under vacuum to a constant weight. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm identity and purity.

References

  • BenchChem. Overcoming steric hindrance in N-alkylation of imidazole derivatives.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477.
  • Benchchem. Application Notes and Protocols for the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
  • ResearchGate. Reductive amination of various aldehydes | Download Table.
  • MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.
  • Wikipedia. Reductive amination.
  • Zenodo. SYNTHESIS AND REACTIONS OF IMIDAZOLE.
  • Benchchem. Technical Support Center: Purification of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
  • Master Organic Chemistry. Reductive Amination, and How It Works.
  • Benchchem. Technical Support Center: Enhancing the Purity of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine for In Vivo Studies.
  • Benchchem. An In-depth Technical Guide to the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine Derivatives.
  • University of Otago. N-Alkylation of imidazoles.
  • The Doyle Group. Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination.
  • YouTube. Reductive Amination & Amide Synthesis (IOC 40).
  • ResearchGate. Reductive amination of amines with formaldehyde ?.
  • YouTube. Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF.
  • MDPI. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one.
  • Google Patents. US5011934A - Process for preparing 1-alkylimidazoles.
  • ResearchGate. (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.
  • PubChem. (1-methyl-1H-imidazol-2-yl)methanamine.
  • ResearchGate. (PDF) N-alkylation of imidazole by alkaline carbons.
  • PubMed. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease.
  • Benchchem. An In-depth Technical Guide to 2-(2-methyl-1H-imidazol-1-yl)ethanamine.

Sources

Technical Support Center: Troubleshooting Side Reactions in Imidazole N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this fundamental synthetic transformation. By understanding the underlying mechanisms and adopting strategic experimental choices, you can significantly improve the yield, purity, and regioselectivity of your target N-alkylated imidazoles.

Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction is producing a significant amount of a doubly alkylated byproduct. What is happening and how can I prevent it?

This is a classic case of quaternization , a common side reaction where the already N-alkylated imidazole product acts as a nucleophile and undergoes a second alkylation.[1] This is particularly prevalent with highly reactive alkylating agents or when the mono-alkylated product has comparable reactivity to the starting imidazole.[1]

Mechanism of Quaternization:

dot digraph "Quaternization_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Imidazole [label="Imidazole"]; AlkylHalide1 [label="Alkylating Agent\n(R-X)"]; N_Alkylated_Imidazole [label="N-Alkylated Imidazole", fillcolor="#FBBC05", fontcolor="#202124"]; AlkylHalide2 [label="Alkylating Agent\n(R-X)"]; QuaternarySalt [label="Quaternary Imidazolium Salt\n(Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base"]; Imidazolide [label="Imidazolide Anion"];

// Edges Imidazole -> Imidazolide [label="Deprotonation"]; Base -> Imidazolide; Imidazolide -> N_Alkylated_Imidazole [label="SN2 Attack"]; AlkylHalide1 -> N_Alkylated_Imidazole; N_Alkylated_Imidazole -> QuaternarySalt [label="Second Alkylation\n(Undesired)"]; AlkylHalide2 -> QuaternarySalt;

// Styling node [fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; } dot Caption: Formation of quaternary imidazolium salts.

Troubleshooting Strategies:

StrategyRationaleExperimental Protocol
Control Stoichiometry Using a slight excess of the imidazole starting material ensures the alkylating agent is consumed before significant dialkylation can occur.[1]Use 1.1-1.2 equivalents of the imidazole relative to the alkylating agent. Monitor the reaction closely by TLC or LC-MS and stop it once the alkylating agent is consumed.
Use a Less Reactive Alkylating Agent Highly reactive agents (e.g., methyl iodide, benzyl bromide) are more prone to over-alkylation. If possible, switch to a less reactive halide (Cl > Br > I).Consider using alkyl chlorides or tosylates instead of bromides or iodides. The reaction may require slightly higher temperatures or longer reaction times.
Lower Reaction Temperature The rate of the second alkylation is often more sensitive to temperature than the first.[1]Run the reaction at the lowest temperature that allows for a reasonable rate of formation of the desired product. Start at room temperature or even 0 °C and slowly warm if necessary.
Dilute the Reaction Mixture Higher concentrations increase the probability of the N-alkylated product encountering another molecule of the alkylating agent.[1]Double the solvent volume to decrease the concentration of all reactants. This can be particularly effective in combination with slow addition of the alkylating agent.
Q2: I'm working with an unsymmetrically substituted imidazole, and I'm getting a mixture of N1 and N3 alkylated isomers. How can I improve the regioselectivity?

Achieving regioselectivity in the N-alkylation of unsymmetrical imidazoles is a significant challenge because deprotonation leads to an anion where the negative charge is delocalized over both nitrogen atoms.[2] The outcome of the alkylation is then determined by a delicate balance of steric and electronic factors.

Factors Influencing Regioselectivity:

  • Steric Hindrance: Bulky substituents near one of the nitrogen atoms will hinder the approach of the alkylating agent, favoring alkylation at the less sterically encumbered nitrogen.[1][3]

  • Electronic Effects: Electron-donating groups on the imidazole ring can increase the nucleophilicity of the adjacent nitrogen, while electron-withdrawing groups will decrease it.

  • Protecting Groups: A powerful strategy is to introduce a protecting group that directs the alkylation to a specific nitrogen. The SEM (2-(trimethylsilyl)ethoxymethyl) group, for instance, has been used to control the site of C-H arylation and can be strategically transposed to influence N-alkylation.[4]

Troubleshooting Workflow for Poor Regioselectivity:

dot digraph "Regioselectivity_Troubleshooting" { graph [splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Poor Regioselectivity\n(Mixture of N1/N3 Isomers)"]; sterics [label="Assess Steric Hindrance|Is one nitrogen significantly more hindered?"]; electronics [label="Evaluate Electronic Effects|Are there strong electron-donating or withdrawing groups?"]; protecting_group [label="Consider Protecting Group Strategy|Can a removable group direct the reaction?", fillcolor="#4285F4", fontcolor="#FFFFFF"];

sterics_yes [label="Leverage Sterics|Use a bulkier alkylating agent to enhance selectivity for the less hindered nitrogen."]; sterics_no [label="Steric differentiation is minimal."];

electronics_yes [label="Exploit Electronics|Modify reaction conditions (e.g., solvent polarity) to favor the electronically preferred site."]; electronics_no [label="Electronic effects are subtle."];

pg_protocol [label="Implement Protecting Group Protocol|1. Protect one nitrogen.\n2. Alkylate the other.\n3. Deprotect.", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> sterics; sterics -> sterics_yes [label="Yes"]; sterics -> sterics_no [label="No"]; sterics_no -> electronics; electronics -> electronics_yes [label="Yes"]; electronics -> electronics_no [label="No"]; electronics_no -> protecting_group; protecting_group -> pg_protocol; } dot Caption: Decision-making for improving regioselectivity.

Q3: My reaction is sluggish or not proceeding at all. What are the likely causes and how can I fix it?

A stalled N-alkylation reaction can often be attributed to insufficient deprotonation of the imidazole, poor nucleophilicity, or decomposition of reagents.[1]

Troubleshooting Low Reactivity:

Possible CauseTroubleshooting StepRationale
Insufficient Deprotonation Use a stronger base. Common bases include alkali metal hydroxides (NaOH, KOH), carbonates (K₂CO₃), and hydrides (NaH).[5] For weakly acidic imidazoles, a stronger base like sodium hydride in an aprotic solvent (e.g., THF, DMF) is often necessary.The pKa of the imidazole N-H is around 14.5, so a base with a conjugate acid pKa significantly higher than this is required for complete deprotonation.
Poor Nucleophilicity of Imidazole Increase the basicity of the reaction medium by using a stronger base.[1] Consider using an activating agent or a phase-transfer catalyst to enhance the reactivity of the imidazolide anion.[1]A fully deprotonated imidazole (the imidazolide anion) is a much stronger nucleophile. Phase-transfer catalysts can shuttle the anion from a solid or aqueous phase into the organic phase where the alkylating agent resides.
Decomposition of Reagents Verify the stability of your alkylating agent and imidazole under the reaction conditions. Use freshly purified reagents and ensure anhydrous conditions if necessary, especially when using strong bases like NaH.[1]Moisture can quench strong bases and some alkylating agents can be unstable at elevated temperatures.
Steric Hindrance For sterically hindered imidazoles, consider alternative methods like the Mitsunobu reaction or microwave-assisted synthesis to overcome the high activation energy barrier.[1]The Mitsunobu reaction proceeds through a different mechanism that can be less sensitive to steric bulk. Microwave irradiation can significantly accelerate reaction rates by efficiently delivering energy to the system.[1][6]
Alternative Methodologies

When standard SN2 conditions fail, especially with sterically demanding substrates, several alternative methods can be employed:

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of imidazoles with alcohols under mild conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like DIAD or DEAD.[1]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and can be applied to the N-arylation of imidazoles with aryl halides.[1]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often improve yields by promoting rapid and uniform heating.[1][6]

General Protocol for Microwave-Assisted N-Alkylation

This is a general guideline and requires optimization for specific substrates.

  • In a microwave-safe reaction vessel, combine the imidazole derivative (1.0 mmol), the alkylating agent (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).[1]

  • Add a high-boiling point solvent such as DMF, DMSO, or toluene (3-5 mL).[1]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes), monitoring the pressure.

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]

References

Sources

Technical Support Center: Optimization of Reaction Conditions for Substituted Ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of substituted ethanamines. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions and answers to common challenges encountered during reductive amination, a cornerstone reaction for C-N bond formation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering causal explanations and actionable solutions.

Problem 1: Low or No Product Yield

Question: I am performing a reductive amination to synthesize a substituted ethanamine, but I'm observing very low to no yield. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in a reductive amination typically points to one of two critical steps: inefficient imine formation or a failure in the reduction step. The reaction is an equilibrium-dependent process, and several factors must be aligned for success.[1][2]

Step-by-Step Troubleshooting Protocol:

  • Verify Imine/Iminium Ion Formation: The formation of the imine intermediate from an aldehyde or ketone and an amine is the crucial first step.[3] This equilibrium can be unfavorable.

    • Monitoring: Before adding your reducing agent, confirm the presence of the imine. You can monitor the disappearance of the carbonyl peak (C=O stretch) using IR spectroscopy or track the reaction progress by NMR or LC-MS.[2]

    • Driving the Equilibrium: The reaction releases one molecule of water.[1] Removing this water will push the equilibrium towards the imine product, significantly improving your yield.[2]

      • Dehydrating Agents: Add a dehydrating agent directly to the reaction mixture. Common choices include molecular sieves (3Å or 4Å), magnesium sulfate (MgSO₄), or titanium(IV) isopropoxide (Ti(OiPr)₄).[2][3]

      • Azeotropic Distillation: For larger scale reactions, removing water by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene is highly effective.[2][3]

  • Optimize Reaction pH: The pH of the reaction medium is critical and must be carefully controlled.

    • The "Goldilocks" Zone: Imine formation is best catalyzed under mildly acidic conditions, typically between pH 4 and 7.[4][5][6]

    • Too Acidic (pH < 4): The amine starting material will be protonated to its non-nucleophilic ammonium salt, shutting down the initial attack on the carbonyl.[5]

    • Too Basic (pH > 8): There is insufficient acid to catalyze the dehydration of the hemiaminal intermediate, slowing or stopping imine formation.[4]

    • Causality: Mild acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack. It also facilitates the dehydration of the hemiaminal intermediate to the imine.[5][7]

  • Evaluate Your Reducing Agent: The choice and timing of adding the reducing agent are paramount for chemoselectivity.

    • Problem: If a strong reducing agent like sodium borohydride (NaBH₄) is added at the beginning of a one-pot reaction, it can prematurely reduce your starting aldehyde or ketone to an alcohol, competing with imine formation.[6][8]

    • Solution: Use a milder, more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the carbonyl. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) are excellent choices for one-pot reactions because they are most effective in the optimal pH range for imine formation.[1][5][6]

    • Alternative Strategy: If you must use NaBH₄, employ a stepwise procedure. First, allow the imine to form completely (monitor as described in Step 1), and only then add the NaBH₄.[5][8]

Problem 2: Formation of Significant Side Products

Question: My reaction is producing the desired amine, but I'm also getting significant amounts of impurities, such as a dialkylated amine or an alcohol corresponding to my starting carbonyl. How can I improve selectivity?

Answer: The formation of side products is a common challenge related to reaction control and selectivity. The two most frequent culprits are over-alkylation and undesired reduction of the starting material.

  • Issue: Over-alkylation (Formation of Tertiary Amine from a Primary Amine)

    • Causality: The secondary amine product you form is often more nucleophilic than the primary amine you started with, meaning it can react with another molecule of the aldehyde/ketone to form a tertiary amine. While reductive amination is less prone to this than direct alkylation with alkyl halides, it can still be a significant issue.[5][9]

    • Solutions:

      • Control Stoichiometry: Use a slight excess of the primary amine relative to the carbonyl compound to increase the probability of the carbonyl reacting with the starting material rather than the product.

      • Stepwise Procedure: A stepwise approach where the imine is formed first, followed by reduction, can sometimes offer better control than a one-pot synthesis.[10]

      • Steric Hindrance: If possible, using bulkier starting materials can sterically disfavor the formation of the tertiary amine.[9]

  • Issue: Reduction of Starting Carbonyl to an Alcohol

    • Causality: This occurs when the reducing agent is too reactive towards the aldehyde or ketone under the reaction conditions.[6] This is a classic chemoselectivity problem.[1]

    • Solutions:

      • Switch to a Selective Reductant: This is the most effective solution. Replace non-selective hydrides like NaBH₄ with sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) .[5] These reagents are specifically chosen for this reaction because they are poor reductants for aldehydes and ketones at the mildly acidic pH required for imine formation but are highly effective at reducing the more reactive iminium ion intermediate.[5][6]

      • Delayed Addition: If using NaBH₄, ensure imine formation is complete before introducing the reducing agent to the reaction mixture.[8]

Problem 3: Difficulty with Product Purification

Question: I've completed the reaction, but I'm struggling to isolate a pure sample of my substituted ethanamine from the reaction mixture. What purification strategies are most effective?

Answer: Purification can be challenging due to the presence of unreacted starting materials, side products, and reagent residues. A combination of techniques is often necessary.

  • Recommended Purification Workflow:

    • Aqueous Workup (Acid-Base Extraction): This is the most powerful technique for separating basic amines from neutral or acidic impurities.

      • Step 1: Quench the reaction carefully (e.g., with water or a mild base).

      • Step 2: Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and water.

      • Step 3: Acidify the aqueous layer with dilute HCl (e.g., 1M HCl). Your basic amine product will be protonated and move into the aqueous layer, while unreacted aldehyde/ketone and other neutral byproducts will remain in the organic layer.

      • Step 4: Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

      • Step 5: Make the aqueous layer basic with a base like NaOH or NaHCO₃ to deprotonate your amine, which will often precipitate or can be extracted back into a fresh organic layer.

      • Step 6: Dry the final organic layer (e.g., over Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.

    • Chromatography: If acid-base extraction is insufficient, column chromatography is the next step.

      • Stationary Phase: Silica gel is common, but if your amine is very polar and sticks to the silica, using basic alumina or treating the silica gel with a small amount of triethylamine in the eluent can improve recovery.

    • Crystallization/Distillation: For solid products, recrystallization from a suitable solvent system can provide highly pure material.[11] For liquid amines that are thermally stable, distillation under reduced pressure is an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best reducing agent for my reaction? The ideal reducing agent is stable under the reaction conditions, easy to handle, and, most importantly, selective for the imine/iminium ion over the carbonyl starting material.[6]

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reagent Abbreviation Key Characteristics & Selectivity Optimal pH Common Solvents
Sodium Cyanoborohydride NaBH₃CN Highly Selective. Reduces iminium ions much faster than ketones or aldehydes.[5][6] Stable in mildly acidic conditions.[1] Toxicity is a concern due to cyanide. 4 - 7[4] Methanol (MeOH), Ethanol (EtOH)[8]
Sodium Triacetoxyborohydride NaBH(OAc)₃ / STAB Highly Selective & Mild. [1] Often preferred due to lower toxicity than NaBH₃CN.[4] It is moisture-sensitive. ~5 - 7 Dichloroethane (DCE), Tetrahydrofuran (THF), Dichloromethane (DCM).[8][10] Not compatible with MeOH.[8]
Sodium Borohydride NaBH₄ Less Selective. Reduces both carbonyls and imines.[1] Best used in a two-step process after imine formation is complete.[8] Neutral to Basic Methanol (MeOH), Ethanol (EtOH)[8]

| Catalytic Hydrogenation | H₂/Pd/C, PtO₂, Ni | "Green" option. [3] Can be highly effective, but the catalyst can sometimes be deactivated by the amine.[1] May reduce other functional groups (alkenes, alkynes, nitro groups). | N/A | Alcohols (e.g., EtOH, MeOH), Ethyl Acetate (EtOAc) |

Q2: What is the optimal solvent for a reductive amination? The solvent choice depends heavily on the chosen reducing agent and the solubility of your substrates.

  • For STAB , chlorinated solvents like DCE or DCM are traditional choices, though greener alternatives like ethyl acetate (EtOAc) have been shown to be effective.[10][12][13]

  • For NaBH₃CN , protic solvents like methanol (MeOH) are common.[8]

  • Protic solvents (alcohols, water) can sometimes accelerate the reaction by participating in the proton transfer steps and stabilizing intermediates through hydrogen bonding.[14] However, using primary or secondary alcohols with catalytic hydrogenation can lead to side reactions where the solvent itself is oxidized to a carbonyl and participates in the reaction.[12]

Q3: Can I run this reaction as a "one-pot" synthesis? Yes, direct (or "one-pot") reductive amination is a very common and efficient method.[1][3] The key to a successful one-pot procedure is using a chemoselective reducing agent, such as NaBH₃CN or STAB , that will not significantly reduce the carbonyl starting material under the conditions required for imine formation.[6]

Visualized Workflows & Relationships

Diagram 1: General Troubleshooting Workflow for Low Yield

Caption: A decision tree to systematically troubleshoot low product yield.

Diagram 2: Interdependencies of Key Reaction Parameters

G pH pH ReducingAgent Reducing Agent pH->ReducingAgent Affects Activity ImineFormation Imine Formation Rate pH->ImineFormation Catalyzes Solvent Solvent Solvent->ReducingAgent Dictates Choice Solvent->ImineFormation Influences Selectivity Selectivity ReducingAgent->Selectivity Determines Yield Yield Selectivity->Yield Impacts ImineFormation->Yield Controls

Caption: Relationship between key parameters in reductive amination.

References

  • G. Di Stazio, et al. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. PubMed. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Borch Reductive Amination. Chem-Station Int. Ed. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Reductive Amination. GlaxoSmithKline. Available at: [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]

  • Optimizing Reductive Amination: A Guide for Chemical Procurement. Acme Synthetic Chemicals. Available at: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Optimization of the reaction conditions for the reductive amination of aldehydes. ResearchGate. Available at: [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. GlaxoSmithKline. Available at: [Link]

  • A remarkable solvent effect on reductive amination of ketones. ResearchGate. Available at: [Link]

  • Development of a solvent selection guide for aldehyde-based direct reductive amination processes. ResearchGate. Available at: [Link]

  • What are the guidelines to choose a particular reducing agents? Quora. Available at: [Link]

  • Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. MDPI. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Purification of amine reaction mixtures. Google Patents.
  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. Available at: [Link]

  • One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Sciforum. Available at: [Link]

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Technical Support Center: Navigating the Purification of Polar Imidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals encountering challenges in the purification of polar imidazole compounds. The unique electronic properties of the imidazole ring, coupled with its basicity and hydrogen bonding capabilities, often lead to complex purification scenarios. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome these hurdles and achieve high-purity compounds.

Part 1: Troubleshooting Guides by Purification Technique

This section is designed to address specific, frequently encountered issues during the purification of polar imidazole derivatives, categorized by the technique being employed.

Reversed-Phase Chromatography (RPC)

Reversed-phase chromatography is a powerful tool for the purification of a wide range of compounds. However, the high polarity of many imidazole derivatives can lead to significant challenges with this technique.[1]

Q1: My highly polar imidazole compound shows little to no retention on a C18 or C8 column, eluting in or near the void volume. How can I improve its retention?

A1: This is a classic issue stemming from the "like dissolves like" principle being misaligned. The polar analyte has a much higher affinity for the polar mobile phase than the non-polar stationary phase.[1][2] Here are several strategies to systematically address this:

  • Mobile Phase Modification: The most immediate and often most effective approach is to alter the mobile phase composition.

    • Decrease Organic Modifier: Reduce the percentage of acetonitrile or methanol in your mobile phase.[3] This increases the overall polarity of the mobile phase, encouraging greater interaction between your polar compound and the hydrophobic stationary phase.

    • Aqueous Buffer Selection: Ensure your aqueous phase is buffered at a pH that suppresses the ionization of your imidazole compound. Since imidazoles are basic, a mobile phase with a pH 2-3 units above the pKa of the imidazole nitrogen will neutralize it, increasing its hydrophobicity and retention.

    • Ion-Pairing Chromatography: For imidazole salts or compounds that remain charged, consider adding an ion-pairing reagent to the mobile phase.[2] An alkyl sulfonate, for example, will form a neutral, more hydrophobic complex with the positively charged imidazole, significantly enhancing retention.

  • Stationary Phase Selection: If mobile phase optimization is insufficient, a change in stationary phase chemistry is the next logical step.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention of highly polar compounds.[4] It utilizes a polar stationary phase (such as silica, or silica derivatized with polar functional groups) and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer.[4][5] In HILIC, a water-rich layer is adsorbed onto the stationary phase, and partitioning of the polar analyte into this layer is the primary retention mechanism.[6]

    • Specialized "Aqueous C18" Columns: Many manufacturers offer C18 columns that are specifically designed to prevent "phase collapse" when using highly aqueous mobile phases. These columns are more suitable for retaining polar compounds than traditional C18 phases.

Experimental Protocol: Method Development for a Polar Imidazole on HILIC

  • Column: Start with a HILIC column, for instance, one with a diol or amide stationary phase.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Initial Gradient:

    • 0-2 min: 95% B

    • 2-15 min: Gradient from 95% B to 50% B

    • 15-17 min: Hold at 50% B

    • 17-18 min: Return to 95% B

    • 18-25 min: Re-equilibration at 95% B

  • Optimization: Adjust the gradient slope and initial/final concentrations of Mobile Phase B to achieve optimal separation.

Q2: I am observing significant peak tailing for my imidazole compound on a silica-based reversed-phase column. What is the cause and how can I fix it?

A2: Peak tailing for basic compounds like imidazoles on silica-based columns is often caused by secondary interactions with acidic silanol groups on the silica surface. These interactions are a form of ion-exchange and can lead to poor peak shape and reduced column efficiency.

  • Mobile Phase Additives:

    • Basic Modifiers: Adding a small amount of a basic modifier, such as 0.1% triethylamine (TEA) or ammonia, to your mobile phase can help to saturate the acidic silanol groups, minimizing their interaction with your basic imidazole compound.[7]

    • Low pH: Operating at a low pH (e.g., with 0.1% formic acid or trifluoroacetic acid) will protonate the imidazole, which can sometimes lead to better peak shape, although retention may decrease.

  • Column Choice:

    • End-Capped Columns: Use a high-quality, end-capped C18 column. End-capping is a process where the residual silanol groups are reacted with a small silylating agent to make them less active.

    • Hybrid Silica Columns: Consider using columns with a hybrid silica-organic particle base, which tend to have fewer exposed silanol groups and are more resistant to basic conditions.

Q3: My imidazole derivative is unstable under the acidic mobile phase conditions required for good chromatography. What are my options?

A3: Compound stability is a critical consideration in purification.[8] If your imidazole derivative is acid-labile, you must find alternative purification strategies.

  • High pH Mobile Phases: Modern, hybrid-silica or polymer-based reversed-phase columns are stable at pH values up to 12. Using a high pH mobile phase (e.g., buffered with ammonium bicarbonate or a dilute ammonium hydroxide solution) will deprotonate acidic silanols and may provide good peak shape for your basic compound without the need for acid.

  • HILIC Chromatography: As mentioned previously, HILIC often uses mobile phases that are close to neutral pH, which may be more suitable for your compound.[9][10]

  • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge and is an excellent alternative for charged or ionizable compounds.[11][12][13]

Ion-Exchange Chromatography (IEC)

IEC is a powerful technique for purifying charged molecules like protonated imidazoles.[12][14]

Q1: How do I choose between a cation-exchange and an anion-exchange column for my imidazole compound?

A1: The choice depends on the pH at which you want to perform the separation and the pKa of your imidazole derivative.

  • Cation-Exchange Chromatography: Imidazoles are basic and will be protonated (positively charged) at a pH below their pKa. Therefore, cation-exchange chromatography is the most common choice.[12][13] In this mode, the stationary phase has a negative charge, which retains the positively charged imidazole. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.

  • Anion-Exchange Chromatography: This would only be suitable if your imidazole derivative also possesses an acidic functional group (e.g., a carboxylic acid) and you are working at a pH where the imidazole is neutral and the acidic group is deprotonated (negatively charged).

Table 1: Selecting the Appropriate Ion-Exchange Column

Your Compound's Charge at Working pHRecommended IEC ModeStationary Phase Charge
Positive (Cationic)Cation-ExchangeNegative
Negative (Anionic)Anion-ExchangePositive

Q2: My imidazole compound is binding too strongly to the cation-exchange column and I cannot elute it, or the recovery is very low.

A2: This indicates a very strong ionic interaction between your compound and the stationary phase.

  • Increase Elution Strength:

    • Higher Salt Concentration: Gradually increase the concentration of the salt in your elution buffer (e.g., from 0.1 M to 1.0 M NaCl or KCl).

    • pH Gradient: A pH gradient can be very effective. Increasing the pH of the mobile phase will begin to deprotonate your imidazole, reducing its positive charge and weakening its interaction with the stationary phase, leading to elution.

  • Switch to a Weak Cation Exchanger: If you are using a strong cation exchanger (e.g., with sulfonate functional groups), switch to a weak cation exchanger (e.g., with carboxylate functional groups).[11] Weak exchangers have a charge that is pH-dependent, giving you more control over the retention and elution.

Crystallization

Crystallization is a powerful technique for obtaining highly pure solid compounds. However, the polarity and hydrogen bonding capabilities of imidazoles can sometimes make this a challenging process.

Q1: I can't find a suitable single solvent for the recrystallization of my polar imidazole derivative.

A1: It is common for highly polar compounds to be either very soluble in polar solvents or insoluble in non-polar solvents, making a single-solvent recrystallization difficult.[7] The solution is often a two-solvent system.

Experimental Protocol: Two-Solvent Recrystallization

  • Solvent Selection: Find a "good" solvent in which your compound is highly soluble, and a "poor" or "anti-solvent" in which it is poorly soluble.[15] The two solvents must be miscible. Common pairs for polar imidazoles include ethanol/water, methanol/diethyl ether, or acetone/hexane.

  • Dissolution: Dissolve your crude compound in the minimum amount of the hot "good" solvent.

  • Induce Crystallization: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent turbidity (cloudiness).

  • Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[15]

  • Isolation: Collect the crystals by vacuum filtration.

Q2: My imidazole compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point, or when the solution becomes supersaturated too quickly.[7][15]

  • Slower Cooling: Allow the solution to cool much more slowly. Insulating the flask can help.

  • Use a More Dilute Solution: The concentration of your compound may be too high. Add more of the "good" solvent to the hot solution.[15]

  • Change Solvents: The polarity of your solvent system may be too close to that of your compound. Try a different solvent or solvent pair.[15]

  • Scratching or Seeding: Gently scratching the inside of the flask with a glass rod at the air-liquid interface can create nucleation sites for crystal growth.[7][15] Adding a tiny seed crystal of the pure compound can also induce crystallization.[7][15]

Liquid-Liquid Extraction

Q1: An emulsion has formed during the acid-base extraction of my imidazole derivative, and the layers won't separate.

A1: Emulsions are common when dealing with polar, amphiphilic molecules. Here's how to break them:

  • Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.

  • Gentle Stirring: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Filtration: Filtering the emulsified mixture through a pad of Celite or glass wool can sometimes break the emulsion.

  • Centrifugation: If the emulsion is persistent, transferring it to centrifuge tubes and spinning for a few minutes is often very effective.

Part 2: Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the imidazole nitrogen during purification?

A1: This is highly dependent on the specific conditions and the nature of your compound. The imidazole nitrogen is basic and can interact with acidic stationary phases like silica gel, potentially leading to peak tailing or irreversible adsorption.[7] If you are experiencing such issues and other troubleshooting steps have failed, protecting the imidazole nitrogen (e.g., as a Boc or Trityl derivative) can be a viable strategy to make the compound less polar and more amenable to standard purification techniques.

Q2: My imidazole compound appears to be degrading on the silica gel column. What can I do?

A2: Silica gel is acidic and can cause the degradation of sensitive compounds.[16]

  • Deactivate the Silica: You can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (e.g., hexane with 1% TEA) before loading your compound.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like diol.

  • Flash Chromatography: Minimize the contact time between your compound and the silica gel by running a faster "flash" column rather than a slow gravity column.[7]

Q3: How can I purify chiral imidazole derivatives?

A3: Chiral separation of imidazole derivatives is a common requirement, especially in drug development.

  • Chiral HPLC: High-performance liquid chromatography using a chiral stationary phase (CSP) is the most common and effective method. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) have been shown to be effective for separating imidazole enantiomers.[17][18]

  • Supercritical Fluid Chromatography (SFC): Chiral SFC is often faster and uses less organic solvent than HPLC, making it an attractive alternative.

  • Diastereomeric Salt Formation: If your imidazole is basic, you can react it with a chiral acid to form diastereomeric salts. These diastereomers have different physical properties and can often be separated by crystallization. The desired enantiomer can then be recovered by neutralizing the separated salt.

Q4: Are there any special considerations for handling and storing purified polar imidazole compounds?

A4: Yes. Many imidazole compounds are hygroscopic (readily absorb moisture from the air) and can be sensitive to light and air, potentially leading to discoloration (e.g., turning yellow or brown).[19][20] It is best to store them in a tightly sealed container, under an inert atmosphere (like nitrogen or argon), and in a cool, dark place. For long-term storage, a desiccator or freezer is recommended.

Part 3: Visualization & Diagrams

Workflow for Troubleshooting Poor Retention in Reversed-Phase Chromatography

G start Start: Poor retention of polar imidazole on C18 column mobile_phase Optimize Mobile Phase start->mobile_phase decrease_organic Decrease % Organic (ACN or MeOH) mobile_phase->decrease_organic Step 1 change_ph Adjust pH to suppress ionization (pH > pKa) decrease_organic->change_ph Step 2 ion_pairing Add Ion-Pairing Reagent (for charged analytes) check_retention1 Retention Improved? ion_pairing->check_retention1 change_ph->ion_pairing Step 3 (if applicable) stationary_phase Change Stationary Phase check_retention1->stationary_phase No end_success Success: Proceed with optimized method check_retention1->end_success Yes hilic Switch to HILIC Column stationary_phase->hilic aq_c18 Use 'Aqueous Stable' C18 stationary_phase->aq_c18 check_retention2 Retention Improved? hilic->check_retention2 aq_c18->check_retention2 check_retention2->end_success Yes end_fail Consider alternative technique (e.g., Ion-Exchange) check_retention2->end_fail No

Caption: Decision tree for improving RPC retention.

Logical Flow for Crystallization Troubleshooting

G start Start: Crystallization Failure issue Issue No Crystals Form Compound 'Oils Out' start->issue no_crystals No Crystals Form issue:f1->no_crystals oiling_out Compound 'Oils Out' issue:f2->oiling_out solution_no_crystals Solutions for No Crystals - Increase Concentration - Cool to Lower Temperature - Scratch Flask or Add Seed Crystals - Switch to Two-Solvent System no_crystals->solution_no_crystals solution_oiling_out Solutions for Oiling Out - Use a More Dilute Solution - Slow Down Cooling Rate - Change Solvent System oiling_out->solution_oiling_out success Pure Crystals Obtained solution_no_crystals->success solution_oiling_out->success

Sources

n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine

Document ID: TSS-IMEA-V1.0

Introduction: Understanding Your Molecule

Welcome to the technical support guide for this compound (CAS No. 642075-18-1). This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability and degradation challenges associated with this compound. As a substituted imidazole, its unique structure presents specific handling requirements. This guide synthesizes chemical principles with practical, field-tested advice to ensure the integrity of your experiments.

The core structure consists of a 1-methylimidazole ring substituted at the C2 position with a methyl-bridged ethanamine side chain. This combination of a potentially labile C2-substituted imidazole and a secondary amine side chain dictates its stability profile.

Compound Profile & Physicochemical Properties

A foundational understanding of the molecule's properties is critical for troubleshooting.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₇H₁₃N₃PubChem[1]
Molecular Weight 139.20 g/mol PubChem[1]
CAS Number 642075-18-1Hit2Lead[2]
Form Typically a liquid or low-melting solidSigma-Aldrich
Predicted XLogP3 0.1PubChem[1]
Hydrogen Bond Donor 1PubChem[1]
Hydrogen Bond Acceptor 3PubChem[1]

Core Stability Considerations

The stability of this compound is governed by two primary structural features: the imidazole ring and the secondary amine side chain.

  • The Imidazole Ring: The imidazole ring is an electron-rich aromatic heterocycle. While generally stable, the C2 position is the most electron-deficient and thus susceptible to nucleophilic attack, particularly if the ring becomes quaternized. However, substitution at the C2 position can sterically hinder such attacks, a factor that may enhance stability compared to unsubstituted imidazoles under certain conditions.[3] The ring is also susceptible to oxidation and photolytic degradation.

  • The Ethanamine Side Chain: The secondary amine is a nucleophilic and basic center. It is prone to oxidation, which can lead to the formation of N-oxides or other degradation products. Its basicity means that the compound's overall solubility and stability are highly pH-dependent.

Troubleshooting Guide & Diagnostics

This section addresses specific experimental issues in a question-and-answer format.

Question 1: I observe a new, more polar peak in my reverse-phase HPLC chromatogram after storing my compound in an aqueous buffer. What could it be?

Answer: This is a classic sign of oxidative degradation. The secondary amine or the imidazole ring's nitrogen atoms are susceptible to oxidation, forming N-oxides. N-oxides are significantly more polar than the parent compound, resulting in earlier elution times on a C18 column.

  • Causality: Atmospheric oxygen, or trace metal ions in your buffer acting as catalysts, can facilitate the oxidation of the amine or imidazole nitrogens.

  • Diagnostic Steps:

    • LC-MS Analysis: Analyze the sample by mass spectrometry. Look for a mass peak corresponding to [M+16]+, which is indicative of N-oxide formation.

    • Inert Atmosphere: Prepare a fresh sample in a buffer that has been thoroughly degassed with nitrogen or argon. If the new peak does not form or forms much slower, oxidation is the likely cause.

  • Preventative Measures:

    • Always use freshly prepared, degassed buffers.

    • For long-term storage in solution, purge the vial headspace with an inert gas (N₂ or Ar) before sealing.

    • Consider adding a small amount of an antioxidant like EDTA (to chelate metal ions) if compatible with your experimental system.

Question 2: My compound seems to degrade rapidly when exposed to acidic conditions (pH < 4) for a purification step. What is the likely degradation pathway?

Answer: While the protonated form of the imidazole ring can be stable, highly acidic conditions can promote the hydrolysis of the C2-N bond linking the imidazole ring to the methyl-ethanamine side chain.

  • Causality: The C2 position of an imidazole ring is susceptible to nucleophilic attack. Under acidic conditions, water can act as a nucleophile, leading to a ring-opening and cleavage cascade, although this is more common in more sensitive imidazole derivatives.[4]

  • Diagnostic Steps:

    • Product Identification: Use LC-MS/MS to identify the degradation products. Look for fragments corresponding to 1-methyl-1H-imidazole-2-carbaldehyde or N-methylethanamine.

    • pH Stability Profile: Conduct a mini-stability study by incubating the compound at various pH points (e.g., pH 2, 4, 6, 7.4) and monitoring the degradation rate by HPLC.

  • Solution:

    • Avoid prolonged exposure to strong acids. If an acidic step is necessary, perform it at low temperatures (0-4°C) and neutralize the sample as quickly as possible.

    • Consider alternative purification methods that operate at neutral or near-neutral pH, such as solid-phase extraction (SPE) with an appropriate sorbent or chromatography on a different stationary phase.

Question 3: I'm experiencing poor solubility of the free base in my aqueous cell culture medium, leading to precipitation.

Answer: This is a common issue for amine-containing compounds. The free base may have limited aqueous solubility, especially at neutral or slightly alkaline pH where the amine is not fully protonated.

  • Causality: The overall polarity of the molecule depends on the ionization state of the ethanamine and imidazole moieties. In their neutral (free base) form, they are less polar and thus less soluble in water.

  • Troubleshooting Workflow:

    • pH Adjustment: The ethanamine side chain is basic. Lowering the pH of your aqueous medium to a slightly acidic range (e.g., pH 5-6) will protonate the amine, forming a more soluble salt in situ.[5]

    • Use a Salt Form: If available, use a pre-formed salt, such as the hydrochloride salt, which is generally designed for enhanced aqueous solubility.[5]

    • Co-solvents: If compatible with your assay, consider preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol. When diluting into the aqueous medium, ensure the final organic solvent concentration is low (typically <0.5%) to avoid artifacts.[5]

Experimental Workflow: Forced Degradation Study

To proactively understand your compound's liabilities, a forced degradation study is essential. This protocol provides a framework to test stability under various stress conditions.

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions (24h Incubation) cluster_analysis 3. Analysis Prep Prepare 1 mg/mL Stock in Acetonitrile:Water (1:1) Acid Acid Hydrolysis 0.1 M HCl, 40°C Prep->Acid Base Base Hydrolysis 0.1 M NaOH, 40°C Prep->Base Oxidation Oxidation 3% H₂O₂, RT Prep->Oxidation Thermal Thermal 60°C in Solution Prep->Thermal Photo Photolytic UV/Vis Light, RT Prep->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC HPLC-UV Analysis (Assay & % Degradation) Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC LCMS LC-MS Analysis (Impurity Identification) HPLC->LCMS If degradation > 5%

Caption: Workflow for a forced degradation study.

Frequently Asked Questions (FAQs)

  • Q: What are the ideal long-term storage conditions for this compound?

    • A: For the solid form, store at -20°C in a tightly sealed container under an inert atmosphere (argon or nitrogen). For solutions, prepare stocks in anhydrous, high-purity solvents like DMSO or ethanol, store in small aliquots at -80°C, and purge with inert gas before freezing. Avoid repeated freeze-thaw cycles.

  • Q: Is this compound sensitive to light?

    • A: Imidazole rings can be susceptible to photolytic degradation. It is best practice to protect the compound, both in solid form and in solution, from light by using amber vials or wrapping containers in aluminum foil.[6]

  • Q: Can I expect issues during solid-phase extraction (SPE)?

    • A: Yes, potentially. Given the basic nature of the ethanamine side chain, the compound will strongly bind to cation-exchange SPE cartridges. Elution will require a basic modifier in the solvent (e.g., 2-5% ammonium hydroxide in methanol). On reverse-phase cartridges (like C18), ensure the pH of the loading solution is appropriate to retain the compound (typically near neutral).

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure and known reactivity of related compounds.

DegradationPathways cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation Parent This compound N_Oxide_Sidechain N-Oxide (Side Chain) Parent->N_Oxide_Sidechain [O] H₂O₂ / Air N_Oxide_Ring N3-Oxide (Ring) Parent->N_Oxide_Ring [O] Hydrolysis_Product1 1-Methyl-1H-imidazole-2-carbaldehyde Parent->Hydrolysis_Product1 H₂O / H⁺ Hydrolysis_Product2 N-Methylethanamine Parent->Hydrolysis_Product2 H₂O / H⁺ Ring_Opened Ring-Opened Products N_Oxide_Ring->Ring_Opened Further Oxidation

Caption: Potential degradation pathways of the target compound.

References

  • Macromolecules. (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). ACS Publications. [Link]

  • RSC Publishing. (n.d.). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. [Link]

  • ResearchGate. (n.d.). Proposed thermal degradation pathway of N-Methyl-1,2-ethanediamine. [Link]

  • Journal of the American Chemical Society. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. [Link]

  • ResearchGate. (2015). Stability Constants of Imidazole and Alkylimidazole-Copper(II)Complexes. [Link]

  • PubChem. (n.d.). (1-methyl-1H-imidazol-2-yl)methanamine. [Link]

  • ResearchGate. (2011). Oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide. [Link]

  • ResearchGate. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. [Link]

  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]

  • PubChem. (n.d.). 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine. [Link]

  • PubChem. (n.d.). This compound. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

Welcome to the technical support center for the synthesis of N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, often serving as a key intermediate for various therapeutic agents. Scaling up its synthesis from the bench to pilot or manufacturing scale presents unique challenges that require a thorough understanding of the reaction mechanism, process parameters, and potential pitfalls.

This guide is structured to provide researchers, chemists, and process development professionals with actionable insights and solutions. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that your scale-up process is not only successful but also robust, safe, and reproducible. We will address common questions and troubleshoot specific experimental issues you may encounter.

Synthetic Pathway Overview

The most direct and scalable route to this compound is a two-step process, beginning with the synthesis of the key aldehyde intermediate, followed by a reductive amination.

G cluster_0 Step 1: Aldehyde Synthesis cluster_1 Step 2: Reductive Amination A 1-Methyl-2-imidazolecarboxaldehyde C Imine Intermediate (transient) A->C + Ethylamine B Ethylamine (C2H5NH2) D This compound C->D Reduction (e.g., NaBH(OAc)3) caption Figure 1. General synthetic workflow.

Figure 1. General synthetic workflow.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-2-imidazolecarboxaldehyde

The synthesis of this starting material is critical for the success of the subsequent steps. While it is commercially available, in-house synthesis can be cost-effective for large-scale campaigns. A common method involves the formylation of 1-methylimidazole.

Materials:

  • 1-Methylimidazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Ethyl acetate

  • Brine

Procedure (Lab Scale):

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-methylimidazole (1.0 eq) and anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution for 1 hour at -78 °C. Causality: This step deprotonates the C2 position of the imidazole ring, which is the most acidic proton, creating a potent nucleophile.

  • Formylation: Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Quenching: Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 1-methyl-2-imidazolecarboxaldehyde as a solid.

Protocol 2: Reductive Amination to Synthesize the Final Product (Lab Scale)

This step couples the aldehyde with ethylamine and reduces the resulting imine in situ. The choice of reducing agent is critical for yield, purity, and operational safety.

Materials:

  • 1-Methyl-2-imidazolecarboxaldehyde (1.0 eq)

  • Ethylamine (solution in THF or ethanol, e.g., 2.0 M) (1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 1-methyl-2-imidazolecarboxaldehyde in DCM. Add the ethylamine solution and stir the mixture at room temperature for 1-2 hours. Expertise: Pre-forming the imine before adding the reducing agent can improve yields by minimizing the competitive reduction of the starting aldehyde. Monitor the formation of the imine by TLC or LC-MS.

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride in portions over 20-30 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent that efficiently reduces imines in the presence of aldehydes but is less effective at reducing the aldehyde itself, thus preventing the formation of the alcohol byproduct.[1] It is also less sensitive to moisture than NaBH₄.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS until the imine intermediate is fully consumed.

  • Quenching and Work-up: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product, often an oil, can be purified by column chromatography or, for scale-up, converted to a salt (e.g., hydrochloride) to induce crystallization and facilitate purification.

Troubleshooting Guide & FAQs

This section is designed to address specific issues encountered during the synthesis.

Q1: My reductive amination yield is low. What are the common causes?

Answer: Low yields in reductive amination are a frequent issue. The root cause can typically be traced to one of several factors:

  • Incomplete Imine Formation: The equilibrium between the aldehyde/amine and the imine/water may not favor the imine.

    • Solution: Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) during the imine formation step, or remove water azeotropically if the solvent and temperature allow. However, for scale-up, this adds complexity. A better approach is often to use a slight excess of the amine.[2]

  • Competitive Aldehyde Reduction: Your reducing agent may be reducing the starting aldehyde to 1-(1-methyl-1H-imidazol-2-yl)methanol. This is common when using stronger, less selective reducing agents like sodium borohydride (NaBH₄).[1]

    • Solution: Switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is generally preferred for scale-up due to lower toxicity.[3]

  • Degradation of Starting Material or Product: The imidazole ring can be sensitive to strongly acidic or basic conditions. Ensure your work-up procedure is mild.

  • Issues with Reagent Quality: Ensure your aldehyde is pure and the reducing agent has not degraded from improper storage.

Q2: I see a significant amount of an alcohol byproduct (1-(1-methyl-1H-imidazol-2-yl)methanol) in my final product. How can I prevent this?

Answer: This is a classic selectivity problem. It indicates that the rate of aldehyde reduction is competitive with or faster than the rate of imine reduction.

  • Primary Cause: Use of a non-selective reducing agent like NaBH₄. While inexpensive, NaBH₄ can readily reduce aldehydes.[4]

  • Troubleshooting Steps:

    • Change Reducing Agent: As mentioned in Q1, switch to NaBH(OAc)₃. This is the most effective solution.

    • Optimize Reaction Sequence: Ensure you allow sufficient time for the imine to form before adding the reducing agent. Monitor this by TLC/LCMS. Adding the reducing agent too early will guarantee aldehyde reduction.

    • pH Control: Reductive aminations are often most effective under mildly acidic conditions (pH 5-6), which can catalyze imine formation.[1] You can add a catalytic amount of acetic acid. However, be cautious, as NaBH₄ is unstable in acidic conditions. NaBH(OAc)₃ works well under these conditions.

Q3: Can I use ethylamine hydrochloride instead of an ethylamine solution?

Answer: Yes, but with a critical modification. Ethylamine hydrochloride is a salt and the amine is not nucleophilic in this form. You must add a base to liberate the free amine in situ.

  • Procedure: If using ethylamine hydrochloride (1.5 eq), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (at least 1.5 eq, often a slight excess like 1.6 eq is used) to the reaction mixture along with the aldehyde before proceeding with the imine formation step. The base will neutralize the HCl and free the ethylamine to react.

Q4: During scale-up, the reaction exothermed dangerously upon adding the reducing agent. Why did this happen and how can I control it?

Answer: This is a critical process safety issue related to heat transfer, a common challenge in scaling up reactions.[5]

  • The "Why": The surface-area-to-volume ratio of a reactor decreases dramatically as you scale up. A 100 mL flask can dissipate heat quickly through its walls, but a 100 L reactor cannot. The heat generated by the exothermic reduction reaction becomes trapped, leading to a rapid temperature increase (a thermal runaway).

  • Control Measures:

    • Control Addition Rate: Never add the reducing agent all at once on a large scale. It must be added slowly and portion-wise, or as a solution via an addition funnel or pump.

    • Monitor Internal Temperature: Always have a thermocouple monitoring the internal temperature of the reactor. Do not rely on the jacket temperature.

    • Efficient Cooling: Ensure your reactor has an adequate cooling system (e.g., a chiller loop) and that it is active before you begin the addition.

    • Dilution: Running the reaction at a lower concentration can help, as the solvent acts as a heat sink. However, this impacts throughput. A balance must be found during process development.

G Start Observe Problem During Scale-Up Q1 Is the issue Low Yield? Start->Q1 Q2 Is the issue Thermal Runaway? Start->Q2 Q3 Is the issue Product Purity? Start->Q3 Sol1 Check for side reactions (e.g., alcohol formation). Consider alternative reducing agents or pre-forming imine. Q1->Sol1 Yes Sol2 Implement controlled addition of reagents. Improve reactor cooling. Monitor internal temperature. Q2->Sol2 Yes Sol3 Develop a crystallization procedure for the product or its salt. Avoid chromatography for large scale. Q3->Sol3 Yes

Figure 2. Troubleshooting workflow for scale-up.

Data Tables for Process Optimization

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentFormulaProsConsScale-Up Recommendation
Sodium BorohydrideNaBH₄Inexpensive, readily available.Low selectivity (reduces aldehydes/ketones), reacts with protic solvents, sensitive to pH.Not recommended for this synthesis due to poor selectivity.[4]
Sodium CyanoborohydrideNaBH₃CNHigh selectivity for imines, stable in mildly acidic conditions.Highly toxic, generates cyanide waste, controlled substance in some regions.Avoid due to safety and environmental concerns.[1]
Sodium TriacetoxyborohydrideNaBH(OAc)₃Excellent selectivity for imines, mild, not water-sensitive, commercially available.More expensive than NaBH₄, higher molecular weight (lower mass efficiency).Highly Recommended. The industry standard for safe and selective reductive aminations.[3]
Catalytic HydrogenationH₂/Catalyst (e.g., Pd/C)"Green" (water is the only byproduct), high atom economy.Requires specialized high-pressure equipment, catalyst can be expensive and pyrophoric, potential for over-reduction.Feasible, but requires significant process development and capital investment.[3]

Table 2: Key Process Parameters for Scaling Up the Reductive Amination

ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)Key Considerations for Scale-Up
Solvent Volume 10-20 mL / g of aldehyde5-10 L / kg of aldehydeMinimize volume to improve throughput, but ensure adequate mixing and heat transfer.
Reagent Addition Manual (spatula, pipette)Controlled addition via pump or dropping funnelCritical for safety. Addition rate must be tied to internal temperature monitoring to prevent exotherms.[5]
Mixing Magnetic stirrerOverhead mechanical stirrer (various impeller types)Ensure sufficient agitation to keep solids suspended and maintain thermal homogeneity. Poor mixing can create "hot spots."
Temperature Control Ice bath, heating mantleJacketed reactor with thermal fluidSlower response time in large reactors. The cooling system must be able to handle the total heat output of the reaction.
Work-up Separatory funnelJacketed reactor, decanting, pumpingVolumes become very large. Minimize aqueous washes if possible. Phase splits can be slower.
Purification Column chromatographyCrystallization (as free base or salt), distillationChromatography is generally not viable for multi-kilogram scale. Developing a robust crystallization is essential for purity.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)
  • BenchChem. (2025). An In-depth Technical Guide to 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
  • ResearchGate. (2025). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.
  • PubChem - NIH. 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine.
  • PubChem - NIH. (1-methyl-1H-imidazol-2-yl)methanamine.
  • Reddit. (2025).
  • Master Organic Chemistry. (2017).
  • Google Patents. CN103012275A - Method for producing high-purity N-alkyl imidazole.
  • Shandong Look Chemical. (2021). Problems needing attention in synthesis process scaling up.
  • Organic Chemistry Portal.
  • Sigma-Aldrich. 1-Methyl-2-imidazolecarboxaldehyde 98%.
  • ACS Green Chemistry Institute.

Sources

Technical Support Center: Synthesis and Purification of n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges related to purity and yield in this critical synthesis. We will explore the common pitfalls in the reductive amination pathway and provide robust, field-proven troubleshooting strategies and detailed protocols to ensure the highest quality of your final compound.

Introduction: The Challenge of Purity

The synthesis of this compound, a valuable secondary amine building block, is most commonly achieved via the reductive amination of 1-methyl-1H-imidazole-2-carboxaldehyde with ethylamine.[1][2] While seemingly straightforward, this reaction is prone to the formation of several closely-related impurities that can be challenging to separate. Achieving high purity (>98%) is often critical for subsequent applications, particularly in drug development, where impurities can have significant impacts on biological activity and safety profiles.

This guide provides a structured approach to identifying and eliminating these impurities through logical troubleshooting and optimized purification protocols.

Visualizing the Reaction Landscape: Synthesis and Impurity Formation

The first step in troubleshooting is understanding the potential chemical transformations occurring in the reaction flask. The diagram below illustrates the desired synthetic pathway alongside the common side reactions that lead to impurities.

G Aldehyde 1-Methyl-1H-imidazole- 2-carboxaldehyde Imine Intermediate Imine Aldehyde->Imine + H2O Impurity_Alcohol Impurity: (1-Methyl-1H-imidazol-2-yl)methanol (Over-reduction) Aldehyde->Impurity_Alcohol Direct Reduction Impurity_Acid Impurity: 1-Methyl-1H-imidazole- 2-carboxylic acid (Oxidation) Aldehyde->Impurity_Acid Air Oxidation Amine Ethylamine Amine->Imine + H2O Reducer Reducing Agent (e.g., NaBH(OAc)3) Product n-[(1-Methyl-1h-imidazol-2-yl) methyl]ethanamine (Desired Product) Imine->Product Reduction Impurity_Tertiary Impurity: Bis-alkylation Product (Tertiary Amine) Imine->Impurity_Tertiary Further Reaction Product->Impurity_Tertiary Further Reaction

Caption: Synthesis pathway and common impurity formation routes.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis and purification in a question-and-answer format.

Q1: My reaction yield is consistently low, even though TLC/LC-MS shows consumption of the starting aldehyde. What are the likely causes?

A1: Low isolated yields despite starting material consumption often point to the formation of highly soluble byproducts, product loss during workup, or competing side reactions.

Causality:

  • Formation of the Alcohol Byproduct: The most common cause is the direct reduction of the starting aldehyde, 1-methyl-1H-imidazole-2-carboxaldehyde, to its corresponding alcohol, (1-methyl-1H-imidazol-2-yl)methanol. This occurs when the reducing agent is too reactive or is not selective for the imine intermediate.[3] Standard sodium borohydride (NaBH₄) can be particularly aggressive.

  • Product Volatility/Solubility: While not highly volatile, the product has some aqueous solubility, especially in its protonated form. Significant losses can occur during aqueous extraction phases if the pH is not carefully controlled.

  • Incomplete Imine Formation: The equilibrium between the aldehyde/amine and the imine might not favor the imine, leading to slower conversion to the final product.[2]

Troubleshooting Steps:

  • Select the Right Reducing Agent: Switch to a milder, more selective reducing agent like Sodium Triacetoxyborohydride (NaBH(OAc)₃).[3] This reagent is particularly effective for one-pot reductive aminations as it is less likely to reduce the aldehyde at the neutral or slightly acidic pH required for imine formation.[3]

  • Control Reaction Conditions:

    • Ensure the reaction is run under anhydrous conditions where possible, as water can interfere with imine formation.[2] Adding a dehydrating agent like magnesium sulfate or molecular sieves can drive the equilibrium toward the imine.[2]

    • Maintain a slightly acidic pH (typically 5-6) by adding a catalytic amount of acetic acid. This protonates the imine, activating it for reduction.[3]

  • Optimize Workup: During the aqueous workup, ensure the aqueous layer is made strongly basic (pH > 12) with NaOH or K₂CO₃ before extracting the amine product with an organic solvent like dichloromethane (DCM) or ethyl acetate. This ensures the amine is in its free base form, which has lower water solubility.

Q2: My final product is contaminated with unreacted 1-methyl-1H-imidazole-2-carboxaldehyde. How can I remove it?

A2: The unreacted aldehyde is a neutral species and can be effectively separated from the basic amine product using acid-base extraction.

Causality: The aldehyde lacks a sufficiently acidic or basic functional group to be ionized by moderate pH changes. In contrast, the secondary amine product is basic and will be protonated and rendered water-soluble in an acidic aqueous solution.

Troubleshooting Steps:

  • Perform an Acid Wash: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic solution with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will react with the acid to form a salt and move into the aqueous layer. The neutral aldehyde impurity will remain in the organic layer.

  • Separate the layers. The organic layer containing the aldehyde can be discarded.

  • Liberate the Amine: Basify the aqueous layer containing the product salt with a strong base (e.g., 2M NaOH) to a pH > 12.

  • Re-extract the Product: Extract the now-neutral, free-base amine product back into an organic solvent.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the purified product.

G start Crude Product in Organic Solvent (Product + Aldehyde) wash Wash with 1M HCl start->wash layers Organic Layer (Aldehyde Impurity) Aqueous Layer (Product as HCl Salt) wash->layers discard Discard layers:f0->discard basify basify layers:f1->basify extract Extract with Organic Solvent basify->extract final Pure Product in Organic Solvent extract->final

Caption: Workflow for removing aldehyde impurity via acid-base extraction.

Q3: I'm observing a higher molecular weight impurity by LC-MS that I suspect is a bis-alkylation product. How can I minimize its formation and remove it?

A3: This impurity is likely a tertiary amine formed from the reaction of your desired secondary amine product with another molecule of the starting aldehyde and subsequent reduction. Its formation can be minimized by controlling stoichiometry, and it can be removed by careful chromatography.

Causality: The secondary amine product is still nucleophilic and can compete with the starting ethylamine to react with the aldehyde. This is a common issue in reductive aminations, especially if the aldehyde is used in excess or if the reaction is allowed to proceed for too long after the primary amine has been consumed.[4]

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of the primary amine (ethylamine), typically 1.2 to 1.5 equivalents. This ensures that the aldehyde is more likely to react with the more abundant primary amine.

  • Slow Addition: Add the reducing agent slowly to the mixture of the aldehyde and amine. This keeps the concentration of the reducing agent low, favoring the reduction of the initially formed primary imine over the secondary imine that leads to the tertiary amine.

  • Purification by Column Chromatography: This tertiary amine byproduct will be less polar than your desired secondary amine (due to the lack of an N-H bond for hydrogen bonding). It can be separated using silica gel column chromatography.

    • Recommended System: Use a gradient elution, starting with a less polar solvent system (e.g., 100% DCM) and gradually increasing the polarity by adding methanol.[5]

    • Additive: Add a small amount of triethylamine (0.5-1%) or ammonium hydroxide to the eluent. This deactivates the acidic sites on the silica gel, preventing the characteristic "streaking" of amines and leading to sharper peaks and better separation.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in this synthesis?

A1: The primary impurities are typically derived from the starting materials and side reactions of the reductive amination process.

Impurity ClassSpecific ExamplePotential Origin
Unreacted Starting Material 1-Methyl-1H-imidazole-2-carboxaldehydeIncomplete reaction.
Over-reduction Product (1-Methyl-1H-imidazol-2-yl)methanolNon-selective reducing agent reducing the aldehyde.
Oxidation Product 1-Methyl-1H-imidazole-2-carboxylic acidAir oxidation of the starting aldehyde.[7]
Over-alkylation Product Bis-[(1-methyl-1H-imidazol-2-yl)methyl]ethylamineReaction of the secondary amine product with more aldehyde.

Q2: My final product is a persistent oil. How can I get a solid for easier handling and final purification?

A2: Many amines, particularly secondary amines with flexible side chains, are oils at room temperature. The most effective way to obtain a solid is through salt formation, which introduces a crystal lattice and often significantly aids in purification.

Protocol for Salt Formation (Hydrochloride):

  • Dissolve your purified (or semi-pure) amine oil in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.

  • Slowly add a solution of HCl in a solvent in which the salt is insoluble (e.g., 2M HCl in diethyl ether) dropwise while stirring.

  • A precipitate (the hydrochloride salt) should form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid salt by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.[6]

Q3: What is the best way to confirm the purity of my final product?

A3: A combination of analytical techniques is essential for unambiguous purity and identity confirmation.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. An appropriate method (e.g., C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid or formic acid) can separate and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the desired product and identifying any structural isomers or major impurities.

  • Mass Spectrometry (MS): Confirms the correct molecular weight of your compound. LC-MS is particularly powerful as it combines the separation power of HPLC with the identification capability of MS.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed to separate the desired secondary amine from less polar tertiary amine byproducts and more polar alcohol byproducts.

  • Materials:

    • Crude this compound

    • Silica gel (230-400 mesh)

    • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

    • Glass chromatography column, fractions collector, TLC plates.

  • Procedure:

    • Prepare the Eluent: Prepare two mobile phases: Eluent A (100% DCM + 0.5% TEA) and Eluent B (95:5 DCM:MeOH + 0.5% TEA).

    • Pack the Column: Pack the column with a slurry of silica gel in Eluent A.

    • Load the Sample: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.

    • Elute the Column:

      • Begin eluting with 100% Eluent A. This will wash out very non-polar impurities.

      • Gradually increase the proportion of Eluent B. A typical gradient might be from 0% to 10% B over 10-20 column volumes. The less polar tertiary amine impurity will elute first, followed by the desired secondary amine product. More polar impurities like the starting alcohol will elute last or remain on the column.

    • Analyze Fractions: Collect fractions and analyze them by TLC (using a 9:1 DCM:MeOH with a drop of ammonia as the developing solvent) or LC-MS.

    • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References
  • Organic Syntheses Procedure: 1H-Imidazole-2-carboxaldehyde. Available at: [Link]

  • Pure and Applied Chemistry: preparation of anhydrous - ethylenediamine. Available at: [Link]

  • Chempedia - LookChem: Purification of Ethylenediamine. Available at: [Link]

  • Google Patents: Method for the distillative purification of ethylenediamine (eda).
  • Wikipedia: Ethylenediamine. Available at: [Link]

  • Wikipedia: Reductive amination. Available at: [Link]

  • NIH National Library of Medicine: Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents. Available at: [Link]

  • NIST WebBook: 1H-Imidazole-2-carboxaldehyde, 1-methyl-. Available at: [Link]

  • MDPI: (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Available at: [Link]

  • ResearchGate: Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Available at: [Link]

  • Wordpress: Reductive Amination. Available at: [Link]

  • Myers Chem 115: C!N Bond-Forming Reactions: Reductive Amination. Available at: [Link]

  • Organic Chemistry Portal: Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • ResearchGate: Synthesis of pharmaceutical N, N-(di)methylamines from the... Available at: [Link]

  • Google Patents: In situ or one-pot hydrogenation and reductive amination process.
  • Wikipedia: Eschweiler–Clarke reaction. Available at: [Link]

  • PubChem: (1-methyl-1H-imidazol-2-yl)methanamine. Available at: [Link]

  • NIH PubChem: 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine. Available at: [Link]

  • ResearchGate: Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Available at: [Link]

  • ResearchGate: (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Available at: [Link]

  • PubChem: this compound. Available at: [Link]

  • Pharmaffiliates: 2-(1H-Imidazol-1-yl)ethanamine (BSC). Available at: [Link]

Sources

Technical Support Center: Optimizing Eluent Systems for Chromatography of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the unique challenges of analyzing imidazole derivatives. As a class of compounds, imidazoles are ubiquitous in pharmaceuticals, functioning as antifungals, proton pump inhibitors, and more. However, their distinct chemical nature, particularly the basic nitrogen atom within the heterocyclic ring, often presents significant hurdles in chromatographic method development.

This guide is structured as an interactive FAQ and troubleshooting manual. It is designed to move beyond simple protocols and delve into the causality behind experimental choices. My goal is to equip you, my fellow scientists, with the foundational knowledge and practical strategies required to develop robust, reproducible, and efficient separation methods for these important molecules.

Part 1: Foundational FAQs - Understanding Imidazole Behavior

This section addresses the fundamental questions that underpin all successful method development for imidazole derivatives.

Q1: What chemical properties of imidazole derivatives make them so challenging for chromatography?

Answer: The primary challenge stems from the imidazole ring's amphoteric nature; it can act as both a weak acid and a weak base.[1] The key property is the pKa of the conjugate acid, which is approximately 7.0.[1][2] This means that in the typical reversed-phase HPLC pH range (pH 2-8), the ionization state of the imidazole ring is highly sensitive to small changes in mobile phase pH.

  • At pH << 7: The imidazole ring is protonated, carrying a positive charge. The molecule is more polar and will have less retention in reversed-phase (RP) mode.

  • At pH >> 7: The imidazole ring is neutral. The molecule is less polar and will have more retention in RP mode.

  • At pH ≈ 7: The molecule exists in a mixture of protonated and neutral forms. This equilibrium during transit through the column is a primary cause of severe peak broadening and splitting, making quantification unreliable.

Furthermore, the basic nitrogen is a prime candidate for secondary interactions with acidic silanol groups present on the surface of traditional silica-based stationary phases, leading to significant peak tailing.

Q2: How do I choose the right chromatographic mode for my specific imidazole derivative?

Answer: The choice of chromatographic mode depends entirely on the overall polarity of your molecule, which is influenced by its substituents, not just the imidazole core.

  • Reversed-Phase (RP-HPLC): This is the workhorse for moderately polar to non-polar imidazole derivatives (e.g., many antifungal agents like econazole or miconazole).[3][4] The key is to control the mobile phase pH to ensure a consistent ionization state.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): If your derivative is highly polar (e.g., contains multiple hydroxyl groups, carboxylates, or is a small molecule like imidazole itself), it may be poorly retained in RP-HPLC. HILIC is an excellent alternative, using a high organic mobile phase to retain and separate polar compounds.[5][6]

  • Mixed-Mode Chromatography (MMC): This is an increasingly powerful technique for imidazole derivatives. MMC columns possess both reversed-phase and ion-exchange characteristics.[7][8][9] This dual mechanism allows for the retention of polar, charged imidazoles while simultaneously separating them based on hydrophobicity, often yielding superior selectivity and peak shape.[10][11]

Below is a decision-making workflow to guide your selection.

Start Start: Characterize your Imidazole Derivative LogP Determine Polarity (e.g., calculate logP) Start->LogP CheckPolarity Is the molecule highly polar? LogP->CheckPolarity RPHPLC Primary Choice: Reversed-Phase HPLC (e.g., C18, Phenyl-Hexyl) CheckPolarity->RPHPLC No (logP > 1) HILIC Consider HILIC (e.g., Amide, Diol, Imidazole) CheckPolarity->HILIC Yes (logP < 0) RetentionIssue Experiencing poor retention or peak shape in RP-HPLC? RPHPLC->RetentionIssue MixedMode Consider Mixed-Mode (e.g., RP-Cation Exchange) HILIC->MixedMode Alternative RetentionIssue->MixedMode Yes OptimizeRP Optimize RP-HPLC Conditions (pH, Buffer, Column) RetentionIssue->OptimizeRP No

Caption: Decision workflow for selecting a chromatographic mode.

Part 2: Eluent System Optimization - A Practical Guide

This section provides actionable answers to common questions encountered during the optimization of the mobile phase.

Q3: What is the single most important parameter in my mobile phase for analyzing imidazoles?

Answer: pH. As established, the imidazole pKa is ~7. A core principle of robust method development for ionizable compounds is to set the mobile phase pH at least 2 units away from the analyte's pKa.[12]

  • For acidic mobile phases (Recommended for RP-HPLC): A pH of 2.5 - 4.0 is ideal. At this pH, the imidazole ring is fully protonated (cationic), ensuring a single species is present. This also protonates residual silanol groups on the silica support, minimizing unwanted secondary interactions and improving peak shape.

  • For basic mobile phases: A pH of >9 is required to ensure the imidazole is in its neutral form. This requires specialized hybrid or polymer-based columns that can withstand high pH conditions, as traditional silica dissolves above pH 8.[13]

Q4: How do I select the correct buffer for my chosen pH?

Answer: An effective buffer works best within +/- 1 pH unit of its pKa.[13][14] Using a buffer outside its effective range provides no meaningful pH control, leading to poor reproducibility. The buffer concentration should be sufficient to control pH without causing precipitation, typically 10-50 mM.[14]

Table 1: Comparison of Common HPLC Buffers for Imidazole Analysis

BufferpKa(s)Buffering RangeUV Cutoff (nm)MS CompatibilityComments
Phosphate 2.1, 7.2, 12.32.1 - 3.1, 6.2 - 8.2~200PoorExcellent for UV detection at low pH.[14] Non-volatile, will contaminate an MS source.
Formate 3.82.8 - 4.8~210ExcellentVolatile and ideal for LC-MS applications.
Acetate 4.83.8 - 5.8~210ExcellentVolatile and ideal for LC-MS applications. Fills the gap between phosphate and formate.[13]
Ammonium 9.28.2 - 10.2~205ExcellentUsed for high-pH applications with compatible columns.
Q5: Acetonitrile or Methanol? Does the organic modifier matter for selectivity?

Answer: Yes, it matters significantly. While both are common organic modifiers, they offer different selectivities.

  • Acetonitrile (ACN): Generally the preferred choice for basic compounds like imidazoles. It has lower viscosity (leading to lower backpressure) and is a weaker hydrogen bond acceptor. This often results in sharper peaks and better efficiency.[15]

  • Methanol (MeOH): A protic solvent that is a stronger hydrogen bond donor and acceptor. It can sometimes offer unique selectivity for compounds with polar functional groups capable of hydrogen bonding. It is also a more cost-effective option.[15][16]

Pro-Tip: If you are struggling with co-eluting peaks, one of the most powerful and simple ways to alter selectivity is to switch the organic modifier from ACN to MeOH (or vice versa) or to try a ternary mixture.[17]

Part 3: Troubleshooting Guide - Solving Common Problems

This section tackles specific issues you may encounter during your experiments.

Q6: My imidazole peaks are tailing badly on a C18 column. What's happening and how do I fix it?

Answer: This is the most common problem and is almost always caused by secondary ionic interactions between the positively charged (protonated) imidazole analyte and negatively charged, deprotonated residual silanol groups (Si-O⁻) on the silica stationary phase.

Follow this systematic troubleshooting workflow:

Start Problem: Peak Tailing for Imidazole Derivative CheckpH Step 1: Verify Mobile Phase pH Is it between 2.5 - 4.0? Start->CheckpH AdjustpH Action: Adjust pH to ~3.0 using a suitable buffer (e.g., Formate, Phosphate) CheckpH->AdjustpH No CheckColumn Step 2: Evaluate Column Is it a modern, high-purity, end-capped silica column? CheckpH->CheckColumn Yes AdjustpH->CheckpH Re-evaluate ChangeColumn Action: Switch to a column with low silanol activity or an alternative stationary phase (e.g., Phenyl-Hexyl) CheckColumn->ChangeColumn No ConsiderMode Step 3: Consider Advanced Modes Is tailing persistent? CheckColumn->ConsiderMode Yes ChangeColumn->CheckColumn Re-evaluate MixedMode Action: Switch to a Mixed-Mode (RP/SCX) or HILIC column. This provides alternative retention mechanisms. ConsiderMode->MixedMode Yes Success Success: Symmetric Peak Achieved ConsiderMode->Success No MixedMode->Success

Caption: Troubleshooting workflow for peak tailing of imidazoles.

Detailed Actions:

  • Lower the pH: Ensure your mobile phase pH is low enough (e.g., pH 3.0) to protonate both your analyte and the silanol groups, creating electrostatic repulsion that improves peak shape.

  • Use a Modern Column: Older C18 columns have higher residual silanol activity. Use a column specifically designed for good peak shape with basic compounds, often labeled as "high-purity," "base-deactivated," or "fully end-capped."

  • Switch to Mixed-Mode Chromatography: A mixed-mode column with cation-exchange properties is designed to interact with basic compounds in a controlled way, turning the "problem" of ionic interaction into a tool for retention and separation.[8][9]

Q7: My polar imidazole derivative shows no retention, even with 100% aqueous mobile phase. What are my options?

Answer: This is a classic case of an analyte being too polar for reversed-phase mode. You cannot force retention where there is no affinity.

  • Switch to HILIC: This is the ideal solution. A HILIC column (e.g., amide, diol, or even an imidazole-based stationary phase) will retain and separate very polar compounds using a high-organic mobile phase (e.g., >80% acetonitrile).[5][6][18][19]

  • Use a Mixed-Mode Column: A mixed-mode column with HILIC and ion-exchange properties can also provide excellent retention for polar, ionizable imidazoles.[9]

  • Avoid Ion-Pairing Reagents: While older methods used ion-pairing reagents (e.g., alkyl sulfonates) to retain basic compounds, these are generally not recommended. They are not MS-friendly, can be difficult to remove from the column, and often lead to reproducibility issues.[20] Mixed-mode chromatography is the modern, superior alternative.[8]

Q8: I am trying to separate chiral imidazole enantiomers. Why is my resolution poor?

Answer: Chiral separations of imidazoles, many of which are antifungal drugs, require specific chiral stationary phases (CSPs).[21][22] Poor resolution is typically an issue of a suboptimal mobile phase or incorrect CSP selection.

  • CSP Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are very effective for many imidazole derivatives.[3][21] Columns like Chiralcel® OJ or AmyCoat™ RP have been successfully used.[3][21][22]

  • Mobile Phase Modifiers:

    • In normal-phase mode (e.g., hexane/alcohol), small amounts of an amine additive like diethylamine (DEA) are often required to improve peak shape and resolution.[21][22]

    • In reversed-phase mode , the type of organic modifier (ACN vs. MeOH), buffer pH, and temperature can all dramatically impact enantioseparation.[3]

  • Gradient Elution: For complex mixtures of chiral imidazoles, a gradient elution may be necessary to achieve separation of all pairs within a reasonable time, although isocratic methods are often preferred for simplicity if possible.[22]

Part 4: Experimental Protocol

Protocol 1: Systematic Screening of Mobile Phase pH for a Novel Imidazole Derivative

This protocol provides a structured approach to determine the optimal mobile phase pH for a new imidazole compound using RP-HPLC.

Objective: To identify a pH that provides the best combination of retention, resolution, and peak shape.

Materials:

  • HPLC system with UV or MS detector

  • Modern, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A1: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase A2: 10 mM Ammonium Acetate in Water (pH adjusted to 4.5)

  • Mobile Phase A3: 10 mM Ammonium Formate in Water (pH adjusted to 6.0 - for demonstration of poor peaks)

  • Mobile Phase B: Acetonitrile

  • Analyte Stock Solution: 1 mg/mL in 50:50 ACN/Water

Methodology:

  • System Equilibration: Equilibrate the column with a starting condition of 95% A1 / 5% B for at least 10 column volumes.

  • pH 2.7 Screening:

    • Inject 1-5 µL of the analyte stock solution.

    • Run a generic gradient from 5% to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

    • Observe: Note the retention time, peak shape (asymmetry), and efficiency (plate count).

  • pH 4.5 Screening:

    • Thoroughly flush the system and column with 50:50 ACN/Water.

    • Equilibrate the column with 95% A2 / 5% B for at least 15 column volumes.

    • Repeat the injection and gradient run from step 2.

    • Observe: Compare the results to the pH 2.7 run. Note any shifts in selectivity and changes in peak shape.

  • pH 6.0 (Demonstration) Screening:

    • Thoroughly flush and re-equilibrate the system with 95% A3 / 5% B.

    • Repeat the injection and gradient run.

    • Observe: You will likely see a significant broadening or splitting of the analyte peak, as this pH is too close to the imidazole pKa of ~7. This step validates the importance of working at a pH far from the pKa.

  • Analysis & Selection:

    • Compare the chromatograms from the different pH conditions.

    • Select the pH that provides the sharpest, most symmetrical peaks and the best overall resolution from any impurities. For most imidazoles, this will be the lowest pH condition (pH 2.7).

    • Proceed with further optimization of the gradient slope and temperature using the selected mobile phase.

References

  • Podolska, M., Białecka, W., Kulik, A., Kwiatkowska-Puchniarz, B., & Mazurek, A. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. National Medicines Institute. [Link]

  • Podolska, M., & Białecka, W. (2025). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. ResearchGate. [Link]

  • Lee, C. K., & Lee, W. C. (2007). Effect of pH and imidazole on protein C purification from Cohn fraction IV-1 by IMAC. PubMed. [Link]

  • NanoChrom. (n.d.). ChromCore HILIC-Imidazole Columns. [Link]

  • Agbab, A. S., et al. (2025). Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. SpringerLink. [Link]

  • Lee, C. K., & Lee, W. C. (2025). Effect of pH and imidazole on Protein C purification from Cohn Fraction IV-1 by IMAC. ResearchGate. [Link]

  • Lee, W. C., & Lee, C. K. (2008). Manipulation of the affinity between protein and metal ions by imidazole and pH for metal affinity purification of protein C from Cohn fraction IV-1. PubMed. [Link]

  • ResearchGate. (n.d.). Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. [Link]

  • Kulik, A., et al. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]

  • Singh, P., et al. (n.d.). A Comparison Between Imidazole Gradient and pH Gradient Methods Using IMAC for Purification of Recombinant Non-Structural 1 (NS1). Indian Journal of Animal Research. [Link]

  • BioVanix Technology. (n.d.). HILIC-Imidazole HPLC Column. [Link]

  • Fekete, S., & Guillarme, D. (2022). Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Amerigo Scientific. (n.d.). ChromCore HILIC-Imidazole Normal Phase/HILIC LC Column. [Link]

  • Qiu, H., et al. (2020). [Preparation and chromatographic properties of mixed-mode chromatographic stationary phases modified by imidazole side-group functionalized poly(ionic liquids)]. PubMed. [Link]

  • Agrofoglio, L. A., et al. (2004). Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition. PubMed. [Link]

  • Attimarad, M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. NIH. [Link]

  • Zacharis, C. K., & Tzanavaras, P. D. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central. [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. [Link]

  • Wang, Z., et al. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. [Link]

  • IJCRT.org. (2022). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. [Link]

  • Musenga, A., et al. (2018). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Taylor & Francis Online. [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carboxylic acid, 2,3-dihydro-3-methyl-2-thioxo- on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. [Link]

  • Wikipedia. (n.d.). Imidazole. [Link]

  • ResearchGate. (2023). Can I use Immidazole solution for HPLC?. [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. [Link]

  • Li, Y., et al. (2025). Effects of pH value and salt concentration on purification of human glucagon-like peptide-1 fusion protein by immobilized metal ion affinity chromatography. ResearchGate. [Link]

  • Kaplan, S. B., Konçe, İ., & Demiralay, E. Ç. (2024). Determination of p K a Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. ResearchGate. [Link]

  • ResearchGate. (2020). Do you recommend to use imidazole buffer in RP HPLC?. [Link]

  • PharmaCores. (2025). Discover the Art of Buffer selection in HPLC Development part 1. [Link]

  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]

  • PharmaGuide. (2023). How to Select Buffer in HPLC Method Development?. [Link]

  • Sarmini, K., & Adam, M. (2004). Determination of ionization constants of N-imidazole derivatives, aromatase inhibitors, using capillary electrophoresis and influence of substituents on pKa shifts. PubMed. [Link]

  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • Pikovskoy, I., et al. (2023). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Prata, P. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. NIH. [Link]

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  • ResearchGate. (n.d.). Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. [Link]

  • LabRulez LCMS. (2025). 5 Common Nitrogen Issues in LC-MS. [Link]

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preventing decomposition of n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine during workup

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Decomposition During Experimental Workup

Welcome to the technical support guide for N-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine. This document provides in-depth troubleshooting and preventative protocols for researchers, scientists, and drug development professionals who may encounter stability issues during the workup and purification of this and structurally related compounds. Our goal is to equip you with the chemical knowledge and practical techniques to maximize your yield and purity.

Quick Reference: Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns dark brown/black during aqueous workup. What is happening?

A: Dark coloration is a common indicator of oxidative decomposition of the electron-rich imidazole ring. This is often accelerated by exposure to air (oxygen), acidic conditions, or the presence of residual oxidizing agents from a previous synthetic step. Immediate mitigation involves sparging all solutions with an inert gas (Nitrogen or Argon) and ensuring the aqueous phase is buffered to a basic pH (8-10) before extraction.

Q2: I'm experiencing significant product loss during silica gel chromatography. Why?

A: The target compound is a basic amine, which interacts strongly with the acidic silanol groups on the surface of standard silica gel.[1][2] This strong acid-base interaction can lead to irreversible adsorption, significant band tailing, and on-column degradation.[2] To prevent this, either neutralize the silica by adding a competing base like triethylamine (TEA) to your eluent or use an alternative stationary phase like basic alumina or amine-functionalized silica.[1][2]

Q3: Can I use an acid wash (e.g., 1M HCl) to remove non-polar impurities?

A: While acid-base extraction is a standard technique for purifying amines, it should be used with caution for this compound.[3][4] While the amine will protonate and move to the aqueous layer, prolonged exposure to low pH can promote hydrolysis or other decomposition pathways of the imidazole moiety. If an acid wash is necessary, use it quickly, at low temperatures (0-5 °C), and immediately basify the aqueous layer to regenerate the free amine for back-extraction.

Q4: What is the ideal pH range for handling this compound in an aqueous solution?

A: To maintain the compound in its free-base form and minimize degradation, a basic pH range of 8 to 10 is recommended for extractions and washes. Imidazole itself is amphoteric, meaning it can act as an acid or a base.[5][6] Maintaining a basic environment prevents protonation of the ring nitrogens, which can increase susceptibility to certain degradation pathways.

In-Depth Troubleshooting Guide

This section addresses common problems encountered during workup, explains the likely chemical causes, and provides actionable solutions.

Problem 1: Low or No Yield After Aqueous Extraction
Symptom Potential Cause Troubleshooting & Prevention Protocol
Product remains in the aqueous layer after extraction with common organic solvents (e.g., EtOAc, DCM). Protonation of the Amine. The ethylamine side chain and the imidazole ring are basic and can be protonated by acidic reagents or even by dissolved CO2 from the air, forming a water-soluble salt.Action: Before extraction, ensure the aqueous layer is distinctly basic. Use a pH meter or pH paper to adjust the pH to 9-10 with a suitable base (see table below). Prevention: Use a buffered basic solution (e.g., saturated NaHCO3 or a pH 9 phosphate buffer) for the initial aqueous quench.
An intractable emulsion forms at the aqueous/organic interface. Amphiphilic Nature. The compound has both polar (amine, imidazole) and non-polar (methyl, ethyl groups) characteristics, acting as a surfactant, especially when partially protonated.Action: Add a small amount of brine (saturated NaCl solution) to "salt out" the organic layer, increasing the polarity of the aqueous phase and breaking the emulsion. Gentle swirling instead of vigorous shaking can also help.
Problem 2: Product Degradation Observed (Color Change, Multiple Spots on TLC)
Symptom Potential Cause Troubleshooting & Prevention Protocol
Solution turns yellow, brown, or black upon exposure to air. Oxidative Decomposition. Electron-rich imidazole rings are susceptible to oxidation, especially under non-inert conditions, leading to complex polymeric impurities.[7]Prevention: Perform all workup steps under an inert atmosphere (N2 or Ar). Use solvents that have been sparged with an inert gas. Adding a small amount of a reducing agent like sodium thiosulfate to the initial aqueous quench can sometimes mitigate this.
New, more polar spots appear on TLC after standing in acidic or chlorinated solvents. Solvent-Mediated Degradation. Solvents like Dichloromethane (DCM) can contain traces of HCl, which can protonate the compound and catalyze degradation. Prolonged exposure can lead to N-dealkylation or ring-opening.Prevention: Use fresh, high-purity solvents. If using DCM, pass it through a short plug of basic alumina immediately before use to remove acidic impurities. Avoid storing the compound in chlorinated solvents for extended periods.

Recommended Preventative Protocols

Adhering to these optimized protocols from the outset will significantly reduce the likelihood of decomposition and product loss.

Protocol 3.1: Optimized Aqueous Workup

This protocol is designed to neutralize the reaction, remove water-soluble byproducts, and extract the target compound while minimizing degradation.

  • Cooling & Quenching: Cool the reaction mixture to 0 °C in an ice bath.

  • Inert Atmosphere: Purge the reaction flask and the receiving flask with Nitrogen or Argon.

  • Basic Quench: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a 1 M sodium carbonate (Na2CO3) solution until the pH of the aqueous phase is confirmed to be between 9 and 10.

  • Extraction: Extract the aqueous layer 3 times with an appropriate organic solvent (e.g., Ethyl Acetate or 2-Methyltetrahydrofuran). Avoid chlorinated solvents if possible.

  • Washing: Combine the organic layers and wash once with brine to aid phase separation and remove excess water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate in vacuo at a low temperature (<40 °C).

Protocol 3.2: Purification by Column Chromatography

Due to the basic nature of the compound, standard silica gel is not recommended without modification.[1][2]

Method A: Modified Silica Gel Chromatography
  • Solvent System Preparation: Choose a suitable eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol).

  • Base Addition: To this solvent system, add 0.5-1% v/v of a volatile base like triethylamine (TEA) or 2-3 drops of ammonium hydroxide per liter of eluent.[1]

  • Column Packing & Equilibration: Pack the silica gel column with the base-modified eluent. Thoroughly equilibrate the column by flushing with several column volumes of the eluent until the pH of the outflow is basic.

  • Loading & Elution: Load the crude product and elute as normal. The added base will occupy the acidic sites on the silica, allowing your basic compound to pass through without strong interaction or degradation.[2]

Method B: Alternative Stationary Phases
  • Basic Alumina: For moderately polar basic compounds, basic alumina can be an excellent alternative to silica. Use a similar solvent system as you would for silica, but without the need for a basic additive.

  • Amine-Functionalized Silica: Pre-treated, amine-functionalized silica columns are commercially available and provide an inert surface for the purification of basic amines, often yielding sharper peaks and better recovery.[2]

Technical Deep Dive: Understanding the Chemistry of Decomposition

The instability of this compound arises from the chemical properties of its two core moieties: the basic ethylamine sidechain and the electron-rich 1-methylimidazole ring.

Decomposition Pathways

The diagram below illustrates the primary points of vulnerability in the molecule that can lead to decomposition during a typical workup.

DecompositionPathways cluster_molecule This compound mol Structure Placeholder acid Acid (Low pH) polymer Dark Polymeric Impurities acid->polymer Catalyzes Oxidation salt Water-Soluble Salts (Extraction Loss) acid->salt Protonation of Amine & Imidazole oxygen Oxygen (Air) oxygen->polymer Oxidation of Imidazole Ring silica Acidic Surfaces (e.g., Silica Gel) adsorbed Irreversibly Adsorbed (Chromatography Loss) silica->adsorbed Strong Acid-Base Interaction

Caption: Key stressors during workup and their resulting decomposition pathways.

  • Oxidative Instability: The imidazole ring is electron-rich and analogous in some ways to a phenol or aniline. This makes it susceptible to oxidation by atmospheric oxygen, a reaction that is often catalyzed by acid or trace metals. This process typically forms highly colored, complex mixtures that are difficult to characterize.

  • Acid-Base Interactions: The compound has two primary basic centers: the secondary amine of the ethylamine chain (pKa ~10-11) and the N3 nitrogen of the imidazole ring (pKa of 1-methylimidazole is ~7). In acidic conditions (pH < 6), both sites will be protonated, forming a dicationic salt that is highly water-soluble and will not extract into common organic solvents. Furthermore, the strong interaction with acidic silica gel can be considered a solid-phase acid-base reaction, leading to poor chromatographic performance.[1][2]

Troubleshooting Logic Flowchart

Use this flowchart to diagnose and solve issues systematically during your workup and purification.

TroubleshootingFlowchart start Start: Post-Reaction Mixture check_color Color Change (Darkening)? start->check_color inert_protocol Implement Inert Atmosphere Protocol (N2/Ar) Consider Antioxidant Quench check_color->inert_protocol Yes extraction Perform Basic Aqueous Extraction (pH 9-10) check_color->extraction No inert_protocol->extraction check_yield Low Organic Layer Yield? extraction->check_yield check_aq_ph Re-check Aqueous pH. Adjust to 9-10. Re-extract. check_yield->check_aq_ph Yes chromatography Prepare for Chromatography check_yield->chromatography No check_aq_ph->extraction check_tailing Streaking/Tailing on TLC? chromatography->check_tailing modified_chrom Use Modified Chromatography: 1. Add TEA to Eluent 2. Use Alumina/Amine-Silica check_tailing->modified_chrom Yes end Pure Product check_tailing->end No modified_chrom->end

Caption: A step-by-step decision tree for troubleshooting the workup process.

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?Link

  • Biotage. (2023). Is there an easy way to purify organic amines?Link

  • Benchchem. Technical Support Center: Purification of Long-Chain Amines. Link

  • University of Rochester, Department of Chemistry. Workup: Amines. Link

  • Reddit r/Chempros. (2023). Purification of strong polar and basic compounds. Link

  • Kurbatova, E. et al. (2020). 5-Aryl-2-(3,5-dialkyl-4-hydroxyphenyl)-4,4-dimethyl-4H-imidazole 3-Oxides and Their Redox Species: How Antioxidant Activity of 1-Hydroxy-2,5-dihydro-1H-imidazoles Correlates with the Stability of Hybrid Phenoxyl–Nitroxides. Molecules, 25(14), 3152. Link

  • de Oliveira, C. et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(1), 343. Link

  • PubChem. (1-methyl-1H-imidazol-2-yl)methanamine. National Center for Biotechnology Information. Link

  • Patel, M. et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Journal of Drug Delivery and Therapeutics, 12(5-S), 214-226. Link

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Technical Support Center: Method Refinement for Quantitative Analysis of N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the quantitative analysis of N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine. This resource is designed for researchers, analytical scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during method development and routine analysis. We will move from frequently asked questions to detailed troubleshooting guides and validated experimental protocols.

Compound at a Glance

This compound is a small molecule featuring a substituted imidazole ring and a secondary amine. These structural motifs are common in pharmacologically active compounds but present specific analytical challenges, primarily related to chromatographic peak shape and detection sensitivity.[1][2]

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Molecular Formula C₇H₁₃N₃PubChem[3]
Molecular Weight 139.20 g/mol PubChem[3]
Structure Imidazole ring with N-methyl and a methyl-ethanamine side chain
Key Features Secondary amine (basic), Aromatic imidazole ring (UV active)

Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial method development strategy.

Question: What is the most suitable chromatographic technique for analyzing this compound?

Answer: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique. However, due to the basic nature of the secondary amine, significant peak tailing can occur on standard silica-based C18 columns.[4][5] The key to success lies in managing the interaction between the protonated amine and residual silanol groups on the column's stationary phase.

Question: Which detection method should I choose: UV or Mass Spectrometry (MS)?

Answer: The choice depends on your application's sensitivity requirements.

  • UV Detection: The imidazole ring provides a chromophore, allowing for UV detection (typically in the 210-230 nm range). This is suitable for purity assessments and analysis of high-concentration samples. However, it may lack the sensitivity and selectivity needed for quantification in complex biological matrices.

  • Mass Spectrometry (MS) Detection: For trace-level quantification, especially in biological samples like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[6] It offers superior sensitivity and selectivity, allowing for confident detection at low concentrations. Electrospray ionization (ESI) in positive ion mode is highly effective for this molecule, targeting the protonated molecular ion [M+H]⁺.[7][8]

Question: How can I prepare samples from a plasma matrix for LC-MS/MS analysis?

Answer: The goal is to remove proteins and phospholipids that interfere with analysis and cause ion suppression.[9]

  • Protein Precipitation (PPT): This is a simple and fast method. Add 3 parts of cold acetonitrile to 1 part of plasma, vortex, and centrifuge to pellet the precipitated proteins.[10] While effective, it may not remove all matrix interferences.

  • Solid-Phase Extraction (SPE): For cleaner samples and higher sensitivity, SPE is recommended. A mixed-mode cation exchange SPE cartridge can effectively retain the basic analyte while allowing neutral and acidic interferences to be washed away.

Troubleshooting Guide: Chromatographic & Spectrometric Issues

This guide provides solutions to specific problems you may encounter during your analysis.

Chromatography Troubleshooting

Question: My analyte peak is tailing severely. What is the cause and how do I fix it?

Answer: Peak tailing for basic compounds like this is almost always caused by secondary ionic interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based column packing.[4][5]

Causality Workflow:

Analyte Analyte (Basic Amine) in Mobile Phase Interaction Strong Ionic Interaction (Analyte-Silanol) Analyte->Interaction Protonated (R₂NH₂⁺) Silanol Stationary Phase (Residual Silanols) Silanol->Interaction Deprotonated (Si-O⁻ at pH > 4) Tailing Result: Peak Tailing Interaction->Tailing

Caption: Cause of peak tailing for basic analytes.

Solutions, from simplest to most complex:

  • Adjust Mobile Phase pH:

    • Low pH (2.5-3.5): Add 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase. At this pH, the secondary amine is fully protonated, and the silanol groups are mostly neutral (Si-OH), which minimizes the strong ionic interaction.[5][11] Note: TFA can cause ion suppression in MS.

    • High pH (9-10.5): Use a pH-stable column (e.g., Waters XTerra, Agilent ZORBAX Extend-C18). At high pH, the analyte is neutral, and while silanols are deprotonated, the primary interaction mechanism is reversed-phase, leading to excellent peak shape.[5][7] Use a volatile buffer like ammonium bicarbonate.[7]

  • Use a Modern, High-Purity Column:

    • Modern columns use high-purity silica with minimal metal content and are often "end-capped" to block most of the residual silanol groups. This is a fundamental requirement for analyzing basic compounds.

  • Consider an Alternative Stationary Phase:

    • If pH adjustments are insufficient, a column with a different stationary phase, such as one with a pentafluorophenyl (PFP) chemistry, can offer alternative selectivity and improved peak shape for polar, basic compounds.[12]

Mass Spectrometry Troubleshooting

Question: I am seeing low signal intensity and suspect ion suppression in my LC-MS/MS analysis. How do I confirm and mitigate this?

Answer: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix (e.g., salts, phospholipids from plasma) compete with the analyte for ionization in the MS source, reducing its signal.[9]

Troubleshooting Workflow:

start Problem: Low Signal / Suspected Suppression infusion Step 1: Post-Column Infusion Infuse pure analyte standard post-column while injecting a blank matrix extract. start->infusion observe Step 2: Observe Signal Does the infused analyte signal dip at its expected retention time? infusion->observe improve_chrom Solution A: Improve Chromatography Modify gradient to separate analyte from suppression zone. observe->improve_chrom Yes improve_prep Solution B: Improve Sample Prep Switch from PPT to SPE to remove interferences. observe->improve_prep Yes use_isl Solution C: Use Isotopic IS Co-eluting stable isotope-labeled internal standard will compensate for suppression. observe->use_isl Yes

Caption: Workflow to diagnose and fix ion suppression.

Mitigation Strategies:

  • Improve Chromatographic Separation: Adjust the HPLC gradient to move the analyte peak away from the regions where suppression occurs (often early in the run where polar matrix components elute).

  • Enhance Sample Cleanup: If using protein precipitation, switch to a more rigorous method like Solid-Phase Extraction (SPE) to better remove interfering matrix components.[9]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the exact same degree of ion suppression. By using the peak area ratio (analyte/IS), the matrix effect is normalized, leading to accurate quantification.

Detailed Experimental Protocols

These protocols provide a starting point for your method development and should be validated in your laboratory.

Protocol 1: High-Sensitivity LC-MS/MS Method for Quantification in Plasma

This method is optimized for the sensitive and selective quantification of this compound in a biological matrix.

1. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (e.g., deuterated analyte at 100 ng/mL).

  • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[10]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Parameters

ParameterRecommended Setting
LC System UHPLC/HPLC System
Column High-purity, end-capped C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 70% B over 3 min, hold 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
MRM Transition Q1 (Precursor): 140.1 m/z ([M+H]⁺) -> Q3 (Product): To be determined
Internal Std. e.g., [D₃]-Analyte: 143.1 m/z -> To be determined

Note: Product ions for MS/MS fragmentation must be determined by infusing a pure standard of the analyte and performing a product ion scan.

3. System Suitability Test (SST)

  • Precision: Inject six replicates of a mid-level QC sample; %RSD of the peak area ratio should be < 15%.

  • Peak Shape: Tailing factor for the analyte in a neat standard should be between 0.9 and 1.3.

Protocol 2: HPLC-UV Method for Purity Analysis

This protocol is suitable for determining the purity of the drug substance or for analyzing formulations with high analyte concentrations.

1. Sample Preparation

  • Accurately weigh and dissolve the sample in mobile phase A to a final concentration of approximately 0.5 mg/mL.

  • Filter through a 0.45 µm syringe filter before injection.

2. HPLC-UV Parameters

ParameterRecommended Setting
HPLC System Standard HPLC with UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 10% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
UV Wavelength 215 nm

3. System Suitability Test (SST)

  • Resolution: If known impurities are available, ensure the resolution (Rs) between the main peak and the impurity is > 2.0.

  • Tailing Factor: Tailing factor for the main peak should be < 1.5.

  • Precision: %RSD for peak area of six replicate injections should be < 1.0%.

References
  • Effect of pH on LC-MS Analysis of Amines.
  • Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.
  • HPLC Troubleshooting Guide. Scribd.
  • This compound. PubChem.
  • (1-methyl-1H-imidazol-2-yl)methanamine. PubChem.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Quantitative Screening of Twenty Six Aromatic Amines Originated
  • Technical Support Center: Characterization of Imidazole-Containing Compounds. Benchchem.
  • Determination of Primary Arom
  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review.
  • 1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine. Sigma-Aldrich.
  • Chemical Properties of Ethanamine, N-methyl- (CAS 624-78-2). Cheméo.
  • Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis.
  • Application Note: Mass Spectrometric Analysis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine. Benchchem.
  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Research Square.
  • Imidazole as a Promising Medicinal Scaffold: Current St
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.

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Validation & Comparative

A Comparative Spectroscopic Guide to n-[(1--Methyl-1h-imidazol-2-yl)methyl]ethanamine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers an in-depth spectroscopic analysis of n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine, a heterocyclic amine of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule, this guide synthesizes predicted data based on the well-established spectroscopic characteristics of its core functional groups and provides a comparative analysis with two structurally related compounds: 2-(1H-Imidazol-1-yl)ethanamine and N,N-Dimethylethylamine. By examining the spectral nuances between these molecules, this guide aims to provide a robust framework for the characterization and identification of this compound.

Introduction to this compound

This compound belongs to the class of substituted imidazole compounds, which are integral scaffolds in a vast array of biologically active molecules[1]. The presence of the 1-methylimidazole moiety, coupled with a secondary amine side chain, imparts a unique combination of steric and electronic properties that can influence its interactions with biological targets. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development pipeline.

This guide will focus on the three primary spectroscopic techniques for the elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted and Comparative Spectral Data

The following sections detail the predicted spectral data for this compound and compare it with the known or predicted data for 2-(1H-Imidazol-1-yl)ethanamine and the experimental data for N,N-Dimethylethylamine. This comparative approach highlights the influence of specific structural modifications on the resulting spectra.

Chemical Structures

To visually represent the compounds discussed, the following diagram illustrates their chemical structures.

Caption: Chemical structures of the target compound and its alternatives.

NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

The predicted ¹H NMR chemical shifts for this compound are presented in Table 1, alongside the data for the comparative compounds.

Table 1: Predicted and Experimental ¹H NMR Spectroscopic Data (in CDCl₃)

Proton Assignment This compound (Predicted) 2-(1H-Imidazol-1-yl)ethanamine (Predicted) N,N-Dimethylethylamine (Experimental)
Imidazole H-4~6.9 ppm (d)~7.1 ppm (s)N/A
Imidazole H-5~6.8 ppm (d)~6.9 ppm (s)N/A
Imidazole N-CH₃~3.6 ppm (s)N/AN/A
Imidazole CH₂-N~3.8 ppm (s)~4.0 ppm (t)N/A
N-CH₂-CH₃~2.6 ppm (q)~3.0 ppm (t)2.32 ppm (q)
NHVariable, broadVariable, broadN/A
CH₂-CH₃~1.1 ppm (t)N/A1.06 ppm (t)
N-(CH₃)₂N/AN/A2.22 ppm (s)

Causality Behind Predictions:

  • Imidazole Protons: The protons on the imidazole ring of the target compound are expected to appear as doublets due to coupling with each other. In 2-(1H-Imidazol-1-yl)ethanamine, these protons are predicted as singlets, which is a simplification, as they may show some coupling. The presence of the electron-donating methyl group at the N-1 position in the target compound is expected to slightly shield the ring protons, causing a minor upfield shift compared to the unsubstituted analogue.

  • Methylene Protons: The methylene group attached to the imidazole ring (CH₂-N) in the target compound is predicted as a singlet, as it has no adjacent protons to couple with. In contrast, the corresponding group in 2-(1H-Imidazol-1-yl)ethanamine is a triplet due to coupling with the adjacent methylene group.

  • Ethylamine Side Chain: The chemical shifts for the ethyl group on the secondary amine of the target compound are predicted based on typical values for N-ethyl groups. These are compared to the experimental values for N,N-Dimethylethylamine, which shows a similar ethyl group environment.

The predicted ¹³C NMR chemical shifts are summarized in Table 2.

Table 2: Predicted and Experimental ¹³C NMR Spectroscopic Data (in CDCl₃)

Carbon Assignment This compound (Predicted) 2-(1H-Imidazol-1-yl)ethanamine (Predicted) N,N-Dimethylethylamine (Experimental)
Imidazole C-2~148 ppm~137 ppmN/A
Imidazole C-4~128 ppm~129 ppmN/A
Imidazole C-5~121 ppm~119 ppmN/A
Imidazole N-CH₃~33 ppmN/AN/A
Imidazole CH₂-N~50 ppm~48 ppmN/A
N-CH₂-CH₃~45 ppm~42 ppm (CH₂-NH₂)57.1 ppm
CH₂-CH₃~15 ppmN/A11.9 ppm
N-(CH₃)₂N/AN/A45.5 ppm

Causality Behind Predictions:

  • Imidazole Carbons: The C-2 carbon of the target compound is significantly deshielded due to its position between two nitrogen atoms and the attachment of the methyl group at N-1. The predicted chemical shifts for the imidazole carbons are based on data from similarly substituted imidazoles[2][3]. Tautomerization in 2-(1H-Imidazol-1-yl)ethanamine can lead to broadening or absence of imidazole carbon signals in solution-state NMR[4].

  • Side Chain Carbons: The chemical shifts of the ethylamine side chain are predicted based on standard values for aliphatic amines. The experimental data for N,N-Dimethylethylamine provides a good reference for the ethyl group carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands are listed in Table 3.

Table 3: Predicted and Experimental IR Spectroscopic Data (cm⁻¹)

Functional Group Vibrational Mode This compound (Predicted) 2-(1H-Imidazol-1-yl)ethanamine (Predicted) N,N-Dimethylethylamine (Experimental)
N-H (Secondary Amine)Stretch3350-3310 (weak)3400-3250 (two bands, medium)N/A
C-H (Aromatic)Stretch3150-31003150-3100N/A
C-H (Aliphatic)Stretch2970-28502970-28502967, 2818, 2770
C=N, C=C (Imidazole)Stretch1600-14501600-1450N/A
N-H (Primary Amine)BendN/A1650-1580N/A
C-NStretch1250-10201250-10201200-1020

Causality Behind Predictions:

  • N-H Stretch: The target compound, being a secondary amine, is expected to show a single, weak N-H stretching band[1][5]. In contrast, 2-(1H-Imidazol-1-yl)ethanamine, a primary amine, should exhibit two N-H stretching bands. N,N-Dimethylethylamine, a tertiary amine, has no N-H bond and therefore no N-H stretching absorption.

  • Imidazole Ring: The C=N and C=C stretching vibrations of the imidazole ring typically appear in the 1600-1450 cm⁻¹ region.

  • C-N Stretch: The C-N stretching of the aliphatic amine side chain is expected in the 1250-1020 cm⁻¹ range for all three compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

Parameter This compound 2-(1H-Imidazol-1-yl)ethanamine N,N-Dimethylethylamine
Molecular FormulaC₇H₁₃N₃C₅H₉N₃C₄H₁₁N
Molecular Weight139.20111.1573.14
Predicted M⁺m/z 139m/z 111m/z 73
Key Predicted Fragments (m/z) 96 (M - C₂H₅N)⁺, 82 (M - C₂H₅NHCH₂)⁺, 57 (C₂H₅NHCH₂)⁺82 (M - CH₂NH₂)⁺, 68 (Imidazole)⁺, 30 (CH₂NH₂)⁺58 (M - CH₃)⁺, 44 (CH₂N(CH₃)₂)⁺, 29 (C₂H₅)⁺

Causality Behind Predictions:

  • Molecular Ion: The molecular ion peak (M⁺) is expected at the molecular weight of each compound.

  • Fragmentation: The fragmentation of this compound is predicted to involve cleavage of the side chain. The most likely fragmentation pathways would be the loss of the ethylamino group to give a stable imidazolylmethyl cation, or cleavage at the C-C bond of the ethyl group. The fragmentation of imidazole derivatives often involves the loss of small molecules like HCN from the ring, but side-chain fragmentation is typically more prominent[6][7]. For N,N-Dimethylethylamine, the major fragmentation is the loss of a methyl group to form a stable iminium ion.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy Protocol

NMR_protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg (¹H) or 20-50 mg (¹³C) of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). prep2 Add a small amount of TMS as an internal standard (δ 0.00). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the NMR tube into the spectrometer. prep3->acq1 acq2 Tune and shim the probe. acq1->acq2 acq3 Acquire the ¹H spectrum (typically < 5 minutes). acq2->acq3 acq4 Acquire the ¹³C spectrum (may require longer acquisition time). acq3->acq4 proc1 Apply Fourier transform, phase correction, and baseline correction. acq4->proc1 proc2 Calibrate the chemical shift scale to TMS. proc1->proc2 proc3 Integrate the signals in the ¹H spectrum. proc2->proc3

Caption: Generalized workflow for NMR data acquisition.

IR Spectroscopy Protocol

IR_protocol cluster_prep Sample Preparation (Liquid Film) cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Place a drop of the neat liquid sample between two KBr or NaCl plates. prep2 Gently press the plates together to form a thin film. prep1->prep2 acq1 Place the sample holder in the FTIR spectrometer. prep2->acq1 acq2 Collect a background spectrum of the empty sample compartment. acq1->acq2 acq3 Acquire the IR spectrum of the sample (typically 4000-400 cm⁻¹). acq2->acq3 proc1 Identify characteristic absorption bands. acq3->proc1 proc2 Correlate bands to specific functional groups. proc1->proc2

Caption: Generalized workflow for IR data acquisition.

Mass Spectrometry Protocol

MS_protocol cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis & Detection intro1 Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile). intro2 Introduce the sample into the ion source (e.g., via direct infusion or GC/LC). intro1->intro2 ion1 Vaporize the sample and ionize it using a suitable method (e.g., Electron Ionization - EI). intro2->ion1 sep1 Accelerate the ions and separate them based on their mass-to-charge ratio (m/z). ion1->sep1 sep2 Detect the ions to generate the mass spectrum. sep1->sep2

Caption: Generalized workflow for Mass Spectrometry data acquisition.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By comparing its expected NMR, IR, and MS data with those of the structurally related 2-(1H-Imidazol-1-yl)ethanamine and N,N-Dimethylethylamine, we can confidently anticipate the key spectral features that would confirm its identity. The differences in the spectra, such as the number of N-H stretches in the IR, the splitting patterns in the ¹H NMR, and the unique fragmentation in the mass spectrum, serve as critical distinguishing characteristics. The provided protocols offer a standardized approach for researchers to obtain experimental data for this and similar compounds, facilitating their crucial work in the fields of drug discovery and materials science.

References

  • Flores-Parra, A., & Contreras, R. (2000). Boron Coordination Compounds Derived from Organic Molecules of Biological Interest. ChemInform, 31(10).
  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

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The Regioisomeric Riddle: A Comparative Guide to the Biological Activity of Imidazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the imidazole scaffold is a cornerstone of medicinal chemistry. Its versatile structure is a recurring motif in a vast array of pharmacologically active agents.[1] However, the seemingly subtle shift of a substituent from one position to another on the imidazole ring—a concept known as regioisomerism—can precipitate a cascade of changes in biological activity. This guide delves into the critical importance of understanding and comparing the pharmacological profiles of imidazole regioisomers, providing a framework for rational drug design and a deeper insight into structure-activity relationships (SAR).

The Significance of Positional Play: Why Regioisomers Matter

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, offers multiple positions for substitution.[2] The precise placement of functional groups dictates the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capabilities. These physicochemical properties are, in turn, the primary determinants of how a molecule interacts with its biological target, be it an enzyme, receptor, or nucleic acid. Consequently, regioisomers of the same imidazole derivative can exhibit dramatically different potencies, selectivities, and even mechanisms of action.

A prime example of this is seen in the development of kinase inhibitors, a major class of therapeutics in oncology and immunology. The spatial orientation of substituents on the imidazole core is paramount for fitting into the ATP-binding pocket of a target kinase and achieving potent inhibition.[3]

A Tale of Two Isomers: A Comparative Case Study

While the broader SAR of imidazole derivatives is extensively documented, direct, head-to-head comparisons of the biological activities of regioisomers are less common in publicly available literature.[4] However, by examining studies on related series of compounds, we can construct a compelling case for the profound impact of substituent placement.

Consider a hypothetical case study based on the well-established class of p38 MAP kinase inhibitors, where the imidazole scaffold is a common feature.[5] Let's envision two regioisomeric compounds, a 1,4-disubstituted imidazole and its 1,5-disubstituted counterpart, both designed to target p38α MAP kinase.

Table 1: Comparative Biological Activity of Hypothetical Imidazole Regioisomers against p38α MAP Kinase

CompoundSubstitution PatternTargetIC50 (nM)Key Interactions with Target
Regioisomer A 1,4-Disubstitutedp38α MAP Kinase50Hydrogen bond with the hinge region of the kinase; hydrophobic interactions in the ATP-binding pocket.
Regioisomer B 1,5-Disubstitutedp38α MAP Kinase>10,000Steric hindrance prevents optimal binding to the ATP-binding pocket; loss of key hydrogen bond interaction.

Note: The data presented in this table is hypothetical and for illustrative purposes to highlight the potential differences between regioisomers. Actual values would be determined experimentally.

The dramatic difference in potency, as illustrated by the half-maximal inhibitory concentration (IC50) values, underscores the criticality of the substitution pattern. In this scenario, the 1,4-disubstituted arrangement allows for the optimal positioning of key pharmacophoric elements within the kinase's active site, leading to potent inhibition. Conversely, the 1,5-disubstituted regioisomer may suffer from steric clashes or an inability to form crucial hydrogen bonds, rendering it significantly less active.

The "Why" Behind the "What": Mechanistic Insights

The disparity in biological activity between regioisomers can be attributed to several key factors at the molecular level:

  • Steric Hindrance: The spatial arrangement of substituents can either facilitate or obstruct the binding of the molecule to its target. A bulky group in one position might be well-tolerated, while in another, it could clash with amino acid residues in a binding pocket, preventing effective interaction.

  • Hydrogen Bonding Networks: The nitrogen atoms of the imidazole ring are excellent hydrogen bond donors and acceptors. The position of substituents can influence the accessibility of these nitrogens and their ability to form critical hydrogen bonds with the target protein, which are often essential for high-affinity binding.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can alter the electronic landscape of the imidazole ring. This, in turn, affects the pKa of the ring nitrogens and the strength of potential ionic or dipole-dipole interactions with the biological target.

The following diagram illustrates a generalized workflow for conducting SAR studies, a crucial process in understanding the impact of such structural changes.

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Experimental Protocols for Comparative Analysis

To empirically determine the differences in biological activity between imidazole regioisomers, rigorous and standardized experimental protocols are essential. Below are detailed methodologies for two common assays relevant to the study of imidazole derivatives.

In Vitro Antifungal Susceptibility Testing

Many imidazole-containing compounds exhibit potent antifungal properties.[6] The following protocol, based on the broth microdilution method, is a standard approach for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.[7][8]

Objective: To determine the lowest concentration of an imidazole regioisomer that inhibits the visible growth of a specific fungus.

Materials:

  • Imidazole regioisomers (dissolved in a suitable solvent, e.g., DMSO)

  • Fungal strain (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Standard antifungal agent (e.g., Fluconazole) as a positive control

Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline or water, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Compound Dilution: Prepare a series of two-fold serial dilutions of each imidazole regioisomer and the control drug in the 96-well plates using RPMI-1640 medium. The final concentration range should be sufficient to determine the MIC.

  • Inoculation: Add the prepared fungal inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without any compound) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥80% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.[7]

p38 MAP Kinase Inhibition Assay

For imidazole derivatives designed as kinase inhibitors, a direct enzyme inhibition assay is crucial. The following is a representative protocol for a non-radioactive, luminescence-based p38 MAP kinase assay.[9][10]

Objective: To determine the IC50 value of imidazole regioisomers against p38α MAP kinase.

Materials:

  • Recombinant human p38α MAP kinase

  • ATF-2 (a known p38 substrate)

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Imidazole regioisomers (dissolved in DMSO)

  • Standard p38 inhibitor (e.g., SB203580) as a positive control

  • 384-well low-volume plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the imidazole regioisomers and the control inhibitor in the kinase assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the diluted compounds, the p38α kinase, and a mixture of the ATF-2 substrate and ATP. The final ATP concentration should be close to its Km value for the kinase.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a luminescence-based assay kit according to the manufacturer's instructions. This typically involves adding a reagent that depletes the remaining ATP, followed by the addition of a second reagent that converts the generated ADP into a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram illustrates the general principle of a kinase inhibition assay.

Kinase_Inhibition_Assay cluster_reactants Reactants cluster_reaction Kinase Reaction cluster_detection Detection Kinase p38 Kinase Reaction_Mix Reaction Mixture Kinase->Reaction_Mix Substrate ATF-2 Substrate Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Inhibitor Imidazole Regioisomer Inhibitor->Reaction_Mix Phosphorylation Phosphorylation Reaction_Mix->Phosphorylation Incubation ADP_Detection ADP Detection (Luminescence) Phosphorylation->ADP_Detection Measure ADP produced IC50_Calc IC50 Calculation ADP_Detection->IC50_Calc

Caption: A simplified workflow for a p38 MAP kinase inhibition assay.

Conclusion and Future Perspectives

The biological activity of imidazole-containing compounds is exquisitely sensitive to the substitution pattern on the heterocyclic core. As this guide has illustrated, regioisomers can possess vastly different pharmacological profiles, a fact that holds profound implications for drug discovery and development. A thorough understanding and systematic evaluation of these positional effects are not merely academic exercises but essential components of a rational and efficient drug design strategy.

Future research should continue to focus on the regioselective synthesis of imidazole derivatives to enable more direct and comprehensive comparative studies. The integration of computational modeling with empirical testing will further enhance our ability to predict the biological consequences of subtle structural modifications, ultimately accelerating the discovery of novel and more effective imidazole-based therapeutics.

References

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A Comparative Guide to the Synthesis and Spectroscopic Validation of N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine is a key substituted imidazole derivative. The imidazole nucleus is a fundamental scaffold in numerous biologically active compounds and pharmaceuticals.[1][2] The precise synthesis and rigorous structural confirmation of such molecules are paramount for advancing drug discovery and development. This guide provides an in-depth comparison of two synthetic methodologies for this compound and details the comprehensive spectroscopic analysis required for its unambiguous validation. We aim to equip researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions in their synthetic strategies.

Part 1: Synthesis Methodologies

The synthesis of N-substituted imidazole derivatives can be approached through various routes.[2] Here, we compare two common and effective methods: Reductive Amination and N-Alkylation.

Method A: Reductive Amination of 1-Methyl-1H-imidazole-2-carbaldehyde

Reductive amination is a cornerstone of amine synthesis in organic chemistry, valued for its efficiency and operational simplicity.[3][4] This one-pot reaction involves the formation of an imine intermediate from an aldehyde and an amine, which is then reduced in situ to the target amine.

Reaction Scheme: 1-Methyl-1H-imidazole-2-carbaldehyde + Ethanamine → Imine Intermediate Imine Intermediate + Reducing Agent → this compound

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1-methyl-1H-imidazole-2-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Add ethanamine (1.1-1.5 eq) to the solution. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once imine formation is substantial, cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise.

    • Causality Insight: Sodium borohydride is a mild and selective reducing agent, ideal for reducing the imine C=N bond without affecting other functional groups. The portion-wise addition helps control the exothermic reaction.

  • Work-up: After the reaction is complete, quench the excess reducing agent by slowly adding water. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Workflow for Method A: Reductive Amination

G start Start: Dissolve Aldehyde add_amine Add Ethanamine start->add_amine Solvent: Methanol stir Stir at RT (1-2h) Monitor by TLC add_amine->stir Forms Imine cool Cool to 0°C stir->cool add_nabh4 Add NaBH4 cool->add_nabh4 In-situ Reduction quench Quench with Water add_nabh4->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract purify Purify via Column Chromatography extract->purify product Final Product purify->product

Caption: Workflow for the synthesis via reductive amination.

Method B: N-Alkylation of 2-(Aminomethyl)-1-methyl-1H-imidazole

An alternative strategy involves the direct alkylation of a primary amine. This method is contingent on the availability of the starting amine, (1-methyl-1H-imidazol-2-yl)methanamine.[5]

Reaction Scheme: (1-Methyl-1H-imidazol-2-yl)methanamine + Ethyl Halide → this compound

Experimental Protocol:

  • Reaction Setup: Dissolve (1-methyl-1H-imidazol-2-yl)methanamine (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq), to the mixture.

    • Causality Insight: The base is crucial for deprotonating the amine, increasing its nucleophilicity, and neutralizing the hydrogen halide formed during the reaction.

  • Alkylation: Add an ethylating agent, such as ethyl iodide or ethyl bromide (1.1 eq), dropwise to the stirred solution. The reaction is typically heated to 50-60°C for several hours.

  • Work-up: After cooling, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water to remove any remaining salts and base.

  • Purification: The product is purified by column chromatography. A potential challenge with this method is controlling the extent of alkylation, as over-alkylation can lead to the formation of a tertiary amine.

Comparison of Synthetic Routes
FeatureMethod A: Reductive AminationMethod B: N-Alkylation
Starting Materials 1-Methyl-1H-imidazole-2-carbaldehyde, Ethanamine(1-Methyl-1H-imidazol-2-yl)methanamine, Ethyl Halide
Key Advantages One-pot procedure, readily available starting materials, good control over product formation.[3]Direct C-N bond formation.
Key Disadvantages Requires careful control of the reduction step.Starting amine may be less accessible; risk of over-alkylation (tertiary amine formation).
Typical Yield Good to excellent.Moderate to good.
Scalability Generally straightforward to scale up.Can be more challenging to control selectivity on a larger scale.

Decision Framework for Synthesis Method Selection

G start Select Synthesis Route q1 Is 1-methyl-1H-imidazole- 2-carbaldehyde readily available? start->q1 method_a Method A: Reductive Amination q1->method_a Yes q2 Is control over mono-alkylation critical? q1->q2 No method_b Method B: N-Alkylation q2->method_a Yes q2->method_b No, and starting amine is available

Caption: Decision tree for selecting the optimal synthesis route.

Part 2: Spectroscopic Validation

Unambiguous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) is employed.

Experimental Protocols for Analysis
  • ¹H and ¹³C NMR: Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[6] Acquire spectra on a 400 MHz or higher spectrometer.

  • FTIR: Obtain the spectrum of the neat product (if liquid) or as a KBr pellet (if solid).

  • Mass Spectrometry: Use a technique such as Electrospray Ionization (ESI) to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

Data Interpretation and Validation

The following table summarizes the expected spectroscopic data based on the structure of this compound.

TechniqueObservationExpected DataRationale
¹H NMR Chemical Shift (δ, ppm)~6.8-7.0 (2H, d), ~3.7 (s, 3H), ~3.8 (s, 2H), ~2.7 (q, 2H), ~1.1 (t, 3H), ~1.5 (br s, 1H)Imidazole ring protons (H4, H5), N-CH₃, Imidazole-CH₂-N, N-CH₂-CH₃, CH₂-CH₃, N-H proton.
¹³C NMR Chemical Shift (δ, ppm)~148 (C2), ~127 (C4), ~122 (C5), ~48 (N-CH₂), ~45 (CH₂-NH), ~34 (N-CH₃), ~15 (CH₃)Corresponds to the unique carbon environments in the molecule.[6]
FTIR Wavenumber (cm⁻¹)~3300 (N-H stretch), ~2950-2850 (C-H stretch), ~1500-1600 (C=N, C=C stretch)Characteristic vibrational modes for the amine and imidazole functional groups.[7][8]
Mass Spec. m/zExpected [M+H]⁺: 140.12The molecular weight of C₇H₁₃N₃ is 139.19 g/mol . The ESI-MS should show the protonated molecule.

Note: Actual chemical shifts can be influenced by solvent and concentration.

By comparing the experimental data obtained from the synthesized compound with the expected values, one can confidently validate the structure and assess its purity. For instance, in the ¹H NMR spectrum, the presence of a triplet at ~1.1 ppm and a quartet at ~2.7 ppm is a clear indicator of the ethyl group attached to the nitrogen. Similarly, the singlet at ~3.7 ppm confirms the methyl group on the imidazole ring. The mass spectrum provides the definitive molecular weight, confirming the overall composition.

Conclusion

The successful synthesis of this compound can be reliably achieved through reductive amination, which often presents advantages in terms of control and starting material accessibility over N-alkylation. Regardless of the synthetic route chosen, rigorous spectroscopic validation is non-negotiable. The combination of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry provides a self-validating system, ensuring the structural integrity and purity of the final compound. This guide offers the foundational knowledge and comparative data necessary for researchers to proceed with confidence in their synthetic and analytical endeavors.

References

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A Comparative Study of Substituted Imidazole Derivatives in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer agents has positioned heterocyclic compounds, particularly imidazole derivatives, at the forefront of medicinal chemistry research. The imidazole scaffold, a five-membered aromatic ring with two nitrogen atoms, is a versatile pharmacophore present in numerous FDA-approved drugs and biologically active molecules.[1][2] Its unique structural and electronic properties, including the capacity for hydrogen bonding and diverse substitutions, allow for the fine-tuning of its pharmacological profile, making it a privileged structure in the design of targeted cancer therapies.[3][4] This guide provides a comparative analysis of substituted imidazole derivatives, offering insights into their cytotoxic effects on various cancer cell lines, underlying mechanisms of action, and the experimental protocols necessary for their evaluation.

The Rationale for Imidazole Scaffolds in Oncology

The therapeutic potential of imidazole derivatives stems from their ability to interact with a multitude of biological targets crucial for cancer cell proliferation and survival.[5][6] These compounds have been shown to exert their anticancer effects through various mechanisms, including:

  • Induction of Apoptosis and Cell Cycle Arrest: Many imidazole derivatives trigger programmed cell death (apoptosis) and halt the cell division cycle at specific checkpoints, thereby preventing the uncontrolled growth of cancer cells.[5][7]

  • Enzyme and Kinase Inhibition: Imidazoles can act as potent inhibitors of key enzymes and protein kinases that are often dysregulated in cancer, such as those involved in signaling pathways that promote tumor growth and angiogenesis.[3][6]

  • Microtubule Disruption: Some derivatives interfere with the dynamics of microtubules, essential components of the cellular skeleton, leading to mitotic catastrophe and cell death.[8]

  • DNA Intercalation and Damage: Certain imidazole compounds can bind to DNA, disrupting its structure and function and ultimately leading to the demise of cancer cells.[5]

The strategic placement of various substituents on the imidazole ring can significantly influence the potency and selectivity of these derivatives, a key focus of structure-activity relationship (SAR) studies.[5]

Comparative Efficacy of Substituted Imidazole Derivatives

The cytotoxic activity of novel chemical entities is a primary determinant of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cancer cell line by 50%. The following table summarizes the IC50 values of representative substituted imidazole derivatives against a panel of human cancer cell lines, showcasing the impact of different substitution patterns.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
9j' Imidazole-chalconeA549 (Lung)7.05[8]
9g Imidazole-chalconeMCF-7 (Breast)8.21[8]
22 Benzimidazole sulfonamide with pyrazoleA549 (Lung)0.15[9]
22 Benzimidazole sulfonamide with pyrazoleHeLa (Cervical)0.21[9]
22 Benzimidazole sulfonamide with pyrazoleHepG2 (Liver)0.33[9]
22 Benzimidazole sulfonamide with pyrazoleMCF-7 (Breast)0.17[9]
IPM714 1H-imidazole[4,5-f][3][10]phenanthrolineHCT116 (Colorectal)1.74[11]
IPM714 1H-imidazole[4,5-f][3][10]phenanthrolineSW480 (Colorectal)2.00[11]
Compound 10 3-indolyl imidazoleA375 (Melanoma)1.6[9]
Compound 31 Plinabulin analogNCI-H460 (Lung)0.004[1]
Compound 31 Plinabulin analogHepG2 (Liver)0.003[1]
Kim-161 (5a) Substituted imidazoleT24 (Urothelial)56.11[12]
Kim-111 (5b) Substituted imidazoleT24 (Urothelial)67.29[12]

This table is a curated representation of data from multiple sources and is not exhaustive.

The data clearly indicates that the anticancer potency of imidazole derivatives is highly dependent on both the specific substitutions on the imidazole core and the genetic makeup of the cancer cell line. For instance, the benzimidazole sulfonamide derivative 22 exhibits broad-spectrum, sub-micromolar activity against lung, cervical, liver, and breast cancer cells.[9] In contrast, the imidazole-chalcone derivatives 9j' and 9g show more selective, yet still potent, activity.[8] The plinabulin analog 31 demonstrates remarkable potency in the nanomolar range against lung and liver cancer cell lines.[1]

Mechanistic Insights: Unraveling the "How"

Understanding the mechanism of action is paramount in drug development. For substituted imidazole derivatives, two of the most frequently observed mechanisms are the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Apoptosis is a crucial process of programmed cell death that eliminates damaged or unwanted cells. Many imidazole derivatives have been shown to induce apoptosis in cancer cells. For example, a study on novel imidazole-chalcone derivatives revealed that compound 9j' induced both early and late-stage apoptosis in A549 lung cancer cells.[8] Similarly, the 1H-imidazole[4,5-f][3][10]phenanthroline derivative IPM714 was found to induce apoptosis in HCT116 and SW480 colorectal cancer cells.[11]

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Disrupting this cycle can prevent cancer cell proliferation. Several imidazole derivatives have demonstrated the ability to cause cell cycle arrest at specific phases. For instance, imidazole-chalcone derivatives 9g and 9j' were shown to induce cell cycle arrest at the G2/M phase in A549 cells.[8] Likewise, a study on imidazolo-tetrazine derivatives reported that compounds 15b and 15h caused significant G2/M phase arrest in HeLa cervical cancer cells.[13] The derivative IPM714 was found to arrest the cell cycle in the S phase in HCT116 cells.[11]

The following diagram illustrates the key signaling pathways often targeted by substituted imidazole derivatives, leading to apoptosis and cell cycle arrest.

Imidazole_Derivatives_Mechanism_of_Action Signaling Pathways Targeted by Imidazole Derivatives Imidazole Substituted Imidazole Derivatives Kinases Protein Kinases (e.g., EGFR, VEGFR, MAPKs) Imidazole->Kinases Inhibition Tubulin Tubulin Polymerization Imidazole->Tubulin Inhibition DNA DNA Structure & Associated Enzymes Imidazole->DNA Intercalation/Damage PI3K_AKT PI3K/AKT/mTOR Pathway Imidazole->PI3K_AKT Suppression Proliferation Inhibition of Cell Proliferation & Survival Kinases->Proliferation Tubulin->Proliferation DNA->Proliferation Apoptosis_Pathway Apoptosis Induction PI3K_AKT->Apoptosis_Pathway CellCycle_Arrest Cell Cycle Arrest (G2/M, S Phase) PI3K_AKT->CellCycle_Arrest PI3K_AKT->Proliferation Apoptosis_Pathway->Proliferation Leads to CellCycle_Arrest->Proliferation Leads to

Caption: Key molecular targets and pathways affected by substituted imidazole derivatives.

Experimental Protocols for In Vitro Evaluation

To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the anticancer properties of substituted imidazole derivatives.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted imidazole derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow start Start step1 Seed cells in 96-well plate start->step1 step2 Treat with imidazole derivatives step1->step2 step3 Incubate for 48-72 hours step2->step3 step4 Add MTT reagent step3->step4 step5 Incubate for 4 hours step4->step5 step6 Add DMSO to dissolve formazan step5->step6 step7 Measure absorbance at 570 nm step6->step7 end Calculate IC50 step7->end

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][16]

Protocol:

  • Cell Treatment: Seed cells and treat with the imidazole derivative at its IC50 concentration for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[10]

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.[10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[10]

Cell Cycle Analysis: Propidium Iodide Staining

This method uses the DNA-intercalating dye Propidium Iodide (PI) to determine the distribution of cells in different phases of the cell cycle via flow cytometry.[17][18][19]

Protocol:

  • Cell Treatment: Treat cells with the imidazole derivative as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[20]

  • Washing: Wash the fixed cells with PBS to remove the ethanol.[18]

  • RNase Treatment: Treat the cells with RNase A to degrade RNA and prevent its staining.[18]

  • PI Staining: Add PI staining solution to the cells and incubate in the dark.[18]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[17]

Concluding Remarks and Future Directions

Substituted imidazole derivatives represent a highly promising class of compounds in the landscape of anticancer drug discovery.[3][7] The versatility of the imidazole scaffold allows for extensive chemical modifications, enabling the development of potent and selective inhibitors of various cancer-related targets. The comparative data presented herein underscores the importance of both the substitution pattern and the specific cancer cell line in determining the efficacy of these compounds.

Future research should continue to focus on the rational design of novel imidazole derivatives with improved pharmacological profiles, including enhanced potency, selectivity, and drug-like properties.[12] A deeper understanding of their mechanisms of action through advanced molecular and cellular biology techniques will be crucial for their clinical translation. The integration of in vitro screening with in silico modeling and in vivo studies will undoubtedly accelerate the journey of these promising molecules from the laboratory to the clinic, offering new hope in the fight against cancer.

References

Please note that the accessibility of the following links may have changed since the time of this writing.

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.).
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific. (n.d.).
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
  • Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
  • Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors - PubMed. (2021). Bioorganic Chemistry, 112, 104904.
  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.).
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  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. (2021).
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed Central. (2021).
  • Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][3][10] phenanthroline derivative for the treatment of colorectal cancer - PubMed. (2022). European Journal of Pharmacology, 928, 175120. Retrieved from

  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (n.d.).
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  • Cytotoxic assays for screening anticancer agents - PubMed. (2006). Statistics in Medicine, 25(13), 2323-2339.
  • Design, Synthesis and Molecular docking of Novel Imidazole Derivatives Antimicrobial and Anticancer Activities - ResearchGate. (2025).
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  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. (2021). Molecules, 26(3), 558.
  • Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.).
  • Cell Cycle Tutorial Contents. (n.d.).
  • Flow Cytometry Protocol - Sigma-Aldrich. (n.d.).
  • Technical Guide: In Vitro Cytotoxicity Screening of Anticancer Agent 42 - Benchchem. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. (2025).
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. (2024).
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. (2024).
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - MDPI. (2021).
  • Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective | Scilit. (2025).

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A Senior Application Scientist's Guide to the Structural Confirmation of N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

In the landscape of modern drug discovery, N-substituted imidazole derivatives are cornerstone scaffolds, with compounds like N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine forming the basis for potent and selective ligands. For instance, derivatives of the closely related 2-(2-methyl-1H-imidazol-1-yl)ethanamine are notable as histamine H3 receptor antagonists, which are crucial in modulating neurotransmitter release in the central nervous system[1]. The therapeutic efficacy and safety of such molecules are intrinsically linked to their precise three-dimensional structure. Even minor variations in connectivity, stereochemistry, or conformation can drastically alter biological activity and off-target effects.

Therefore, the rigorous and unambiguous confirmation of a synthesized derivative's structure is not merely a procedural checkpoint but the foundational pillar upon which all subsequent biological and preclinical data rests. A mistaken identity or an unconfirmed isomer can invalidate years of research and investment. This guide provides an in-depth comparison of the primary orthogonal analytical techniques used to definitively characterize these molecules, framed from the perspective of a seasoned application scientist. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, ensuring a robust, self-validating analytical workflow.

Orthogonal Analytical Approaches for Complete Structural Elucidation

A single analytical technique is rarely sufficient for complete structural proof. A truly trustworthy characterization relies on an orthogonal approach, where multiple techniques based on different physical principles are used to corroborate the proposed structure. For this compound derivatives, the triad of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography represents the gold standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the preeminent technique for determining the precise connectivity and bonding environment of atoms in solution. It provides a detailed map of the carbon-hydrogen framework, making it the first and most informative step in structural analysis for newly synthesized compounds.[2][3]

Expertise in Action: Why NMR is Foundational

For a typical this compound derivative, ¹H NMR provides the initial proton count and environment, while ¹³C NMR confirms the number of unique carbon atoms. However, the true power lies in two-dimensional (2D) NMR experiments, which reveal through-bond and through-space correlations.

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons), allowing us to trace the ethylamine chain (-CH2-CH2-).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon it is attached to. This is invaluable for assigning the distinct signals of the imidazole ring, the N-methyl group, the methylene bridge, and the ethylamine sidechain.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this class of molecules. It reveals correlations between protons and carbons that are 2-3 bonds away. This allows us to unambiguously connect the fragments. For example, we can confirm the crucial link from the N-methyl protons to the C2 and C5 carbons of the imidazole ring, and from the methylene bridge protons (-N-CH2-imidazole) to the C2 carbon of the imidazole ring, definitively proving the substitution pattern. The magnitude of the ¹J C-H coupling constant can also be a powerful diagnostic tool to differentiate between imidazole and other heterocyclic isomers like oxazoles.[4][5]

Experimental Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to observe exchangeable protons (e.g., N-H protons).[3] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure adequate spectral width and resolution. Integrate all signals to confirm the proton count matches the proposed structure.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This provides the chemical shift for each unique carbon atom.

  • 2D NMR Acquisition (COSY, HSQC, HMBC): Acquire the necessary 2D spectra. Optimize parameters to achieve good resolution in both dimensions. These experiments provide the critical connectivity information.

  • Data Analysis: Process the spectra using appropriate software. Systematically use the HMBC correlations to piece the molecular fragments together, starting from an unambiguous signal like the N-methyl group. Use HSQC to assign the corresponding carbons, and COSY to walk along the aliphatic chains.

Logical Workflow for NMR-Based Structural Elucidation

Caption: A standard workflow for HRMS and MS/MS structural validation.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography is the undisputed gold standard for determining the three-dimensional arrangement of atoms in a molecule. [6][7]It provides an unambiguous, high-resolution picture of the solid-state structure, revealing precise bond lengths, bond angles, and stereochemistry. [8][9] Expertise in Action: The Power and Pitfalls of Crystallography

While NMR and MS define the "what" (constitution), X-ray crystallography defines the "where" (conformation and configuration). For chiral derivatives, it is the only technique that can definitively establish absolute stereochemistry. It provides irrefutable proof of the substitution pattern on the imidazole ring and the exact conformation of the side chain as it exists in the crystal lattice.

The primary and most significant challenge, however, is obtaining a high-quality single crystal suitable for diffraction. [7][8]Crystallization is often described as more of an art than a science, and there is no guarantee that a given compound will crystallize. Therefore, this technique is employed when definitive proof of 3D structure is required and suitable crystals can be grown.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: This is the most critical and often challenging step. Screen a wide range of conditions to grow single crystals. Common techniques include:

    • Slow evaporation of a saturated solution of the compound in a single solvent or solvent mixture.

    • Vapor diffusion (hanging drop or sitting drop), where a precipitant solution slowly diffuses into a drop containing the compound.

    • Cooling crystallization.

  • Crystal Mounting and Data Collection: Carefully select and mount a suitable single crystal on a goniometer head. Collect X-ray diffraction data using a modern diffractometer, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations. [6]3. Structure Solution and Refinement: Process the diffraction data using specialized software. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². This process generates an electron density map from which atomic positions are determined. [6]4. Structure Validation and Analysis: The final refined structure is validated and analyzed to determine bond lengths, angles, and intermolecular interactions. The data is typically deposited in a crystallographic database.

Logical Workflow for X-ray Crystallography

Caption: The process flow for determining a structure via X-ray crystallography.

Comparative Guide: Choosing the Right Tool

The choice of analytical technique depends on the specific question being asked, the amount of sample available, and the physical properties of the compound. The following table provides an objective comparison to guide researchers.

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Principle Absorption of radiofrequency by atomic nuclei in a magnetic field. [10]Measurement of mass-to-charge ratio of ionized molecules.Diffraction of X-rays by the electron clouds of atoms in a crystal lattice. [8]
Sample State Solution [11]Solution or SolidHigh-quality single crystal [8]
Sample Amount 1-20 mg (non-destructive)< 1 mg (destructive)< 1 mg (non-destructive)
Information Yield Atomic connectivity, 2D/3D structure in solution, dynamic information. [11][12]Molecular formula (HRMS), structural fragments (MS/MS).Definitive 3D atomic arrangement, bond lengths/angles, stereochemistry in solid state. [6][8]
Resolution Atomic, but conformation is an average of solution states. [13]Provides mass, not spatial resolution.High atomic resolution (<1 Å often possible). [11]
Key Advantage Unparalleled for determining connectivity in solution.Highest sensitivity and confirms elemental composition.Unambiguous proof of 3D structure and stereochemistry.
Key Limitation Can be complex to interpret; provides solution-state average. Tautomerization can complicate spectra. [14]Provides limited connectivity information on its own.Requires high-quality single crystals, which can be very difficult or impossible to obtain. [7][12]

Conclusion: A Synergistic and Self-Validating Strategy

The structural confirmation of novel this compound derivatives is too critical to rely on a single source of data. A robust, trustworthy, and scientifically sound approach integrates these three core techniques into a synergistic workflow. NMR establishes the constitutional isomer, HRMS validates the elemental formula, and X-ray crystallography, when possible, provides the ultimate proof of the three-dimensional structure. By understanding the strengths and limitations of each method and the causality behind their application, researchers can build a self-validating dossier of evidence that provides absolute confidence in the identity of their molecule, paving the way for successful drug development.

Synergistic Workflow for Complete Structural Confirmation

Caption: An integrated approach using orthogonal techniques for validation.

References

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  • An In-depth Technical Guide on the X-ray Crystal Structure of Fused Imidazole Derivatives. (n.d.). Benchchem.
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  • Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). (n.d.). National Institutes of Health.
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  • Facile structural elucidation of imidazoles and oxazoles based on NMR spectroscopy and quantum mechanical calculations. (2010). Bar-Ilan University.
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  • Facile structural elucidation of imidazoles and oxazoles based on NMR spectroscopy and quantum mechanical calculations. (2010). ElectronicsAndBooks.
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  • A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021). MDPI.
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  • The mass spectra of imidazole and 1-methylimidazole. (n.d.). ResearchGate.
  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. (n.d.). ResearchGate.
  • (1-methyl-1H-imidazol-2-yl)methanamine. (n.d.). PubChem.
  • X-Ray Crystallography vs. NMR Spectroscopy. (2019). News-Medical.Net.
  • Synthesis and Characterization of Some New Aminoimidazoles. (n.d.). Asian Journal of Chemistry.
  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (n.d.). ResearchGate.
  • An In-depth Technical Guide to the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine Derivatives. (n.d.). Benchchem.
  • Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. (2018). ResearchGate.
  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023). MDPI.

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A Researcher's Guide to Bridging the Gap: Cross-Referencing Experimental Data with Predicted Properties for n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and development, the ability to accurately predict the physicochemical properties of novel chemical entities is paramount. These predictions, often generated through sophisticated in silico models, guide lead optimization, formulation development, and preliminary safety assessments. However, the ultimate ground truth remains in empirical data. This guide provides a comprehensive framework for cross-referencing predicted properties with experimental data, using n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine as a case study. For researchers and drug development professionals, this comparative analysis is crucial for making informed decisions, mitigating risks, and accelerating the journey from molecule to medicine.

Predicted Physicochemical Properties of this compound

Computational models provide a valuable first look at a molecule's likely behavior. For our target compound, predicted properties are available from various sources, including the PubChem database. These predictions are based on the molecule's structure and are calculated using established algorithms.

PropertyPredicted ValueSource
Molecular Formula C₇H₁₃N₃PubChem[1]
Molecular Weight 139.20 g/mol PubChem[1]
XLogP3 -0.4PubChem[1]
pKa (most basic) Estimated 8.5 - 9.5General knowledge of similar structures

It is critical to understand that these are theoretical values and may not perfectly reflect the compound's real-world properties.[2][3][4]

A Comparative Analysis: Predicted vs. Experimental Data

The core of our analysis lies in comparing the in silico predictions with real-world experimental data. As previously mentioned, in the absence of direct experimental values for our target compound, we will use data from well-characterized, structurally similar molecules to establish a scientifically sound basis for comparison.

Acid Dissociation Constant (pKa)

The pKa of a compound is a critical determinant of its ionization state at different physiological pH values, which in turn influences its solubility, permeability, and target engagement. For this compound, there are two primary basic centers: the imidazole ring and the ethylamine side chain.

  • Predicted pKa: Computational tools often predict a pKa in the range of 8.5-9.5 for the most basic nitrogen.

  • Experimental Analog Analysis:

    • The pKa of the conjugate acid of 1-methylimidazole is experimentally determined to be 7.4.[5]

    • The presence of the ethylamine side chain at the 2-position is expected to have a minor electronic effect on the imidazole ring's basicity.

    • The primary amine of the ethylamine group is expected to have a pKa in the range of 9-10, typical for primary alkylamines.

Comparison Table: Predicted vs. Experimentally-Derived pKa

ParameterPredicted ValueExperimentally-Derived Value (from analogs)
pKa (Imidazole Ring) ~7.0 - 7.5~7.4[5]
pKa (Ethylamine) ~9.0 - 10.0~9.0 - 10.0

This comparison suggests that the computational predictions for the pKa of the individual basic centers are in reasonable agreement with what we would expect based on experimental data from analogous structures.

LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a key indicator of its likely absorption, distribution, metabolism, and excretion (ADME) properties.[6]

  • Predicted XLogP3: The computationally derived XLogP3 value for our target compound is -0.4.[1] This suggests the compound is relatively hydrophilic.

  • Experimental Analog Analysis:

    • The experimental logP (log Kow) of 2-methylimidazole is 0.24.[7]

    • The addition of a methyl group to the imidazole nitrogen and an ethylamine group at the 2-position would be expected to influence the overall lipophilicity. The N-methyl group will slightly increase lipophilicity, while the polar ethylamine group will decrease it.

Comparison Table: Predicted vs. Experimentally-Derived LogP

ParameterPredicted ValueExperimentally-Derived Value (from analogs)
LogP -0.4Estimated to be slightly higher than the prediction, likely in the range of 0.0 to 0.5, based on the starting logP of 2-methylimidazole and the contributions of the substituents.

Here, we see a potential divergence between the predicted and experimentally-derived estimations. This highlights the importance of experimental verification, as even small structural changes can have a significant impact on lipophilicity.

Visualizing the Workflow and Chemical Properties

To better illustrate the processes involved in this comparative analysis, the following diagrams have been generated using Graphviz.

G cluster_0 In Silico Prediction cluster_1 Experimental Determination cluster_2 Analysis & Decision Making pred Predicted Properties (pKa, LogP, etc.) comp Comparative Analysis pred->comp Input for comparison exp Experimental Data (pKa, LogP, etc.) exp->comp Ground truth for validation dec Informed Decision Making (Lead Optimization, Formulation) comp->dec

Caption: Workflow for cross-referencing predicted and experimental data.

G compound This compound (Neutral Form) protonated_imidazole Protonated Imidazole (Cationic Form) compound->protonated_imidazole + H⁺ (pKa ~7.4) protonated_amine Protonated Amine (Cationic Form) compound->protonated_amine + H⁺ (pKa ~9.5) protonated_imidazole->compound - H⁺ diprotonated Diprotonated Form (Dicationic) protonated_imidazole->diprotonated + H⁺ protonated_amine->compound - H⁺ protonated_amine->diprotonated + H⁺ diprotonated->protonated_imidazole - H⁺ diprotonated->protonated_amine - H⁺

Caption: Protonation equilibria of the target compound.

Detailed Experimental Protocols

To ensure the scientific integrity of this guide, the following are detailed, step-by-step methodologies for the experimental determination of pKa and LogP. These protocols are designed to be self-validating and are based on established industry standards.

Experimental Determination of pKa by Potentiometric Titration

This method relies on monitoring the change in pH of a solution of the compound as a titrant of known concentration is added.

Materials:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Deionized water

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • Burette

Protocol:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a specific volume of deionized water to create a solution of known concentration (e.g., 10 mM).

  • pH Meter Calibration: Calibrate the pH meter using standard buffers at pH 4.0, 7.0, and 10.0.

  • Titration Setup: Place the beaker containing the sample solution on a stir plate and gently stir. Immerse the pH electrode in the solution.

  • Titration: Slowly add the standardized HCl solution from the burette in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of HCl added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve. For a compound with multiple pKa values, multiple inflection points will be observed.

Causality and Self-Validation: The accuracy of this method is contingent on the precise calibration of the pH meter and the accurate concentration of the standardized titrant. Performing the titration in triplicate ensures the reproducibility of the results.

Experimental Determination of LogP by the Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or vials

  • Shaker

  • Analytical instrumentation for concentration measurement (e.g., HPLC-UV)

Protocol:

  • Phase Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.

  • Partitioning: Add a known volume of the aqueous stock solution and an equal volume of the pre-saturated n-octanol to a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to ensure the compound has reached equilibrium between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Causality and Self-Validation: The key to this experiment's success is ensuring that true equilibrium has been reached and that the analytical method for concentration determination is accurate and validated. Running controls and replicates is essential.

Conclusion and Future Directions

This guide has demonstrated the critical process of cross-referencing in silico predictions with experimental data for this compound. While direct experimental data was not available, a robust analysis using closely related analogs has provided valuable insights and highlighted potential areas of divergence between predicted and likely experimental values.

For researchers in drug development, this exercise underscores a fundamental principle: computational predictions are a powerful guide, but they are not a substitute for rigorous experimental validation. The methodologies outlined herein provide a clear path for obtaining the high-quality data needed to build a comprehensive physicochemical profile of any new chemical entity. As research on this compound and its derivatives progresses, the generation of direct experimental data will be crucial for advancing our understanding of its therapeutic potential.

References

  • Gleeson, M. P., Hersey, A., & Montanari, D. (2011). Probing the limits of in silico ADME prediction. Drug discovery today, 16(15-16), 684-690.
  • Berben, P., Bauer-Mehren, A., & Vistoli, G. (2012). In silico prediction of ADME and pharmacokinetics: a picture is emerging. Expert opinion on drug metabolism & toxicology, 8(11), 1393-1410.
  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192-204.
  • PubChem. (n.d.). This compound. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/n-(1-Methyl-1h-imidazol-2-yl_methyl_ethanamine]([Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). 2-Methylimidazole. In IARC monographs on the evaluation of carcinogenic risks to humans (Vol. 101, p. 435).
  • Wikipedia. (n.d.). 1-Methylimidazole. Retrieved from [Link]

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical reviews, 71(6), 525-616.
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current topics in medicinal chemistry, 1(4), 277-351.

Sources

A Comparative Guide to Purity Assessment of Synthetic N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of a synthetic compound is a cornerstone of chemical and pharmaceutical development. The integrity of all subsequent data—from preclinical toxicology to clinical efficacy—relies on the accurate characterization of the active pharmaceutical ingredient (API). N-[(1-Methyl-1H-imidazol-2-yl)methyl]ethanamine, a substituted imidazole, represents a class of molecules with significant potential in medicinal chemistry. Its inherent polarity and basicity, however, present unique analytical challenges.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with orthogonal analytical techniques for the comprehensive purity assessment of this compound. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer a comparative framework to empower scientists to select the most appropriate analytical strategy.

The Central Role of HPLC in Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity and impurity analysis.[1][2] Its widespread adoption is due to its high resolution, sensitivity, and robustness for a vast range of compounds. For a polar, basic molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the logical starting point.

Causality in Method Development: Why These Choices Matter

The primary challenge in analyzing our target compound is achieving adequate retention on a nonpolar stationary phase while maintaining good peak shape.[3][4] The molecule's polarity makes it highly soluble in the aqueous mobile phases typical of RP-HPLC, leading to poor retention and potential elution near the solvent front.

1. Stationary Phase Selection: A standard C18 column may fail to provide sufficient retention.[5] The causality here is the "hydrophobic mismatch" between the polar analyte and the nonpolar stationary phase. To overcome this, we select a column with a more compatible chemistry:

  • Polar-Endcapped Phases: These columns have residual silanol groups capped with a less hydrophobic, polar functional group. This creates a more hydrophilic surface, allowing for the use of highly aqueous mobile phases without the risk of "phase collapse" or "dewetting," a phenomenon where the C18 chains fold on themselves in high water content, reducing retention.[6]

  • Polar-Embedded Phases: These columns incorporate a polar group (e.g., amide, carbamate) within the alkyl chain. This provides an alternative interaction mechanism (dipole-dipole) that enhances the retention of polar analytes.

2. Mobile Phase Optimization: The mobile phase is critical for controlling retention and selectivity.

  • pH Control: this compound has two basic nitrogen atoms (the imidazole and the secondary amine). The mobile phase pH must be carefully controlled to ensure a consistent ionization state. Buffering the mobile phase at a pH at least 2 units below the pKa of the amine groups will ensure the analyte is consistently in its protonated, cationic form, leading to reproducible retention times. A phosphate or formate buffer is a common choice.[5]

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers.[2] Acetonitrile often provides better peak shape and lower viscosity, but methanol can offer different selectivity for certain impurities. A gradient elution, starting with a high aqueous content and gradually increasing the organic modifier, is typically required to elute both the polar main compound and any less polar impurities within a reasonable timeframe.

Comparative Analysis: HPLC vs. Orthogonal Methods

No single analytical method can reveal the complete purity profile of a compound. Regulatory bodies like the FDA and international guidelines (ICH) emphasize the use of orthogonal methods—techniques that separate compounds based on different chemical or physical principles—to build a comprehensive and trustworthy purity assessment.[7][8]

Below is a comparison of RP-HPLC with key orthogonal methods for analyzing this compound.

Technique Principle of Separation / Detection Advantages Limitations Best For
Reversed-Phase HPLC (RP-HPLC) Partitioning based on hydrophobicity.High resolution, sensitivity (UV), robust, and widely available.[1]May struggle with very polar compounds; potential for co-elution of structurally similar impurities.Routine purity testing, quantification of known impurities, stability studies.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of polar analytes between a polar stationary phase and a less polar, acetonitrile-rich mobile phase.Excellent retention for highly polar compounds; orthogonal selectivity to RP-HPLC.[9][10]Can have longer equilibration times; sensitive to water content in the sample and mobile phase.Confirming purity for polar analytes that are poorly retained in RP-HPLC.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.[11]Extremely high efficiency; minimal solvent usage; excellent for charged species.[12][13]Lower concentration sensitivity than HPLC-UV; precision can be more challenging to control.[14]Analysis of charged impurities, chiral separations, and as a fast, high-resolution orthogonal technique.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity, with mass-based detection.Excellent for volatile and semi-volatile impurities; high sensitivity and specificity from MS detector.[15]Not suitable for non-volatile or thermally labile compounds like the target analyte without derivatization.Detecting residual solvents and volatile synthetic byproducts.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of atomic nuclei.Absolute, primary method of quantification; does not require a reference standard for the analyte; provides structural information.[16][17][18]Lower sensitivity than chromatographic methods; requires a highly pure internal standard; complex mixtures can lead to signal overlap.[19]Orthogonal assay for absolute purity determination; structural confirmation.

Visualizing the Analytical Workflow

A structured workflow is essential for a robust purity assessment. The process begins with the selection of appropriate, orthogonal methods and culminates in a comprehensive purity report.

Purity_Assessment_Workflow cluster_0 Phase 1: Method Selection & Development cluster_1 Phase 2: Validation & Analysis cluster_2 Phase 3: Reporting Analyte Synthetic this compound Primary Primary Method: RP-HPLC-UV Analyte->Primary Purity & Impurities Orthogonal Orthogonal Methods: HILIC, CE, qNMR, GC-MS Analyte->Orthogonal Confirm Purity & Assess Other Impurities Validation Method Validation (ICH Q2(R1)) Primary->Validation Orthogonal->Validation Routine Sample Analysis Validation->Routine Data Data Processing & Integration Routine->Data Report Comprehensive Purity Report Data->Report Spec Specification Sheet: - Purity (%) by HPLC - Impurity Profile - Residual Solvents (GC) - Absolute Purity (qNMR) Report->Spec

Caption: A logical workflow for the comprehensive purity assessment of a synthetic compound.

Experimental Protocols

The following protocols provide a validated starting point for analysis. All methods must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[7][20][21]

Protocol 1: RP-HPLC Method for Purity and Impurity Profiling

This method is designed to provide robust retention and separation for the main compound and related impurities.

  • Instrumentation: HPLC or UHPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: Waters CORTECS T3 or equivalent polar-endcapped C18 column (2.1 x 100 mm, 1.8 µm).

    • Rationale: A solid-core particle column provides high efficiency at lower backpressures, and the T3 chemistry is designed for enhanced retention of polar analytes under 100% aqueous conditions.

  • Mobile Phase A: 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 2
    10.0 40
    12.0 95
    14.0 95
    14.1 2

    | 16.0 | 2 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Detection: 215 nm.

    • Rationale: The imidazole ring provides UV absorbance. 215 nm is often a good wavelength for detecting both the main compound and a broad range of potential impurities that may lack stronger chromophores.

  • Injection Volume: 2 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Mobile Phase A to create a 1 mg/mL stock solution. Further dilute as necessary.

Protocol 2: Quantitative NMR (qNMR) for Absolute Purity

This protocol provides an orthogonal assay value that is not dependent on chromatographic separation.

  • Instrumentation: NMR Spectrometer (400 MHz or higher).

  • Internal Standard: A certified reference standard with known purity and a signal that does not overlap with the analyte signals (e.g., Maleic Acid or Dimethyl Sulfone).

  • Solvent: Deuterium Oxide (D₂O).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of D₂O.

  • Acquisition Parameters:

    • Pulse Program: A standard 1D proton experiment with a 90° pulse.

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals being quantified (typically 30-60 seconds) to ensure full relaxation and accurate integration.

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio >150 for the peaks of interest.

  • Data Analysis:

    • Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following equation[18]: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, W = Weight, P = Purity of the standard.

Decision-Making Framework for Method Selection

Choosing the right analytical tool depends on the specific question being asked. This logical diagram helps guide the decision process.

Method_Selection_Framework Start What is the analytical goal? Goal1 Routine Purity Check & Impurity Profile? Start->Goal1 Goal2 Poor retention in RP-HPLC or need orthogonal separation? Goal1->Goal2 No Method1 Use Validated RP-HPLC Method Goal1->Method1 Yes Goal3 Need absolute purity without a specific reference standard? Goal2->Goal3 No Method2 Use HILIC or Capillary Electrophoresis Goal2->Method2 Yes Goal4 Screening for residual volatile impurities/solvents? Goal3->Goal4 No Method3 Use qNMR Goal3->Method3 Yes Method4 Use Headspace GC-MS Goal4->Method4 Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The purity assessment of this compound requires a well-reasoned, multi-faceted analytical strategy. While a carefully developed RP-HPLC method serves as the foundation for routine quality control, its data must be contextualized and validated with orthogonal techniques. HILIC and Capillary Electrophoresis offer alternative selectivity for challenging polar impurities, GC-MS provides a clear window into volatile contaminants, and qNMR delivers an absolute measure of purity that is independent of chromatographic behavior.[10][16] By integrating these methods, researchers and drug developers can build a robust, scientifically sound, and defensible purity profile, ensuring the quality and reliability of their foundational chemical matter.

References

  • Šatínský, D., et al. (2020). Capillary electrophoretic methods for quality control analyses of pharmaceuticals: A review. Journal of Pharmaceutical and Biomedical Analysis.
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  • Simmler, C., et al. (2023).
  • Lurong, P. (n.d.).
  • Shabir, G. A. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
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  • Pharmaguideline. (2024).
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  • Guillarme, D., & Veuthey, J. L. (2014). Alternative strategies to reversed-phase liquid chromatography for the analysis of pharmaceutical compounds.
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  • Benchchem. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of Boc-L-Ala-OH. Benchchem.
  • University of Oxford. (2017). Quantitative NMR Spectroscopy. University of Oxford.
  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Dong, M. W. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules.
  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom.
  • Hong, P., & Fourman, M. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Pauli, G. F., et al. (2012). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis.
  • Giraudeau, P. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Molecules.
  • Regalado, E. L., & Welch, C. J. (2017). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.

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A Senior Application Scientist's Guide to the Synthesis of Functionalized Imidazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a critical pharmacophore in drugs ranging from antifungals to anticancer agents.[2] Consequently, the efficient and versatile synthesis of highly functionalized imidazoles is a central focus for researchers in drug discovery and development.

This guide provides an in-depth, objective comparison of the primary synthetic routes to functionalized imidazoles. Moving beyond a simple recitation of methods, we will delve into the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. By presenting comparative experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific target molecules.

Classical Synthesis Routes: The Foundation of Imidazole Chemistry

The foundational methods for constructing the imidazole ring have been established for over a century. While often supplanted by modern techniques, they remain relevant for specific substitution patterns and serve as the bedrock upon which newer methods were built.

The Debus-Radziszewski Synthesis

First reported by Heinrich Debus in 1858, this multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil, glyoxal), an aldehyde, and two equivalents of ammonia or a primary amine.[1][3][4] It is a robust and straightforward method, particularly for preparing 2,4,5-trisubstituted imidazoles.[5][6]

Mechanism and Rationale: The reaction is thought to proceed in two main stages.[3][7] First, the dicarbonyl condenses with ammonia to form a diimine intermediate. This electron-rich intermediate then undergoes condensation with the aldehyde, followed by cyclization and aromatization to yield the imidazole core. The use of ammonium acetate is common, as it conveniently serves as the ammonia source. The choice of an acidic solvent like glacial acetic acid is crucial as it catalyzes the condensation steps by protonating carbonyl oxygens, rendering the carbonyl carbons more electrophilic.

Caption: High-level workflow for the Debus-Radziszewski synthesis.

Advantages:

  • Operational Simplicity: A one-pot reaction using readily available starting materials.[8]

  • High Convergence: Three components are combined in a single step, rapidly building molecular complexity.

Limitations:

  • Limited Scope: Primarily effective for 2,4,5-trisubstituted imidazoles. Synthesizing other substitution patterns can be challenging.

  • Low Yields with Certain Substrates: The original method often suffers from low yields, though modern modifications have improved this.[1]

  • Symmetry Constraints: Using symmetrical dicarbonyls like benzil is most common; unsymmetrical dicarbonyls can lead to mixtures of regioisomers.

Representative Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine) [6][9]

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine benzil (2.10 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ammonium acetate (7.71 g, 100 mmol).

  • Solvent Addition: Add 20 mL of glacial acetic acid to the flask. The use of acetic acid as a solvent also serves as a catalyst.

  • Reflux: Heat the mixture to reflux (approximately 118°C) with stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature and then pour it into 100 mL of ice-water.

  • Precipitation and Filtration: A pale yellow precipitate will form. Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water to remove residual acetic acid and ammonium salts.

  • Purification: Recrystallize the crude product from ethanol or a mixture of ethanol and water to yield pure lophine as colorless crystals. The reported yield is typically in the range of 46-87%.[9][10]

Wallach Synthesis

The Wallach synthesis, reported in 1881, is a more specialized method. It involves treating an N,N'-disubstituted oxamide with a dehydrating agent like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) to form a chloro-intermediate, which is then reduced to yield the imidazole.[1][4]

Mechanism and Rationale: The reaction begins with the chlorination of the oxamide carbonyls by PCl₅ to form a dichloro-intermediate. This intermediate then undergoes cyclization. Subsequent reduction, historically with hydroiodic acid, removes the chlorine atoms and forms the aromatic imidazole ring. This method is particularly noted for producing N-substituted imidazoles.[1]

Advantages:

  • Provides a route to N-substituted imidazoles that can be difficult to access via other classical methods.

Limitations:

  • Harsh Reagents: The use of strong chlorinating agents like PCl₅ and potent reducing agents makes the reaction conditions harsh and limits functional group tolerance.

  • Limited Applicability: It is not a widely used method in modern synthesis due to its limited scope and harsh conditions.

Marckwald Synthesis

The Marckwald synthesis (1892) is a key method for producing 2-mercaptoimidazoles (imidazole-2-thiones). It involves the cyclization of an α-aminoketone or α-aminoaldehyde with cyanates, isothiocyanates, or thiocyanates.[1][11]

Mechanism and Rationale: The reaction proceeds via the initial formation of a thiourea derivative from the reaction between the α-amino ketone and the thiocyanate source (e.g., potassium thiocyanate). The ketone's carbonyl group is then attacked intramolecularly by the sulfur or nitrogen of the thiourea, leading to cyclization. Subsequent dehydration yields the imidazole-2-thione. The 2-mercapto group is a valuable synthetic handle, as it can be readily removed via oxidative desulfurization (e.g., with nitric acid or hydrogen peroxide) or displaced to introduce other functionalities.[1][12]

Advantages:

  • Versatile Intermediate: Provides access to imidazole-2-thiones, which are versatile precursors for further functionalization.

  • Good Yields: This cyclization is generally efficient.

Limitations:

  • Requires α-aminoketone: The synthesis of the starting α-aminoketone can sometimes be challenging.

  • Additional Step for Unsubstitution: An extra desulfurization step is required to obtain the unsubstituted imidazole at the C2 position.

Modern Synthetic Strategies: Efficiency, Diversity, and Green Chemistry

Modern synthetic chemistry prioritizes efficiency, molecular diversity, and sustainability. For imidazole synthesis, this has led to the rise of multicomponent reactions and metal-catalyzed cross-coupling strategies.

Multicomponent Reactions (MCRs)

While the Debus-Radziszewski synthesis is technically a multicomponent reaction, modern MCRs have expanded the concept to create highly functionalized imidazoles in a single, atom-economical step.[13] These reactions are prized in drug discovery for their ability to rapidly generate libraries of diverse compounds.[13]

Rationale and Advantages: MCRs combine three or more starting materials in a one-pot reaction, where the product contains portions of all reactants.[14] This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing solvent waste, and saving energy.[15][16][17] Recent advancements include the use of novel catalysts, microwave irradiation, and ultrasound to improve yields and shorten reaction times.[5][15]

Caption: Conceptual workflow of a one-pot three-component reaction.

Representative Modern MCR Protocol (Solvent-Free, Microwave-Assisted): [5]

  • Reactant Mixing: In a microwave-safe vessel, thoroughly mix benzil (1 mmol), an aromatic aldehyde (1 mmol), and ammonium acetate (2 mmol).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 150-300 W) for 3-5 minutes. The reaction is solvent-free, which is a key green chemistry advantage.

  • Work-up: After cooling, add water to the solid mixture and triturate to break up the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with water, and dry. The product is often pure enough for subsequent use, or it can be recrystallized from ethanol. Yields for this method are frequently reported as excellent (>90%).

Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and imidazoles are no exception.[18] These methods are not typically used to form the imidazole core itself but are indispensable for its subsequent functionalization. Palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig amination are routinely used to install aryl, vinyl, or amino groups onto a pre-formed imidazole ring.[19][20][21]

Rationale and Advantages: These reactions offer unparalleled precision and control for creating specific carbon-carbon and carbon-heteroatom bonds.[19] They allow for the late-stage functionalization of complex molecules, a highly desirable strategy in drug development. For instance, a bromo-imidazole core can be synthesized and then diversified into a library of analogs using various boronic acids via the Suzuki coupling.

Key Advantages:

  • High Functional Group Tolerance: Modern catalytic systems are remarkably tolerant of a wide range of functional groups.

  • Regioselective Control: Functionalization occurs specifically at the position of the halide or triflate, providing excellent regiocontrol.

  • Access to Diverse Structures: Enables the synthesis of complex biaryl and heteroaryl structures that are difficult to achieve otherwise.[19]

Comparative Analysis & Performance Data

Choosing the right synthetic route depends on the target molecule's substitution pattern, the required scale, and considerations of cost and sustainability.

ParameterDebus-RadziszewskiWallach SynthesisMarckwald SynthesisModern MCRsMetal-Catalyzed C-H Arylation
Primary Product 2,4,5-Trisubstituted ImidazolesN-Substituted Imidazoles2-MercaptoimidazolesHighly Functionalized ImidazolesC-H Functionalized Imidazoles
Typical Yield Moderate to Good (45-85%)[9]Variable, often lowGood to Excellent (>80%)Excellent (>90%)[5]Good to Excellent (70-95%)
Reaction Conditions Reflux in acid (e.g., Acetic Acid)Harsh (PCl₅, HI)Mild to moderate heatMild (Microwave, Sonication, RT)[5][22]Moderate heat, requires catalyst
Substrate Scope ModerateNarrowGoodBroadBroad
Functional Group Tolerance ModeratePoorGoodGood to ExcellentExcellent
Scalability GoodPoorGoodExcellentModerate to Good
Green Chemistry Aspect Poor (solvent, heat)Very Poor (harsh reagents)ModerateExcellent (often solvent-free)[8][16]Moderate (metal catalyst, solvent)
Key Advantage Simple, convergentAccess to specific N-substituted productsVersatile 2-thiol handleHigh efficiency & diversity[13]Late-stage functionalization

Conclusion and Future Outlook

The synthesis of functionalized imidazoles has evolved significantly from classical, often harsh, condensation reactions to highly efficient and sustainable modern methodologies. The Debus-Radziszewski and Marckwald syntheses remain valuable tools for accessing specific substitution patterns and versatile intermediates.

However, the field is increasingly dominated by modern multicomponent reactions and metal-catalyzed functionalizations. MCRs, particularly those leveraging green chemistry principles like microwave assistance and solvent-free conditions, offer an unparalleled ability to rapidly construct libraries of complex imidazoles.[13][14] Concurrently, metal-catalyzed cross-coupling and direct C-H activation techniques provide the precision needed for late-stage functionalization, a critical capability in modern drug discovery.

Future developments will likely focus on further enhancing the sustainability and scope of these reactions. The discovery of novel, non-toxic catalysts, the expanded use of flow chemistry for safer and more scalable synthesis, and the development of chemo- and regioselective methods for functionalizing the imidazole core will continue to empower chemists to design and create the next generation of imidazole-based medicines and materials.

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  • Debus–Radziszewski imidazole synthesis. In: Wikipedia. Accessed January 7, 2026. [Link]

  • Ghasemi, N. Green synthesis of imidazole derivatives using multicomponent reactions. Iranian Journal of Organic Chemistry. 2023. [Link]

  • Saha, D., & Mukhopadhyay, C. Current progress in the synthesis of imidazoles and their derivatives via the use of green tools. ResearchGate. Published May 24, 2024. [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. International Journal of ChemTech Research. [Link]

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  • Lophine (2,4,5-triphenyl-1H-imidazole). National Center for Biotechnology Information. [Link]

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  • General reaction scheme of the Debus–Radziszewski imidazole synthesis. ResearchGate. [Link]

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  • Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Beilstein Journal of Organic Chemistry. Published November 22, 2022. [Link]

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Imidazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmaceuticals, from antifungal agents and proton pump inhibitors to specialized antiviral drugs.[1][2] The accurate and precise quantification of these compounds is paramount throughout the drug development lifecycle, ensuring product quality, safety, and efficacy. This guide provides an in-depth comparison of the primary analytical techniques for imidazole-based compounds, grounded in the principles of scientific integrity and regulatory compliance. We will explore the causality behind experimental choices, present self-validating protocols, and offer field-proven insights to navigate the unique challenges posed by the physicochemical properties of the imidazole moiety.

The Analytical Challenge: Understanding the Imidazole Moiety

The imidazole ring's unique characteristics dictate the analytical strategies for these compounds. It is a polar, aromatic heterocycle containing two nitrogen atoms.[3] This structure imparts basicity and the potential for strong interactions with stationary phases in chromatography, often leading to challenges such as peak tailing.[4][5][6] Furthermore, the diverse substituents appended to the imidazole core across different drug classes create a wide range of polarities and chemical stabilities that must be considered when selecting and validating an analytical method.

Core Analytical Techniques: A Comparative Overview

The three primary techniques for the analysis of imidazole-based compounds are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).[7] The choice of method is contingent upon the analyte's properties, the sample matrix, and the analytical objective.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Separation based on polarity.Separation based on volatility and polarity, with mass-based detection.Separation based on charge-to-size ratio in an electric field.
Applicability Broadly applicable to a wide range of imidazole compounds, including non-volatile and thermally labile ones.Suitable for volatile and thermally stable imidazole derivatives. Derivatization may be required for polar compounds.Excellent for charged and highly polar imidazole compounds.
Sensitivity Good (typically in the µg/mL to ng/mL range).Excellent (typically in the ng/mL to pg/mL range).Very good (typically in the low µg/mL range).
Selectivity Good, can be enhanced with selective detectors (e.g., Diode Array, Mass Spectrometry).Very high, especially with mass spectrometric detection.High, based on unique electrophoretic mobilities.
Common Issues Peak tailing for basic imidazole compounds.Potential for thermal degradation of labile compounds.Sensitivity to matrix effects, reproducibility can be challenging.

High-Performance Liquid Chromatography (HPLC): The Workhorse Technique

HPLC is the most widely employed technique for the analysis of imidazole-based pharmaceuticals due to its versatility and applicability to a broad range of compounds.[8][9]

Causality in Method Development for Imidazoles

The basic nature of the imidazole ring often leads to strong interactions with residual silanol groups on conventional silica-based reversed-phase columns, resulting in poor peak shape (tailing).[4][5][6] To mitigate this, several strategies are employed:

  • Mobile Phase pH Control: Operating at a low mobile phase pH (e.g., 2.5-3.5) protonates the silanol groups, minimizing their interaction with the basic analyte.[4]

  • Column Selection: Utilizing columns with end-capping or those with a stationary phase that shields the silica surface can significantly improve peak symmetry.[6]

  • Use of Additives: Small amounts of additives like triethylamine can be added to the mobile phase to compete with the analyte for active sites on the stationary phase, reducing peak tailing.

Experimental Protocol: Validation of a Stability-Indicating HPLC Method for a Generic Imidazole API

This protocol outlines the validation of an isocratic reversed-phase HPLC method for the quantification of an imidazole-based active pharmaceutical ingredient (API) and its degradation products, in accordance with ICH Q2(R1) guidelines.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 25 mM Potassium Phosphate Buffer pH 3.0 (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

2. Validation Parameters and Acceptance Criteria:

ParameterProcedureAcceptance Criteria
Specificity Analyze blank (diluent), placebo, API, and a mixture of API and its known degradation products. Perform forced degradation studies (acid, base, oxidation, thermal, photolytic).The peak for the API should be pure and well-resolved from all other peaks (degradation products, excipients).
Linearity Prepare at least five concentrations of the API standard across the range of 50-150% of the target concentration. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze samples spiked with the API at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Analyze six replicate preparations of the API at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (LOD: 3:1, LOQ: 10:1) or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be determined with acceptable precision and accuracy.
Robustness Deliberately vary method parameters (e.g., mobile phase composition ±2%, pH ±0.2 units, flow rate ±0.1 mL/min, column temperature ±5 °C).System suitability parameters should remain within acceptable limits.

Forced Degradation Studies:

Forced degradation studies are essential to establish the stability-indicating nature of the method.[10][11]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.[12][13]

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[13]

  • Thermal Degradation: Dry heat at 105°C for 48 hours.[12]

  • Photolytic Degradation: Expose the sample to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours).[12]

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Derivatives

GC-MS is a powerful technique for the analysis of volatile and thermally stable imidazole compounds, offering excellent sensitivity and specificity.[14][15]

Causality in Method Development for Imidazoles

The primary consideration for GC-MS analysis is the volatility of the imidazole derivative. Many imidazole-based drugs are not sufficiently volatile for direct GC analysis and require derivatization to increase their volatility and thermal stability.[14]

Experimental Protocol: Validation of a GC-MS Method for Trace Imidazole Impurities

This protocol describes the validation of a GC-MS method for the quantification of residual imidazole and methylimidazole in a drug substance.

1. GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 20 °C/min (hold 5 min)

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

2. Validation Parameters and Acceptance Criteria:

ParameterProcedureAcceptance Criteria
Specificity Analyze a blank solvent and a spiked sample to ensure no co-eluting peaks interfere with the selected ions at the analyte's retention time.No interfering peaks at the retention time of the analytes.
Linearity Prepare at least five concentrations covering the expected range. Plot the average peak area of the primary quantifier ion against concentration.Correlation coefficient (r²) ≥ 0.995.
Accuracy Analyze spiked samples at three concentration levels in triplicate.Mean recovery between 90.0% and 110.0%.
Precision Repeatability: Analyze six replicate preparations at a single concentration. Intermediate Precision: Repeat on a different day.RSD ≤ 15.0%.
LOD & LOQ Determine based on signal-to-noise ratio (LOD: 3:1, LOQ: 10:1).The LOQ should be determined with acceptable precision and accuracy.

Capillary Electrophoresis (CE): A Niche for Charged Analytes

CE offers a high-efficiency separation alternative, particularly for charged and highly polar imidazole compounds.[16] Its low sample and reagent consumption make it an environmentally friendly technique.

Causality in Method Development for Imidazoles

The separation in CE is driven by the differential migration of analytes in an electric field. The charge of the imidazole compound, which is pH-dependent, is a critical parameter. The choice of buffer pH and composition is therefore crucial for optimizing the separation.

Experimental Protocol: Validation of a CE Method for Imidazole Analysis

1. CE Conditions:

  • Capillary: Fused silica, 50 µm ID, 50 cm total length

  • Background Electrolyte: 50 mM Phosphate buffer, pH 2.5

  • Voltage: 25 kV

  • Injection: Hydrodynamic (50 mbar for 5 s)

  • Detection: UV at 210 nm

2. Validation Parameters and Acceptance Criteria:

Similar validation parameters as for HPLC and GC-MS are applicable, with acceptance criteria adjusted based on the specific application and regulatory requirements. For instance, a CE method for impurity profiling demonstrated excellent linearity and low limits of detection for imidazole and related compounds.[16][17]

Visualizing the Validation Workflow

Validation_Workflow cluster_Plan Phase 1: Planning & Development cluster_Execution Phase 2: Experimental Execution cluster_Documentation Phase 3: Documentation & Implementation Define_ATP Define Analytical Target Profile (ATP) Method_Dev Method Development & Optimization Define_ATP->Method_Dev Validation_Protocol Prepare Validation Protocol Method_Dev->Validation_Protocol Specificity Specificity (incl. Forced Degradation) Validation_Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness Analyze_Results Analyze & Document Results Robustness->Analyze_Results Validation_Report Prepare Validation Report Analyze_Results->Validation_Report Routine_Use Implement for Routine Use Validation_Report->Routine_Use

Caption: A generalized workflow for analytical method validation.

Conclusion

The validation of analytical methods for imidazole-based compounds requires a thorough understanding of their physicochemical properties and a systematic approach guided by regulatory principles. While HPLC remains the predominant technique due to its versatility, GC-MS and CE offer powerful alternatives for specific applications. By carefully selecting the analytical technique, optimizing method parameters to address challenges like peak tailing, and rigorously validating the method's performance characteristics, researchers can ensure the generation of reliable and accurate data, ultimately contributing to the development of safe and effective medicines. This guide provides a framework for making informed decisions and executing robust validation studies, ensuring data integrity from early development through to quality control.

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Safety Operating Guide

Proper Disposal of n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine. As researchers and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount to maintaining a secure laboratory environment and adhering to regulatory compliance. This document offers a procedural, step-by-step approach, grounded in established safety protocols and chemical waste management principles.

Core Principles of Chemical Waste Disposal

The foundation of safe chemical disposal rests on several key tenets:

  • Segregation: Never mix incompatible waste streams.[4] Mixing can lead to dangerous reactions, such as the generation of toxic gases or fires.

  • Containment: All chemical waste must be stored in appropriate, clearly labeled containers.[3][7]

  • Information: The contents of waste containers must be accurately identified to ensure safe handling and disposal by waste management professionals.[7]

  • Compliance: All disposal procedures must adhere to local, state, and federal regulations.[3]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of pure this compound and contaminated materials.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to prevent exposure. This includes, but is not limited to:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat, fully buttoned[5]

  • Closed-toe shoes

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

Waste Characterization and Segregation

Based on its chemical structure, this compound should be classified as a basic organic hazardous waste.

  • Pure Compound and Concentrated Solutions: Collect any unused or waste this compound in its original container if possible, or in a designated, compatible waste container.[2][7] The container should be made of a material that will not react with or be degraded by the amine.

  • Contaminated Materials: Solid waste contaminated with this compound, such as gloves, absorbent pads, and weighing papers, should be collected in a separate, clearly labeled plastic bag or container.

  • Aqueous Solutions: Dilute aqueous solutions containing this compound should not be disposed of down the drain.[1][7][8] They must be collected as hazardous aqueous waste.

Incompatible Materials: Keep this waste stream separate from acids, strong oxidizing agents, acid chlorides, and acid anhydrides to prevent violent reactions.[5]

Waste Container Management

Proper management of waste containers is crucial for safety and compliance.

  • Container Selection: Use containers that are in good condition, compatible with the chemical, and have a secure, leak-proof lid.[3] For liquid waste, do not fill the container to more than 80% capacity to allow for vapor expansion.

  • Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[9] Also, indicate the approximate concentration and any other components in the waste mixture.

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][8] The SAA should be a secondary containment tray to capture any potential leaks. Keep containers closed at all times, except when adding waste.[1][8]

Waste StreamContainer TypeLabeling Requirements
Pure Compound/Concentrated Solution Original container or compatible chemical waste container"HAZARDOUS WASTE", Chemical Name, Concentration
Contaminated Solid Waste Labeled plastic bag or sealed container"HAZARDOUS WASTE", "Solid Waste Contaminated with [Chemical Name]"
Dilute Aqueous Solutions Compatible liquid waste container"HAZARDOUS WASTE", Chemical Name and concentration in water
Arranging for Disposal

Laboratory personnel are not authorized to dispose of hazardous waste directly.

  • Contact Environmental Health & Safety (EH&S): Once your waste container is full or you have finished the project requiring the chemical, contact your institution's EH&S department to arrange for a waste pickup.[7]

  • Documentation: Complete any necessary waste disposal forms required by your institution, providing accurate information about the waste composition.

Emergency Procedures

In the event of a spill, follow these immediate steps:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.

  • Control Ignition Sources: If the compound is flammable, extinguish any open flames and turn off nearby electrical equipment.

  • Containment: If it is safe to do so, contain the spill using a chemical spill kit with absorbent materials suitable for organic bases.

  • Report: Report the incident to your laboratory supervisor and the institution's EH&S department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_characterization Characterization & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Disposal Start Waste Generation (this compound) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Characterize Characterize Waste Stream PPE->Characterize Pure Pure Compound or Concentrated Solution Characterize->Pure Pure/Conc. Solid Contaminated Solid Waste (Gloves, Paper) Characterize->Solid Solid Aqueous Dilute Aqueous Solution Characterize->Aqueous Aqueous Container_Pure Collect in Compatible, Labeled Liquid Waste Container Pure->Container_Pure Container_Solid Collect in Labeled Solid Waste Bag/Container Solid->Container_Solid Container_Aqueous Collect in Compatible, Labeled Aqueous Waste Container Aqueous->Container_Aqueous Store Store in Designated Satellite Accumulation Area (SAA) Container_Pure->Store Container_Solid->Store Container_Aqueous->Store Contact Contact EH&S for Pickup Store->Contact

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
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n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine
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n-[(1-Methyl-1h-imidazol-2-yl)methyl]ethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.